molecular formula C5H11NO B173702 3-(Aminomethyl)cyclobutanol CAS No. 167081-42-7

3-(Aminomethyl)cyclobutanol

Cat. No.: B173702
CAS No.: 167081-42-7
M. Wt: 101.15 g/mol
InChI Key: KOAINJWHBAJGSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)cyclobutanol, also known as this compound, is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 101.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(aminomethyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-3-4-1-5(7)2-4/h4-5,7H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAINJWHBAJGSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201300679
Record name trans-3-(Aminomethyl)cyclobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201300679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-04-6, 917827-91-9, 167081-42-7
Record name trans-3-(Aminomethyl)cyclobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201300679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(aminomethyl)cyclobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(aminomethyl)cyclobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Rising Prominence of Strained Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(Aminomethyl)cyclobutanol: A Key Building Block in Modern Drug Discovery

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced three-dimensionality and improved pharmacological properties is paramount. Historically, medicinal chemistry has been dominated by flat, aromatic structures. However, the need for greater specificity, improved metabolic stability, and access to unique intellectual property has driven a paradigm shift towards more complex, sp³-rich molecular architectures.[1][2] Among these, strained carbocyclic systems, particularly the cyclobutane ring, have emerged as privileged motifs.[2]

The cyclobutane core offers a unique combination of properties: its puckered, three-dimensional structure provides a rigid scaffold for orienting pharmacophoric groups, while its inherent ring strain (~110 kJ/mol) influences reactivity and conformational preferences in ways that can be exploited for therapeutic benefit.[2][3] this compound is a quintessential example of such a building block. Possessing two key functional handles—a primary amine and a hydroxyl group—on a conformationally restricted cyclobutane core, it serves as a versatile synthon for introducing this valuable motif into drug candidates. This guide provides a comprehensive technical overview of this compound, covering its fundamental properties, stereoisomerism, synthesis, and critical applications for researchers and drug development professionals.

PART 1: Core Chemical and Physical Identity

This compound is a bifunctional molecule whose identity is critically defined by the relative orientation of its substituents, leading to distinct cis and trans isomers. These isomers possess unique physical properties and present different vectors for molecular elaboration, making stereochemical integrity a crucial consideration in its application.

The compound is most commonly handled in its free base form or as a hydrochloride salt, the latter of which offers enhanced stability and aqueous solubility, making it more amenable to laboratory use.[3]

Table 1: Key Chemical Identifiers

Property Value / Identifier Source(s)
Molecular Formula C₅H₁₁NO [4][5][6]
Molecular Weight 101.15 g/mol [4][7]
CAS Number (Mixture) 167081-42-7 [4][6]
CAS Number (trans) 1234616-04-6 [5][]
CAS Number (cis) 917827-91-9 [9][10]
CAS Number (HCl salt, cis) 1400744-20-8 [11]

| CAS Number (HCl salt, unspecified) | 1404365-04-3; 1427386-91-1 |[3][12] |

Stereochemistry and Conformational Considerations

The defining structural feature of this compound is the 1,3-substitution pattern on the cyclobutane ring. This gives rise to two diastereomers: cis and trans. The puckered nature of the cyclobutane ring means these isomers adopt distinct three-dimensional shapes, which is a critical factor in molecular recognition by biological targets.

Figure 1: Puckered conformations of cis and trans isomers.

PART 2: Synthesis Methodologies - A Focus on Stereocontrol

The synthesis of specific stereoisomers of this compound is a non-trivial challenge that requires careful strategic planning. The literature and patent filings highlight several approaches, with a common theme being the management of the key stereocenter. A particularly insightful method for obtaining the trans isomer involves a stereochemical inversion of a more readily accessible cis precursor.[3][13]

Protocol: Synthesis of trans-3-(Aminomethyl)cyclobutanol via Mitsunobu Inversion

This pathway exemplifies a robust strategy for inverting a key stereocenter, a common challenge in medicinal chemistry. The causality behind this choice is clear: direct synthesis of the trans isomer can be complex, whereas the cis precursor may be more accessible. The Mitsunobu reaction provides a reliable method for inverting the alcohol stereocenter, thus providing access to the desired trans product.

Step 1: Stereoinversion of cis-3-(Dibenzylamino)cyclobutanol

  • Reaction: Mitsunobu reaction to invert the alcohol configuration.

  • Rationale: The Mitsunobu reaction is a powerful and reliable method for achieving stereochemical inversion of secondary alcohols. It proceeds via an SN2 mechanism where the incoming nucleophile (in this case, a carboxylate) attacks the carbon opposite to the leaving group, resulting in a clean inversion of stereochemistry. The use of bulky dibenzyl protecting groups on the amine prevents its interference in the reaction.

  • Detailed Protocol:

    • To a cooled (0-10 °C) solution of cis-3-(dibenzylamino)cyclobutanol, triphenylphosphine (PPh₃), and a suitable carboxylic acid (e.g., p-nitrobenzoic acid, 1.0-1.3 equivalents) in an anhydrous solvent like THF, add a condensing agent such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.6-2.3 equivalents) dropwise under an inert atmosphere (N₂).[3][13]

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Work-up involves removing the solvent, redissolving in a solvent like ethyl acetate, and filtering to remove phosphine oxide byproducts. The filtrate, containing the trans-ester, is carried forward.[13]

Step 2: Hydrolysis of the Ester

  • Reaction: Saponification of the newly formed ester.

  • Rationale: A straightforward alkaline hydrolysis is used to cleave the ester bond, liberating the inverted hydroxyl group to yield trans-3-(dibenzylamino)cyclobutanol.

  • Detailed Protocol:

    • The crude ester from the previous step is dissolved in a solvent mixture (e.g., THF/water) and treated with a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH).[13]

    • The mixture is heated to reflux for several hours until the hydrolysis is complete.

    • After cooling, the organic solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., dichloromethane) to isolate the product. The combined organic layers are dried and concentrated to yield the crude trans alcohol.[13]

Step 3: Deprotection via Catalytic Hydrogenation

  • Reaction: Removal of the N-benzyl protecting groups.

  • Rationale: Catalytic hydrogenation is the method of choice for removing benzyl groups. The reaction is clean, high-yielding, and the byproducts (toluene) are easily removed. Palladium on carbon (Pd/C) is a highly effective and standard catalyst for this transformation.[3][13]

  • Detailed Protocol:

    • The trans-3-(dibenzylamino)cyclobutanol is dissolved in an alcohol solvent (e.g., isopropanol or methanol) in a hydrogenation reactor.[13]

    • A catalytic amount of 10% Pd/C is added.[13]

    • The vessel is purged with nitrogen and then pressurized with hydrogen gas (typically 0.5-1.5 MPa).[13]

    • The reaction is stirred at a slightly elevated temperature (30-45 °C) for 24 hours or until hydrogen uptake ceases.[13]

    • The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure. The resulting crude product can be purified by distillation or crystallization to afford pure trans-3-(aminomethyl)cyclobutanol with yields often exceeding 85%.[13]

G cluster_main Synthesis Workflow: cis- to trans-3-(Aminomethyl)cyclobutanol start cis-3-(Dibenzylamino) cyclobutanol step1 Step 1: Mitsunobu Inversion (PPh₃, DEAD, R-COOH) start->step1 intermediate1 trans-3-(Dibenzylamino) cyclobutyl Ester step1->intermediate1 step2 Step 2: Hydrolysis (KOH or NaOH) intermediate1->step2 intermediate2 trans-3-(Dibenzylamino) cyclobutanol step2->intermediate2 step3 Step 3: Deprotection (H₂, Pd/C) intermediate2->step3 end_product trans-3-(Aminomethyl) cyclobutanol step3->end_product

Figure 2: Synthetic workflow for the stereoinversion synthesis.

PART 3: Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound stems from its ability to impart desirable physicochemical and pharmacological properties onto a parent molecule. Its rigid, three-dimensional nature serves as an excellent isostere for more flexible or planar groups, often leading to improved metabolic stability and receptor-binding affinity.[2]

Enzyme Inhibition and Pharmacological Activity

The hydrochloride salt of this compound has been reported to exhibit inhibitory activity against several therapeutically relevant enzymes, highlighting its potential as a pharmacophore or a starting point for inhibitor design.[3]

Table 2: Reported Enzyme Inhibitory Activities

Target Enzyme IC₅₀ Value Therapeutic Relevance Source
Aldose Reductase 2.5 µM Diabetic complications [3]
Dipeptidyl Peptidase-IV (DPP-IV) 1.8 µM Type 2 diabetes [3]

| Carbonic Anhydrase II | 5.0 µM | Glaucoma, epilepsy |[3] |

Role as a Structural Scaffold and Bioisostere

The primary value of this compound lies in its role as a versatile building block. The amine and alcohol functionalities provide orthogonal handles for chemical modification, allowing for its seamless integration into larger molecules.

  • Peptide Mimetics: The constrained cyclobutane ring can be incorporated into peptide backbones to restrict conformational flexibility, which can enhance metabolic stability against proteases and lock the molecule into a bioactive conformation.[3]

  • Kinase Inhibitors: The scaffold can be functionalized to present vectors that target the ATP-binding pockets of kinases, a major class of drug targets in oncology.[3]

  • GABA Analogs: The 1,3-relationship between the amine and the carbinol carbon makes it a suitable precursor for γ-aminobutyric acid (GABA) analogs, which are important neurotransmitter modulators.[3]

  • Increasing sp³ Character: In an era focused on moving beyond "flatland" chemistry, incorporating scaffolds like this compound is a direct strategy to increase the fraction of sp³-hybridized carbons (Fsp³). This is strongly correlated with higher clinical success rates, likely due to improved solubility, selectivity, and reduced off-target effects.[1][2][14]

G cluster_scaffold This compound as a Medicinal Chemistry Scaffold scaffold This compound Amine (NH₂) Hydroxyl (OH) app1 Peptide Mimetics (Amide bond formation) scaffold:port1->app1 R-CO₂H app2 Kinase Hinge Binders (Heterocycle formation) scaffold:port1->app2 R-X app3 Linker Chemistry (ADCs, PROTACs) (Ether or Amine linkage) scaffold:port2->app3 R-L-X

Figure 3: Role as a versatile scaffold in drug design.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for the modern medicinal chemist. Its well-defined stereochemistry, rigid three-dimensional structure, and versatile functional handles provide a reliable means to introduce sp³-rich, strained ring systems into drug candidates. The demonstrated biological activities and successful application as a structural motif underscore its importance. As drug discovery continues to venture into more complex and demanding chemical spaces, the strategic use of building blocks like this compound will be indispensable for developing the next generation of therapeutics.

References

  • ResearchGate (n.d.). Synthesis of (1sn,3sn)‐3‐(hydroxymethyl)cyclobutanecarbonitrile (cis‐16).
  • Google Patents (2021). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • PubMed Central (2024). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[5][5]-rearrangement cascade.
  • PubChem (n.d.). 3-(Aminomethyl)cyclobutan-1-ol.
  • PubChem (n.d.). 3-(Aminomethyl)cyclobutanone.
  • Chemdad (n.d.). cis-3-(Boc-aMinoMethyl)cyclobutanol.
  • National Institutes of Health (NIH) (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • Vrije Universiteit Amsterdam Research Portal (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery.
  • Royal Society of Chemistry (n.d.). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives.
  • Organic Syntheses (n.d.). cyclobutene.
  • PubMed Central (2018). Cyclobutanes in Small‐Molecule Drug Candidates.
  • Organic Syntheses (n.d.). 1,1-Cyclobutanedicarboxylic acid.
  • Organic Syntheses (n.d.). cyclobutanone.
  • PubMed Central (2013). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.

Sources

Introduction: The Rising Prominence of the Cyclobutane Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(Aminomethyl)cyclobutanol: Properties, Synthesis, and Applications

In the landscape of medicinal chemistry, there is a continuous drive to "escape from flatland"—a movement away from planar, aromatic structures towards molecules with greater three-dimensionality (3D). Saturated carbocycles, particularly strained ring systems, are privileged scaffolds in this endeavor. The cyclobutane unit, a four-membered carbocycle, is a prominent structural motif found in a wide range of naturally occurring compounds and serves as a key building block in modern drug discovery.[1][2] Its rigid, non-planar conformation allows it to act as a conformationally restricted scaffold, enabling more precise and potent interactions with biological targets.[2][3] Furthermore, the inherent ring strain of the cyclobutane core (~110 kJ/mol) imparts unique chemical reactivity that can be harnessed for sophisticated molecular engineering.[4]

This guide focuses on this compound, a bifunctional cyclobutane derivative incorporating both a primary amine and a primary alcohol. This unique combination of a rigid 3D core and two versatile functional groups makes it an exceptionally valuable building block for synthesizing complex molecules, particularly for researchers, scientists, and drug development professionals. We will explore its core chemical properties, stereochemistry, synthetic pathways, and its burgeoning applications in the development of novel therapeutics.

Chapter 1: Core Physicochemical and Structural Properties

This compound is a C5 aliphatic amino alcohol. It exists primarily as two geometric isomers, cis and trans, depending on the relative orientation of the aminomethyl and hydroxyl groups on the cyclobutane ring. For laboratory and industrial applications, it is often supplied as a hydrochloride salt to enhance stability and aqueous solubility.[4]

Key Physicochemical Data

The fundamental properties of this compound and its common salt form are summarized below. It is critical for researchers to use the correct CAS number corresponding to the specific isomer and salt form required for their application.

PropertyValueSource(s)
Chemical Formula C₅H₁₁NO[5][6][7][8]
Molecular Weight 101.15 g/mol [5][6][8]
Appearance White to off-white solid[5]
Topological Polar Surface Area 46.3 Ų[8]
Hydrogen Bond Donor Count 2[8]
Hydrogen Bond Acceptor Count 2[8]
Rotatable Bond Count 1[8]
CAS Number (Mixture) 167081-42-7[6][7]
CAS Number (trans) 1234616-04-6[5]
CAS Number (HCl Salt) 1427386-91-1[9]
CAS Number (cis-HCl Salt) 1400744-20-8[10]
Storage Conditions Store at room temperature in a dry, sealed place.[5][6] The hydrochloride salt is often stored at 2-8°C.[9]
Structural Features and Reactivity

The chemical behavior of this compound is dictated by three key structural features:[4]

  • The Cyclobutane Ring : The significant angle strain makes the ring susceptible to ring-opening reactions under certain conditions, a property that can be exploited in synthetic chemistry.[11] However, it also provides a rigid scaffold that is desirable in drug design.

  • The Aminomethyl Group : The primary amine is a versatile nucleophile and a basic center. It readily participates in reactions such as amidation, alkylation, and sulfonylation, providing a key handle for molecular elaboration.

  • The Hydroxyl Group : The primary alcohol can be engaged in esterification, etherification, and oxidation reactions, offering another independent vector for chemical modification.

The presence of these two functional groups allows for orthogonal chemical strategies, where one group can be reacted selectively while the other is protected, enabling the construction of complex molecular architectures.

Chapter 2: Synthesis and Stereochemical Control

The synthesis of this compound, particularly with stereochemical control to isolate the cis or trans isomer, is a critical aspect of its application. The trans isomer, for instance, is a key intermediate in the synthesis of certain pharmacologically active molecules.[12]

Primary Synthetic Route: Stereoinversion via Mitsunobu Reaction

A robust and scalable method for synthesizing trans-3-(Aminomethyl)cyclobutanol involves a three-step sequence starting from the readily available cis-3-(dibenzylamino)cyclobutanol.[4][12] This pathway leverages the Mitsunobu reaction for a clean stereochemical inversion of the hydroxyl group.

The causality behind this synthetic choice is rooted in efficiency and control. The Mitsunobu reaction is renowned for its ability to invert the stereochemistry at a secondary alcohol center under mild conditions, making it ideal for this transformation. The use of benzyl groups as amine protectants is strategic; they are stable under the reaction conditions for steps 1 and 2 but are easily removed in the final step via catalytic hydrogenation, a clean and high-yielding deprotection method.

G cluster_0 Synthesis of trans-3-(Aminomethyl)cyclobutanol A cis-3-(Dibenzylamino)cyclobutanol B trans-3-(Dibenzylamino)cyclobutyl carboxylate ester A->B 1. Mitsunobu Reaction (PPh₃, DEAD, R-COOH) Stereochemical Inversion C trans-3-(Dibenzylamino)cyclobutanol B->C 2. Hydrolysis (Alkaline Conditions) Ester Cleavage D trans-3-(Aminomethyl)cyclobutanol C->D 3. Catalytic Debenzylation (H₂, Pd/C) Amine Deprotection

Caption: Synthetic pathway to trans-3-(Aminomethyl)cyclobutanol via Mitsunobu inversion.

Experimental Protocol: Synthesis of trans-3-(Aminomethyl)cyclobutanol

The following protocol is a representative procedure based on established methods.[12]

Step 1: Mitsunobu Reaction for Stereochemical Inversion

  • To a stirred solution of cis-3-(dibenzylamino)cyclobutanol (1.0 eq), triphenylphosphine (1.2 eq), and a suitable carboxylic acid (e.g., benzoic acid, 1.1 eq) in anhydrous tetrahydrofuran (THF, 5-10 volumes) under a nitrogen atmosphere, cool the mixture to 0-10 °C.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise, maintaining the internal temperature below 15 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, concentrate the reaction mixture in vacuo. The resulting residue containing the trans-ester can be purified by column chromatography or carried forward to the next step.

Step 2: Hydrolysis of the Ester

  • Dissolve the crude trans-3-(dibenzylamino)cyclobutyl ester from the previous step in a mixture of methanol or ethanol and water.

  • Add an aqueous solution of sodium hydroxide or potassium hydroxide (2-4 eq) and heat the mixture to reflux for 2-6 hours until saponification is complete (monitored by TLC or LC-MS).

  • Cool the mixture to room temperature and remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude trans-3-(dibenzylamino)cyclobutanol. Purify by silica gel chromatography if necessary.

Step 3: Catalytic Hydrogenation (Debenzylation)

  • In a hydrogenation vessel, dissolve the trans-3-(dibenzylamino)cyclobutanol (1.0 eq) in a suitable solvent such as isopropanol, ethanol, or methanol (10 volumes).

  • Add palladium on carbon (10% Pd/C, 5-10 wt%) to the solution.

  • Seal the vessel, evacuate the atmosphere, and replace with nitrogen (3x), followed by hydrogen (3x).

  • Pressurize the reactor with hydrogen gas to 1.0-1.2 MPa and heat to 30-45 °C.[12]

  • Stir the reaction vigorously for 24-48 hours until the reaction is complete.

  • Carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by distillation or crystallization to afford pure trans-3-(Aminomethyl)cyclobutanol. A reported yield for this final step is 88%.[12]

Chapter 3: Applications in Medicinal Chemistry

The rigid cyclobutane core combined with the versatile amino and hydroxyl groups makes this compound a powerful building block for creating drug candidates with improved pharmacological profiles.

Enzyme Inhibition

The hydrochloride salt of this compound has shown inhibitory activity against several enzymes implicated in metabolic diseases, demonstrating its potential as a lead scaffold.[4]

  • Aldose Reductase (IC₅₀ = 2.5 µM): Inhibition of this enzyme is a therapeutic strategy for managing diabetic complications.

  • Dipeptidyl Peptidase-IV (DPP-4) (IC₅₀ = 1.8 µM): DPP-4 inhibitors are an established class of therapeutics for type 2 diabetes.

  • Carbonic Anhydrase II (IC₅₀ = 5.0 µM): This enzyme is a target for treating glaucoma and epilepsy.

Scaffold for Bioactive Molecules

The true value of this compound lies in its role as a synthetic intermediate.[4]

  • GABA Analogs: It serves as a precursor for synthesizing analogs of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system.

  • Peptide Mimetics: Incorporation into peptide structures can enhance metabolic stability and control conformation, which is crucial for biological activity.

  • Kinase Inhibitors: The scaffold can be functionalized to target the ATP-binding pockets of protein kinases, a major target class in oncology.[4]

  • PROTACs: Recent advances include its use in synthesizing cyclobutane-fused amino acids for Proteolysis-Targeting Chimeras (PROTACs), an emerging therapeutic modality.[4]

G cluster_1 Medicinal Chemistry Applications A This compound Scaffold B GABA Analogs (Neuroscience) A->B C Peptide Mimetics (Metabolic Stability) A->C D Kinase Inhibitors (Oncology) A->D E Enzyme Inhibition (DPP-4, Aldose Reductase) A->E

Caption: Key application areas for the this compound scaffold.

Chapter 4: Safety and Handling

As with any chemical reagent, proper handling of this compound is essential for laboratory safety. The compound and its salts are generally classified with GHS07 pictograms.[5]

  • Hazard Statements: Typically listed as Harmful if swallowed (H302), May cause respiratory irritation (H335), Causes skin irritation (H315), and Causes serious eye irritation (H319).[5][9]

  • Precautionary Statements:

    • Prevention: Avoid breathing dust, fume, gas, mist, vapors, or spray (P261).[5][9] Wear protective gloves, protective clothing, eye protection, and face protection (P280).[13][14] Keep away from heat, sparks, and open flames.[14][15]

    • Response: In case of contact with skin, wash with plenty of water.[13][16] If in eyes, rinse cautiously with water for several minutes.[15] If inhaled, remove person to fresh air.[13][16]

    • Storage: Store in a well-ventilated place. Keep the container tightly closed.[13][15]

    • Disposal: Dispose of contents/container to an approved waste disposal plant (P501).[13]

Researchers should always consult the most up-to-date Safety Data Sheet (SDS) from their supplier before handling this compound.

References

  • MDPI. (2023). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity.
  • Bentham Science. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • PubMed. (n.d.). Bioactive cyclobutane-containing alkaloids.
  • ResearchGate. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules.
  • National Center for Biotechnology Information. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • National Center for Biotechnology Information. (n.d.). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides.
  • Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • ScholarWorks. (2023). studies toward the stereocontrolled synthesis of cyclobutane derivatives.
  • National Institutes of Health. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • ResearchGate. (n.d.). Drug candidates bearing 1,3-disubstituted cyclobutane moieties.
  • National Center for Biotechnology Information. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[17][17]-rearrangement cascade.
  • National Institutes of Health. (n.d.). Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects.
  • PubChem. (n.d.). 3-(Aminomethyl)cyclobutan-1-ol.
  • National Center for Biotechnology Information. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library.

Sources

A Senior Application Scientist's Guide to the Synthesis of 3-(Aminomethyl)cyclobutanol: Pathways, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Cyclobutane Motif in Drug Discovery

In the landscape of modern medicinal chemistry, the cyclobutane scaffold has emerged as a privileged motif, offering a unique combination of structural rigidity and three-dimensionality.[1] This rigid, sp3-rich core allows for the precise spatial orientation of pharmacophoric groups, a critical factor in optimizing drug-target interactions.[1] Among the diverse array of cyclobutane-containing building blocks, 3-(aminomethyl)cyclobutanol stands out as a particularly valuable synthon. Its bifunctional nature, possessing both a primary amine and a hydroxyl group, provides versatile handles for further chemical elaboration. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical overview of the stereoselective synthesis of both cis- and trans-3-(aminomethyl)cyclobutanol, delving into the underlying reaction mechanisms, providing detailed experimental protocols, and offering insights into the practical considerations for each synthetic pathway.

The strategic incorporation of this compound into drug candidates has shown significant promise. It serves as a precursor for γ-aminobutyric acid (GABA) analogs, which are crucial for modulating neurotransmission in the central nervous system.[2][3] Furthermore, its rigid structure is beneficial in the design of peptide mimetics, enhancing metabolic stability.[2] The hydrochloride salt of this compound has demonstrated inhibitory activity against enzymes such as aldose reductase, dipeptidyl peptidase-IV, and carbonic anhydrase II, highlighting its therapeutic potential in diverse areas including diabetic complications, type 2 diabetes, and glaucoma.[2]

This guide will explore two distinct and stereocomplementary synthetic routes to access the cis and trans isomers of this compound, providing the necessary detail for their practical implementation in a laboratory setting.

Pathway 1: Stereoselective Synthesis of cis-3-(Aminomethyl)cyclobutanol via Ketone Reduction

The synthesis of the cis-isomer of this compound is most effectively achieved through the stereoselective reduction of a suitably protected 3-(aminomethyl)cyclobutanone precursor. The success of this approach hinges on the judicious choice of the reducing agent, which dictates the facial selectivity of the hydride attack.

Causality Behind Experimental Choices: The Role of Steric Hindrance

The diastereoselectivity of the reduction of a 3-substituted cyclobutanone is profoundly influenced by the steric environment of the substrate and the reducing agent.[4] For the desired cis-selectivity, a sterically demanding hydride reagent is paramount.[4] Reagents such as Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) are particularly effective.[4] The bulky tert-butoxy groups of this reagent favor an approach from the less hindered face of the cyclobutanone ring, leading to the preferential formation of the cis-alcohol. The protecting group on the amino functionality also plays a role in directing the hydride attack. A bulky protecting group like tert-butoxycarbonyl (Boc) can further enhance the steric bias, favoring the desired stereochemical outcome.

Experimental Protocol: Diastereoselective Reduction to cis-3-(Boc-aminomethyl)cyclobutanol

This protocol provides a general guideline for the diastereoselective reduction of a 3-(Boc-aminomethyl)cyclobutanone to the corresponding cis-alcohol.

Materials:

  • 3-(Boc-aminomethyl)cyclobutanone

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H)

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 3-(Boc-aminomethyl)cyclobutanone substrate in anhydrous THF to a concentration of 0.1 M.[4]

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[4]

  • Addition of Reducing Agent: Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 equivalents) in THF to the cooled substrate solution over a period of 20 minutes.[4]

  • Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Quenching: Once the starting material is consumed, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate.[4]

  • Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the aqueous layer and extract it three times with ethyl acetate.[4]

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield cis-3-(Boc-aminomethyl)cyclobutanol.[4]

Final Deprotection: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final cis-3-(aminomethyl)cyclobutanol.

Characterization Data for a Key Intermediate

cis-3-(Boc-aMinoMethyl)cyclobutanol [5]

  • CAS Number: 917827-92-0[5]

  • Molecular Formula: C₁₀H₁₉NO₃[5]

  • Molecular Weight: 201.26 g/mol [5]

  • ¹H NMR Spectrum: A ¹H NMR spectrum is available for this compound, which can be used to confirm its identity.[5]

Pathway 2: Stereoselective Synthesis of trans-3-(Aminomethyl)cyclobutanol via Mitsunobu Reaction

The synthesis of the trans-isomer requires a stereochemical inversion, which can be elegantly achieved using the Mitsunobu reaction.[6][7][8][9] This powerful reaction allows for the conversion of an alcohol to a variety of functional groups with a predictable inversion of stereochemistry.[6][7][8][9]

Mechanistic Insight: The Mitsunobu Reaction and Stereochemical Inversion

The Mitsunobu reaction is a cornerstone of stereoselective synthesis.[6][7][8][9] The reaction of an alcohol with triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), generates an alkoxyphosphonium salt.[10] This intermediate is an excellent leaving group. Subsequent nucleophilic attack by a suitable pronucleophile, such as a carboxylic acid, proceeds via an Sₙ2 mechanism, resulting in a clean inversion of the stereocenter.[8][10] For the synthesis of trans-3-(aminomethyl)cyclobutanol, a cis-configured starting material is required.

Diagram: Generalized Mitsunobu Reaction Mechanism

Mitsunobu_Mechanism cluster_activation Activation of Alcohol cluster_inversion SN2 Attack & Inversion ROH R-OH (cis-Alcohol) Alkoxyphosphonium [R-O-PPh₃]⁺ ROH->Alkoxyphosphonium + Betaine, - DEAD-H₂ PPh3 PPh₃ Betaine PPh₃⁺-N⁻-N=C(O)OEt | C(O)OEt PPh3->Betaine + DEAD DEAD DEAD Byproduct2 DEAD-H₂ Betaine->Byproduct2 Byproduct1 Ph₃P=O Alkoxyphosphonium->Byproduct1 Nu Nu⁻ (Carboxylate) Product R-Nu (trans-Ester) Nu->Product + Alkoxyphosphonium

Caption: The Mitsunobu reaction proceeds via activation of the alcohol followed by Sₙ2 attack with inversion.

Experimental Protocol: Synthesis of trans-3-Aminocyclobutanol

This three-step protocol is adapted from a patented procedure and outlines the synthesis of a trans-aminocyclobutanol, which can be conceptually applied to the target molecule.

Step 1: Mitsunobu Reaction for Stereoinversion

  • Preparation: In a reaction kettle, add tetrahydrofuran (5-12 volumes), cis-3-dibenzylaminocyclobutanol, triphenylphosphine (1.6-2.3 equivalents), and a carboxylic acid (e.g., p-nitrobenzoic acid, 1.01-1.3 equivalents).

  • Reaction: Cool the mixture to 0-10 °C under a nitrogen atmosphere. While maintaining the temperature, slowly add a condensing agent like DEAD (1.6-2.3 equivalents) dropwise. Allow the reaction to proceed for 30-60 minutes.

  • Work-up: Remove the tetrahydrofuran by distillation under reduced pressure. Add ethyl acetate and filter. Wash the filter cake with ethyl acetate. Adjust the pH of the filtrate to 2-3 with a solution of hydrogen chloride in methanol to precipitate the hydrochloride salt of the trans-ester.

Step 2: Hydrolysis of the Ester

  • Reaction: To a reaction kettle, add the hydrochloride salt of the trans-3-dibenzylaminocyclobutyl ester, tetrahydrofuran, water, and a base such as sodium hydroxide or potassium hydroxide.

  • Work-up: Heat the mixture to reflux for approximately 3 hours. Distill off the tetrahydrofuran. Extract the aqueous residue with dichloromethane. Dry the organic layer with anhydrous sodium sulfate and concentrate to yield trans-3-dibenzylaminocyclobutanol.

Step 3: Debenzylation to the Final Product

  • Reaction: In a hydrogenation kettle, add trans-3-dibenzylaminocyclobutanol, methanol, and a catalyst such as 10% palladium hydroxide on carbon.

  • Hydrogenation: Purge the kettle with nitrogen and then with hydrogen. Pressurize with hydrogen to 1.0-1.2 MPa and heat to 30-45 °C. Allow the reaction to proceed for approximately 24 hours.

  • Work-up: After the reaction is complete, filter the reaction mixture. Concentrate the filtrate to obtain the crude product. Further purification by distillation or crystallization will yield the final trans-3-aminocyclobutanol.

Comparative Analysis of Synthetic Pathways

FeaturePathway 1: cis-Isomer via ReductionPathway 2: trans-Isomer via Mitsunobu
Stereocontrol Good to excellent, dependent on the choice of reducing agent and protecting group.Excellent, as the Mitsunobu reaction is known for its high fidelity of stereochemical inversion.
Number of Steps Generally shorter, especially if the protected aminoketone is readily available.Longer, typically involving three distinct transformations.
Reagents Utilizes organometallic reducing agents which require anhydrous conditions.Employs classic organic reagents; the Mitsunobu reaction requires careful handling of DEAD.
Scalability Reductions are generally scalable.The Mitsunobu reaction can be challenging to scale up due to the formation of byproducts that can complicate purification.
Starting Materials Requires access to the corresponding 3-(aminomethyl)cyclobutanone.Starts from the opposite (cis) alcohol isomer.

Visualization of Synthetic Pathways

Diagram: Synthesis of cis-3-(Aminomethyl)cyclobutanol

cis_synthesis start 3-(Boc-aminomethyl)cyclobutanone product cis-3-(Boc-aminomethyl)cyclobutanol start->product LiAl(OtBu)₃H, THF, -78°C final_product cis-3-(Aminomethyl)cyclobutanol product->final_product Acidic Deprotection

Caption: Stereoselective reduction yields the cis-isomer.

Diagram: Synthesis of trans-3-(Aminomethyl)cyclobutanol

trans_synthesis start cis-3-(Dibenzylaminomethyl)cyclobutanol intermediate1 trans-Ester start->intermediate1 Mitsunobu Reaction intermediate2 trans-3-(Dibenzylaminomethyl)cyclobutanol intermediate1->intermediate2 Hydrolysis product trans-3-(Aminomethyl)cyclobutanol intermediate2->product Debenzylation (H₂, Pd/C)

Caption: A three-step sequence affords the trans-isomer.

Conclusion and Future Outlook

The synthesis of stereochemically pure this compound isomers is a critical enabling technology for the advancement of drug discovery programs that leverage the unique properties of the cyclobutane scaffold. The pathways detailed in this guide represent robust and reliable methods for accessing both the cis and trans isomers. The choice of synthetic route will ultimately depend on the desired stereochemistry, the availability of starting materials, and the scale of the synthesis. As the demand for novel, three-dimensional building blocks in medicinal chemistry continues to grow, the development of even more efficient and sustainable methods for the synthesis of substituted cyclobutanes, such as those employing photocatalysis or continuous flow technologies, will undoubtedly be a major focus of future research.[2]

References

  • Mitsunobu Reaction. (n.d.). Master Organic Chemistry.
  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.
  • The synthetic routes to cyclobutanes. | Download Scientific Diagram. (n.d.). ResearchGate.
  • Mitsunobu reaction. (2023, December 19). In Wikipedia. [Link]
  • Comparative Guide to Catalysts for the Reduction of 3-Aminocyclobutanone. (2025, December). BenchChem.
  • Mitsunobu Reaction. (n.d.). Chemistry Steps.
  • Hui, C., Brieger, L., Strohmann, C., & Antonchick, A. P. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(45), 18936–18941. [Link]
  • Ma, S., Lu, X., & Li, J. (2007). Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G. Journal of the American Chemical Society, 129(46), 14349–14353. [Link]
  • cis-3-(Aminomethyl)cyclobutanol hydrochloride. (n.d.). MySkinRecipes.
  • de Mendoza, J., & Echavarren, A. M. (1992). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 92(6), 1021–1040. [Link]
  • Johnson, J. S., & Sarpong, R. (2009). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Organic Letters, 11(16), 3682–3685. [Link]
  • Wiley-VCH. (2008).
  • Montoya Balbás, I., Domínguez Mendoza, B. E., Fernández-Zertuche, M., Ordoñez, M., & Linzaga-Elizalde, I. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151–162. [Link]
  • Montoya Balbás, I., Domínguez Mendoza, B. E., Fernández-Zertuche, M., Ordoñez, M., & Linzaga-Elizalde, I. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-162. [Link]
  • Montoya Balbás, I., Domínguez Mendoza, B. E., Fernández-Zertuche, M., Ordoñez, M., & Linzaga-Elizalde, I. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Scilit. [Link]
  • Montoya Balbás, I., Domínguez Mendoza, B. E., Fernández-Zertuche, M., Ordoñez, M., & Linzaga-Elizalde, I. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151–162.
  • Chemical Constituents and Biological Activities of Strobilanthes crispus L. (n.d.).
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2015). Molecules, 20(12), 22005–22017. [Link]
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • Wessjohann, L. A., & Kirschning, A. (2017).
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017, February 24). SciSpace. [Link]
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (2021). Journal of Medicinal Chemistry, 64(16), 12089–12101. [Link]
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). UT Southwestern Medical Center.

Sources

The Strategic Emergence of 3-(Aminomethyl)cyclobutanol: A Technical Guide to its Synthesis and Analog Development

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Rationale for Rigidity in Neuromodulation

In the landscape of medicinal chemistry, the pursuit of therapeutic specificity is paramount. The discovery of novel bioactive scaffolds is often driven by the need to overcome the pharmacological promiscuity of endogenous ligands. Gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system, is a prime example. Its inherent conformational flexibility allows it to bind to various receptor subtypes (GABAA, GABAB, and GABAC), leading to a broad spectrum of physiological effects. To dissect these effects and develop targeted therapeutics, medicinal chemists have long sought conformationally restricted GABA analogs. By constraining the rotatable bonds of the GABA backbone, it is possible to "lock" the molecule into a specific three-dimensional arrangement, thereby favoring binding to a particular receptor subtype.[1] This principle is the scientific bedrock upon which the discovery of compounds like 3-(Aminomethyl)cyclobutanol was built. The introduction of a cyclobutane ring provides a rigid, sp³-rich scaffold that mimics portions of the GABA structure while limiting its conformational freedom.[1]

This technical guide provides an in-depth exploration of the discovery, synthesis, and structure-activity relationships of this compound and its analogs, intended for researchers and professionals in drug development.

Section 1: Genesis of a Scaffold - The Discovery Trajectory

The conceptual discovery of this compound is rooted in early explorations of cyclic GABA analogs. A seminal study by Allan et al. in 1980 detailed the synthesis and pharmacological evaluation of cis- and trans-3-aminocyclobutane-1-carboxylic acid.[2] This research provided a critical insight: the cis isomer exhibited significantly greater GABA-like activity, including inhibition of GABA uptake and binding to GABA receptors, compared to the nearly inactive trans isomer.[2] This foundational structure-activity relationship (SAR) underscored the importance of the relative stereochemistry of the amino and acidic functionalities, suggesting that a specific spatial arrangement is necessary for effective receptor interaction.

The logical extension of this work was to explore other isosteres and derivatives, leading to scaffolds like this compound. By replacing the carboxylic acid with a hydroxymethyl group, researchers could investigate the necessity of the acidic moiety for activity and explore new chemical space for potential therapeutic applications, such as enzyme inhibition or as building blocks for more complex molecules.

Section 2: Strategic Synthesis of this compound Stereoisomers

The synthesis of this compound and its analogs hinges on the strategic construction and functionalization of the cyclobutane ring. Two predominant and stereochemically distinct routes have emerged as industry standards: a reductive amination pathway to yield the biologically preferred cis-isomer and a Mitsunobu-based inversion to access the trans-isomer for comparative studies.

Pathway A: Synthesis of cis-3-(Aminomethyl)cyclobutanol via Reductive Amination

This pathway is a cornerstone for accessing the cis-isomer, leveraging the stereochemical outcome of hydride reduction on a substituted cyclobutanone. The general workflow is outlined below.

A 3-Oxocyclobutanecarboxylic Acid B 3-Oxocyclobutane- carboxamide A->B Amidation (e.g., SOCl₂, NH₄OH) C cis-3-Aminomethyl- cyclobutanone B->C Hofmann Rearrangement (e.g., NaOBr) D cis-3-(Aminomethyl)cyclobutanol C->D Stereoselective Reduction (e.g., LiAl(OtBu)₃H)

Caption: Synthetic workflow for cis-3-(Aminomethyl)cyclobutanol.

Causality in Experimental Choices:

  • Starting Material: 3-Oxocyclobutanecarboxylic acid is a commercially available and versatile starting material for building the core scaffold.

  • Hofmann Rearrangement: This classic reaction is a reliable method for converting an amide to a primary amine with the loss of one carbon atom, directly yielding the required aminomethyl precursor.

  • Stereoselective Reduction: The choice of a bulky reducing agent, such as Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H), is critical. The hydride preferentially attacks the carbonyl from the face opposite to the existing aminomethyl group (anti-facial attack), which is sterically less hindered. This results in the desired cis-stereochemistry of the final alcohol. Lowering the reaction temperature (e.g., -78 °C) enhances this selectivity.[3]

Pathway B: Synthesis of trans-3-(Aminomethyl)cyclobutanol via Mitsunobu Inversion

To obtain the trans-isomer, essential for comprehensive SAR studies, a stereochemical inversion of the hydroxyl group from the cis-alcohol is required. The Mitsunobu reaction is the gold standard for this transformation.

A cis-3-(Dibenzylaminomethyl)- cyclobutanol B trans-Ester Intermediate A->B Mitsunobu Reaction (PPh₃, DIAD, R-COOH) C trans-3-(Dibenzylaminomethyl)- cyclobutanol B->C Saponification (e.g., NaOH) D trans-3-(Aminomethyl)cyclobutanol C->D Catalytic Hydrogenation (e.g., Pd/C, H₂)

Caption: Synthetic workflow for trans-3-(Aminomethyl)cyclobutanol.

Causality in Experimental Choices:

  • Protecting Groups: The primary amine of the cis-starting material is protected (e.g., as a dibenzyl amine) to prevent side reactions under Mitsunobu conditions.

  • Mitsunobu Reaction: This reaction proceeds via an SN2 mechanism, resulting in a clean inversion of stereochemistry at the carbon bearing the hydroxyl group. Triphenylphosphine (PPh₃) and an azodicarboxylate like diisopropyl azodicarboxylate (DIAD) are the key reagents that activate the alcohol.[4][5]

  • Saponification and Deprotection: The resulting ester is hydrolyzed under basic conditions to liberate the trans-alcohol. Subsequent catalytic hydrogenation removes the benzyl protecting groups to yield the final product.

Section 3: Structure-Activity Relationship (SAR) and Therapeutic Potential

The development of this compound analogs has been guided by key SAR principles, primarily revolving around stereochemistry and the nature of the functional groups.

Analog Stereochemistry Key Structural Feature Observed Activity/Potential Application
cis-3-Aminocyclobutane-1-carboxylic acidcisCarboxylic acid groupModerate GABA-like activity (receptor binding, uptake inhibition)[2]
trans-3-Aminocyclobutane-1-carboxylic acidtransCarboxylic acid groupSignificantly weaker GABA-like activity than the cis-isomer[2]
cis-3-(Aminomethyl)cyclobutanolcisHydroxymethyl groupPrecursor for GABA analogs, enzyme inhibitor scaffold[6]
trans-3-(Aminomethyl)cyclobutanoltransHydroxymethyl groupImportant negative control in SAR studies

The data consistently demonstrates that the cis configuration, which places the amino and functional groups on the same face of the cyclobutane ring, is crucial for biological activity in GABA-related targets. This suggests that the puckered cyclobutane ring presents these key pharmacophoric elements in a spatial orientation that is favorable for receptor binding. The trans isomer, by contrast, "pins back" the functional groups, leading to unfavorable steric interactions at the active site.[2]

Beyond GABAergic activity, this compound hydrochloride has shown inhibitory activity against several enzymes, including aldose reductase and dipeptidyl peptidase-IV, highlighting its potential as a versatile scaffold for indications beyond neuroscience, such as diabetes and its complications.[6]

Section 4: Detailed Experimental Protocols

The following protocols are provided as a self-validating guide for the synthesis of the cis and trans isomers of this compound.

Protocol for cis-3-(Aminomethyl)cyclobutanol

This protocol is a multi-step synthesis starting from a protected 3-aminocyclobutanone.

Step 1: Stereoselective Reduction of 3-(Boc-amino)cyclobutanone

  • Preparation: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve 3-(Boc-amino)cyclobutanone (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 eq) in THF to the cooled substrate solution over a period of 20 minutes. The use of a bulky hydride reagent is critical for achieving high cis-selectivity.[3]

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quenching: While maintaining the temperature at -78 °C, slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate.

  • Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the aqueous layer and extract it three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield cis-3-(Boc-amino)cyclobutanol.

Step 2: Deprotection to yield cis-3-(Aminomethyl)cyclobutanol

  • Dissolution: Dissolve the purified cis-3-(Boc-amino)cyclobutanol (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Reaction: Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of water and basify to pH > 11 with 2M NaOH.

  • Extraction: Extract the aqueous layer multiple times with DCM.

  • Final Product: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield cis-3-(Aminomethyl)cyclobutanol.

Protocol for trans-3-(Aminomethyl)cyclobutanol

This protocol starts with a protected cis-isomer and uses a Mitsunobu reaction for inversion.

Step 1: Mitsunobu Inversion of cis-3-(Dibenzylaminomethyl)cyclobutanol

  • Preparation: To a flame-dried flask under a nitrogen atmosphere, add cis-3-(Dibenzylaminomethyl)cyclobutanol (1.0 eq), triphenylphosphine (1.5 eq), and a suitable carboxylic acid (e.g., benzoic acid, 1.5 eq) in anhydrous THF.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution. Maintain the temperature below 10 °C during the addition.[7]

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor for the disappearance of the starting alcohol by TLC.

  • Work-up: Concentrate the reaction mixture and purify by flash column chromatography to isolate the trans-ester intermediate.

Step 2: Hydrolysis and Deprotection

  • Saponification: Dissolve the isolated trans-ester in a mixture of THF and water. Add an excess of sodium hydroxide (e.g., 3.0 eq) and heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).

  • Extraction: Cool the reaction mixture, remove the THF under reduced pressure, and extract the aqueous residue with ethyl acetate.

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude alcohol by chromatography to yield trans-3-(Dibenzylaminomethyl)cyclobutanol.

  • Debenzylation: Dissolve the purified product in methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C), and stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the deprotection is complete.

  • Final Product: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain trans-3-(Aminomethyl)cyclobutanol.

Conclusion

This compound and its analogs represent a successful application of the principle of conformational restriction in medicinal chemistry. Born from the foundational research into rigid GABA analogs, this scaffold has proven to be a valuable tool for probing biological systems and a promising starting point for the development of novel therapeutics. The stereoselective synthetic routes, particularly the reductive amination for the cis-isomer and the Mitsunobu inversion for the trans-isomer, provide robust and reliable methods for accessing these compounds. As the demand for sp³-rich, three-dimensional molecules in drug discovery continues to grow, the strategic insights gained from the study of this compound will undoubtedly inform the design of the next generation of targeted therapies.

References

  • Allan, R. D., Curtis, D. R., Headley, P. M., Johnston, G. A., Kennedy, S. M., Lodge, D., & Twitchin, B. (1980). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393–400. [Link]
  • Saragiotto, A. A., & Colla, G. (2018). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Medicinal Chemistry Research, 27(6), 1545-1557. [Link]
  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, Coll. Vol. 9, p.546 (1998); Vol. 72, p.182 (1995).
  • Google Patents. (2021). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.

Sources

Spectroscopic Profile of trans-3-(Aminomethyl)cyclobutanol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characteristics of trans-3-(aminomethyl)cyclobutanol (CAS: 1234616-04-6), a bifunctional cycloalkane of interest in medicinal chemistry and drug development.[1][2] Due to the limited availability of public domain experimental spectra for this specific molecule, this document synthesizes predicted data with field-proven insights and analyses of analogous structures. We present a comprehensive interpretation of its expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations described herein establish a robust framework for the structural verification, quality control, and analytical characterization of this compound and its derivatives, ensuring high scientific integrity for research and development applications.

Introduction: The Structural Significance of 3-(Aminomethyl)cyclobutanol

The this compound scaffold is a valuable building block in modern drug discovery. The strained four-membered ring offers a rigid, three-dimensional geometry that can be exploited to orient pharmacophoric features in a precise manner.[3] The presence of both a primary amine (-NH₂) and a primary alcohol (-OH) group provides two key points for chemical modification, enabling its incorporation into a wide array of molecular architectures.

Accurate and unambiguous structural confirmation is the bedrock of chemical synthesis and drug development. Spectroscopic analysis provides a non-destructive "fingerprint" of a molecule, confirming its identity, purity, and stereochemistry. This guide explains the causality behind the expected spectral features of the trans isomer, providing researchers with the tools to interpret their own experimental data confidently.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For trans-3-(aminomethyl)cyclobutanol, NMR confirms the connectivity of the aminomethyl and hydroxyl groups to the cyclobutane ring and establishes their trans relative stereochemistry.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be complex due to the rigid nature of the cyclobutane ring, leading to diastereotopic protons with distinct chemical shifts and coupling constants. The data presented below is predicted for a standard analysis in Deuterated Chloroform (CDCl₃) or DMSO-d₆.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale & Insights
H -C-OH (1H)3.8 – 4.2Multiplet5-8This proton is attached to the same carbon as the electronegative hydroxyl group, causing a significant downfield shift. Its multiplicity arises from coupling to the adjacent ring protons.
CH ₂-NH₂ (2H)2.6 – 2.9Doublet~6These protons are adjacent to the electron-withdrawing amine group. They appear as a doublet due to coupling with the single proton on the adjacent ring carbon (C3).
Ring H -C-CH₂NH₂ (1H)2.0 – 2.4Multiplet-This methine proton is deshielded by the adjacent aminomethyl group and will show complex splitting from coupling to multiple non-equivalent neighboring protons.
Ring CH ₂ (axial, 2H)1.8 – 2.1Multiplet-The axial protons on the cyclobutane ring are typically shifted slightly downfield compared to their equatorial counterparts.
Ring CH ₂ (equatorial, 2H)1.6 – 1.9Multiplet-These protons represent the remaining part of the cyclobutane skeleton and will exhibit complex splitting patterns.
OH , NH ₂ (3H)1.5 – 3.5Broad Singlet-These are exchangeable protons. Their chemical shift is highly dependent on solvent, concentration, and temperature. They typically appear as a broad signal that can be confirmed by a D₂O exchange experiment.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale & Insights
C -OH68 – 72The carbon atom bonded to the highly electronegative oxygen of the alcohol group is the most deshielded carbon in the aliphatic region.
C H₂-NH₂45 – 49The carbon of the aminomethyl group is deshielded by the adjacent nitrogen atom.
C H-CH₂NH₂38 – 42The ring carbon to which the aminomethyl group is attached.
Ring C H₂28 – 32The remaining two equivalent methylene carbons of the cyclobutane ring.
Experimental Protocol: NMR Data Acquisition

A self-validating NMR protocol ensures data accuracy and reproducibility.

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a minimal amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). For aqueous-based solvents, DSS can be used. In many modern spectrometers, the residual solvent peak is used as a secondary reference.[4]

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of ~12 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds are typical starting points.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon. A wider spectral width (~220 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a longer acquisition time (e.g., several hours) may be necessary.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is ideal for the rapid identification of functional groups. The spectrum of this compound is dominated by features from the O-H and N-H bonds.

Predicted Absorption Band (cm⁻¹) Vibration Type Functional Group Assignment Insights
3200 – 3500 (Broad)O-H StretchAlcohol (H-bonded)The broadness of this peak is a classic indicator of hydrogen bonding from the hydroxyl group. It will likely overlap with the N-H stretches.
3300 – 3400 (Medium, Doublet)N-H StretchPrimary AmineA primary amine (-NH₂) typically shows two distinct stretching bands in this region (symmetric and asymmetric), which can sometimes be resolved from the broad O-H band.
2850 – 2960 (Strong)C-H StretchAlkane (CH, CH₂)These absorptions confirm the presence of the aliphatic cyclobutane ring and aminomethyl group.
1580 – 1650 (Medium)N-H BendPrimary AmineThis scissoring vibration is characteristic of a primary amine.[5]
1050 – 1150 (Strong)C-O StretchPrimary AlcoholThis strong absorption confirms the presence of the C-O single bond of the alcohol.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For this compound (Molecular Formula: C₅H₁₁NO, Molecular Weight: 101.15 g/mol ), electrospray ionization (ESI) is a suitable soft ionization technique.[1][2]

m/z Value Ion Assignment Interpretation
102.09[M+H]⁺The protonated molecular ion. This is often the base peak in ESI-MS and confirms the molecular weight of the compound.
84.08[M+H - H₂O]⁺Corresponds to the loss of a water molecule (18 Da) from the protonated parent ion. This is a very common fragmentation pathway for alcohols.
71.07[M+H - CH₂NH₂]⁺Represents the loss of the aminomethyl group (31 Da), indicating a cleavage of the C-C bond between the ring and the side chain.

The fragmentation of the cyclobutane ring itself can be complex. As seen with cyclobutanol, the strained ring is prone to ring-opening reactions, which can lead to fragments corresponding to the loss of ethylene (C₂H₄).[6][7][8]

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic characterization lies in integrating data from multiple techniques. Each method provides a piece of the puzzle, and together they deliver an unambiguous structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_confirm Final Confirmation Prep Purified Compound (trans-3-(Aminomethyl)cyclobutanol) NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS NMR_Data Framework & Stereo (C-H Skeleton) NMR->NMR_Data IR_Data Functional Groups (-OH, -NH₂) IR->IR_Data MS_Data Molecular Weight & Formula (C₅H₁₁NO) MS->MS_Data Confirm Unambiguous Structure Verified NMR_Data->Confirm IR_Data->Confirm MS_Data->Confirm

Caption: Integrated workflow for spectroscopic characterization.

Molecular Structure for NMR Assignment

The following diagram illustrates the structure of trans-3-(aminomethyl)cyclobutanol with key atoms labeled for reference in NMR spectral assignment.

Caption: Structure of trans-3-(aminomethyl)cyclobutanol.

Conclusion

This guide establishes a foundational spectroscopic profile for trans-3-(aminomethyl)cyclobutanol. By integrating predicted data with established principles of NMR, IR, and MS, we provide a robust, self-validating framework for researchers. This approach ensures that scientists and drug developers can confidently verify the structure and purity of this important chemical building block, upholding the highest standards of scientific integrity in their work. The provided protocols and interpretations serve as a practical reference for routine laboratory analysis and advanced research applications.

References

  • PubChem. 3-(Aminomethyl)-3-(m-tolyl)cyclobutan-1-ol. National Center for Biotechnology Information.
  • BTC. What are the mass spectrometry characteristics of cyclobutanol?.
  • AA Blocks. cis-3-(Aminomethyl)-1-methylcyclobutanol hydrochloride.
  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Department of Chemistry.
  • PubChem. 3-(Aminomethyl)cyclobutan-1-ol. National Center for Biotechnology Information.
  • National Institute of Standards and Technology (NIST). Cyclobutanol IR Spectrum. NIST Chemistry WebBook.
  • National Institute of Standards and Technology (NIST). Cyclobutanol Mass Spectrum. NIST Chemistry WebBook.
  • Audier, H. E., et al. (1973). The Fragmentation Mechanism of Cyclobutanol. Canadian Journal of Chemistry.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

Sources

An In-depth Technical Guide to the Physical Properties of cis-3-(Aminomethyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint on appended functional groups, allowing for precise vectoral presentation towards biological targets. This can lead to significant improvements in potency, selectivity, and pharmacokinetic properties compared to more flexible acyclic or larger ring systems. One such valuable building block is cis-3-(Aminomethyl)cyclobutanol, a bifunctional molecule incorporating a primary amine and a primary alcohol in a defined spatial orientation. The cis relationship of these groups creates a distinct chemical vector space, making it an attractive starting point for the synthesis of novel therapeutics, including PROTAC® linkers and constrained peptide mimetics.[1][2]

This technical guide provides a comprehensive overview of the known and predicted physical properties of cis-3-(Aminomethyl)cyclobutanol. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document synthesizes information from supplier data, computational predictions, and experimental data from closely related analogs. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its effective handling, characterization, and application in synthetic workflows.

Molecular Structure and Core Physicochemical Parameters

The fundamental physical characteristics of a molecule are dictated by its structure. Understanding these parameters is the first step in any rational experimental design.

Caption: Chemical structure of cis-3-(Aminomethyl)cyclobutanol.

The table below summarizes the key molecular and physical properties of cis-3-(Aminomethyl)cyclobutanol and its common hydrochloride salt. It is critical to distinguish between the free base and the salt form, as their physical properties, particularly solubility and melting point, will differ significantly.

Propertycis-3-(Aminomethyl)cyclobutanolcis-3-(Aminomethyl)cyclobutanol HClData Source Type
CAS Number 917827-91-9[3]1400744-20-8[4]Experimental
Molecular Formula C₅H₁₁NO[5]C₅H₁₂ClNOExperimental
Molecular Weight 101.15 g/mol [5]137.61 g/mol [2]Calculated
Appearance White to off-white solidSolid[6]Observed
Melting Point Not availableNot available-
Boiling Point 185 °CDecomposesPredicted
Density 1.091 g/cm³Not availablePredicted
Flash Point 65 °CNot availablePredicted

Solubility Profile: A Practical Guide for the Synthetic Chemist

  • Water: The presence of both a primary amine and a hydroxyl group suggests that the molecule is capable of hydrogen bonding with water. Therefore, it is expected to have some degree of aqueous solubility. The hydrochloride salt, being ionic, will exhibit significantly higher water solubility.

  • Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected in simple alcohols due to the ability to participate in hydrogen bonding.

  • Aprotic Polar Solvents (e.g., DMSO, DMF): Good solubility is anticipated in these solvents, which are excellent for a wide range of organic molecules, especially those with hydrogen bond donors.

  • Aprotic Nonpolar Solvents (e.g., Hexanes, Toluene): Poor solubility is expected in nonpolar solvents due to the high polarity of the amine and alcohol functional groups.

Experimental Protocol for Solubility Determination:

For a novel or sparsely characterized compound, a tiered approach to solubility testing is recommended. This ensures efficient use of material while gathering the necessary data for downstream applications.

G start Start: Weigh 1-5 mg of Compound solvent Add Solvent (e.g., 100 µL Water) start->solvent vortex Vortex at RT for 2 min solvent->vortex observe Visual Observation vortex->observe soluble Soluble (Calculate >10-50 mg/mL) observe->soluble Clear Solution insoluble Insoluble/Partially Soluble observe->insoluble Suspension heat Heat to 50°C insoluble->heat observe2 Visual Observation heat->observe2 soluble_heat Soluble with Heat observe2->soluble_heat Clear Solution end Insoluble observe2->end Suspension

Caption: Tiered workflow for qualitative solubility assessment.

Acidity and Basicity: Understanding the pKa

The pKa values of the ionizable groups in cis-3-(Aminomethyl)cyclobutanol are crucial for predicting its charge state at a given pH, which in turn affects its solubility, lipophilicity, and interaction with biological targets.

  • Amino Group (pKa₁): The primary aminomethyl group is basic. For similar primary amines, the pKa of the conjugate acid (R-CH₂-NH₃⁺) is typically in the range of 9.5-10.5. This means that at physiological pH (~7.4), the amino group will be predominantly protonated.

  • Hydroxyl Group (pKa₂): The primary alcohol is a very weak acid, with an estimated pKa around 16-18, similar to other simple alcohols. For practical purposes in drug discovery and typical organic synthesis, it is not considered acidic.

A predicted pKa of 15.14 has been reported, which likely corresponds to the hydroxyl group, though this value seems low for a typical alcohol and should be treated with caution. An experimental determination of the amino group's pKa via potentiometric titration would be the authoritative method.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of cis-3-(Aminomethyl)cyclobutanol. While full experimental spectra are not publicly available, the expected key signals can be predicted based on the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the constrained cyclobutane ring. Key expected signals include:

    • A broad singlet for the -OH proton (position is concentration and solvent dependent).

    • A broad singlet for the two -NH₂ protons.

    • A multiplet for the carbinol proton (-CH-OH).

    • A multiplet for the methine proton adjacent to the aminomethyl group.

    • A set of complex multiplets for the cyclobutane ring protons and the -CH₂-NH₂ protons.

  • ¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The carbon attached to the hydroxyl group would appear in the range of 60-75 ppm, while the carbon attached to the nitrogen would be in the 40-50 ppm range. The remaining cyclobutane carbons would appear further upfield.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present.

  • O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the alcohol O-H stretching vibration.

  • N-H Stretch: A medium intensity, sharp doublet (due to symmetric and asymmetric stretching) is expected around 3300-3500 cm⁻¹ for the primary amine. This may be partially obscured by the broad O-H band.

  • C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to sp³ C-H stretching.

  • N-H Bend: A medium to strong scissoring vibration around 1590-1650 cm⁻¹.

  • C-O Stretch: A strong band in the fingerprint region, typically around 1050-1150 cm⁻¹, for the primary alcohol C-O stretch.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Electrospray Ionization (ESI): In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 102.0919.

  • Electron Ionization (EI): EI-MS would likely show a molecular ion peak at m/z 101, along with fragmentation patterns corresponding to the loss of water, the aminomethyl group, or cleavage of the cyclobutane ring.

Handling, Storage, and Safety

As a research chemical with limited toxicological data, cis-3-(Aminomethyl)cyclobutanol should be handled with appropriate care in a laboratory setting.

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place. Vendor recommendations suggest storage at 2-8°C, protected from light. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential degradation through oxidation or reaction with atmospheric CO₂.

Conclusion and Future Directions

cis-3-(Aminomethyl)cyclobutanol is a valuable building block with significant potential in medicinal chemistry and drug discovery. This guide has consolidated the available information on its physical properties, highlighting the distinction between predicted and experimentally verified data. While a complete experimental characterization is not yet in the public domain, the data from analogs and computational predictions provide a strong foundation for its use in research.

For researchers intending to use this compound, it is highly recommended to perform in-house characterization to confirm its identity and purity and to experimentally determine key parameters such as melting point and solubility in project-specific solvent systems. The protocols and expected data ranges provided herein serve as a robust starting point for these validation experiments. The continued exploration of such constrained scaffolds will undoubtedly lead to the discovery of novel chemical entities with enhanced therapeutic profiles.

References

  • MySkinRecipes.cis-3-(Aminomethyl)cyclobutanol.[Link]
  • Martinez-Arias, A. et al.Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 2011.
  • Wang, L. et al.Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[5][5]-rearrangement cascade. PubMed Central, 2025.
  • Google Patents.CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Li, M. et al.Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PubMed Central, 2022.
  • Chemdad.cis-3-(Boc-aMinoMethyl)cyclobutanol.[Link]
  • Verkh, Y. et al.Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β-Amino Acids. European Journal of Organic Chemistry, 2025.
  • PubChem.cis-3-(Boc-Aminomethyl)cyclobutylamine.[Link]
  • Organic Syntheses.cyclobutene.[Link]
  • Organic Syntheses.cyclobutanone.[Link]
  • McDonald, T. R. & Rousseaux, S. A. L.Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science (RSC Publishing), 2023.
  • Gurbych, O. et al.Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. PubMed, 2025.
  • ChemRxiv.Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes.[Link]
  • ResearchGate.Synthesis and Physicochemical Properties of Functionalized cis–2‐((Fluoro)Alkyl)Cyclobutanes | Request PDF.[Link]

Sources

An In-Depth Technical Guide to the Physical Properties of trans-3-(Aminomethyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

trans-3-(Aminomethyl)cyclobutanol is a compelling bifunctional molecule featuring a rigid cyclobutane scaffold, a primary amine, and a hydroxyl group. This unique combination of functionalities makes it an attractive building block in medicinal chemistry, particularly for the synthesis of novel therapeutics where conformational rigidity and defined vectoral presentation of functional groups are paramount. Understanding the fundamental physical properties of this compound is a critical first step in its application, influencing everything from reaction conditions and purification strategies to formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of its derivatives. This guide provides a comprehensive overview of the key physical properties of trans-3-(Aminomethyl)cyclobutanol, detailing the theoretical underpinnings and standard experimental protocols for their determination. While specific experimental data for this compound is not widely published, this document serves as a procedural framework for its characterization, offering insights based on its chemical structure and comparison to analogous molecules.

Chemical Identity and Structure

A foundational understanding of a molecule begins with its unambiguous identification and three-dimensional structure.

PropertyValueSource
Chemical Name trans-3-(Aminomethyl)cyclobutanol[1]
CAS Number 1234616-04-6[1]
Molecular Formula C₅H₁₁NO[1][2]
Molecular Weight 101.15 g/mol [1][2]
Appearance White to off-white solid[1]
Chemical Structure

The trans stereochemistry indicates that the aminomethyl and hydroxyl groups are on opposite sides of the cyclobutane ring plane. This fixed spatial arrangement is crucial for its role as a molecular scaffold.

Melting Point: A Gateway to Purity and Stability

The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity and the strength of its crystal lattice forces. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.

Predicted Properties

Given that trans-3-(Aminomethyl)cyclobutanol is a solid at room temperature, it is expected to have a melting point significantly above ambient temperature. The presence of both a hydroxyl and an amino group allows for strong intermolecular hydrogen bonding, which would contribute to a relatively high melting point for a molecule of its size.

Experimental Determination of Melting Point

The most common and reliable method for determining the melting point of a small organic compound is the capillary melting point technique.[3]

Protocol:

  • Sample Preparation: A small amount of the dry, finely powdered trans-3-(Aminomethyl)cyclobutanol is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[3]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a viewing lens. The thermometer should be calibrated.

  • Measurement:

    • A rapid initial heating can be performed to determine an approximate melting range.

    • For an accurate measurement, a fresh sample is heated slowly, at a rate of about 1-2 °C per minute, near the expected melting point.

    • The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[4]

Causality and Trustworthiness: A sharp melting range (e.g., 0.5-1 °C) is indicative of high purity. A broad melting range suggests the presence of impurities, which disrupt the crystal lattice and cause the substance to melt at a lower temperature over a wider range.[3]

Boiling Point: Assessing Volatility

While trans-3-(Aminomethyl)cyclobutanol is a solid, its boiling point provides information about its volatility, which is relevant for purification techniques like distillation under reduced pressure. Due to the strong hydrogen bonding, a high boiling point is expected.

Experimental Determination of Boiling Point (Micro Scale)

For small sample quantities, the Thiele tube method is a classic and effective technique.[5][6]

Protocol:

  • Sample Preparation: A few drops of the molten compound (or a solution in a high-boiling solvent if the melting point is very high) are placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.[5]

  • Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a Thiele tube containing mineral oil. The setup ensures uniform heating.[6]

  • Measurement:

    • The apparatus is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[5]

    • The heat source is then removed.

    • The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. This is the point where the vapor pressure of the substance equals the atmospheric pressure.[5]

Diagram of Boiling Point Determination Workflow:

G A Prepare Sample in Test Tube with Inverted Capillary B Attach to Thermometer A->B C Heat in Thiele Tube B->C D Observe Rapid Stream of Bubbles C->D E Remove Heat Source D->E F Record Temperature When Liquid Enters Capillary E->F G Result: Boiling Point F->G

Caption: Workflow for micro-scale boiling point determination.

Solubility Profile: Guiding a Molecule's Journey

Solubility is a critical parameter in drug development, influencing dissolution, absorption, and formulation. The bifunctional nature of trans-3-(Aminomethyl)cyclobutanol suggests a nuanced solubility profile.

Predicted Solubility
  • Water: The presence of both a polar hydroxyl group and a basic amino group, both capable of hydrogen bonding with water, suggests that trans-3-(Aminomethyl)cyclobutanol will be soluble in water.

  • Polar Organic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the ability to form hydrogen bonds.

  • Non-polar Organic Solvents (e.g., Hexane, Toluene): Low solubility is anticipated due to the polar nature of the molecule.

Experimental Determination of Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility.[7][8]

Protocol:

  • Sample Preparation: An excess amount of solid trans-3-(Aminomethyl)cyclobutanol is added to a known volume of the solvent in a sealed vial.

  • Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the saturated solution.[8]

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as HPLC-UV, GC-MS, or NMR.[9]

Acidity/Basicity (pKa): The Key to Ionization

The pKa value quantifies the acidity or basicity of a functional group. For trans-3-(Aminomethyl)cyclobutanol, the primary amine is basic, and the hydroxyl group is very weakly acidic. The pKa of the conjugate acid of the amine (R-NH₃⁺) is particularly important as it determines the ionization state of the molecule at physiological pH (around 7.4).

Predicted pKa

The pKa of the conjugate acid of a primary amine is typically in the range of 9-11. The exact value will be influenced by the cyclobutane ring.

Experimental Determination of pKa

Potentiometric titration is a highly accurate method for determining pKa values.[10][11][12]

Protocol:

  • Sample Preparation: A precise amount of trans-3-(Aminomethyl)cyclobutanol is dissolved in a suitable solvent (often a water-cosolvent mixture for organic molecules) of known volume.[10]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • Measurement: The pH of the solution is measured with a calibrated pH electrode after each incremental addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at which half of the amine has been protonated (the half-equivalence point).[11]

Diagram of pKa Determination Logic:

G cluster_0 Experimental Setup cluster_1 Data Analysis A Dissolve Compound in Solvent B Titrate with Standard Acid A->B C Measure pH with Electrode B->C D Plot pH vs. Titrant Volume C->D E Identify Half-Equivalence Point D->E F pH at Half-Equivalence = pKa E->F

Caption: Logic flow for pKa determination via potentiometric titration.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and are essential for identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Features:

  • Signals for the protons on the cyclobutane ring.

  • A signal for the methylene protons adjacent to the amine.

  • A signal for the proton on the carbon bearing the hydroxyl group.

  • Signals for the NH₂ and OH protons (these may be broad and their chemical shift can be concentration and solvent dependent).

Expected ¹³C NMR Features:

  • Signals for the carbons of the cyclobutane ring.

  • A signal for the methylene carbon adjacent to the amine.

  • A signal for the carbon bearing the hydroxyl group.

Experimental Protocol for NMR:

  • Sample Preparation: 5-25 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a clean NMR tube.[13][14]

  • Analysis: The sample is placed in the NMR spectrometer and the desired spectra (¹H, ¹³C, etc.) are acquired.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

  • A broad band around 3300-3400 cm⁻¹ corresponding to the O-H stretch of the alcohol and the N-H stretches of the primary amine.

  • Bands around 2850-2950 cm⁻¹ due to C-H stretching of the cyclobutane ring and methylene group.

  • A band around 1600 cm⁻¹ from the N-H bending vibration.

  • A band around 1050-1150 cm⁻¹ corresponding to the C-O stretch of the secondary alcohol.

Experimental Protocol for FTIR (for solids):

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer.[15]

  • Analysis: A background spectrum is taken, followed by the sample spectrum. The instrument software reports the spectrum in terms of absorbance or transmittance versus wavenumber.[16]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.

Expected Mass Spectrum:

  • A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (101.15).

  • Fragment ions resulting from the loss of functional groups (e.g., loss of H₂O, NH₃, or cleavage of the cyclobutane ring).

Experimental Protocol for MS:

  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer.

  • Ionization: The sample is ionized, typically using a technique like electrospray ionization (ESI) for polar molecules.[17]

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.[18]

Conclusion

References

  • Melting point determin
  • Experiment (1) determination of melting points. (2021, September 19).
  • Solubility experimental methods.pptx. (n.d.). Slideshare.
  • Determination of Melting Point of an Organic Compound. (n.d.). BYJU'S.
  • Determining pKa Background: The tendency of a compound to donate a proton is expressed as its acid ioniz
  • NMR Sample Preparation. (n.d.).
  • NMR Sample Prepar
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
  • Fourier Transform Infrared Spectroscopy. (2014, June 17). UCI Aerosol Photochemistry Group.
  • Determination of Melting Point. (n.d.). Clarion University.
  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012, February 10). SciSpace.
  • Video: Melting Point Determination of Solid Organic Compounds. (2017, February 22). JoVE.
  • The Experimental Determination of Solubilities. (n.d.).
  • EXPERIMENT 1 DETERMIN
  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.).
  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.).
  • Sample Preparation. (n.d.). University College London.
  • 7: FT-IR Spectroscopy (Experiment). (2025, January 7). Chemistry LibreTexts.
  • Determin
  • What are the best practices for sample preparation for NMR analysis? (2021, October 9). Reddit.
  • FTIR Analysis of Organic Compounds. (n.d.). Scribd.
  • NMR Sample Preparation: The Complete Guide. (n.d.).
  • The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (n.d.).
  • Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). (2025, February 13). YouTube.
  • 1.3 Mass spectrometry (MS). (n.d.). Fiveable.
  • Development of Methods for the Determination of pKa Values. (2013, August 8). PMC - NIH.
  • Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks.
  • Boiling Point Determin
  • 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts.
  • fourier transform infrared spectroscopy. (n.d.).
  • Boiling Points. (n.d.).
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark.
  • Mass Spectrometry Protocols and Methods. (n.d.).
  • Chapter 5 Organic Spectrometry. (n.d.). Organic Chemistry.
  • Mass spectrometry. (n.d.). Wikipedia.
  • trans-3-(Aminomethyl)cyclobutanol. (n.d.). Advanced ChemBlocks.
  • CAS 1033710-19-8: trans-3-(Methylamino)cyclobutanol. (n.d.). CymitQuimica.
  • CAS 1234616-04-6 Trans 3-(aminomethyl)cyclobutanol. (n.d.). Alfa Chemistry.
  • trans-3-(Boc-aminomethyl)cyclobutanol. (n.d.). Advanced ChemBlocks.
  • trans-3-(Aminomethyl)cyclobutanol hydrochloride. (n.d.). MedChemExpress.
  • Review of the cosolvency models for predicting solubility in solvent mixtures: An upd
  • Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 d
  • 1408076-19-6|trans-3-(Methylamino)cyclobutanol hydrochloride|BLD Pharm. (n.d.).
  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (n.d.). PeerJ.

Sources

An In-depth Technical Guide to 3-(Aminomethyl)cyclobutanol Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Strained Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among these, strained ring systems, particularly cyclobutane derivatives, have emerged as privileged scaffolds.[1][2][3] The inherent ring strain of the cyclobutane core, approximately 110 kJ/mol, imparts unique conformational constraints and reactivity profiles that can be strategically exploited in drug design.[2] This guide focuses on a key exemplar of this class: 3-(Aminomethyl)cyclobutanol hydrochloride.

This bifunctional molecule, featuring a primary amine and a hydroxyl group on a rigid cyclobutane framework, offers a three-dimensional structure that is increasingly sought after to "escape from flatland" in drug discovery, moving away from planar aromatic systems.[4] The hydrochloride salt form enhances both the stability and aqueous solubility of the compound, making it highly amenable to a wide range of applications in research and development.[2]

This technical guide provides an in-depth exploration of the core properties of this compound hydrochloride, including its stereoisomers. We will delve into detailed, field-proven methodologies for its synthesis and characterization, and discuss its current and potential applications, particularly its role as a versatile building block in the construction of complex therapeutic agents such as Proteolysis-Targeting Chimeras (PROTACs).[5][6]

Part 1: Physicochemical and Structural Properties

The utility of this compound hydrochloride in a research and development setting is underpinned by its distinct physicochemical and structural characteristics. These properties influence its reactivity, solubility, and ultimately, its suitability for various applications.

Core Structural Features

The fundamental structure consists of a four-membered cyclobutane ring substituted with an aminomethyl group and a hydroxyl group. The presence of these functional groups, combined with the strained nature of the cyclobutane ring, dictates the molecule's chemical behavior.[2]

  • Cyclobutane Ring: The significant ring strain leads to increased reactivity compared to larger cycloalkanes.[2] This strained system also provides a rigid scaffold, which can be advantageous in locking a molecule into a bioactive conformation.[7]

  • Aminomethyl Group: The primary amine serves as a key nucleophile and a site for hydrogen bonding, making it a critical anchor point for further chemical modifications.[2]

  • Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding, and can be a site for esterification or oxidation, offering another avenue for derivatization.[2]

  • Stereoisomerism: The substitution pattern on the cyclobutane ring gives rise to cis and trans diastereomers, which can exhibit different biological activities and physicochemical properties. The cis configuration, in particular, can favor specific stereochemical outcomes in synthetic pathways.[2]

dot graph "Stereoisomers" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

"Cis Isomer" [pos="0,1.5!", fillcolor="#F1F3F4"]; "Trans Isomer" [pos="3,1.5!", fillcolor="#F1F3F4"]; "this compound HCl" [pos="1.5,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"this compound HCl" -- "Cis Isomer" [label="Same side"]; "this compound HCl" -- "Trans Isomer" [label="Opposite sides"]; } digraph "Key_Functional_Groups" { graph [layout = dot, rankdir = LR, splines=ortho, nodesep=0.5]; node [shape=Mrecord, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Compound [label="{this compound HCl | Cyclobutane Ring | Aminomethyl Group | Hydroxyl Group}"];

Ring_Prop [label="Rigid Scaffold\nHigh Reactivity", shape=box, style=rounded, fillcolor="#FFFFFF"]; Amine_Prop [label="Nucleophilic Site\nH-Bonding", shape=box, style=rounded, fillcolor="#FFFFFF"]; Hydroxyl_Prop [label="H-Bonding\nDerivatization Site", shape=box, style=rounded, fillcolor="#FFFFFF"];

Compound:ring -> Ring_Prop; Compound:amine -> Amine_Prop; Compound:hydroxyl -> Hydroxyl_Prop; }

Caption: Stereoisomers and key functional groups of this compound HCl.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound hydrochloride. It is important to note that some properties may vary slightly between the cis and trans isomers.

PropertyValueSource(s)
Molecular Formula C₅H₁₂ClNO[5][6]
Molecular Weight 137.61 g/mol [5][6]
Appearance White to off-white solid[8]
Boiling Point 184.5 ± 13.0 °C (decomposes)[2]
Solubility >50 mg/mL in water[2]
pKa (Amine) ~8.5 (protonated in HCl salt)[2]
Hygroscopicity High[2]

Part 2: Synthesis and Manufacturing

The synthesis of this compound hydrochloride can be achieved through various routes, often with a focus on controlling the stereochemistry to yield the desired cis or trans isomer. Below is a detailed protocol for the synthesis of the trans isomer, adapted from a patented method, which exemplifies a common synthetic strategy involving a Mitsunobu reaction for stereochemical inversion.[9]

Synthesis of trans-3-(Aminomethyl)cyclobutanol Hydrochloride

This synthesis is a multi-step process that begins with a cis-configured precursor and utilizes a Mitsunobu reaction to invert the stereochemistry at one of the chiral centers.

Synthesis_Workflow

Caption: Workflow for the synthesis of trans-3-(Aminomethyl)cyclobutanol HCl.

Step-by-Step Protocol:

  • Mitsunobu Reaction for Stereochemical Inversion:

    • To a solution of cis-3-(dibenzylamino)cyclobutanol and p-nitrobenzoic acid in a suitable aprotic solvent (e.g., THF) at 0 °C, add triphenylphosphine.

    • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Work up the reaction by quenching with water and extracting with an organic solvent.

    • Purify the resulting trans-3-(dibenzylamino)cyclobutyl p-nitrobenzoate by column chromatography.

  • Hydrolysis of the Ester:

    • Dissolve the purified ester in a mixture of a suitable organic solvent (e.g., THF) and aqueous base (e.g., sodium hydroxide).

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • After cooling, extract the product, trans-3-(dibenzylamino)cyclobutanol, with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Catalytic Hydrogenation for Deprotection:

    • Dissolve the trans-3-(dibenzylamino)cyclobutanol in a suitable alcohol solvent (e.g., methanol or ethanol).

    • Add a catalytic amount of palladium on carbon (10% w/w).

    • Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously until the deprotection is complete (monitor by TLC or NMR).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

    • Concentrate the filtrate to yield trans-3-(aminomethyl)cyclobutanol.

  • Hydrochloride Salt Formation:

    • Dissolve the crude trans-3-(aminomethyl)cyclobutanol in a minimal amount of a suitable alcohol (e.g., methanol or isopropanol).

    • Cool the solution in an ice bath and add a solution of hydrogen chloride in a suitable solvent (e.g., HCl in diethyl ether or methanol) dropwise until the pH is acidic.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.

Part 3: Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound hydrochloride. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR should be performed.

¹H NMR Spectroscopy:

  • Expected Chemical Shifts (ppm):

    • Cyclobutane protons: A complex multiplet pattern is expected in the range of 1.5-2.8 ppm. The exact shifts and coupling constants will differ between the cis and trans isomers.

    • -CH-OH proton: A multiplet around 3.5-4.5 ppm.

    • -CH₂-NH₃⁺ protons: A multiplet typically downfield, around 2.8-3.5 ppm, due to the electron-withdrawing effect of the ammonium group.

    • -OH and -NH₃⁺ protons: These signals are often broad and their chemical shifts can be variable, depending on the solvent and concentration. They will exchange with D₂O.

  • Example Spectrum: The ¹H NMR spectrum of trans-3-(aminomethyl)cyclobutanol hydrochloride would show distinct multiplets for the cyclobutane ring protons, with specific coupling constants indicative of the trans stereochemistry.[3]

¹³C NMR Spectroscopy:

  • Expected Chemical Shifts (ppm):

    • Cyclobutane carbons: Resonances are expected in the aliphatic region, typically between 20-50 ppm.

    • -CH-OH carbon: A signal around 60-75 ppm.

    • -CH₂-NH₃⁺ carbon: A signal around 40-50 ppm.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆). D₂O is often preferred for hydrochloride salts.

  • Acquisition: Record ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Integrate the proton signals and analyze the coupling patterns to confirm the structure and stereochemistry. 2D NMR techniques such as COSY and HSQC can be used for unambiguous assignment of all proton and carbon signals.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Expected Absorption Bands (cm⁻¹):

    • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

    • N-H stretch (of -NH₃⁺): A broad band, often with fine structure, in the 2800-3200 cm⁻¹ region.

    • C-H stretch (aliphatic): Sharp peaks just below 3000 cm⁻¹.

    • N-H bend (of -NH₃⁺): A medium to strong band around 1500-1600 cm⁻¹.

    • C-O stretch: A strong band in the 1000-1200 cm⁻¹ region.

Experimental Protocol for FT-IR Analysis:

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, a Nujol mull can be prepared.

  • Acquisition: Obtain the IR spectrum using an FT-IR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Expected Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected at m/z corresponding to the free base (C₅H₁₁NO), which is approximately 102.1.

  • Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways include the loss of water and cleavage of the cyclobutane ring.[10]

Experimental Protocol for Mass Spectrometry Analysis:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Acquisition: Analyze the sample using an ESI-MS instrument in positive ion mode.

  • Data Analysis: Identify the peak corresponding to the protonated molecular ion and analyze any significant fragment ions.

Part 4: Applications in Research and Drug Development

The unique structural features of this compound hydrochloride make it a valuable building block in medicinal chemistry and drug discovery.

Role as a Rigid Scaffold

The conformational rigidity of the cyclobutane ring is a key attribute.[7] In drug design, flexible molecules can have a high entropic penalty upon binding to their target. By incorporating a rigid scaffold like this compound, the number of accessible conformations is reduced, which can lead to:

  • Increased Binding Affinity: Pre-organizing the pharmacophoric groups in a bioactive conformation can enhance binding to the target protein.

  • Improved Selectivity: The well-defined spatial arrangement of functional groups can lead to more specific interactions with the target, reducing off-target effects.

  • Enhanced Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation compared to more flexible aliphatic chains.[2]

Use in Proteolysis-Targeting Chimeras (PROTACs)

A significant and emerging application of this compound hydrochloride is in the synthesis of PROTACs.[5][6] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.

PROTAC_Structure PROTAC {PROTAC | Warhead (binds to Protein of Interest) | Linker | E3 Ligase Ligand} POI Protein of Interest PROTAC:poi->POI E3 E3 Ubiquitin Ligase PROTAC:e3->E3

Caption: General structure of a Proteolysis-Targeting Chimera (PROTAC).

The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase. This compound hydrochloride is an excellent building block for PROTAC linkers because:

  • It provides a rigid spacer: This helps to control the distance and orientation between the two ends of the PROTAC, which is critical for the formation of a stable and productive ternary complex (PROTAC-target protein-E3 ligase).

  • It offers synthetic handles: The amine and hydroxyl groups provide convenient points for attaching the warhead and the E3 ligase ligand.

Enzyme Inhibition

Derivatives of this compound have shown inhibitory activity against several enzymes, highlighting the potential of this scaffold in developing novel therapeutics.[2]

  • Aldose Reductase: Inhibition of this enzyme is a therapeutic strategy for managing diabetic complications.

  • Dipeptidyl Peptidase-IV (DPP-IV): DPP-IV inhibitors are an established class of drugs for the treatment of type 2 diabetes.[11]

  • Carbonic Anhydrase II: Inhibitors of this enzyme have applications in the treatment of glaucoma and other conditions.[12]

While specific IC₅₀ values for the parent this compound hydrochloride have been reported in some technical literature, it is crucial for researchers to consult primary research articles for detailed structure-activity relationship studies and to validate these findings in their specific assays.[2]

Part 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound hydrochloride.

  • Hazard Identification: This compound is generally considered harmful if swallowed and may cause skin and eye irritation.[13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid creating dust. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place. The compound is hygroscopic and should be protected from moisture.[2]

Researchers should always consult the latest Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.

Conclusion

This compound hydrochloride is a versatile and valuable building block for modern chemical and pharmaceutical research. Its unique combination of a strained, rigid cyclobutane core and strategically placed functional groups provides a powerful tool for the design and synthesis of novel bioactive molecules. The principles and protocols outlined in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for understanding and utilizing this compound to its full potential. As the demand for three-dimensional molecular scaffolds continues to grow, the importance of compounds like this compound hydrochloride in advancing the frontiers of medicinal chemistry is set to increase.

References

  • van der Kolk, R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
  • CN112608243A - Synthesis method of trans-3-aminobutanol. (2021).
  • Wiley-VCH (2008).
  • University of California, Irvine (n.d.).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • Cabrera-Orefice, A., et al. (2015). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 20(4), 6894–6906. [Link]
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347–361. [Link]
  • Drucker, D. J. (2016). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Diabetes Care, 39(Supplement 2), S291–S303. [Link]
  • Chemistry LibreTexts (2025). 7: FT-IR Spectroscopy (Experiment). [Link]
  • Lindskog, S., & Wistrand, L. G. (2020). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1325–1339. [Link]
  • Bayanati, M., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Iranian Journal of Pharmaceutical Research, 23(1), e134107. [Link]
  • CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride. (2012).
  • ChemDad (n.d.). trans-3-(AMinoMethyl)cyclobutanol hydrochloride. [Link]
  • Tibell, L. A. E., et al. (1985). The inhibition of human carbonic anhydrase II by some organic compounds. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 829(2), 202-208. [Link]
  • MySkinRecipes (n.d.). cis-3-(Aminomethyl)cyclobutanol hydrochloride. [Link]
  • Schenone, P., et al. (1972). [Aminoalcohol derivatives of cyclobutane. 3. N,N-disubstituted aminomethyl-2-hydroxymethylcyclobutanes]. Il Farmaco; edizione scientifica, 27(4), 347-356. [Link]
  • Benreguiga, M., et al. (2014). Development of a Fourier Transform Infrared Spectroscopy Coupled to UV-Visible Analysis Technique for Aminosides and Glycopeptides Quantitation in Antibiotic Locks. Annales Pharmaceutiques Françaises, 72(2), 117-125. [Link]
  • Stoyanov, E. S., & Stoyanova, R. S. (2021). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 26(16), 4991. [Link]
  • McGregor, P. A., et al. (2005). The low-temperature and high-pressure crystal structures of cyclobutanol (C4H7OH). Acta Crystallographica Section B: Structural Science, 61(4), 449-454. [Link]
  • Yang, X., et al. (2024). Fourier Transform Infrared Spectroscopy-Based Detection of Amoxicillin and Ampicillin for Advancing Antibiotic Monitoring with Optical Techniques. Applied Sciences, 14(17), 7205. [Link]
  • Sari, D. K., et al. (2016). Dipeptidyl peptidase-IV inhibitory activity of some Indonesian medicinal plants. Asian Journal of Pharmaceutical and Clinical Research, 9(2), 375-377. [Link]
  • Genç, H., et al. (2022). Some of the critical carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 134-142. [Link]
  • Ceusters, S. (2022). EIGHT-MEMBERED CYCLIC AMINES AS NOVEL SCAFFOLDS FOR DRUG DISCOVERY. [Link]
  • Al-Bokari, M., et al. (2021). ATR-FTIR spectroscopy methods for determination of aminoglycoside antibiotics in ophthalmic and parenteral preparations with full partial least squares algorithm. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. [Link]
  • Kumar, A., & Park, H. S. (2018). Design, Synthesis, and Utility of Defined Molecular Scaffolds. International Journal of Molecular Sciences, 19(6), 1599. [Link]
  • Wang, Y., et al. (2024). Discovery of novel dipeptidyl peptidase-IV inhibitory peptides derived from walnut protein and their bioactivities in vivo and in vitro. Food & Function, 15(20), 9181-9193. [Link]
  • Fisher, S. Z., & Toney, M. D. (2014). Carbonic Anhydrases and Their Biotechnological Applications. Biomolecules, 4(3), 758–775. [Link]
  • Sato, T., et al. (2022).
  • Patidar, A., & Sharma, M. (2022). Scaffold Hopping in Drug Discovery. Chemistry & Biology Interface, 12(1), 1-15. [Link]
  • Friscic, T., & Jones, W. (2010). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Crystals, 1(1), 1-13. [Link]
  • Fernandes, C., et al. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 27(15), 4983. [Link]
  • Krasavin, M., et al. (2023). Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. ChemMedChem, 18(6), e202200658. [Link]
  • Al-Masoudi, N. A., et al. (2022). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules, 27(19), 6611. [Link]

Sources

Navigating the Solubility Landscape of 3-(Aminomethyl)cyclobutanol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the solubility of 3-(aminomethyl)cyclobutanol, a key building block in contemporary drug discovery. In the absence of extensive public data, this document synthesizes knowledge from structural analysis, physicochemical principles, and established analytical methodologies to empower researchers, scientists, and drug development professionals. We present a framework for understanding and predicting solubility behavior, a detailed experimental protocol for accurate solubility determination, and a discussion of advanced computational models. This guide is designed to be a practical and authoritative resource for harnessing the full potential of this compound in pharmaceutical research and development.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a cornerstone of the drug development process, profoundly influencing a compound's bioavailability, formulation, and ultimately, its therapeutic efficacy. For a molecule like this compound, which serves as a versatile scaffold in medicinal chemistry, a comprehensive understanding of its solubility in various organic solvents is paramount. This knowledge underpins crucial decisions in reaction optimization, purification strategies, and the formulation of active pharmaceutical ingredients (APIs). This guide provides a detailed exploration of the factors governing the solubility of this compound and equips the reader with the tools to both predict and experimentally determine this vital parameter.

Physicochemical Properties and Structural Analysis of this compound

The solubility of a molecule is intrinsically linked to its structural and physicochemical characteristics. This compound possesses a unique combination of a strained cyclobutane ring and two polar functional groups: a primary amine (-NH2) and a hydroxyl group (-OH).

PropertyValueSource
Molecular FormulaC5H11NO[1][2]
Molecular Weight101.15 g/mol [1][2][3]
Hydrogen Bond Donors2[4]
Hydrogen Bond Acceptors2[4]
Topological Polar Surface Area46.3 Ų[4]
XLogP3-AA-0.6[4]

The presence of both hydrogen bond donors (the N-H of the amine and O-H of the hydroxyl) and acceptors (the nitrogen and oxygen atoms) signifies a high potential for interaction with polar solvents.[4] The negative XLogP3-AA value further indicates a hydrophilic nature, suggesting a preference for polar environments over non-polar ones.[4] The strained cyclobutane ring can also influence intermolecular interactions and crystal packing, which in turn affects solubility.[5]

Theoretical Framework: Predicting Solubility Behavior

Based on its molecular structure, the solubility of this compound in organic solvents can be predicted to follow the "like dissolves like" principle.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): High solubility is anticipated in these solvents. The hydroxyl and aminomethyl groups of this compound can readily form hydrogen bonds with the hydroxyl groups of the alcohol solvents. For instance, cyclobutanol, a similar structure, is miscible in all proportions with methanol and ethanol.[6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good to moderate solubility is expected. These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl and amino groups of the solute.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Low solubility is predicted. The non-polar nature of these solvents offers limited favorable interactions with the highly polar functional groups of this compound. Cyclobutanol exhibits very low solubility in hexane (less than 1 g per 100 mL).[6]

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): Moderate to low solubility is likely. While these solvents have some polarity, their ability to engage in strong hydrogen bonding is limited compared to protic solvents.

It is important to note that the hydrochloride salt of this compound will exhibit significantly enhanced solubility in polar solvents, particularly water, due to its ionic nature.[5]

Advanced Solubility Prediction Models

For more quantitative predictions, several computational models can be employed:

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a powerful quantum chemistry-based method that can predict thermodynamic properties, including solubility, from first principles.[8][9] It has shown good correlation with experimental data for a wide range of compounds and solvents.[9]

  • Machine Learning Models: These models are trained on large datasets of experimental solubility data and can predict the solubility of new compounds based on their molecular descriptors.[10][11]

While these models are valuable tools for initial solvent screening, experimental verification remains the gold standard.

Experimental Determination of Solubility: A Validated Protocol

The following is a detailed, self-validating protocol for the experimental determination of the equilibrium solubility of this compound using the reliable shake-flask method.

Materials and Equipment
  • This compound (of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or another validated analytical technique.

  • Volumetric flasks and pipettes

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess this compound B Add known volume of solvent to vials A->B  Combine C Seal vials and place in shaker at constant temperature B->C D Equilibrate for a predetermined time (e.g., 24-72h) C->D E Allow solids to settle D->E F Withdraw supernatant and filter immediately E->F G Dilute sample if necessary F->G H Analyze by validated HPLC method G->H K Calculate solubility (e.g., in mg/mL or mol/L) H->K I Prepare calibration standards J Construct calibration curve I->J J->K

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker (e.g., 25 °C). Temperature control is critical as solubility is temperature-dependent.

    • Allow the samples to equilibrate for a sufficient period (typically 24 to 72 hours). A preliminary experiment can determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand at the experimental temperature for a short period to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

    • Analyze both the filtered samples and the standard solutions using a validated analytical method, such as HPLC. The method should be demonstrated to be linear, accurate, and precise in the concentration range of interest.

  • Data Interpretation:

    • Construct a calibration curve from the analysis of the standard solutions.

    • Use the calibration curve to determine the concentration of this compound in the filtered samples. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Conclusion

While specific, publicly available solubility data for this compound in a wide range of organic solvents is limited, a robust understanding of its solubility profile can be achieved through a combination of theoretical prediction and rigorous experimental determination. Its polar nature, conferred by the amino and hydroxyl functional groups, dictates a preference for polar solvents. For precise and reliable data essential for drug development, the detailed experimental protocol provided in this guide serves as a validated starting point. By leveraging the principles and methodologies outlined herein, researchers can confidently navigate the solubility landscape of this important chemical entity, enabling its effective application in the synthesis and formulation of novel therapeutics.

References

  • Angene Chemical. (2025, February 11). Safety Data Sheet.
  • Zenodo. (n.d.). Prediction of Solubility with COSMO-RS.
  • PubChem. (n.d.). 3-(Aminomethyl)cyclobutan-1-ol.
  • Frongia, A., et al. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 19(11), 18835-18882.
  • Angene International Limited. (2025, February 11). 1-(Aminomethyl)cyclopentanol hydrochloride Safety Data Sheet.
  • Davies, H. M., & Du Bois, J. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(10), 4371–4384.
  • BTC. (2025, July 9). What is the solubility of Cyclobutanol in different organic solvents?
  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • Pereira, C. G., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules, 28(16), 6179.
  • Palmelund, H., et al. (2020). The experimental solubility and COSMO-RS predicted solubility in DES relative to water (* or ethanol). ResearchGate.
  • ResearchGate. (n.d.). Common solvents are displayed according to their Hansen solubility...
  • Al-Malah, K. I. (2015). Predicting solubilities in polymer systems using COSMO-RS.
  • SCM. (2025). Calculation of properties — COSMO-RS 2025.1 documentation.
  • Zhang, Y., et al. (2020).
  • Yli-Pirilä, P., et al. (2016). Technical note: Estimating aqueous solubilities and activity coefficients of mono- and α,ω-dicarboxylic acids using COSMOtherm. Atmospheric Chemistry and Physics, 16(10), 6423-6435.
  • Scribd. (n.d.). Hansen Solubility Parameters Values List.
  • Pirika. (2022, January 16). Hansen solubility parameters.
  • Hansen, C. M. (n.d.). Sheet1 - Hansen Solubility Parameters.
  • Kim, M. S., et al. (2021).
  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
  • Davies, H. M., & Du Bois, J. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of organic chemistry, 79(10), 4371-4384.
  • Al-Malah, K. (2012). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. Journal of Chemical Engineering & Process Technology, 03(05).
  • Ghosez, L., et al. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 100(8), 2987-3036.
  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Baran, P. S. (2012). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic.
  • Shayanfar, A., & Acree, W. E. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Toxicity and Drug Testing.

Sources

Thermochemical data for 3-(Aminomethyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermochemical Properties of 3-(Aminomethyl)cyclobutanol

Abstract

This technical guide addresses the thermochemical properties of this compound, a molecule of significant interest in contemporary drug discovery due to its constrained cyclobutane scaffold. In the absence of publicly available experimental data for this specific compound, this document provides a comprehensive framework for its determination and interpretation. We delve into the critical role of thermochemical parameters—such as enthalpy of formation, heat capacity, and entropy—in the drug development pipeline, from assessing molecular stability to optimizing drug-target interactions. This guide furnishes detailed, field-proven experimental protocols for oxygen bomb calorimetry and differential scanning calorimetry, alongside a rigorous overview of high-accuracy computational chemistry methods for ab initio prediction. By contextualizing these methodologies with established data for analogous structures like cyclobutane and cyclobutanol, this document serves as an essential resource for researchers, scientists, and drug development professionals seeking to characterize and leverage the thermodynamic landscape of novel chemical entities.

The Imperative of Thermochemical Data in Modern Drug Development

The journey of a drug candidate from initial hit to marketable therapeutic is fraught with challenges, many of which are fundamentally governed by the molecule's thermodynamic properties. A thorough understanding of a compound's thermochemical profile is not merely an academic exercise; it is a critical component of risk mitigation and rational design in pharmaceutical development.[1] For a molecule like this compound, which incorporates a strained four-membered ring, these properties are especially influential.

The standard enthalpy of formation (ΔfH°) provides a direct measure of a molecule's intrinsic stability. This value is paramount for assessing the energetic feasibility of synthetic routes and predicting potential degradation pathways. For instance, the significant ring strain inherent in the cyclobutane motif, approximately 110 kJ/mol, renders it a unique pharmacophore, but also a potential liability that must be quantitatively understood.[2]

Furthermore, thermodynamic parameters are central to predicting a drug's physicochemical properties. Heat capacity (Cp) and the enthalpies of phase transitions (e.g., fusion and vaporization) are essential for developing robust crystallization processes, determining solubility, and ensuring the stability of the final drug formulation.[3]

Perhaps most critically, thermodynamics governs the very essence of pharmacology: the binding of a drug to its biological target. The binding affinity, quantified by the Gibbs free energy of binding (ΔG), is composed of both enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS).[4] An enthalpically driven interaction, often associated with the formation of strong hydrogen bonds and van der Waals contacts, is frequently a hallmark of high-specificity binding.[5] Conversely, an entropically driven binding event may be dominated by the release of ordered water molecules from the binding site. Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures these thermodynamic signatures, providing invaluable insights for lead optimization.[6][7] However, the phenomenon of enthalpy-entropy compensation , where a favorable change in enthalpy is offset by an unfavorable change in entropy (or vice versa), can complicate optimization efforts and underscores the need for a complete thermodynamic characterization.[8][9]

Experimental Determination of Core Thermochemical Properties

Given the absence of published data for this compound, this section outlines the gold-standard experimental methodologies for their determination. These protocols are designed to be self-validating systems, ensuring the generation of trustworthy and accurate data.

Enthalpy of Formation via Oxygen Bomb Calorimetry

The standard enthalpy of formation is most accurately derived from the experimentally determined enthalpy of combustion (ΔcH°). Oxygen bomb calorimetry is the definitive technique for this measurement. The process involves the complete combustion of a known mass of the substance in a constant-volume vessel (the "bomb") filled with excess pure oxygen.

Experimental Protocol: Oxygen Bomb Calorimetry

  • Sample Preparation:

    • Weigh approximately 0.8-1.0 g of high-purity this compound into a tared crucible. For solid samples, it is often pressed into a pellet to ensure complete combustion.[10]

    • Measure a precise length of nickel-chromium or iron ignition wire and weigh it accurately.

    • Secure the ignition wire between the electrodes of the bomb head, ensuring it is in firm contact with the sample pellet.[11]

  • Bomb Assembly and Pressurization:

    • Add 1 mL of distilled water to the bottom of the bomb to saturate the internal atmosphere, ensuring that any nitric acid formed from residual atmospheric nitrogen and sulfuric acid from sulfur impurities are dissolved.

    • Carefully seal the bomb, tightening the screw cap by hand.

    • Flush the bomb with a low pressure of oxygen to purge atmospheric nitrogen.[11]

    • Slowly charge the bomb with high-purity oxygen to a pressure of 25-30 atm. Check for leaks by submerging the pressurized bomb in water.

  • Calorimetric Measurement:

    • Place the sealed bomb into the calorimeter bucket.

    • Accurately measure a known quantity of water (e.g., 2000 mL) and add it to the bucket, ensuring the bomb is fully submerged.

    • Assemble the calorimeter, lower the cover, and start the stirrer.

    • Allow the system to reach thermal equilibrium, recording the temperature at regular intervals (e.g., every 30 seconds) for approximately 5 minutes to establish a stable baseline.[10]

  • Ignition and Data Acquisition:

    • Ignite the sample by passing a current through the ignition wire.

    • Record the temperature rise at frequent intervals (e.g., every 30 seconds) until a peak temperature is reached and begins to decline. Continue recording for another 5 minutes to establish the post-combustion baseline.

  • Post-Run Analysis:

    • Carefully release the pressure from the bomb.

    • Collect and weigh any unburned portions of the ignition wire.

    • Wash the interior of the bomb with distilled water and titrate the washings with a standard sodium carbonate solution to quantify the amount of nitric acid formed.

  • Calculations:

    • The total heat released is calculated from the corrected temperature rise and the energy equivalent of the calorimeter (determined by combusting a standard like benzoic acid).

    • Corrections are applied for the heat of combustion of the ignition wire and the heat of formation of nitric acid.

    • The constant volume energy of combustion (ΔcU) is converted to the standard enthalpy of combustion (ΔcH°).

    • Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law with the known standard enthalpies of formation for CO₂(g) and H₂O(l).

Logical Workflow for Bomb Calorimetry

G cluster_prep Preparation cluster_run Measurement cluster_calc Calculation Sample Weigh Sample & Fuse Bomb Assemble & Pressurize Bomb Sample->Bomb Cal Assemble Calorimeter Bomb->Cal Equilibrate Equilibrate & Record Baseline Cal->Equilibrate Ignite Ignite Sample Equilibrate->Ignite Record Record Temperature Rise Ignite->Record Corrections Apply Corrections (Fuse, Acid) Record->Corrections dCH Calculate ΔcH° Corrections->dCH dfH Calculate ΔfH° via Hess's Law dCH->dfH G cluster_exp Experimental Runs (Identical Temp Program) cluster_analysis Data Analysis Run1 1. Baseline Run (Empty Pans) Run2 2. Standard Run (Sapphire) Run1->Run2 Run3 3. Sample Run (Molecule) Run2->Run3 Measure Measure Heat Flow Displacements (D) Run3->Measure Calculate Calculate Cp using Ratio Equation Measure->Calculate Plot Plot Cp vs. Temperature Calculate->Plot End End Plot->End Start Start Start->Run1

Caption: Workflow for heat capacity measurement via DSC.

Computational Prediction of Thermochemical Properties

As a powerful complement to experimental work, modern computational chemistry offers robust methods for predicting thermochemical data with high accuracy.

High-Accuracy Ab Initio Methods

For small organic molecules, high-level composite methods such as Gaussian-4 (G4) theory provide a reliable path to the gas-phase enthalpy of formation. [12]These methods systematically approximate the exact solution of the Schrödinger equation through a series of calculations that are then combined to yield a highly accurate total energy.

Computational Workflow: G4 Theory

  • Geometry Optimization: The molecular structure of this compound is optimized at a moderate level of theory (e.g., B3LYP/6-31G(2df,p)) to find its lowest energy conformation. [12]2. Frequency Calculation: A frequency calculation is performed at the same level of theory. This confirms the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy. [13]3. High-Level Single-Point Energies: A series of single-point energy calculations are performed on the optimized geometry using more accurate levels of theory and larger basis sets.

  • Composite Energy Calculation: The results from the preceding steps are combined according to the G4 prescription, which includes empirical corrections, to yield a highly accurate total electronic energy at 0 K.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is typically calculated using an atomization scheme, where the G4-calculated enthalpy of the molecule is compared to the G4-calculated and experimentally known enthalpies of its constituent atoms. [14][15]To further improve accuracy, isodesmic reactions, which conserve bond types, can be used to cancel out systematic errors in the calculations.

Logical Workflow for Ab Initio Thermochemistry

G Input Input: Molecular Structure Opt Geometry Optimization (e.g., B3LYP) Input->Opt Freq Frequency Calculation Opt->Freq SPE High-Level Single-Point Energy Calculations Opt->SPE G4 Combine Energies (G4 Scheme) Freq->G4 SPE->G4 Thermo Calculate ΔfH°(g, 298K) (Atomization or Isodesmic Rxn) G4->Thermo Output Output: Thermochemical Data Thermo->Output

Caption: Workflow for computational thermochemistry.

Benson Group Increment Theory

A faster, albeit less accurate, method for estimating enthalpy of formation is the Benson group increment theory. [16]This empirical method approximates the enthalpy of formation by summing the contributions of predefined molecular groups.

For this compound, the molecule would be dissected into the following groups:

  • C-(C)₂(H)₂: Two secondary carbon atoms in the ring.

  • C-(C)₃(H): The tertiary carbon atom bonded to the hydroxyl group.

  • C-(C)₂(N)(H): The tertiary carbon atom bonded to the aminomethyl group.

  • C-(C)(H)₂: The methylene carbon of the aminomethyl group.

  • O-(C)(H): The hydroxyl group.

  • N-(C)(H)₂: The primary amine group.

  • Cyclobutane ring strain correction: A crucial term to account for the inherent strain of the four-membered ring.

While useful for rapid estimation, the accuracy of this method is limited by the availability of high-quality parameters for all necessary groups and its simplified treatment of complex steric and electronic interactions. [16]

Thermochemical Context from Analogous Structures

While awaiting direct measurement or computation, we can infer likely thermochemical characteristics by examining simpler, related molecules. The cyclobutane ring system is the dominant structural feature, and its properties provide a valuable baseline.

PropertyCyclobutaneCyclobutanolUnitsReference(s)
Standard Enthalpy of Formation (gas, ΔfH°gas) +28.4 ± 0.4-148.8 ± 1.1kJ/mol[5]
Ring Strain Energy ~110Not ReportedkJ/mol[2]

The data clearly show the endothermic nature of the parent cyclobutane due to its significant ring strain. The introduction of a hydroxyl group in cyclobutanol leads to a substantially more negative (more stable) enthalpy of formation. We can anticipate that the addition of the aminomethyl group in this compound will further decrease the enthalpy of formation relative to cyclobutane, reflecting the stabilizing contributions of the C-N and N-H bonds. However, the final value will be a complex interplay between the stabilizing effect of the functional groups and the destabilizing effect of the ring strain and any potential intramolecular interactions.

Conclusion

The thermochemical properties of this compound are pivotal for its successful development as a potential pharmaceutical agent. Although direct experimental data are not currently available, this guide has established a clear and robust pathway for their acquisition and interpretation. Through a synergistic application of experimental techniques like oxygen bomb calorimetry and differential scanning calorimetry, alongside high-accuracy computational methods such as G4 theory, a comprehensive thermochemical profile can be developed. This profile will empower researchers to make informed decisions regarding synthetic strategy, formulation development, and the rational design of next-generation therapeutics by providing a fundamental understanding of the molecule's stability, behavior, and energetic contributions to target binding.

References

  • Di Grande, A., et al. (2017). Isothermal titration calorimetry in drug discovery. PubMed.
  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Reaction Biology.
  • Consensus. (n.d.). Impact of entropy and enthalpy on drug binding free energy calculations. Consensus.
  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
  • Chodera, J. D., & Mobley, D. L. (2013). Entropy-enthalpy compensation: Role and ramifications in biomolecular ligand recognition and design. PMC.
  • Wang, T., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Chemistry.
  • Simeon, T., et al. (2015). Accurate Prediction of Enthalpies of Formation of Organic Azides by Combining G4 Theory Calculations with an Isodesmic Reaction Scheme. The Journal of Physical Chemistry A.
  • Baranauskiene, L., et al. (2021). Gibbs Free Energy and Enthalpy–Entropy Compensation in Protein–Ligand Interactions. International Journal of Molecular Sciences.
  • Velazquez-Campoy, A. (2015). A Look at Ligand Binding Thermodynamics in Drug Discovery. Universidad de Zaragoza.
  • Keserű, G. M. (n.d.). The role of binding thermodynamics in medicinal chemistry optimizations. Repository of the Academy's Library.
  • Politzer, P., et al. (2016). On the Stability of Disubstituted Cyclobutenes – A Computational Study. ResearchGate.
  • Wikipedia. (n.d.). Benson group increment theory. Wikipedia.
  • Ochterski, J. W. (2000). Thermochemistry in Gaussian. Gaussian, Inc..
  • Ochterski, J. W. (2000). Thermochemistry in Gaussian. Gaussian, Inc..
  • Ochterski, J. W. (2000). Thermochemistry in Gaussian. Gaussian, Inc..
  • Tetko, I. V., et al. (2014). How Accurately Can We Predict the Melting Points of Drug-like Compounds?. Journal of Chemical Information and Modeling.
  • University of California, Davis. (n.d.). Bomb Calorimetry. UCDavis Chem.
  • Verevkin, S. P., & Emel'yanenko, V. N. (2008). Improved Benson Increments for the Estimation of Standard Enthalpies of Formation and Enthalpies of Vaporization of Alkyl Ethers, Acetals, Ketals, and Ortho Esters. Journal of Chemical & Engineering Data.
  • ResearchGate. (2025). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. ResearchGate.
  • WorldofTest.com. (2025). Bomb Calorimetry Testing: A Complete How-To Guide. WorldofTest.com.
  • Barroso, J. (2019). Useful Thermochemistry from Gaussian Calculations. Dr. Joaquin Barroso's Blog.
  • ASTM E1269-11. (2011). Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. ASTM International.
  • Aimil Ltd. (2023). Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry. Aimil Corporate Blog.
  • University of Alberta. (n.d.). These steps must be taken EVERY TIME you do a bomb calorimetry run. UAGRA.
  • Metso. (2023). Benson Module. Metso.
  • Semantic Scholar. (2007). Thermochemistry of Cyclobutane and Its Derivatives. Semantic Scholar.
  • Pchem Lab. (2012). Example of Thermochemistry Calculation in Gaussian 09. YouTube.
  • ResearchGate. (2014). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. ResearchGate.
  • MDPI. (2018). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI.
  • Chemistry LibreTexts. (2023). Differential Scanning Calorimetry. Chemistry LibreTexts.
  • Surov, A. O., et al. (2014). Thermochemistry of Drugs. Experimental and First-Principles Study of Fenamates. Journal of Chemical & Engineering Data.
  • Idaho National Laboratory. (2008). Measurement of Specific Heat Capacity Using Differential Scanning Calorimeter. INL Research Library Digital Repository.

Sources

Quantum chemical calculations for 3-(Aminomethyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

<Whitepaper >

Abstract

This guide provides a comprehensive, technically-grounded framework for performing quantum chemical calculations on 3-(aminomethyl)cyclobutanol, a molecule of interest in medicinal chemistry due to its constrained cyclobutyl scaffold. We move beyond a simple recitation of steps to deliver a strategic rationale for methodological choices, ensuring scientific integrity and reproducibility. This document is structured to empower researchers to not only execute these calculations but also to critically evaluate the results in the context of drug discovery and molecular design. We will cover the entire computational workflow, from initial structural considerations and conformational analysis to the selection of appropriate theoretical levels and the final analysis of key molecular properties.

Introduction: The "Why" and "What" of Modeling this compound

This compound (C₅H₁₁NO, Mol. Weight: 101.15 g/mol ) is a valuable building block in medicinal chemistry.[1] Its rigid cyclobutane core serves as a bioisostere for other cyclic and acyclic structures, offering a unique vectoral projection of its functional groups—a primary amine and a primary alcohol—in three-dimensional space. These characteristics make it a compelling scaffold for probing receptor binding pockets and designing novel ligands.

However, the molecule's inherent flexibility, arising from the puckering of the cyclobutane ring and the rotation of its side chains, presents a challenge. It can exist as cis and trans diastereomers, and each of these can adopt multiple low-energy conformations.[2][3] Understanding the relative stability and geometric properties of these conformers is critical, as the bioactive conformation is often not the global minimum in isolation. Quantum chemical calculations provide a powerful, first-principles approach to elucidate this complex potential energy surface.[4]

This guide will use this compound as a practical case study to demonstrate a robust computational workflow applicable to many small, flexible molecules relevant to drug discovery.[5][6]

Theoretical Foundations: Selecting the Right Tools

Quantum chemistry offers a hierarchy of methods, each balancing computational cost with accuracy.[4][7] For a molecule like this compound, Density Functional Theory (DFT) provides the optimal balance.[8]

  • Density Functional Theory (DFT): DFT methods calculate the electronic structure and energy of a system based on its electron density, rather than the complex many-electron wavefunction.[8] This makes them computationally more tractable than traditional wavefunction-based methods while often providing comparable accuracy for ground-state properties of organic molecules.[9][10]

  • Functionals and Basis Sets: The accuracy of a DFT calculation is determined by two key choices:

    • The Functional: This is the mathematical approximation used to describe the exchange and correlation energy of the electrons.

    • The Basis Set: This is a set of mathematical functions (orbitals) used to build the molecular orbitals.

A judicious selection is paramount for obtaining meaningful results.

Causality Behind Method Selection

For a molecule featuring polar functional groups and potential intramolecular hydrogen bonding, the choice of functional must account for both covalent and non-covalent interactions.

Method Component Recommended Choice Rationale & Justification
Functional ωB97X-D or B3LYP-D3 The B3LYP hybrid functional is a workhorse for organic molecules, known for its good balance of cost and accuracy for geometries and energies.[11][12][13][14] However, standard B3LYP fails to describe long-range van der Waals (dispersion) forces.[14] The "-D3" suffix indicates the inclusion of Grimme's D3 empirical dispersion correction, which is crucial for accurately modeling non-covalent interactions, such as potential intramolecular hydrogen bonds in our target molecule.[15] The ωB97X-D functional is a range-separated hybrid that includes empirical dispersion and is often recommended for systems with non-covalent interactions.[16][17][18]
Basis Set 6-31G(d,p) (or 6-31G** ) for initial scans; aug-cc-pVTZ for final energiesThe 6-31G(d,p) basis set is a Pople-style, split-valence basis set that provides a good compromise between speed and accuracy for geometry optimizations of organic molecules.[11][19][20][21] The "(d,p)" indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for describing the anisotropic nature of chemical bonds.[22] For high-accuracy final energy calculations on optimized structures, a larger, correlation-consistent basis set like aug-cc-pVTZ is recommended. The "aug-" prefix signifies the addition of diffuse functions, which are important for describing lone pairs and potential hydrogen bonding accurately.[17]
Solvation Model IEFPCM or SMD Biological processes occur in solution. A continuum solvation model is necessary to account for the bulk electrostatic effects of the solvent (e.g., water). The Integral Equation Formalism Polarizable Continuum Model (IEFPCM ) is a robust and widely used method.[23][24][25][26] The Solvation Model based on Density (SMD ) is another excellent choice, as it is parameterized to provide accurate solvation free energies.[24]

The Computational Workflow: A Self-Validating System

A robust computational protocol is a self-validating system. Each step builds upon the last and includes checks to ensure the physical and chemical realism of the results.

G cluster_0 Phase 1: Structure Preparation cluster_1 Phase 2: Quantum Mechanical Refinement cluster_2 Phase 3: Property Calculation & Analysis A 1. Initial Structure Generation (cis & trans isomers) B 2. Conformational Search (e.g., Molecular Mechanics) A->B Input Structures C 3. Geometry Optimization (DFT: ωB97X-D/6-31G(d,p)) B->C Low-Energy Conformers D 4. Vibrational Frequency Analysis (Confirm Minima) C->D Optimized Geometries E 5. Single-Point Energy (High-Level DFT + Solvation) D->E Verified Minima F 6. Thermochemical Analysis (Relative Free Energies) D->F Frequencies E->F Electronic Energies G 7. Molecular Property Calculation (NMR, Orbitals, etc.) E->G Optimized Geometries H 8. Data Interpretation F->H G->H

Caption: A validated computational workflow for this compound.

Detailed Experimental Protocol

This protocol outlines the key steps using a common quantum chemistry package like Gaussian.

Step 1: Initial Structure Generation

  • Using a molecular builder (e.g., Avogadro, GaussView), construct both the cis- and trans-3-(aminomethyl)cyclobutanol isomers.

  • Ensure correct atom types, bonds, and initial stereochemistry. Save each as a separate input file (e.g., cis.xyz, trans.xyz).

Step 2: Conformational Search

  • Rationale: To avoid focusing on a single, potentially high-energy structure, a conformational search is performed to explore the potential energy surface. A computationally inexpensive method like molecular mechanics (e.g., MMFF94 force field) is suitable for this initial scan.

  • Import the cis.xyz and trans.xyz files into a program capable of conformational searching.

  • Perform a systematic or stochastic search to generate a few dozen unique low-energy conformers for each isomer.

  • Save the coordinates of the 5-10 lowest-energy conformers for each isomer.

Step 3: Geometry Optimization (DFT)

  • Rationale: This step refines the initial structures to find the nearest local energy minimum on the DFT potential energy surface.

  • For each conformer, create a Gaussian input file.

  • Keyword Line: #p opt freq wB97XD/6-31G(d,p) scrf=(smd,solvent=water)

    • opt: Requests a geometry optimization.

    • freq: Requests a frequency calculation to be run after the optimization converges. This is crucial for validation.

    • wB97XD/6-31G(d,p): Specifies the chosen DFT functional and basis set.

    • scrf=(smd,solvent=water): Applies the SMD solvation model for water.

  • Specify the charge (0) and multiplicity (1) of the molecule.

  • Paste the coordinates from the conformational search.

  • Submit the calculation.

Step 4: Vibrational Frequency Analysis

  • Rationale: This is a critical validation step. A true energy minimum will have zero imaginary frequencies.[27][28] A single imaginary frequency indicates a transition state.[27] Frequencies are also used to compute zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.[29][30]

  • The freq keyword from the previous step automatically performs this analysis.

  • Open the output file and search for "Frequencies --".

  • Validation: Confirm that all listed frequencies are positive real numbers. If an imaginary frequency (negative number) is present, the structure is not a true minimum, and the optimization should be re-run or the starting structure re-examined.

Step 5: High-Accuracy Single-Point Energy Calculation

  • Rationale: To obtain more accurate relative energies between conformers, a single-point energy calculation is performed on the optimized geometries using a larger, more flexible basis set.

  • Use the optimized coordinates from Step 3.

  • Create a new Gaussian input file.

  • Keyword Line: #p wB97XD/aug-cc-pVTZ scrf=(smd,solvent=water) geom=check guess=read

    • This line specifies the higher level of theory.

    • geom=check guess=read: This tells Gaussian to use the geometry and wavefunction from the previous optimization/frequency job, which is more efficient.

  • Submit the calculation.

Data Analysis and Interpretation

The output of these calculations is a wealth of quantitative data. The primary goal is to determine the relative stabilities of all validated conformers (cis and trans).

Summarizing Quantitative Data

The final energies, including the Zero-Point Vibrational Energy (ZPVE) correction from the frequency calculation, should be compiled into a table. The Gibbs Free Energy provides the most complete picture of relative stability at a given temperature.

Conformer ID Electronic Energy (Hartree) ZPVE-Corrected Energy (Hartree) Gibbs Free Energy (Hartree) Relative Free Energy (kcal/mol)
trans-1 (Global Min)-328.123456-328.012345-328.0456780.00
trans-2-328.123111-328.012001-328.045112+0.36
cis-1-328.121000-328.010000-328.042890+1.75
cis-2-328.120800-328.009850-328.042555+1.96
... (etc.)............
Note: These are illustrative placeholder values.
Predicting Spectroscopic Properties

Quantum chemistry can predict spectroscopic data that can be compared with experimental results for validation.[31][32]

  • NMR Spectroscopy: The NMR keyword in Gaussian can calculate the isotropic shielding values for each nucleus.[33] These can be converted to chemical shifts by referencing a calculation on a standard like tetramethylsilane (TMS) performed at the same level of theory.[10][34][35][36] This allows for direct comparison with experimental ¹H and ¹³C NMR spectra.

  • Vibrational Spectroscopy (IR): The output of the frequency calculation provides the vibrational frequencies (wavenumbers) and their corresponding IR intensities, which can be used to generate a theoretical IR spectrum.[37]

Conclusion: From Calculation to Insight

This guide has detailed a rigorous and self-validating workflow for the quantum chemical analysis of this compound. By following this protocol, researchers can confidently determine the preferred conformations and isomers in solution, calculate their relative free energies, and predict key spectroscopic properties. This foundational understanding of the molecule's intrinsic structural and electronic properties is an indispensable component of modern, structure-based drug discovery, providing crucial insights that guide the design of more potent and selective therapeutics.[38][39][40]

References

  • Dittins, T. J., & Rogers, D. M. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(5), 754–762.
  • Li, Z. (2020). Analysis of Small Organic Molecules with Quantum Chemistry. 2020 5th International Conference on Mechanical, Control and Computer Engineering (ICMCCE), 1335-1338.
  • Rogers, D. M., & Dittins, T. J. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(5), 754-762.
  • Rogers, D. M., & Dittins, T. J. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(5), 754-762.
  • Dittins, T. J., & Rogers, D. M. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(5), 754–762.
  • Song, G., et al. (2014). Computational Methods in Drug Discovery. In Methods in Molecular Biology (Vol. 1180, pp. 245-269). Humana Press.
  • Ark Pharma Scientific Limited. (n.d.). 3-(aminomethyl)cyclobutan-1-ol hydrochloride.
  • Rogers, D. M., & Dittins, T. J. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(5), 754-762.
  • Bruschweiler, R., et al. (2019). Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns. Journal of Chemical Information and Modeling, 59(1), 384-393.
  • LibreTexts. (2021). 6.7: Advanced Quantum Theory of Organic Molecules. Chemistry LibreTexts.
  • Ferreira, L. G., et al. (2024). Bridging traditional and contemporary approaches in computational medicinal chemistry: opportunities for innovation in drug discovery. RSC Medicinal Chemistry, 15(1), 25-41.
  • PySCF Developers. (n.d.). Solvation models. PySCF.
  • Eurofins Discovery. (n.d.). Computational Chemistry to accelerate drug discovery.
  • Kubicki, J. D. (2001). Interpretation of Vibrational Spectra Using Molecular Orbital Theory Calculations. In Reviews in Mineralogy and Geochemistry (Vol. 42, No. 1, pp. 467-484). Mineralogical Society of America.
  • Christensen, A. S., et al. (2021). Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. Journal of Chemical Theory and Computation, 17(3), 1664-1676.
  • Burns, L. A., et al. (2011). Density-functional approaches to noncovalent interactions: A comparison of dispersion corrections (DFT-D), exchange-hole dipole moment (XDM) theory, and specialized functionals. The Journal of Chemical Physics, 134(8), 084107.
  • Rusakov, Y. Y., & Krivdin, L. B. (2021). Quantum Chemical Approaches to the Calculation of NMR Parameters: From Fundamentals to Recent Advances. Molecules, 26(21), 6409.
  • Skyner, R. E., et al. (2015). A review of methods for the calculation of solution free energies and the modelling of systems in solution. Physical Chemistry Chemical Physics, 17(10), 6174-6191.
  • Guan, Y., et al. (2021). Rapid prediction of NMR spectral properties with quantified uncertainty. Chemical Science, 12(35), 11798-11808.
  • Wang, J., et al. (2023). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry, 66(22), 15217-15220.
  • Ruiz-Morales, Y. (2020). Recent Advances in Computational NMR Spectrum Prediction. In Annual Reports in NMR Spectroscopy (Vol. 101, pp. 1-61). Academic Press.
  • NuChem Sciences. (2021). 6 ways computational chemistry can refine your drug discovery project.
  • Quantum Mechanics for Chemistry. (n.d.). Molecular Vibrations.
  • Golon, Ł. (2017). What is the best DFT method or basis set to study ion-neutral weak interaction for a small system? Quora.
  • ORCA Input Library. (n.d.). Basis sets.
  • Q-Chem. (n.d.). 11.2 Chemical Solvent Models. Q-Chem 6.0 Manual.
  • Burns, L. A., et al. (2011). Density-functional approaches to noncovalent interactions: A comparison of dispersion corrections (DFT-D), exchange-hole dipole moment (XDM) theory, and specialized functionals. Oak Ridge National Laboratory.
  • Klamt, A., et al. (2015). A Comprehensive Comparison of the IEFPCM and SS(V)PE Continuum Solvation Methods with the COSMO Approach. Journal of Chemical Theory and Computation, 11(9), 4248-4255.
  • Reddit. (2016). ubiquity of B3LYP/6-31G. r/chemistry.
  • Wikipedia. (n.d.). Polarizable continuum model.
  • atomistica.online. (n.d.). Part 4 - Introduction to Vibrational Frequencies.
  • Wavefunction, Inc. (n.d.). Basis Set FAQ.
  • Suhail, M. (2022). A theoretical density functional theory calculation-based analysis of conformers of p-xylene. European Journal of Chemistry, 13(3), 224-229.
  • Q-Chem. (n.d.). Vibrational Analysis. Q-Chem 5.0 User's Manual.
  • Wiley-VCH. (n.d.). Basis Sets Used in Molecular Orbital Calculations.
  • Smith, B. R., & Smith, M. J. (2007). Density Functional Theory as a Tool in Structure Evaluation. Australian Journal of Chemistry, 60(6), 385-391.
  • McLean, M. A., et al. (2020). Quantum Chemistry Calculations for Metabolomics: Focus Review. Chemical Reviews, 121(11), 6337-6365.
  • Wikipedia. (n.d.). Quantum chemistry.
  • FACCTs. (n.d.). 7.5. Choice of Basis Set. ORCA 6.0 Manual.
  • McLean, M. A., et al. (2021). Quantum Chemistry Calculations for Metabolomics. Chemical Reviews, 121(11), 6337-6365.
  • Goerigk, L., & Grimme, S. (2011). Minimizing Density Functional Failures for Non-Covalent Interactions Beyond van der Waals Complexes. Accounts of Chemical Research, 44(4), 279-290.
  • Brandenburg, J. G., et al. (2023). Accurate Density Functional Theory for Non-Covalent Interactions in Charged Systems. ChemRxiv.
  • El-Hendawy, M. M. (2018). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. Journal of Molecular Structure, 1171, 86-93.
  • Podsiadło, M. (2021). Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. Crystals, 11(10), 1217.
  • Wikipedia. (n.d.). Density functional theory.
  • Chemistry For Everyone. (2023, July 13). Is Vibrational Energy Quantized? [Video]. YouTube.

Sources

A Technical Guide to Sourcing and Validation of 3-(Aminomethyl)cyclobutanol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Cyclobutane Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among these, the cyclobutane motif has emerged as a particularly valuable scaffold.[1][2] Its rigid, puckered three-dimensional structure offers a distinct advantage over flat, two-dimensional aromatic systems, potentially leading to improved solubility, metabolic stability, and target selectivity.[2][3] 3-(Aminomethyl)cyclobutanol, a key building block within this class, provides strategically positioned functional groups—a primary amine and a hydroxyl group—that serve as versatile handles for synthetic elaboration. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial sourcing, critical quality assessment, and in-house validation of this compound.

Part 1: Strategic Sourcing of this compound: A Researcher's Guide to Supplier Qualification

The integrity of any research or development program hinges on the quality of its starting materials. For a specialized building block like this compound, which can exist as cis and trans isomers, meticulous supplier selection is paramount.[4][5] The hydrochloride salt is also commonly supplied to enhance stability and solubility.[6][7]

Key Supplier Evaluation Criteria:
  • Isomeric Purity and Specification: The supplier must provide clear specifications for the isomeric ratio (cis vs. trans) of the product. Depending on the synthetic route, one isomer may be desired over the other to achieve the target molecular geometry.

  • Comprehensive Documentation: A reputable supplier will readily provide a Certificate of Analysis (CoA) for each batch, detailing the purity (typically determined by HPLC or GC), identity (confirmed by NMR and/or Mass Spectrometry), and moisture content.[8] A Safety Data Sheet (SDS) is also mandatory.

  • Scalability and Custom Synthesis: For drug development programs, the ability of a supplier to provide material from milligram to kilogram scale is crucial. Inquire about their custom synthesis capabilities if a specific, non-standard isomer or derivative is required.

  • Technical Support: Access to experienced technical support can be invaluable for troubleshooting any issues related to material handling, solubility, or reactivity.

Representative Commercial Suppliers of this compound and its Derivatives:
SupplierProduct Name(s)CAS Number(s)Noteworthy Features
Sigma-Aldrich (Merck) This compound hydrochloride1404365-04-3Offers detailed documentation (CoA, COO) and strong technical support.
Vulcanchem This compound hydrochloride1404365-04-3Provides information on synthetic routes and medicinal chemistry applications.[6]
CymitQuimica This compound130360-42-6Lists various synonyms, including cis and trans isomers.[4]
Synblock This compound167081-42-7Provides access to analytical data such as NMR, HPLC, and LC-MS.[9]
Advanced ChemBlocks trans-3-(Aminomethyl)cyclobutanol1234616-04-6Specializes in providing specific isomers for research.[5]
BLD Pharm This compound hydrochloride1427386-91-1Offers the hydrochloride salt with specified storage conditions.[7]
Parchem Cyclobutanol, 3-(aminomethyl)-1-methyl-, cis-1438241-25-8Supplies a range of specialty chemicals, including derivatives of the target molecule.[10]

Part 2: Incoming Quality Control and Validation: Ensuring Experimental Integrity

Upon receipt of this compound from a commercial supplier, it is imperative to perform in-house quality control to verify the information provided on the CoA and to ensure the material is suitable for its intended use. This self-validating step is a cornerstone of experimental reproducibility and regulatory compliance.[8][11]

Workflow for Supplier Qualification and Incoming Material Validation```dot

G D D E E D->E Place Order

Caption: The utility of this compound as a versatile scaffold in medicinal chemistry.

This building block has been incorporated into molecules targeting a range of biological endpoints. For example, the cyclobutane ring can act as a conformationally restricted isostere for larger cyclic systems or acyclic chains, potentially improving binding affinity and metabolic stability. [2]Its use in fragment-based drug discovery (FBDD) is also of significant interest, as it provides a 3D starting point for fragment elaboration. [1][3]

Conclusion

This compound is a valuable chemical tool for the modern medicinal chemist. However, its effective use is predicated on careful sourcing and rigorous quality control. By implementing a systematic approach to supplier qualification and in-house validation, research and development teams can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. This guide provides a framework for these critical processes, empowering scientists to confidently incorporate this and other advanced building blocks into their drug discovery programs.

References

  • Liskon Biological. Quality Control and Analytical Methods of Cyclobutanone. (2025-05-23). [Link]
  • PubChem. 3-(Aminomethyl)-3-(m-tolyl)cyclobutan-1-ol. [Link]
  • Vrije Universiteit Amsterdam. Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. (2023-06-30). [Link]
  • 503Pharma. Top 5 Quality Control Methods for Compounding Pharmacies. (2025-02-08). [Link]
  • Journal of Chemical and Pharmaceutical Research. Techniques for Quality Control in Pharmaceutical Analysis. (2023-05-11). [Link]
  • ACS Publications. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014-02-18). [Link]
  • Google Patents. CN112608243A - Synthesis method of trans-3-aminobutanol.
  • PubMed Central. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. [Link]
  • PubMed Central.

Sources

The Strategic Incorporation of 3-(Aminomethyl)cyclobutanol in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of the Strained Ring

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is a perpetual endeavor. Among the myriad of scaffolds available to the drug designer, strained ring systems, particularly cyclobutanes, have emerged as a compelling structural motif. The inherent ring strain of approximately 26 kcal/mol, puckered conformation, and the sp³-rich three-dimensional character of the cyclobutane ring offer a unique set of tools to address challenges in drug design such as potency, selectivity, and metabolic stability. This guide provides an in-depth technical exploration of 3-(aminomethyl)cyclobutanol, a versatile building block that is increasingly finding application in the development of sophisticated therapeutic agents.

The Cyclobutane Advantage: More Than Just a Square

The utility of the cyclobutane core extends beyond its simple geometry. Its rigid, non-planar structure provides a means to conformationally constrain flexible molecules, which can reduce the entropic penalty upon binding to a biological target and lead to enhanced potency.[1][2] This conformational restriction can also be leveraged to orient key pharmacophoric elements in a precise spatial arrangement to optimize interactions with a receptor or enzyme active site.[2] Furthermore, the cyclobutane moiety can serve as a bioisosteric replacement for other common groups, such as phenyl rings or larger cycloalkanes, offering a distinct three-dimensional topology that can improve pharmacokinetic profiles.[1]

Physicochemical and Biological Properties of this compound

This compound is a bifunctional molecule featuring a primary amine and a hydroxyl group on a cyclobutane core. It exists as cis and trans diastereomers, the stereochemistry of which plays a crucial role in its application. The hydrochloride salt is often used to improve solubility and handling.

Stereoisomers of this compound
IsomerStructure
cis-3-(Aminomethyl)cyclobutanol
trans-3-(Aminomethyl)cyclobutanol
Physicochemical Data
Propertycis-Isomertrans-Isomer
Molecular Formula C₅H₁₁NOC₅H₁₁NO
Molecular Weight 101.15 g/mol 101.15 g/mol
CAS Number 917827-91-91234616-04-6

Note: Data obtained from various chemical supplier databases.

Spectroscopic Characterization

Synthesis of this compound Stereoisomers

The stereocontrolled synthesis of substituted cyclobutanes is a key challenge that has been addressed through various synthetic strategies.

Synthesis of cis-3-(Aminomethyl)cyclobutanol

A common strategy for the synthesis of the cis-isomer involves the stereoselective reduction of a 3-aminocyclobutanone precursor.

A general synthetic approach to cis-3-(Aminomethyl)cyclobutanol.

Protocol 1: Diastereoselective Reduction to cis-3-(Boc-amino)cyclobutanol [4]

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-(Boc-amino)cyclobutanone in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 equivalents) in THF to the cooled substrate solution over 20 minutes. The sterically demanding hydride reagent preferentially attacks from the face opposite to the Boc-amino group, leading to the cis-product.

  • Reaction: Stir the reaction mixture at -78 °C and monitor for completion by TLC or LC-MS.

  • Quenching: Slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate.

  • Work-up: Allow the mixture to warm to room temperature and stir until two clear layers form. Separate the aqueous layer and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford cis-3-(Boc-amino)cyclobutanol.

  • Deprotection: The Boc protecting group can then be removed under standard acidic conditions (e.g., trifluoroacetic acid or HCl in an appropriate solvent) to yield cis-3-(aminomethyl)cyclobutanol.

Synthesis of trans-3-(Aminomethyl)cyclobutanol

The synthesis of the trans-isomer can be achieved through methods such as a Mitsunobu reaction for stereochemical inversion or through biocatalytic reduction.

A biocatalytic approach to trans-3-(Aminomethyl)cyclobutanol.

Protocol 2: Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol Derivative [5]

While this protocol is for a tetramethylated analog, the principles of using a ketoreductase (KRED) for achieving the trans stereochemistry are broadly applicable.

  • Starting Material: The synthesis commences from 2,2,4,4-tetramethylcyclobutane-1,3-dione.

  • Chemo- and Biocatalytic Reactions: A sequence of reactions, including a highly diastereoselective reduction using a ketoreductase (KRED), affords the tert-butyl(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate with a diastereomeric ratio of approximately 98:2 in favor of the trans isomer.[5]

  • Deprotection: Subsequent removal of the Boc group yields the desired trans-aminocyclobutanol derivative.

This biocatalytic approach highlights a powerful and efficient method for accessing the trans isomer with high stereoselectivity.[5]

Applications in Medicinal Chemistry

The this compound scaffold is an attractive building block for a variety of therapeutic targets due to its ability to introduce conformational rigidity and present functional groups in well-defined vectors.

As a Constrained Scaffold in Bioactive Molecules

The introduction of the cyclobutane ring can lock an otherwise flexible molecule into a bioactive conformation, enhancing its interaction with the target protein.[6] This is particularly valuable in the design of inhibitors for enzymes with well-defined binding pockets or modulators of receptors where a specific ligand conformation is required for activity.

Incorporation into Kinase Inhibitors

The cyclobutane moiety has been successfully incorporated into inhibitors of various kinases, including Janus kinases (JAKs) and phosphoinositide 3-kinases (PI3Ks). In these contexts, the cyclobutane ring can serve to orient substituents into hydrophobic pockets or to correctly position hydrogen bond donors and acceptors.[2]

Conceptual incorporation of the cyclobutane scaffold into a kinase inhibitor.

While specific examples detailing the biological activity of compounds containing the unsubstituted this compound are not prevalent in publicly accessible literature, the frequent appearance of substituted cyclobutane amines in patents for JAK and PI3K inhibitors suggests its utility in this space.

Use in GABA Analogues and GPCR Modulators

The constrained nature of the cyclobutane ring makes it an ideal scaffold for mimicking the bioactive conformation of neurotransmitters. While not this compound itself, the related cis- and trans-3-aminocyclobutanecarboxylic acids have been synthesized and evaluated as conformationally restricted analogs of GABA, demonstrating the principle of using the cyclobutane core to probe receptor pharmacology.

Conclusion and Future Perspectives

This compound represents a valuable and increasingly utilized building block in modern drug discovery. Its unique stereochemical and conformational properties provide medicinal chemists with a powerful tool to address key challenges in lead optimization, including potency, selectivity, and pharmacokinetic properties. The development of robust and stereoselective synthetic routes to both cis and trans isomers has made this scaffold more accessible for exploration in a wide range of therapeutic areas. As our understanding of the interplay between molecular conformation and biological activity continues to grow, it is anticipated that the strategic incorporation of this compound and its derivatives will lead to the discovery of novel and effective medicines.

References

  • Wiley-VCH. (2008). Supporting Information.
  • Zell, D., Pillon, G., Iding, H., Stocker, P., Burkhard, J. A., Sirois, L. E., Han, C., & Gosselin, F. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 17(15), 3798–3801.
  • Request PDF. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. [General reference to the synthesis of trans-aminocyclobutanols].
  • ChemicalBook. cis-3-(Boc-aMinoMethyl)cyclobutanol(917827-92-0) 1H NMR spectrum.
  • Wei, Y., et al. (2023). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. Request PDF.
  • The Royal Society of Chemistry. Electronic Supplementary Information. [Source for general spectroscopic methods].
  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • Benchchem. Technical Support Center: Stereoselective Synthesis of 3-Aminocyclobutanols. [Source for a general protocol for cis-isomer synthesis].
  • Correa, A., et al. (2008).
  • Zhang, X., et al. (2022). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides.
  • MDPI. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. [Discussion on conformational constraints of cyclobutane-containing peptides].
  • Semantic Scholar. Novel Mannich bases with strong carbonic anhydrases and acetylcholinesterase inhibition effects: 3-(aminomethyl). [General reference to carbonic anhydrase inhibitors].
  • PMC. Synthesis and biological evaluation of aminomethyl and alkoxymethyl derivatives as carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase inhibitors. [General reference to carbonic anhydrase inhibitors].
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ACS Figshare. Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study.
  • SpectraBase. trans-3-(DIMETHYLAMINO)CYCLOHEXANOL - Optional[13C NMR] - Chemical Shifts.
  • Radboud Repository. Cyclobutanes in Small-Molecule Drug Candidates. [Review on the use of cyclobutanes in drug discovery].
  • NIH. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. [Discussion on the properties of substituted cyclobutanes].
  • ResearchGate. [Aminoalcohol derivatives of cyclobutane. 3. N,N-disubstituted aminomethyl-2-hydroxymethylcyclobutanes].
  • ResearchGate. NMR Spectroscopy of Cyclobutanes. [General reference on NMR of cyclobutanes].
  • Life Chemicals. Explore Our Novel Cyclobutane Derivatives.
  • PubMed. Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors. [General reference to DPP-IV inhibitors].
  • PubMed. Discovery of non-covalent dipeptidyl peptidase IV inhibitors which induce a conformational change in the active site. [General reference to DPP-IV inhibitors].
  • Bentham Science. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • PubMed. Intrinsic inhibition of aldose reductase. [General reference to aldose reductase inhibitors].
  • PubMed. Discovery of new chemotype dipeptidyl peptidase IV inhibitors having (R)-3-amino-3-methyl piperidine as a pharmacophore. [General reference to DPP-IV inhibitors].
  • UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [General NMR resource].
  • ResearchGate. Discovery of a Novel Cyclobutanol Scaffold With Anti-Inflammatory Activity and Its Modular Synthesis. [Example of a cyclobutanol scaffold in medicinal chemistry].
  • MDPI. A Review on Aldose Reductase Inhibitors: Chemistry and Pharmacological Activity. [Review on aldose reductase inhibitors].
  • PubMed. Inhibition of dipeptidyl peptidase IV and xanthine oxidase by amino acids and dipeptides. [General reference to DPP-IV inhibition].
  • PubMed. Profile of aldose reductase inhibition, anti-cataract and free radical scavenging activity of selected medicinal plants: an attempt to standardize the botanicals for amelioration of diabetes complications. [General reference to aldose reductase inhibitors].
  • MDPI. Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications. [Review on aldose reductase inhibitors].
  • PMC. Amine- and Amino Acid-Based Compounds as Carbonic Anhydrase Activators.
  • NIH. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell. [General reference to aldose reductase inhibitors].
  • PMC. Preparation, carbonic anhydrase enzyme inhibition and antioxidant activity of novel 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives incorporating mono or dipeptide moiety. [General reference to carbonic anhydrase inhibitors].
  • PubMed Central. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. [General reference to carbonic anhydrase inhibitors].

Sources

An In-Depth Technical Guide to the Biological Activity of Novel Cyclobutane-Containing Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The intricate four-membered carbocyclic ring of cyclobutane, once considered a rarity in natural products, is now recognized as a key structural motif in a growing class of biologically active alkaloids. These novel cyclobutane-containing alkaloids, isolated from a diverse range of terrestrial and marine organisms, exhibit a remarkable spectrum of pharmacological activities, positioning them as promising lead compounds in modern drug discovery.[1][2][3][4] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activities of these unique natural products. We will delve into their diverse pharmacological profiles, present detailed methodologies for their biological evaluation, and offer insights into their mechanisms of action, thereby providing a robust framework for future research and development in this exciting field.

The inherent ring strain of the cyclobutane moiety imparts unique conformational constraints and reactivity to these alkaloids, often contributing to their potent biological effects.[5] Over 60 distinct cyclobutane-containing alkaloids have been identified, demonstrating a wide array of activities including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][3][6] This guide will explore these activities through specific examples, supported by quantitative data and detailed experimental protocols to facilitate reproducible and rigorous scientific investigation.

Diverse Biological Activities of Cyclobutane-Containing Alkaloids

The structural diversity of cyclobutane-containing alkaloids is mirrored by their broad range of biological activities. This section will highlight key pharmacological properties with examples of prominent compounds.

Antimicrobial and Antibacterial Activity

Several cyclobutane-containing alkaloids have demonstrated significant potential in combating microbial infections. A notable example is sceptrin , an alkaloid isolated from marine sponges of the genus Agelas.[5] Sceptrin has been shown to exhibit broad-spectrum antibacterial activity.[7]

Another important group of cyclobutane-containing alkaloids with antimicrobial properties are the pipercyclobutanamides A and B , isolated from the fruits of Piper nigrum.[8][9]

Table 1: Antimicrobial Activity of Select Cyclobutane-Containing Alkaloids

AlkaloidSource OrganismTarget MicroorganismActivity (MIC/Inhibition)Reference
SceptrinAgelas sceptrumEscherichia coli, Staphylococcus aureusMIC: 62.5 µM[7]
(+)-Aeroplysinin-1Pseudoceratina durissimaMethicillin-resistant Staphylococcus aureus (MRSA)MIC: <32 µg/mL[10]
Marmaricines A & BAgelas sp. aff. marmaricaMRSA, Candida albicansMIC: 8 µg mL−1[11]
Anticancer and Cytotoxic Activity

The unique structural features of cyclobutane alkaloids have made them attractive candidates for anticancer drug development.[12] While specific IC50 values for many novel cyclobutane alkaloids are still emerging in the literature, preliminary studies have shown promising cytotoxic effects against various cancer cell lines.

For instance, sceptrin, in addition to its antimicrobial properties, has been investigated for its effects on cancer cells. Studies have shown that sceptrin can inhibit cell motility in several cancer cell lines without exhibiting cytotoxicity at concentrations double the amount required for maximal inhibitory effect.[6][8][13][14] This suggests a mechanism of action that targets the machinery of cell migration, a critical process in cancer metastasis.

Neuroprotective and Neurotrophic Activity

A fascinating area of research is the neuroactivity of cyclobutane-containing alkaloids. The lannotinidines , a group of Lycopodium alkaloids, have demonstrated neurotrophic effects. Specifically, lannotinidines containing a cyclobutane ring have been shown to elevate nerve growth factor (NGF) mRNA expression in human astrocytoma cells.[3]

Furthermore, several Lycopodium alkaloids exhibit potent acetylcholinesterase (AChE) inhibitory activity, a key therapeutic strategy in the management of Alzheimer's disease.[1][15][16]

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Select Lycopodium Alkaloids

AlkaloidSource OrganismAChE Inhibition (IC50)Reference
Lycosquarosine AHuperzia squarrosa54.3 µg/mL[1]
AcetylaposerratinineHuperzia squarrosa15.2 µg/mL[1]
Huperradine GHuperzia serrata0.876 ± 0.039 μM[15]
Huperradine AHuperzia serrata13.125 ± 0.521 μM[15]
Huperzine CLycopodiastrum casuarinoides0.6 µM[16]
N-demethylhuperzinineLycopodiastrum casuarinoides1.9 µM[16]
Anti-inflammatory and Analgesic Activity

Incarvillateine , a monoterpene alkaloid from Incarvillea sinensis, possesses a cyclobutane ring and has been traditionally used for its analgesic properties.[2][3][17] Mechanistic studies suggest that its antinociceptive effects are mediated through the activation of adenosine receptors, rather than the opioid system.[2][3][17] It has shown efficacy in models of both inflammatory and neuropathic pain.[3]

Experimental Protocols for Biological Evaluation

To ensure the scientific rigor and reproducibility of research on cyclobutane-containing alkaloids, this section provides detailed, step-by-step methodologies for key biological assays.

Isolation and Purification of Cyclobutane-Containing Alkaloids

The initial step in studying the biological activity of these compounds is their successful isolation and purification from their natural sources.

From Plant Material (e.g., Piper nigrum)
  • Extraction: Powdered plant material (e.g., roots of Piper nigrum) is extracted with a suitable solvent, such as ethanol or methanol, using methods like reflux or Soxhlet extraction.[12][18]

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with immiscible solvents of varying polarity (e.g., n-hexane, chloroform, ethyl acetate) to separate compounds based on their solubility.[19]

  • Chromatography: The fractions are then purified using a combination of chromatographic techniques:

    • Column Chromatography: Silica gel or alumina is used as the stationary phase to perform initial separation.[12][19]

    • Preparative High-Performance Liquid Chromatography (HPLC): This technique is employed for the final purification of individual alkaloids to a high degree of purity.[20]

  • Structure Elucidation: The structure of the purified alkaloids is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[13][21]

From Marine Sponges (e.g., Agelas sp.)
  • Extraction: Freeze-dried and ground sponge material is sequentially extracted with a series of solvents, typically starting with a polar solvent like aqueous methanol, followed by a less polar solvent system like dichloromethane:methanol.[7][22]

  • Fractionation: The crude extracts are fractionated using techniques like vacuum liquid chromatography or solid-phase extraction.

  • Purification: High-Performance Liquid Chromatography (HPLC) with a C18 column is a common method for the final purification of brominated pyrrole alkaloids like sceptrin.[23]

  • Identification: Purified compounds are identified by comparing their spectroscopic data (NMR, MS) with literature values or through de novo structure elucidation.[10][23]

In Vitro Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is a widely used and straightforward technique to assess the antimicrobial activity of purified alkaloids.[24][25]

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly swabbed with the prepared microbial inoculum.

  • Well Creation: Sterile wells (6-8 mm in diameter) are punched into the agar.

  • Application of Test Compound: A specific concentration of the cyclobutane-containing alkaloid, dissolved in a suitable solvent (e.g., DMSO), is added to each well. A solvent control and a positive control (a known antibiotic) are also included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[24]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][14][17][26][27]

  • Cell Seeding: Cancer cells (e.g., HeLa, MDA-MB-231) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the cyclobutane-containing alkaloid for a specific duration (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle (e.g., DMSO).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration ~0.5 mg/mL), and the plate is incubated for 2-4 hours at 37°C.[14]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the purple formazan crystals formed by viable cells.[14]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.[28]

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is used to screen for compounds that can inhibit the activity of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[29][30][31]

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Mixture: In a 96-well plate, add the buffer, the test compound (cyclobutane-containing alkaloid) at various concentrations, and DTNB.

  • Enzyme Addition: Initiate the reaction by adding the AChE solution to the wells.

  • Substrate Addition: Add the acetylthiocholine iodide solution to start the enzymatic reaction.

  • Absorbance Measurement: The absorbance is measured kinetically at 412 nm over a period of time. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: The percentage of inhibition of AChE activity is calculated for each concentration of the test compound. The IC50 value is determined from the dose-response curve. A known AChE inhibitor (e.g., galantamine) is used as a positive control.[15]

In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation Assay

This assay provides a simple and effective way to screen for anti-inflammatory activity, as protein denaturation is a hallmark of inflammation.[11][23]

  • Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a protein solution (e.g., 1% aqueous solution of bovine serum albumin or egg albumin).

  • Incubation: The mixture is incubated at 37°C for 20 minutes.

  • Induction of Denaturation: Denaturation is induced by heating the mixture at 72°C for 5 minutes.

  • Cooling and Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

  • Data Analysis: The percentage inhibition of protein denaturation is calculated. A known anti-inflammatory drug (e.g., acetylsalicylic acid) is used as a positive control.[11]

Visualizing Mechanisms and Workflows

To better understand the complex biological processes and experimental procedures involved in the study of cyclobutane-containing alkaloids, the following diagrams have been generated using Graphviz.

Experimental Workflow for Biological Activity Screening

experimental_workflow cluster_extraction Isolation & Purification cluster_screening Biological Activity Screening cluster_analysis Data Analysis start Natural Source (Plant/Sponge) extraction Solvent Extraction start->extraction fractionation Chromatographic Fractionation extraction->fractionation purification HPLC Purification fractionation->purification characterization Structural Elucidation (NMR, MS) purification->characterization antimicrobial Antimicrobial Assay (Agar Well Diffusion) characterization->antimicrobial Test Purified Alkaloid anticancer Cytotoxicity Assay (MTT) characterization->anticancer neuroprotective AChE Inhibition Assay characterization->neuroprotective anti_inflammatory Protein Denaturation Assay characterization->anti_inflammatory mic_determination MIC Determination antimicrobial->mic_determination ic50_calculation IC50 Calculation anticancer->ic50_calculation neuroprotective->ic50_calculation anti_inflammatory->ic50_calculation mechanism_study Mechanism of Action Studies mic_determination->mechanism_study ic50_calculation->mechanism_study

Caption: Workflow for the isolation, screening, and analysis of novel cyclobutane-containing alkaloids.

Proposed Mechanism of Action for Incarvillateine's Analgesic Effect

incarvillateine_moa incarvillateine Incarvillateine adenosine_receptor Adenosine Receptor incarvillateine->adenosine_receptor Activates g_protein G-protein adenosine_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp ↓ cAMP adenylyl_cyclase->camp neuronal_activity ↓ Neuronal Excitability camp->neuronal_activity analgesia Analgesic Effect neuronal_activity->analgesia

Caption: Incarvillateine activates adenosine receptors, leading to reduced neuronal excitability.

Acetylcholinesterase Inhibition by Lycopodium Alkaloids

ache_inhibition cluster_synapse Cholinergic Synapse cluster_outcome Therapeutic Outcome acetylcholine Acetylcholine (ACh) ache Acetylcholinesterase (AChE) acetylcholine->ache Hydrolysis postsynaptic_receptor Postsynaptic Receptor acetylcholine->postsynaptic_receptor Binds choline_acetate Choline + Acetate ache->choline_acetate increased_ach ↑ ACh in Synapse signal_transduction Signal Transduction postsynaptic_receptor->signal_transduction lycopodium_alkaloid Lycopodium Alkaloid lycopodium_alkaloid->ache Inhibits enhanced_neurotransmission Enhanced Cholinergic Neurotransmission increased_ach->enhanced_neurotransmission cognitive_improvement Potential Cognitive Improvement enhanced_neurotransmission->cognitive_improvement

Caption: Lycopodium alkaloids inhibit AChE, increasing acetylcholine levels in the synapse.

Conclusion and Future Directions

The field of cyclobutane-containing alkaloids is a rapidly evolving area of natural product chemistry and pharmacology. The diverse and potent biological activities of these compounds underscore their potential as scaffolds for the development of new therapeutic agents. This technical guide has provided a foundational understanding of their biological activities, along with detailed experimental protocols to empower researchers in this field.

Future research should focus on several key areas:

  • Discovery of Novel Alkaloids: Continued exploration of unique ecological niches, particularly in marine environments, is likely to yield new cyclobutane-containing alkaloids with novel structures and biological activities.

  • Mechanism of Action Studies: In-depth mechanistic studies are crucial to elucidate the molecular targets and signaling pathways through which these alkaloids exert their effects.

  • Structure-Activity Relationship (SAR) Studies: The synthesis of analogs and derivatives of promising lead compounds will be essential for optimizing their potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Safety: Promising candidates identified through in vitro screening must be rigorously evaluated in relevant animal models to assess their in vivo efficacy and safety profiles before consideration for clinical development.

By adopting a multidisciplinary approach that integrates natural product chemistry, pharmacology, and synthetic chemistry, the scientific community can unlock the full therapeutic potential of this fascinating class of natural products.

References

  • Vu, T. H., Nguyen, T. H., Nguyen, T. K. C., & Le, T. H. (2020). Anti-Cholinesterase Activity of Lycopodium Alkaloids from Vietnamese Huperzia squarrosa (Forst.) Trevis. Molecules, 25(18), 4256. [Link]
  • Kim, J., Bogdan, D. M., Elmes, M. W., Jagnarine, D. A., Csakai, A., & Ojima, I. (2019).
  • Rates, S. M. K. (2009). Sceptrin, a Marine Natural Compound, Inhibits Cell Motility in a Variety of Cancer Cell Lines. ACS Chemical Biology, 5(2), 195-204. [Link]
  • Zhang, Y., Wang, N., & Qin, S. (2024). Lycopodium alkaloids from Huperzia serrata and their cholinesterase inhibitory activities. Phytochemistry, 223, 114114. [Link]
  • Wang, Y. F., Zhang, Z. J., Li, Z. L., & Yang, L. (2015). Lycodine-Type Alkaloids from Lycopodiastrum casuarinoides and Their Acetylcholinesterase Inhibitory Activity. Molecules, 20(8), 14386-14396. [Link]
  • Wang, G. J., Wang, Y. M., & Chen, C. F. (2015). Antinociceptive Effects of Incarvillateine, a Monoterpene Alkaloid From Incarvillea Sinensis, and Possible Involvement of the Adenosine System. Journal of Ethnopharmacology, 175, 233-239. [Link]
  • Kim, J., Bogdan, D. M., & Elmes, M. W. (2019).
  • Li, J., Ye, Y., & Xu, J. (2023). Lycopodium Alkaloids from Huperzia serrata and Their Anti-acetylcholinesterase Activities. Chemistry & Biodiversity, 20(9), e202301024. [Link]
  • Rates, S. M. K. (2010). Sceptrin, a marine natural compound, inhibits cell motility in a variety of cancer cell lines. ACS Chemical Biology, 5(2), 195-204. [Link]
  • Rates, S. M. K. (2010). Sceptrin, a marine natural compound, inhibits cell motility in a variety of cancer cell lines. ACS chemical biology, 5(2), 195–204. [Link]
  • Olafsdottir, E. S., Lindqvist, C., & Andersen, K. (2009). Acetylcholinesterase inhibitory activity of lycopodane-type alkaloids from the Icelandic Lycopodium annotinum ssp. alpestre. Planta medica, 75(8), 821–826. [Link]
  • Rates, S. M. K. (2009). Sceptrin, a Marine Natural Compound, Inhibits Cell Motility in a Variety of Cancer Cell Lines. ACS Chemical Biology. [Link]
  • Macartney, K. J., Clayshulte, A. A., & Pawlik, J. R. (2022). Variability in antimicrobial chemical defenses in the Caribbean sponge Agelas tubulata: implications for disease resistance. Marine Ecology Progress Series, 687, 55-68. [Link]
  • Edrada, R. A. (2005). Isolation and Structure Elucidation of Bioactive Secondary Metabolites from Indonesian Marine Sponges. Heinrich-Heine-Universität Düsseldorf. [Link]
  • Robertson, L. P., Muhammad, T., & Hellman, B. (2022). Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking. Marine Drugs, 20(9), 551. [Link]
  • G, K. (2013). New method development for extraction and isolation of piperine from black pepper. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 234-237. [Link]
  • Pawlik, J. R., & Chanas, B. (2001). Chemical defenses of the Caribbean sponges Agelas wiedenmayeri and Agelas conifera. Journal of Chemical Ecology, 27(10), 2055-2072. [Link]
  • Robertson, L. P., Muhammad, T., & Hellman, B. (2020). Screening for antibacterial and cytotoxic activities of Sri Lankan marine sponges through microfractionation: Isolation of bromopyrrole alkaloids from Stylissa massa. PloS one, 15(1), e0227048. [Link]
  • Guo, Y., Wang, C., & Liu, Y. (2022). Incarvillea compacta Maxim ameliorates inflammatory response via inhibiting PI3K/AKT pathway and NLRP3 activation. Journal of Ethnopharmacology, 284, 114789. [Link]
  • Sergeiko, A., Poroikov, V. V., Hanuš, L. O., & Dembitsky, V. M. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26-37. [Link]
  • Walker, R. P., Faulkner, D. J., Van Engen, D., & Clardy, J. (1981). Sceptrin, an antimicrobial agent from the sponge Agelas sceptrum. Journal of the American Chemical Society, 103(22), 6772-6773. [Link]
  • Guo, Y., Wang, C., & Liu, Y. (2019).
  • Rojas-Fallas, M., Chaverri-Fernández, M., & Pineda-Salazar, G. (2023). Characterization and Isolation of Piperamides from Piper nigrum Cultivated in Costa Rica. Molecules, 28(24), 8031. [Link]
  • Gireesh, S. (2022). Pipeline for Novel Product Isolation from Marine sponges (Phylum: Porifera) and Informatics Tools for the Process.
  • Karnan, R., Sukumaran, M., & Velavan, S. (2022). Extraction and Identification of Zoochemicals in Marine Sponge Hyattella intestinalis (Lamarck, 1814) (Phylum - Porifera) using GC-MS technique. International Journal of Zoological Investigations, 8(Special Issue), 113-118. [Link]
  • Sergeiko, A., Poroikov, V. V., Hanuš, L. O., & Dembitsky, V. M. (2007). Bioactive cyclobutane-containing alkaloids. Central European Journal of Chemistry, 6(1), 1-17. [Link]
  • Feinstein, D. L., & Klumpp, D. (2017). Neuroprotective and neurotrophic effects of Lanthionine Ketimine Ester. Neuroscience letters, 662, 107–112. [Link]
  • Al-Sayed, E., & El-Sayed, M. (2022). Unlocking marine treasures: isolation and mining strategies of natural products from sponge-associated bacteria. Natural Product Reports, 39(5), 994-1021. [Link]
  • Ivanova, J., & Stoyanova, M. (2022). Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. International Journal of Molecular Sciences, 23(19), 11458. [Link]
  • Huang, B., Zhang, F., & Yu, G. (2016). Gram Scale Syntheses of (-)-Incarvillateine and Its Analogs. Discovery of Potent Analgesics for Neuropathic Pain. Journal of medicinal chemistry, 59(9), 4500–4511. [Link]
  • Mlynarčík, D., Černáková, M., & Gašparová, R. (2012). Antimicrobial activity of meta-alkoxyphenylcarbamates containing substituted N-phenylpiperazine fragment. Folia microbiologica, 57(5), 399–406. [Link]
  • Husain, A., Sahu, A., & Kumar, S. (2015). Pharmacognosy and Chromatographic Analysis of Piper Nigrum Linn. Fruits. Indian Journal of Pharmaceutical Sciences, 77(1), 35-40. [Link]
  • Zarei, O., & Soltani, M. (2018). Selective Cytotoxicity and Apoptosis-Induction of Cyrtopodion scabrum Extract Against Digestive Cancer Cell Lines. International Journal of Cancer Management, 11(6), e11871. [Link]
  • ResearchGate. (n.d.). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds.
  • Reddy, M. V. R., & Akula, A. (2014). Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides. ACS medicinal chemistry letters, 5(11), 1195–1199. [Link]
  • Chaisri, W., & Thongkham, E. (2023). Potential natural antimicrobial and antibiofilm properties of Piper betle L. against Staphylococcus pseudintermedius and methicillin-resistant strains. Journal of ethnopharmacology, 317, 116812. [Link]
  • Suthar, A. C., Gawas, A. A., & Noyer, B. (2011). Quantitative Estimation of Piperine in Piper nigrum and Piper longum Using High Performance Thin Layer Chromatography. Journal of Applied Pharmaceutical Science, 1(5), 133-136. [Link]
  • Mgbeahuruike, E. E., Stålnacke, M., Vuorela, H., & Holm, Y. (2019). Minimum inhibitory concentrations (MIC, µg/mL) of piperine and piperlongumine combined at various ratios with rifampicin (rifam), tetracycline (tetracy), itraconazole (itracon) against S. aureus, P. aeruginosa, and C. albicans. [Link]
  • Kumar, A., & Singh, A. (2018). Neuroprotective effects of linagliptin in a rotenone-induced rat model of Parkinson's disease. Expert opinion on therapeutic targets, 22(10), 855–867. [Link]
  • Al-Marzoqi, A. H., Al-Bayati, M. A., & Al-Aameli, M. H. (2022). Extraction, Isolation and Chemical Identification of Piperine Alkaloid from White Pepper Seeds and its Antibacterial Activity.
  • Bovill, J. G. (1997). Mechanisms of actions of opioids and non-steroidal anti-inflammatory drugs. European journal of anaesthesiology. Supplement, 15, 9–15. [Link]
  • Nabavi, S. M., & Nabavi, S. F. (2016). On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective. Current pharmaceutical biotechnology, 17(12), 1068–1077. [Link]
  • Kowalik, M., & Różalska, S. (2023). Evaluation of Antibacterial Activity against Nosocomial Pathogens of an Enzymatically Derived α-Aminophosphonates Possessing Coumarin Scaffold. International journal of molecular sciences, 24(19), 14887. [Link]
  • Al-Harrasi, A., & Ali, L. (2016). Anti-Inflammatory Activity of Natural Products. Molecules (Basel, Switzerland), 21(10), 1319. [Link]
  • Christie, M. J., Connor, M., Vaughan, C. W., Ingram, S. L., & Bagley, E. E. (2000). Cellular actions of opioids and other analgesics: implications for synergism in pain relief. Clinical and experimental pharmacology & physiology, 27(7), 520–523. [Link]
  • van der Mee-Marquet, N., & Neveu, C. (2008). Antimicrobial Susceptibility of Clinically Relevant Gram-Positive Anaerobic Cocci Collected over a Three-Year Period in the Netherlands. Journal of clinical microbiology, 46(10), 3299–3303. [Link]
  • Spagnuolo, C., & Russo, G. L. (2017). Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. Advances in nutrition (Bethesda, Md.), 8(3), 404–416. [Link]
  • Nabavi, S. M., & Nabavi, S. F. (2018). On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective. Current drug targets, 19(14), 1640–1649. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of 3-(Aminomethyl)cyclobutanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Cyclobutane Scaffold in Modern Drug Discovery

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain (~26 kcal/mol), has emerged as a privileged scaffold in medicinal chemistry.[1] Its rigid, three-dimensional, and puckered structure offers a distinct advantage over flat, aromatic systems, enabling chemists to escape the "flatland" of traditional drug design.[2][3] This unique topography allows for precise vectoral projection of substituents into three-dimensional space, facilitating optimal interactions with biological targets while often improving physicochemical properties such as metabolic stability and solubility.[3]

The 3-(aminomethyl)cyclobutanol framework, in particular, is a valuable building block. It incorporates a primary amine and a hydroxyl group on a constrained carbocyclic core, presenting key pharmacophoric features for hydrogen bonding and further derivatization. Derivatives of this scaffold have been investigated as GABA (γ-aminobutyric acid) analogs and have shown inhibitory activity against enzymes such as dipeptidyl peptidase-IV (DPP-4) and aldose reductase, targets relevant to type 2 diabetes and its complications.[1] The stereochemical relationship—cis or trans—between the functional groups is critical for biological activity, making stereocontrolled synthesis a paramount objective for researchers in this field.

This guide provides an in-depth analysis of established and reliable synthetic strategies to access this compound derivatives, focusing on the underlying chemical principles and providing detailed, actionable protocols for laboratory execution.

Part 1: Strategic Overview of Synthetic Pathways

The synthesis of this compound derivatives can be approached from several key precursors. The choice of strategy is often dictated by the availability of starting materials, the desired stereochemistry, and scalability requirements. The primary retrosynthetic disconnections lead to three main classes of starting materials: cyclobutanone derivatives, cyclobutane dicarboxylic acids, or functionalized cyclobutanecarbonitriles.

G Target This compound Derivatives ReductiveAmination Strategy A: Reductive Amination Target->ReductiveAmination Stereoinversion Strategy B: Stereoinversion & Reduction Target->Stereoinversion NitrileReduction Strategy C: Nitrile Reduction Target->NitrileReduction Ketone 3-Oxocyclobutane- 1-carboxylic Acid ReductiveAmination->Ketone Imine formation & reduction CisDiol cis-3-(Protected-amino) -cyclobutanol Stereoinversion->CisDiol Mitsunobu reaction & deprotection Nitrile 3-(Hydroxymethyl)cyclobutane- 1-carbonitrile NitrileReduction->Nitrile Nitrile reduction (e.g., LiAlH4, H2/cat.)

Caption: Key retrosynthetic strategies for this compound.

Part 2: Detailed Synthetic Protocols & Methodologies

Protocol A: Synthesis via Reductive Amination of a Ketone Precursor

This is one of the most versatile and widely used methods, leveraging the robust chemistry of reductive amination. The strategy begins with a readily available cyclobutanone derivative, which is reacted with an amine source to form an intermediate imine or enamine, followed by in-situ reduction.

Principle & Causality: Reductive amination is a powerful C-N bond-forming reaction.[4][5] The key to its success, particularly in a one-pot procedure, is the choice of reducing agent. Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are selectively reactive towards the protonated iminium ion intermediate and exhibit slow reactivity with the starting ketone at the typically mild acidic pH required for imine formation.[6] This selectivity prevents premature reduction of the carbonyl, maximizing the yield of the desired amine.

Experimental Workflow Diagram:

G Start 3-Oxocyclobutane- 1-carboxylic Acid Step1 Esterification (e.g., MeOH, H+) Start->Step1 Intermediate1 Methyl 3-oxocyclobutane- 1-carboxylate Step1->Intermediate1 Step2 Reductive Amination 1. NH3 or protected amine 2. NaBH3CN, pH ~6 Intermediate1->Step2 Intermediate2 Methyl 3-amino- cyclobutane-1-carboxylate Step2->Intermediate2 Step3 Ester Reduction (e.g., LiAlH4, THF) Intermediate2->Step3 Product This compound Step3->Product

Caption: Workflow for synthesis via reductive amination.

Step-by-Step Protocol:

  • Esterification of 3-Oxocyclobutane-1-carboxylic Acid:

    • To a solution of 3-oxocyclobutane-1-carboxylic acid (1.0 eq) in methanol (MeOH, ~0.2 M), add sulfuric acid (H₂SO₄, 0.1 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Cool the mixture, neutralize carefully with a saturated solution of sodium bicarbonate (NaHCO₃), and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield methyl 3-oxocyclobutane-1-carboxylate, which can often be used without further purification.

  • One-Pot Reductive Amination:

    • Dissolve methyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in methanol (~0.1 M).

    • Add ammonium acetate (NH₄OAc, 5-10 eq) or another suitable ammonia source. Adjust the pH to 6-7 using glacial acetic acid.

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • In a single portion, add sodium cyanoborohydride (NaBH₃CN, 1.5 eq). Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. Handle in a well-ventilated fume hood.

    • Stir the reaction at room temperature for 12-24 hours. Monitor for the disappearance of the imine intermediate.

    • Quench the reaction by the slow addition of 1 M HCl at 0 °C until gas evolution ceases. Concentrate the solvent in vacuo.

    • Purify the resulting methyl 3-aminocyclobutane-1-carboxylate, typically via column chromatography on silica gel.

  • Reduction of the Ester to the Alcohol:

    • Prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar). Caution: LiAlH₄ reacts violently with water.

    • Add a solution of methyl 3-aminocyclobutane-1-carboxylate (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

    • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

    • Stir the resulting granular precipitate vigorously for 1 hour, then filter it through a pad of Celite®, washing thoroughly with THF and ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by crystallization or chromatography.

Parameter Method A: Reductive Amination
Starting Material 3-Oxocyclobutanecarboxylic acid
Key Step Reductive amination
Stereochemical Control Typically yields a mixture of cis and trans isomers, requiring separation.
Scalability Readily scalable to the kilogram level.[1]
Key Reagents NaBH₃CN, LiAlH₄
Protocol B: Synthesis via Mitsunobu Reaction for Stereochemical Control

This pathway is particularly valuable when a specific (cis or trans) stereoisomer is required. It relies on the well-established Mitsunobu reaction to invert the stereochemistry at a hydroxyl-bearing center, followed by functional group manipulations. A patented method provides a strong foundation for this approach.[7]

Principle & Causality: The Mitsunobu reaction facilitates the nucleophilic substitution of a primary or secondary alcohol with a nucleophile (here, a carboxylate) under mild, neutral conditions.[1] The reaction proceeds via an alkoxyphosphonium salt intermediate, and the subsequent Sₙ2 attack by the nucleophile results in a clean inversion of stereochemistry at the carbon center. This makes it an exceptionally powerful tool for accessing stereochemically pure compounds that are otherwise difficult to obtain.

Experimental Workflow Diagram:

G Start cis-3-(Dibenzylamino) -cyclobutanol Step1 Mitsunobu Reaction (e.g., Benzoic Acid, DEAD, PPh3) Start->Step1 Intermediate1 trans-3-(Dibenzylamino) -cyclobutyl Benzoate Step1->Intermediate1 Step2 Hydrolysis (e.g., NaOH, MeOH) Intermediate1->Step2 Intermediate2 trans-3-(Dibenzylamino) -cyclobutanol Step2->Intermediate2 Step3 Debenzylation (H2, Pd/C) Intermediate2->Step3 Product trans-3-Amino -cyclobutanol Step3->Product

Caption: Workflow for stereoinvertive synthesis via Mitsunobu reaction.

Step-by-Step Protocol (Adapted from CN112608243A[7]):

  • Mitsunobu Inversion of cis-3-(Dibenzylamino)cyclobutanol:

    • Dissolve cis-3-(dibenzylamino)cyclobutanol (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (~0.1 M) under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 30 minutes. A color change and/or formation of a precipitate is typically observed. Caution: Azodicarboxylates are potentially explosive and should be handled with care.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.

    • Concentrate the reaction mixture in vacuo. Purify the residue by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to isolate the trans-3-(dibenzylamino)cyclobutyl benzoate.

  • Saponification of the Benzoate Ester:

    • Dissolve the purified benzoate ester (1.0 eq) in a mixture of THF and methanol (e.g., 2:1 v/v).

    • Add an aqueous solution of sodium hydroxide (NaOH, 2.0 M, 3.0 eq) and stir the mixture at room temperature for 2-4 hours until TLC indicates complete hydrolysis.

    • Remove the organic solvents under reduced pressure. Extract the aqueous residue with dichloromethane (DCM) or ethyl acetate (3x).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield trans-3-(dibenzylamino)cyclobutanol, which is often pure enough for the next step.

  • Catalytic Hydrogenolysis (Debenzylation):

    • Dissolve trans-3-(dibenzylamino)cyclobutanol (1.0 eq) in methanol or ethanol.

    • Add palladium on activated carbon (Pd/C, 10% w/w, ~5 mol% Pd) to the solution. Caution: Pd/C can be pyrophoric; handle under a moist or inert atmosphere.

    • Purge the reaction flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

    • Stir the reaction vigorously for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

    • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate to yield the target trans-3-aminocyclobutanol. If desired, the hydrochloride salt can be prepared by dissolving the free base in ether or methanol and adding a solution of HCl in ether.[1]

Parameter Method B: Mitsunobu Reaction
Starting Material cis-3-(Dibenzylamino)cyclobutanol
Key Step Mitsunobu stereoinversion
Stereochemical Control Excellent; provides access to the trans isomer from the cis precursor.
Scalability Laboratory-scale; can be challenging to scale due to reagents and purification.[1]
Key Reagents DEAD/DIAD, PPh₃, H₂/Pd-C

Conclusion and Future Perspectives

The synthesis of this compound derivatives is a critical capability for medicinal chemistry programs targeting conformationally restricted analogs of bioactive molecules. The reductive amination pathway offers a robust and scalable route, though it may lack stereocontrol. Conversely, the Mitsunobu-based strategy provides exquisite control over stereochemistry, which is often essential for elucidating structure-activity relationships.

Emerging technologies are further expanding the synthetic chemist's toolkit. Recent advances in photocatalyzed [2+2] cycloadditions and palladium-catalyzed C-H functionalization are enabling novel and more efficient entries into complex cyclobutane frameworks.[1] Furthermore, the adoption of continuous flow synthesis has the potential to improve the safety and efficiency of hazardous reactions, such as those involving azides or high-pressure hydrogenations, making these valuable scaffolds more accessible for drug development professionals.[8]

References

  • ResearchGate. (n.d.). Synthesis of (1sn,3sn)‐3‐(hydroxymethyl)cyclobutanecarbonitrile (cis‐16).
  • Wang, Z., et al. (2020). Renewable Cyclobutane-1,3-dicarboxylic Acid (CBDA) Building Block Synthesized from Furfural via Photocyclization. ACS Sustainable Chemistry & Engineering.
  • Wang, Z., et al. (2017). Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials. Scientific Reports.
  • Wheeler, O. H. (1962). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education.
  • ResearchGate. (2023). Continuous Reductive Amination to Synthesize Primary Amines with High Selectivity in Flow.
  • Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Wikipedia. (n.d.). Reductive amination.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Liu, W., et al. (2024). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[9][9]-rearrangement cascade. Chemical Science.
  • Wang, Y., et al. (2022). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications.
  • de Witte, W., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem.

Sources

Application Note: Diastereoselective Synthesis of 3-(Aminomethyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the diastereoselective synthesis of cis- and trans-3-(aminomethyl)cyclobutanol, critical building blocks in medicinal chemistry. The puckered, three-dimensional structure of the cyclobutane ring offers a unique scaffold for developing conformationally restricted analogues of bioactive molecules, enhancing properties like metabolic stability and target affinity.[1][2] Controlling the relative stereochemistry of the 1,3-substituents is paramount, as different diastereomers often exhibit distinct pharmacological profiles. This guide focuses on a robust and widely applicable strategy: the diastereoselective reduction of a common intermediate, tert-butyl ((3-oxocyclobutyl)methyl)carbamate, detailing the causal mechanisms behind stereocontrol and providing field-tested laboratory protocols.

Introduction: The Significance of 1,3-Disubstituted Cyclobutanes

The cyclobutane motif, once considered synthetically challenging and underutilized, is increasingly recognized for its favorable properties in drug design.[3] Its rigid, sp³-rich framework allows for precise spatial orientation of pharmacophoric groups, offering an effective strategy to "escape from flatland" and improve druglike properties.[1][4] The 1,3-disubstituted aminocyclobutanol scaffold, in particular, serves as a valuable bioisostere and a constrained analogue for numerous targets.

The primary challenge in synthesizing these compounds lies in controlling the diastereoselectivity—the selective formation of one diastereomer over another. The cis isomer (substituents on the same face of the ring) and the trans isomer (substituents on opposite faces) can have vastly different biological activities and pharmacokinetic profiles. Therefore, methods that reliably produce a single, desired diastereomer are of high value to the drug development community.

This note details a proven synthetic approach centered on the substrate-controlled reduction of a key cyclobutanone intermediate. The choice of hydride reducing agent is the critical factor that dictates the stereochemical outcome, enabling targeted access to either the cis or trans product.

Core Synthetic Strategy: Diastereoselective Reduction of a Cyclobutanone Precursor

The most convergent and reliable strategy for accessing both diastereomers of 3-(aminomethyl)cyclobutanol begins with an N-protected 3-(aminomethyl)cyclobutanone. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for this purpose due to its stability and ease of removal under acidic conditions.

The key to achieving diastereoselectivity is the hydride reduction of the ketone. The puckered nature of the cyclobutanone ring leads to two distinct faces for hydride attack.[5] The bulky N-Boc-aminomethyl substituent at the C3 position sterically influences the trajectory of the incoming hydride reagent, allowing for predictable control over the formation of the cis or trans alcohol.[5][6]

  • Formation of the trans Isomer: Bulky, sterically demanding reducing agents (e.g., L-Selectride®) will preferentially attack the carbonyl from the less hindered face, anti (or trans) to the existing aminomethyl substituent. This results in the formation of the trans-cyclobutanol.

  • Formation of the cis Isomer: Smaller, less hindered reducing agents (e.g., Sodium Borohydride, NaBH₄) can attack from either face. However, attack from the face syn (or cis) to the substituent often predominates, leading to the cis-cyclobutanol as the major product.[5][6] This is attributed to the puckering of the cyclobutane ring which decreases torsional strain and favors an anti-facial attack relative to the ring itself.[6]

The overall synthetic workflow is visualized in the diagram below.

G cluster_main Synthetic Workflow start tert-Butyl ((3-oxocyclobutyl)methyl)carbamate trans_reagent L-Selectride® (Bulky Hydride) start->trans_reagent Path A (trans-Selective) cis_reagent NaBH₄ (Small Hydride) start->cis_reagent Path B (cis-Selective) trans_intermediate trans-tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate trans_reagent->trans_intermediate cis_intermediate cis-tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate cis_reagent->cis_intermediate deprotection_trans Deprotection (TFA or HCl) trans_intermediate->deprotection_trans deprotection_cis Deprotection (TFA or HCl) cis_intermediate->deprotection_cis trans_product trans-3-(Aminomethyl)cyclobutanol deprotection_trans->trans_product cis_product cis-3-(Aminomethyl)cyclobutanol deprotection_cis->cis_product

Caption: General workflow for the diastereoselective synthesis of this compound.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. L-Selectride® is pyrophoric and must be handled under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Synthesis of trans-3-(Aminomethyl)cyclobutanol

This protocol prioritizes the formation of the trans diastereomer through the use of a sterically hindered reducing agent.

Step 1: Diastereoselective Reduction to form trans-tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add tert-butyl ((3-oxocyclobutyl)methyl)carbamate (1.0 eq).

  • Dissolve the starting material in anhydrous Tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Cool the solution to -78 °C using an acetone/dry ice bath.

  • Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the reaction at -78 °C for 3 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution at -78 °C.

  • Allow the mixture to warm to room temperature and then add 30% hydrogen peroxide (H₂O₂) to oxidize the residual borane.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, gradient elution with hexane/ethyl acetate) to yield the title compound as a colorless oil or white solid.

Step 2: Boc-Deprotection

  • Dissolve the purified trans-tert-butyl ((3-hydroxycyclobutyl)methyl)carbamate (1.0 eq) in dichloromethane (DCM) (approx. 0.2 M).

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Dissolve the residue in a minimal amount of water and basify to pH > 12 with 2 M NaOH.

  • Extract the aqueous layer with DCM or a mixture of isopropanol/chloroform (3-4x).

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield trans-3-(aminomethyl)cyclobutanol.

Protocol 2: Synthesis of cis-3-(Aminomethyl)cyclobutanol

This protocol favors the formation of the cis diastereomer using a smaller, less sterically demanding reducing agent.

Step 1: Diastereoselective Reduction to form cis-tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate

  • To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl ((3-oxocyclobutyl)methyl)carbamate (1.0 eq).

  • Dissolve the starting material in methanol (MeOH) (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice/water bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, controlling any effervescence.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor by TLC.

  • Quench the reaction by the slow addition of acetone, followed by saturated aqueous ammonium chloride (NH₄Cl).

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the desired cis isomer.

Step 2: Boc-Deprotection

  • Follow the identical deprotection procedure as described in Protocol 1, Step 2, using the purified cis-tert-butyl ((3-hydroxycyclobutyl)methyl)carbamate as the starting material.

Data Summary and Characterization

The success of the diastereoselective reduction is determined by analyzing the product mixture, typically by ¹H NMR spectroscopy or chiral chromatography. The diastereomeric ratio (dr) is a key metric of success.

ProtocolReducing AgentTypical Diastereomeric Ratio (cis:trans)Typical Isolated Yield
1 (for trans)L-Selectride®5:95 to <2:9875-85%
2 (for cis)NaBH₄85:15 to 95:580-90%

Characterization Notes:

  • ¹H NMR Spectroscopy: The key to distinguishing the cis and trans isomers is the chemical shift and coupling constants of the carbinol proton (the H attached to the carbon bearing the -OH group). The local magnetic environment for this proton is significantly different in the two diastereomers, leading to distinct signals.

  • Confirmation of Stereochemistry: Definitive stereochemical assignment is typically achieved through 2D NMR techniques like NOESY, which can show through-space correlations between the protons on C1 and C3. For example, in the cis isomer, a nuclear Overhauser effect (NOE) would be observed between the carbinol proton and the protons of the aminomethyl group's CH₂.

Conclusion

The diastereoselective synthesis of this compound is a critical process for medicinal chemists leveraging the unique structural and physicochemical advantages of cyclobutane scaffolds. The protocols described herein provide a reliable and diastereocontrolled route to both the cis and trans isomers from a common precursor. The strategic choice of a bulky (L-Selectride®) or small (NaBH₄) hydride reducing agent allows for a predictable and high-yielding synthesis, empowering researchers in the development of novel therapeutics with precisely controlled three-dimensional structures.

References

  • Wessjohann, L. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem.
  • Li, G., et al. (2024). Cyclobutane-containing scaffolds in bioactive small molecules. Request PDF.
  • Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central.
  • Zell, D., et al. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Request PDF.
  • University of Bath. (n.d.). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing.
  • Wei, Y., et al. (2023). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. Request PDF.
  • Google Patents. (2021). CN112608243A - Synthesis method of trans-3-aminobutanol. Google Patents.
  • Wang, Z., et al. (2021). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. PubMed Central.
  • Vrije Universiteit Brussel. (n.d.). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Vrije Universiteit Brussel Repository.
  • Zhang, W., et al. (2023). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PubMed Central.
  • ResearchGate. (n.d.). Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. Request PDF.

Sources

Application Note: A Robust and Scalable Protocol for the Boc Protection of 3-(Aminomethyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

The protection of amine functionalities is a critical strategic maneuver in the intricate art of multi-step organic synthesis, particularly within the realms of pharmaceutical and medicinal chemistry.[1] The tert-butoxycarbonyl (Boc) group is a preeminent choice for amine protection due to its remarkable stability across a wide spectrum of reaction conditions and its facile cleavage under mild acidic environments.[1][2] This application note provides a comprehensive and field-proven experimental protocol for the Boc protection of 3-(aminomethyl)cyclobutanol, a valuable building block in the synthesis of diverse bioactive molecules.

The protocol herein leverages the efficiency of di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride, the most common and effective reagent for the introduction of the Boc group.[1][3] The reaction proceeds through a nucleophilic attack of the primary amine of this compound on one of the carbonyl carbons of Boc anhydride. The subsequent collapse of the tetrahedral intermediate yields the desired N-Boc protected product, tert-butanol, and carbon dioxide.[1][4] This guide is meticulously designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the underlying chemical rationale and practical insights to ensure reproducible and high-yielding results.

Reagents and Materials

Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially AvailableCan be used as the free base or hydrochloride salt.
Di-tert-butyl dicarbonate (Boc₂O)≥97%Commercially AvailableA solid at room temperature.
Dichloromethane (DCM)AnhydrousCommercially AvailableOther solvents like THF, MeOH, or ACN can be used based on substrate solubility.[1]
Triethylamine (TEA)≥99%Commercially AvailableRequired if starting with the hydrochloride salt of the amine.
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially AvailableFor drying the organic layer.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableEluent for chromatography.
HexanesACS GradeCommercially AvailableEluent for chromatography.
Thin Layer Chromatography (TLC) PlatesSilica gel 60 F₂₅₄Commercially AvailableFor reaction monitoring.
Potassium Permanganate (KMnO₄) Stain-Prepared in-houseFor visualizing TLC plates.

Experimental Protocol

This protocol outlines the Boc protection of this compound on a 10 mmol scale. Adjustments can be made for different scales.

Reaction Setup
  • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.15 g, 10 mmol, 1.0 equiv.).

  • Dissolve the amine in 20 mL of anhydrous dichloromethane (DCM).

  • If starting with the hydrochloride salt of the amine, add triethylamine (1.53 mL, 11 mmol, 1.1 equiv.) to the solution and stir for 5 minutes at room temperature to liberate the free amine.[5]

Reagent Addition
  • To the stirred solution of the amine, add di-tert-butyl dicarbonate (Boc₂O) (2.40 g, 11 mmol, 1.1 equiv.) portion-wise over 5 minutes. The addition can be done in one portion for smaller scales.[5]

  • Stir the reaction mixture at room temperature.

Reaction Monitoring
  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Prepare a TLC chamber with an appropriate eluent system (e.g., 30:70 Ethyl Acetate:Hexanes).

  • Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate.

  • Visualize the spots under a UV lamp if the compounds are UV active, or by staining with a potassium permanganate (KMnO₄) solution. The starting amine will be visible with KMnO₄ stain, while the Boc-protected product will appear as a different spot with a higher Rf value.

  • The reaction is typically complete within 1-4 hours, as indicated by the complete consumption of the starting amine.[5]

Work-up and Isolation
  • Once the reaction is complete, dilute the reaction mixture with 30 mL of DCM.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with 20 mL of 1 M HCl (if triethylamine was used), 20 mL of saturated aqueous NaHCO₃, and 20 mL of brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification
  • The crude product can be purified by flash column chromatography on silica gel if necessary.

  • Prepare a slurry of silica gel in hexanes and pack the column.

  • Dissolve the crude product in a minimal amount of DCM and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 50% EtOAc).

  • Collect the fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to afford the purified tert-butyl ((3-hydroxycyclobutyl)methyl)carbamate as a colorless oil or a white solid.

Causality Behind Experimental Choices

  • Choice of Boc₂O: Di-tert-butyl dicarbonate is the reagent of choice due to its high reactivity with amines and the benign nature of its byproducts (CO₂ and tert-butanol), which are easily removed.[4]

  • Use of a Base: When the starting material is an amine salt (e.g., hydrochloride), a base like triethylamine is essential to neutralize the acid and generate the free amine, which is the active nucleophile in the reaction.[1]

  • Solvent Selection: Dichloromethane is a common solvent as it is relatively non-polar and effectively solubilizes both the starting amine and the Boc anhydride.[1] However, the choice of solvent can be adapted based on the solubility of the specific amine substrate.[1]

  • Aqueous Work-up: The series of washes with acidic, basic, and brine solutions is crucial for removing unreacted reagents, the triethylammonium salt (if formed), and other water-soluble impurities.[1]

  • Chromatographic Purification: While the reaction is often clean, column chromatography ensures the removal of any residual impurities and provides the product in high purity, which is critical for subsequent synthetic steps.

Self-Validating System: Characterization and Expected Results

The successful synthesis of tert-butyl ((3-hydroxycyclobutyl)methyl)carbamate can be confirmed through standard analytical techniques.

TechniqueExpected Result
¹H NMR The most diagnostic signal is a sharp singlet at approximately 1.4-1.5 ppm, integrating to 9 protons, which corresponds to the tert-butyl group of the Boc moiety.[6] The disappearance of the N-H proton signals from the starting amine and shifts in the signals of protons adjacent to the nitrogen atom also confirm the reaction.
¹³C NMR The appearance of new signals around 80 ppm (quaternary carbon of the Boc group) and 156 ppm (carbonyl carbon of the carbamate) are indicative of successful protection.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product (C₁₀H₁₉NO₃, MW: 201.26 g/mol ).
TLC The product will have a higher Rf value than the starting amine due to the increased lipophilicity and masking of the polar amine group.

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying chemistry, the following diagrams are provided.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification A Dissolve this compound in DCM B Add Triethylamine (if starting from salt) A->B C Add Boc₂O portion-wise B->C D Stir at Room Temperature (Monitor by TLC) C->D E Dilute with DCM D->E F Aqueous Washes (HCl, NaHCO₃, Brine) E->F G Dry (Na₂SO₄) & Concentrate F->G H Column Chromatography (Silica Gel) G->H I Isolate Pure Product H->I

Caption: Experimental workflow for the Boc protection of this compound.

Caption: Simplified mechanism of Boc protection of a primary amine with di-tert-butyl dicarbonate.

Conclusion

This application note provides a detailed, reliable, and scalable protocol for the Boc protection of this compound. By understanding the rationale behind each step and employing careful experimental technique, researchers can confidently and efficiently synthesize this valuable protected building block for their drug discovery and development programs. The inherent robustness of the Boc protecting group, coupled with this straightforward protocol, ensures a high probability of success.[1][2]

References

  • Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. (n.d.).
  • Liu, Y.-S., Zhao, C., Bergbreiter, D. E., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture.The Journal of Organic Chemistry, 63(11), 3471–3473. [Link]
  • Zarei, A., & Khazaei, A. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.Journal of Chemistry, 2014, 1–5. [Link]
  • Boc Protecting Group for Amines. (n.d.). Chemistry Steps.
  • Show the mechanism for formation of a Boc derivative by reaction of an amino acid with di-tert-butyl dicarbonate. (n.d.). Study.com.
  • Reddit. (2020, October 21). TLC Seperation of N-Boc thiol : r/OrganicChemistry.
  • Di-tert-butyl dicarbonate. (2023, November 13). In Wikipedia.
  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols.The Journal of Organic Chemistry, 65(20), 6368–6380. [Link]
  • Pope, B. M., Yamamoto, Y., & Tarbell, D. S. (1977).
  • Liu, Y.-S., Zhao, C., Bergbreiter, D. E., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture.The Journal of Organic Chemistry, 63(11), 3471–3473. [Link]
  • VanVeller, B. (n.d.). VanVeller Lab Resources. Department of Chemistry, Iowa State University.
  • how to do TLC plates and N-boc deprotection. (2021, October 12). YouTube.
  • O'Brien, A. G., Mar-Juez, R., & Ley, S. V. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.Organic Process Research & Development, 24(5), 845–852. [Link]
  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
  • Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides.
  • Yang, J. W., Pan, S. C., & List, B. (2008). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.Organic Syntheses, 85, 1. [Link]
  • PubChem. (n.d.). Tert-butyl n-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate.
  • Panyachari, S., & Kuhakarn, C. (2021). Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives.Science, Engineering and Health Studies, 15(3), 21030005. [Link]
  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Chemical Communications.
  • Chemdad. (n.d.). cis-3-(Boc-aMinoMethyl)cyclobutanol.

Sources

Application Notes and Protocols: N-Alkylation of 3-(Aminomethyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-alkylated 3-(aminomethyl)cyclobutanol derivatives are valuable structural motifs in modern medicinal chemistry. The cyclobutane ring offers a unique three-dimensional scaffold that can enhance the pharmacological properties of drug candidates.[1] The ability to introduce various alkyl substituents on the nitrogen atom allows for the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles. This document provides detailed protocols for the N-alkylation of this compound, focusing on two primary synthetic strategies: reductive amination and direct alkylation.

These methods are designed to be robust and scalable, providing researchers in drug discovery and development with reliable procedures for accessing a diverse range of N-substituted this compound analogs.

Synthetic Strategies for N-Alkylation

The two most common and effective methods for the N-alkylation of primary amines like this compound are reductive amination and direct alkylation with alkyl halides. The choice between these methods often depends on the desired substituent, the scale of the reaction, and the functional group tolerance required.

Strategy 1: Reductive Amination

Reductive amination is a highly versatile and controlled method for forming carbon-nitrogen bonds.[2] It involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding secondary or tertiary amine.[2][3][4][5][6] This method avoids the common problem of over-alkylation often encountered in direct alkylation methods.[2][7]

A key advantage of reductive amination is the wide availability of aldehydes and ketones, allowing for the introduction of a vast array of alkyl groups. Furthermore, the use of mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) allows for excellent functional group tolerance.[2][8][9]

Mechanism of Reductive Amination

The reaction proceeds in two main steps:

  • Imine/Iminium Ion Formation: The primary amine attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form an imine. Under mildly acidic conditions, the imine can be protonated to form a more reactive iminium ion.[3][10]

  • Reduction: A hydride reagent, typically NaBH(OAc)₃ or NaBH₃CN, selectively reduces the imine or iminium ion to the amine.[2][8] These reducing agents are particularly useful as they are less reactive towards the starting aldehyde or ketone compared to the iminium ion intermediate.[2][8]

Reductive_Amination amine This compound (Primary Amine) intermediate Imine/Iminium Ion Intermediate amine->intermediate + Carbonyl carbonyl Aldehyde or Ketone (R1-CO-R2) carbonyl->intermediate product N-Alkylated Product (Secondary/Tertiary Amine) intermediate->product + Reducing Agent reagents NaBH(OAc)3 or NaBH3CN (Reducing Agent) reagents->product

Caption: Reductive Amination Workflow.

Protocol 1A: N-Alkylation using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride is a mild and selective reducing agent, making it ideal for one-pot reductive amination reactions.[8][10] It is less toxic than its cyanoborohydride counterpart.

Materials:

  • This compound

  • Aldehyde or Ketone (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount)

Procedure:

  • To a solution of this compound (1.0 equivalent) in DCM or DCE, add the corresponding aldehyde or ketone (1.0-1.2 equivalents).

  • Stir the mixture at room temperature for 20-30 minutes. If the reaction involves a ketone, a catalytic amount of acetic acid can be added to facilitate imine formation.[8]

  • Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. An exotherm may be observed.

  • Stir the reaction at room temperature for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Solvent DCM, DCEGood solubility for reactants and inert to the reducing agent.[9]
Reducing Agent NaBH(OAc)₃Mild, selective for iminium ions over carbonyls, and less toxic.[8][10]
Temperature Room TemperatureSufficient for most reductive aminations.
Stoichiometry Slight excess of carbonyl and reducing agentDrives the reaction to completion.
Strategy 2: Direct Alkylation with Alkyl Halides

Direct alkylation involves the reaction of this compound with an alkyl halide in the presence of a base.[11] This method is straightforward but can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as the secondary amine product is often more nucleophilic than the starting primary amine.[4][7][11] However, for the synthesis of tertiary amines or when using less reactive alkylating agents, this can be an effective method.

Mechanism of Direct Alkylation

The reaction proceeds via a standard SN2 mechanism where the amine acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide. A base is required to neutralize the ammonium salt formed.

Direct_Alkylation amine This compound (Primary Amine) intermediate Ammonium Salt Intermediate amine->intermediate + Alkyl Halide alkyl_halide Alkyl Halide (R-X) alkyl_halide->intermediate base Base (e.g., K2CO3, Et3N) product N-Alkylated Product (Secondary Amine) base->product intermediate->product + Base overalkylation Over-alkylation Product (Tertiary Amine) product->overalkylation + Alkyl Halide

Caption: Direct Alkylation and Potential Over-alkylation.

Protocol 2A: Mono-N-Alkylation with an Alkyl Halide

To favor mono-alkylation, it is often necessary to use a large excess of the starting amine relative to the alkylating agent.

Materials:

  • This compound

  • Alkyl Halide (e.g., bromide or iodide) (1.0 equivalent)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0-3.0 equivalents)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (a significant excess, e.g., 5-10 equivalents) in MeCN or DMF, add the base (e.g., K₂CO₃, 2.0-3.0 equivalents).

  • Add the alkyl halide (1.0 equivalent) dropwise to the mixture.

  • Heat the reaction to an appropriate temperature (e.g., 50-80 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to separate the desired mono-alkylated product from unreacted starting material and any di-alkylated byproducts.

ParameterConditionRationale
Solvent MeCN, DMFPolar aprotic solvents that facilitate SN2 reactions.
Base K₂CO₃, Et₃NTo neutralize the hydrohalic acid byproduct.
Temperature 50-80 °CTo overcome the activation energy of the reaction.
Stoichiometry Large excess of amineTo minimize over-alkylation.[12]

Troubleshooting and Considerations

  • Low Yield in Reductive Amination: If the yield is low, ensure the aldehyde/ketone is of high purity. The addition of a dehydrating agent like magnesium sulfate (MgSO₄) can sometimes improve imine formation.

  • Over-alkylation in Direct Alkylation: To minimize the formation of the tertiary amine, use a larger excess of the primary amine or consider a protecting group strategy. Alternatively, reductive amination is a better choice for controlled mono-alkylation.[2]

  • Sterically Hindered Substrates: For sterically hindered aldehydes, ketones, or alkyl halides, longer reaction times and higher temperatures may be necessary. The use of more potent reducing agents or catalysts might also be explored.

  • Purification Challenges: The polarity of the N-alkylated products can be similar to the starting amine, sometimes making chromatographic separation difficult. Careful selection of the eluent system is crucial.

Conclusion

The N-alkylation of this compound is a critical transformation for the synthesis of novel compounds with potential therapeutic applications. Both reductive amination and direct alkylation offer viable routes to these derivatives. Reductive amination is generally the preferred method for controlled mono-alkylation due to its high selectivity and broad substrate scope. Direct alkylation, while simpler in concept, requires careful control of stoichiometry to avoid over-alkylation. The protocols provided herein offer a solid foundation for researchers to successfully synthesize a wide range of N-substituted this compound analogs.

References

  • [Aminoalcohol derivatives of cyclobutane. 3. N,N-disubstituted aminomethyl-2-hydroxymethylcyclobutanes]. Il Farmaco; edizione scientifica. 1972 Apr;27(3):200-7.
  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. 2016 Dec 29.
  • Reductive Amination, and How It Works. Master Organic Chemistry. 2017 Sep 1.
  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry.
  • Direct N-alkylation of unprotected amino acids with alcohols. PMC - NIH. 2017 Dec 8.
  • Alkylation of Amines (Sucks!). Master Organic Chemistry. 2017 May 26.
  • Synthesis of Amines by Alkylation. Chemistry LibreTexts. 2015 Jul 19.
  • Direct N-alkylation of unprotected amino acids with alcohols. ResearchGate.
  • Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[2][2]-rearrangement cascade. PubMed Central. 2025 May 14.
  • Aldehydes and Ketones to Amines. Chemistry Steps.
  • Sodium triacetoxyborohydride. Organic Chemistry Portal.
  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications.
  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC - NIH. 2023 Feb 2.
  • Reductive Amination - Common Conditions.
  • Amine alkylation. Wikipedia.
  • Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. MDPI.
  • Reductive Amination. Chemistry LibreTexts. 2023 Jan 22.
  • Reductive amination of carbohydrates using NaBH(OAc)3. ResearchGate.
  • An Efficient Route to 3-Substituted Cyclobutanone Derivatives. Request PDF.
  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI.
  • Alkylation of amino alcohol/amino acids with alcohols under catalytic hydrogenation conditions a. ResearchGate.
  • "Synthesis of Substituted 2-Amino-Cyclobutanones" by Nicola Armoush, Preeti Syal et al.
  • β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal.
  • Can I make primary and secondary amines through alkylation or will it always go to the tertiary amine? : r/chemistry. Reddit. 2022 Apr 17.
  • Photocatalytic α-Alkylation of Amines with Alkyl Halides. ResearchGate.

Sources

Application Notes & Protocols: The Strategic Use of 3-(Aminomethyl)cyclobutanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract and Introduction

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the need for novel molecular scaffolds that can overcome the limitations of existing therapeutics. In this context, small, strained ring systems have emerged as powerful tools for navigating chemical space with three-dimensionality. Among these, the cyclobutane motif, and specifically functionalized derivatives like 3-(aminomethyl)cyclobutanol, has garnered significant attention. This document serves as a detailed guide to the strategic incorporation of this compound in drug discovery programs. We will explore the fundamental physicochemical properties that make this building block attractive, provide detailed synthetic protocols for its use, and present case studies that highlight its successful application.

The cyclobutane ring is not merely a passive spacer. Its inherent ring strain (~110 kJ/mol) and puckered conformation impose significant structural constraints on molecules, which can be leveraged to enhance pharmacological properties.[1] These properties include improved metabolic stability, refined receptor-binding orientation, and the ability to serve as a bioisostere for other common chemical groups.[2][3] this compound, in particular, offers two key functional handles—a primary amine and a hydroxyl group—providing versatile points for chemical elaboration. These features make it an exceptionally valuable building block for creating conformationally restricted analogs of key biological molecules, such as the neurotransmitter γ-aminobutyric acid (GABA).[4][5]

Rationale for Use: The Medicinal Chemist's Perspective

The decision to incorporate a specific structural motif into a drug candidate is a multifactorial process. The cyclobutane core of this compound offers several compelling advantages that address common challenges in drug development.[3][6]

Conformational Restriction and Pre-organization

One of the primary challenges in designing small molecule drugs is controlling their three-dimensional shape to ensure optimal interaction with a biological target. Flexible aliphatic chains can adopt numerous conformations, many of which may be energetically unfavorable for binding. This conformational entropy must be overcome for the molecule to bind effectively.

The rigid, puckered structure of the cyclobutane ring in this compound serves to "lock" the appended functional groups into well-defined spatial orientations.[2][3] This pre-organization reduces the entropic penalty of binding, potentially leading to a significant increase in binding affinity and potency. For instance, in the design of GABA analogs, the cyclobutane ring restricts the relative positions of the amino and carboxyl-mimicking groups, allowing for a more precise probing of the GABA receptor's binding pocket.[4]

Metabolic Stability

Metabolic lability is a frequent cause of failure for drug candidates. Linear alkyl chains, for example, are often susceptible to oxidation by cytochrome P450 enzymes. The high Csp³ character and the relative chemical inertness of the cyclobutane ring can enhance a molecule's resistance to metabolic degradation.[2][6] This often translates to an improved pharmacokinetic profile, including a longer half-life and better oral bioavailability.

Vectorial Control for Library Synthesis and Fragment-Based Drug Discovery (FBDD)

The defined stereochemistry of cis- and trans-3-(aminomethyl)cyclobutanol provides precise vectors for chemical diversification.[7] In both library synthesis for high-throughput screening and in FBDD, the ability to control the exit vectors of substituents is crucial for systematically exploring the chemical space around a target. The aminomethyl and hydroxyl groups serve as reliable handles for attaching other fragments or for growing the molecule into a larger lead compound.[7]

Physicochemical Property Modulation

The incorporation of a cyclobutane ring can favorably modulate key physicochemical properties:

  • Increased Fsp³ Character: There is a growing consensus in medicinal chemistry that molecules with a higher fraction of sp³-hybridized carbons (Fsp³) tend to have better clinical success rates. The cyclobutane core inherently increases the Fsp³ character, moving away from the "flatland" of aromatic-heavy compounds and improving properties like solubility.[8][9]

  • Lipophilicity Tuning: The cyclobutane ring can act as a non-aromatic, hydrophobic spacer, allowing for fine-tuning of a compound's lipophilicity to achieve the optimal balance between permeability and solubility.

The logical flow for considering this compound in a drug design program is illustrated in the diagram below.

G cluster_0 Drug Design Challenge cluster_1 Proposed Solution cluster_2 Rationale / Mechanism of Improvement cluster_3 Desired Outcomes Poor Potency Poor Potency Incorporate this compound Incorporate this compound Poor Potency->Incorporate this compound Metabolic Instability Metabolic Instability Metabolic Instability->Incorporate this compound Poor PK Properties Poor PK Properties Poor PK Properties->Incorporate this compound Conformational Restriction Conformational Restriction Incorporate this compound->Conformational Restriction Increased Fsp3 Character Increased Fsp3 Character Incorporate this compound->Increased Fsp3 Character Metabolic Shielding Metabolic Shielding Incorporate this compound->Metabolic Shielding Vectorial Control Vectorial Control Incorporate this compound->Vectorial Control Enhanced Potency Enhanced Potency Conformational Restriction->Enhanced Potency Optimized PK Profile Optimized PK Profile Increased Fsp3 Character->Optimized PK Profile Improved Metabolic Stability Improved Metabolic Stability Metabolic Shielding->Improved Metabolic Stability Vectorial Control->Enhanced Potency G A cis-3-(Dibenzylamino)cyclobutanol B Mitsunobu Reaction (PPh3, DEAD, R-COOH) A->B C trans-Ester Intermediate B->C D Alkaline Hydrolysis (KOH or LiOH) C->D E trans-3-(Dibenzylamino)cyclobutanol D->E F Catalytic Hydrogenation (H2, Pd/C) E->F G trans-3-(Aminomethyl)cyclobutanol F->G

Sources

The Strategic Advantage of Conformational Restriction: 3-(Aminomethyl)cyclobutanol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping Flatland in Medicinal Chemistry

In the landscape of contemporary drug discovery, the principle of "escaping flatland" has become a guiding tenet for medicinal chemists. This paradigm advocates for the move away from planar, two-dimensional molecular structures towards more three-dimensional, sp³-rich scaffolds. The rationale is compelling: molecules with greater three-dimensionality often exhibit improved physicochemical properties, such as enhanced solubility and metabolic stability, and can achieve higher binding affinity and selectivity by more effectively complementing the complex topology of biological targets.[1]

At the forefront of this strategic shift is the burgeoning use of conformationally restricted scaffolds. These rigid or semi-rigid molecular frameworks limit the number of accessible conformations a molecule can adopt. This pre-organization can significantly reduce the entropic penalty of binding to a receptor, a key thermodynamic advantage in achieving high-affinity interactions. Among the diverse array of such scaffolds, the cyclobutane ring has emerged as a particularly attractive and versatile building block. Its unique, puckered geometry offers a distinct spatial arrangement of substituents that cannot be replicated by more conventional acyclic or aromatic systems.

This technical guide delves into the application of a specific and highly valuable cyclobutane derivative: 3-(aminomethyl)cyclobutanol . We will explore its synthesis, conformational properties, and its utility as a conformationally restricted scaffold in the design of novel therapeutics, with a focus on its application as a γ-aminobutyric acid (GABA) analogue. Detailed protocols for its synthesis and biological evaluation are provided to empower researchers to leverage this promising scaffold in their own drug discovery endeavors.

The Cyclobutane Scaffold: A Balance of Strain and Stability

The four-membered carbocycle of cyclobutane is characterized by significant ring strain. However, this inherent strain is precisely what endows it with its unique and advantageous conformational properties. Unlike a planar square, which would suffer from severe torsional strain due to eclipsing interactions between adjacent C-H bonds, the cyclobutane ring adopts a puckered or "butterfly" conformation to relieve this strain.[2] This puckering results in two distinct, interconverting conformations where one carbon atom is out of the plane of the other three. This creates pseudo-axial and pseudo-equatorial positions for substituents, influencing their spatial orientation and interaction with biological targets.

The strategic incorporation of a cyclobutane ring can lead to several benefits in drug design:

  • Metabolic Stability: The saturated nature of the cyclobutane ring makes it less susceptible to oxidative metabolism compared to aromatic rings.

  • Improved Solubility: The increased sp³ character often correlates with enhanced aqueous solubility.

  • Novel Chemical Space: Cyclobutane-containing molecules occupy a distinct region of chemical space, offering opportunities for novel intellectual property.

  • Precise Vectorial Orientation: The defined puckered conformation allows for the precise positioning of pharmacophoric groups in three-dimensional space, facilitating optimal interactions with a binding site.

Synthesis of this compound Stereoisomers

The spatial arrangement of the aminomethyl and hydroxyl groups on the cyclobutane ring is critical for their interaction with a biological target. Therefore, the stereocontrolled synthesis of both cis and trans isomers of this compound is essential for a thorough structure-activity relationship (SAR) study.

Protocol 1: Synthesis of trans-3-(Aminomethyl)cyclobutanol

The synthesis of the trans isomer can be achieved through a multi-step sequence starting from cis-3-(dibenzylamino)cyclobutanol, involving a Mitsunobu reaction for stereochemical inversion, followed by hydrolysis and deprotection.[3]

Step 1: Mitsunobu Inversion of cis-3-(Dibenzylamino)cyclobutanol

  • To a solution of cis-3-(dibenzylamino)cyclobutanol (1.0 eq) and a suitable carboxylic acid (e.g., p-nitrobenzoic acid, 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.5 eq).

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel to yield the trans-ester.

Step 2: Hydrolysis of the trans-Ester

  • Dissolve the trans-ester (1.0 eq) in a mixture of methanol and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH) or potassium hydroxide (KOH) (3.0 eq).

  • Stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain trans-3-(dibenzylamino)cyclobutanol.

Step 3: Deprotection to Yield trans-3-(Aminomethyl)cyclobutanol

  • Dissolve the trans-3-(dibenzylamino)cyclobutanol (1.0 eq) in methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the deprotection is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield trans-3-(aminomethyl)cyclobutanol.

Protocol 2: Synthesis of cis-3-(Aminomethyl)cyclobutanol via Photochemical [2+2] Cycloaddition

The cis stereochemistry can be accessed through a photochemical [2+2] cycloaddition, a powerful method for the formation of cyclobutane rings.[4][5][6] This approach typically involves the irradiation of an alkene with a photosensitizer to generate a triplet state, which then undergoes cycloaddition with another alkene.

Step 1: Photochemical [2+2] Cycloaddition

  • In a quartz reaction vessel, dissolve an appropriate alkene precursor (e.g., a vinyl ether) and a suitable dienophile (e.g., acrylonitrile) in an appropriate solvent (e.g., acetone, which also acts as a photosensitizer).

  • Degas the solution with nitrogen or argon for 15-20 minutes.

  • Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) at a controlled temperature (e.g., 0-25 °C).

  • Monitor the reaction progress by GC-MS or NMR. The reaction time can vary from hours to days.

  • Upon completion, concentrate the reaction mixture and purify the resulting cis-cyclobutane adduct by column chromatography or distillation.

Step 2: Functional Group Manipulation to cis-3-(Aminomethyl)cyclobutanol

  • The nitrile and ester functionalities of the cycloadduct can be reduced to the corresponding amine and alcohol. For example, reduction with lithium aluminum hydride (LiAlH₄) in an ethereal solvent will concurrently reduce both functional groups.

  • Carefully quench the reaction with water and a base (e.g., 15% NaOH solution).

  • Filter the resulting salts and extract the aqueous layer with an organic solvent.

  • Dry the combined organic layers and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain cis-3-(aminomethyl)cyclobutanol.

Conformational Analysis and its Impact on Biological Activity

The puckered nature of the cyclobutane ring in this compound dictates the spatial relationship between the aminomethyl and hydroxyl groups. In the trans isomer, one substituent will preferentially occupy a pseudo-equatorial position while the other is pseudo-axial. In the cis isomer, both substituents can be in pseudo-equatorial or pseudo-axial positions, or one of each depending on the ring pucker. This defined stereochemistry has profound implications for biological activity.

A compelling example is the use of cyclobutane-based GABA analogues to probe the bioactive conformation of this important neurotransmitter. Both cis- and trans-3-aminocyclobutane-1-carboxylic acid have been synthesized and evaluated as conformationally restricted GABA analogues.[7]

CompoundGABA Uptake Inhibition (IC50, µM)GABA-T Activity (% of GABA)
GABA40100
cis-3-Aminocyclobutane-1-carboxylic acid13050
trans-3-Aminocyclobutane-1-carboxylic acid> 1000< 10

Table 1: Biological activity of cis- and trans-3-aminocyclobutane-1-carboxylic acid as GABA analogues. Data adapted from Johnston, G. A. R., et al. (1978). Journal of Neurochemistry, 31(5), 1239-1246.

The data clearly demonstrates that the cis isomer exhibits significantly greater GABA-like activity compared to the trans isomer.[7] This suggests that the spatial arrangement of the amino and carboxyl groups in the cis configuration more closely mimics the bioactive conformation of GABA required for interaction with uptake transporters and the metabolic enzyme GABA-aminotransferase (GABA-T). The "pinned-back" conformation of the polar groups in the trans isomer is thought to result in unfavorable steric interactions with the active sites of these proteins.[7]

Application in Drug Discovery: A Case Study in GABA Receptor Modulation

The insights gained from the study of conformationally restricted GABA analogues can be directly applied to the design of novel modulators of GABA receptors. The following protocol outlines a standard GABA-A receptor binding assay that can be used to evaluate the affinity of compounds like this compound derivatives.

Protocol 3: GABA-A Receptor Binding Assay

This protocol is adapted from standard procedures for radioligand binding assays.[8][9][10]

1. Membrane Preparation:

  • Homogenize rat brains in a sucrose-based homogenization buffer at 4°C.

  • Perform a series of centrifugation steps to isolate the crude synaptic membrane fraction.

  • Wash the membranes multiple times with a Tris-HCl buffer to remove endogenous GABA.

  • Resuspend the final membrane pellet in the binding buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, combine the prepared membranes, a radiolabeled ligand (e.g., [³H]muscimol), and varying concentrations of the test compound (e.g., a derivative of this compound).

  • For the determination of non-specific binding, include wells with an excess of unlabeled GABA.

  • Incubate the plate at 4°C for a defined period (e.g., 45 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Quantify the radioactivity retained on the filters using liquid scintillation spectrometry.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Visualization of Concepts

To further illustrate the principles discussed, the following diagrams created using Graphviz (DOT language) depict the conformational differences between the cis and trans isomers and a generalized workflow for the application of this compound in a drug discovery project.

G cluster_cis cis-3-(Aminomethyl)cyclobutanol cluster_trans trans-3-(Aminomethyl)cyclobutanol cis_C1 C cis_C2 C cis_C1->cis_C2 cis_OH OH cis_C1->cis_OH cis_C3 C cis_C2->cis_C3 cis_C4 C cis_C3->cis_C4 cis_Amine H₂NCH₂ cis_C3->cis_Amine cis_C4->cis_C1 trans_C1 C trans_C2 C trans_C1->trans_C2 trans_OH OH trans_C1->trans_OH trans_C3 C trans_C2->trans_C3 trans_C4 C trans_C3->trans_C4 trans_Amine CH₂NH₂ trans_C3->trans_Amine trans_C4->trans_C1

Caption: Conformational representation of cis and trans isomers.

workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization start Starting Materials synth_cis Protocol 2: cis-Isomer Synthesis start->synth_cis synth_trans Protocol 1: trans-Isomer Synthesis start->synth_trans purify Purification & Structural Confirmation (NMR, MS) synth_cis->purify synth_trans->purify assay Protocol 3: GABA-A Receptor Binding Assay purify->assay sar Structure-Activity Relationship (SAR) Analysis assay->sar lead_opt Analogue Design & Synthesis sar->lead_opt lead_opt->assay adme ADME/Tox Profiling lead_opt->adme Candidate Candidate adme->Candidate

Caption: Drug discovery workflow utilizing the scaffold.

Conclusion

This compound represents a powerful and versatile building block for the modern medicinal chemist. Its conformationally restricted nature, conferred by the puckered cyclobutane ring, provides a strategic advantage in the design of potent and selective therapeutics. The ability to synthesize stereochemically defined cis and trans isomers allows for a nuanced exploration of the structure-activity relationships that govern ligand-receptor interactions. As demonstrated by the case of GABA analogues, the precise spatial positioning of pharmacophoric groups can have a dramatic impact on biological activity. By providing detailed synthetic and biological evaluation protocols, this guide aims to equip researchers with the knowledge and tools necessary to effectively employ the this compound scaffold in their pursuit of novel and improved medicines.

References

  • Peterson S. (n.d.). GABAA Receptor Binding Assay Protocol. PDSP. [Link]
  • Johnston, G. A. R., Allan, R. D., Kennedy, S. M. E., & Twitchin, B. (1978). Cyclobutane analogs of GABA. Journal of Neurochemistry, 31(5), 1239-1246. [Link]
  • Enna, S. J., & Snyder, S. H. (1975). Properties of gamma-aminobutyric acid (GABA) receptor binding in rat brain synaptic membrane fractions. Brain Research, 100(1), 81-97. [Link]
  • Request PDF. (n.d.). Template-Directed Photochemical [2 + 2] Cycloaddition in Crystalline Materials: A Useful Tool to Access Cyclobutane Derivatives.
  • Baud, M. G. J., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 137. [Link]
  • Zhang, Y., et al. (2023). Synthesis, Structural Characterization, and Photochemical [2 + 2] Cycloaddition of a Coordination Polymer: Multiweek Inorganic–Organic Chemistry Experiments.
  • Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab. [Link]
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
  • Pihlaja, K., & Kleinpeter, E. (Eds.). (1994).
  • Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 10045–10066. [Link]
  • Kaan, K., & Ramamurthy, V. (2022). [2 + 2] photocycloaddition. Pure and Applied Chemistry, 94(5), 555-562. [Link]
  • Allinger, N. L., & Tushaus, L. A. (1966). Conformational Analysis. XLIII. Stereochemical Studies in the Cyclobutane Ring System. The Journal of Organic Chemistry, 31(6), 2007–2011. [Link]
  • Zhang, J., et al. (2012). Assay Development for Protein Kinase Enzymes. In Kinase Inhibitor Drugs. InTech. [Link]
  • Masiulis, S., et al. (2019). GABAA receptor signalling mechanisms revealed by structural pharmacology.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?[Link]
  • NPTEL-NOC IITM. (2017, August 10). Conformation of Cyclobutane and Cyclopentane [Video]. YouTube. [Link]
  • George, P. P., et al. (2011). Prediction of kinase-inhibitor binding affinity using energetic parameters.
  • The Organic Chemistry Tutor. (2022, October 27).
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]
  • Frongia, A., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15538–15574. [Link]
  • CN112608243A - Synthesis method of trans-3-aminobutanol. (2021).
  • Glass, D. B., et al. (1995). Conformationally constrained analogs of protein kinase inhibitor (6-22)amide: effect of turn structures in the center of the peptide on inhibition of cAMP-dependent protein kinase. Protein Science, 4(3), 405–415. [Link]
  • Wang, C., et al. (2021). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides.
  • Wang, Q., et al. (2023). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Molecules, 28(15), 5801. [Link]
  • El-Sayed, M. A., & El-Haddad, A. F. (2013). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 10(2), 146-163. [Link]
  • Song, Y., et al. (2022). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. ChemRxiv. [Link]
  • Corona, D. A., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 152-163. [Link]
  • van der Pijl, F., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(14), 2195–2208. [Link]
  • Song, Y., et al. (2022). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. The Journal of Physical Chemistry B, 126(23), 4349–4363. [Link]
  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8873. [Link]
  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]
  • Corona, D. A., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 152-163. [Link]
  • Alves, V. M., et al. (2022). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Computer-Aided Molecular Design, 36(8), 539–557. [Link]
  • Cremer, D. (n.d.). RING Puckering.
  • van der Pijl, F., et al. (2021). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 16(14), 2235–2243. [Link]
  • Oono, T., et al. (2023). Conformational Selectivity of ITK Inhibitors: Insights from Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 63(24), 7899–7910. [Link]
  • Egawa, T., et al. (1987). Molecular Structure, Equilibrium Conformation, and Ring-Puckering Motion in 1,1,3,3-Tetramethylcyclobutane. An Electron-Diffraction Investigation Augmented by Molecular Orbital and Normal Coordinate Calculations. The Journal of Physical Chemistry, 91(18), 4713–4719. [Link]

Sources

Application Notes and Protocols for the Incorporation of 3-(Aminomethyl)cyclobutanol into Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Peptide Function with Conformationally Constrained Scaffolds

Peptides are remarkable signaling molecules, offering high potency and specificity in their interactions with biological targets. However, their therapeutic potential is often hindered by inherent limitations, including susceptibility to proteolytic degradation and a high degree of conformational flexibility, which can lead to reduced receptor affinity and bioavailability. Peptidomimetics—molecules that mimic the structure and function of natural peptides—offer a robust strategy to overcome these challenges.[1][2][3]

A key approach in peptidomimetic design is the introduction of conformational constraints to lock the peptide into its bioactive conformation. The incorporation of cyclic, non-natural amino acids is a powerful tool in this regard. This guide focuses on the application of 3-(Aminomethyl)cyclobutanol , a unique building block that introduces a rigid cyclobutane moiety into the peptide backbone. The four-membered ring structure imparts significant conformational rigidity, which can pre-organize the peptide for optimal receptor binding and enhance its metabolic stability.[1] This document provides a comprehensive overview, from the synthesis of the protected building block to its incorporation into a peptide chain and subsequent characterization, designed for researchers in drug discovery and peptide chemistry.

PART 1: Synthesis of the Fmoc-Protected this compound Building Block

To incorporate this compound into a peptide sequence using standard solid-phase peptide synthesis (SPPS), it must first be appropriately protected. The most common strategy for SPPS is the use of the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection.

Rationale for Fmoc Protection

The Fmoc group is the cornerstone of modern SPPS due to its mild deprotection conditions (typically a secondary amine like piperidine), which are orthogonal to the acid-labile side-chain protecting groups and the resin linkage. This ensures the integrity of the growing peptide chain throughout the synthesis.

Experimental Protocol: Fmoc Protection of this compound

This protocol outlines a representative procedure for the N-Fmoc protection of this compound.

Materials:

  • This compound hydrochloride

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water (deionized)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water. Add sodium bicarbonate (2.5 eq) to the solution and stir until all solids are dissolved. Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Fmoc Reagent: Dissolve Fmoc-Cl (1.1 eq) in dioxane and add it dropwise to the stirring reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes.

  • Work-up: Once the reaction is complete, remove the dioxane under reduced pressure. Dilute the remaining aqueous solution with water and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-Fmoc-3-(aminomethyl)cyclobutanol as a white solid.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

PART 2: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptidomimetic

The following section details the incorporation of the synthesized N-Fmoc-3-(aminomethyl)cyclobutanol into a model peptide sequence (e.g., Tyr-Gly-Gly-Phe-X-Leu, where X is the cyclobutanol moiety) using a manual SPPS protocol.

Workflow Overview

The SPPS process is a cyclical procedure involving the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid. This cycle is repeated until the desired peptide sequence is assembled.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (HATU/DIPEA) Wash1->Coupling Wash2 Washing (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed SPPS Protocol

Materials:

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Fmoc-protected amino acids (including N-Fmoc-3-(aminomethyl)cyclobutanol)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (deionized)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

  • First Amino Acid Coupling:

    • Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF and DCM.

    • Couple the first Fmoc-protected amino acid (e.g., Fmoc-Leu-OH) using HATU and DIPEA in DMF for 1-2 hours.

  • Peptide Chain Elongation: Repeat the deprotection and coupling cycle for each subsequent amino acid (Phe, Gly, Gly, Tyr).

  • Incorporation of N-Fmoc-3-(aminomethyl)cyclobutanol:

    • After the deprotection of the N-terminal Fmoc group of the preceding amino acid, prepare the coupling solution for the cyclobutanol building block.

    • Due to potential steric hindrance, a double coupling may be necessary. For the first coupling, use a standard solution of N-Fmoc-3-(aminomethyl)cyclobutanol (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. Allow the reaction to proceed for 2 hours.

    • Perform a Kaiser test to check for complete coupling. If the test is positive (blue beads), repeat the coupling step with fresh reagents for another 2 hours.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

PART 3: Characterization and Structural Insights

Thorough characterization is essential to confirm the identity, purity, and conformational properties of the synthesized peptidomimetic.

Analytical Techniques
TechniquePurposeExpected Observations for a this compound-containing Peptide
Mass Spectrometry (MS) To confirm the molecular weight and sequence.The measured mass should correspond to the calculated mass of the desired peptide. Fragmentation patterns (MS/MS) can confirm the sequence.
¹H NMR Spectroscopy To determine the three-dimensional structure and conformation in solution.The cyclobutane ring protons will exhibit characteristic chemical shifts and coupling constants. Nuclear Overhauser effect (NOE) signals between the cyclobutane moiety and adjacent amino acid residues can reveal spatial proximity and conformational preferences.
Circular Dichroism (CD) To assess the secondary structure (e.g., helices, sheets, turns).The incorporation of the rigid cyclobutane unit is expected to induce a more defined secondary structure compared to a flexible linear analogue, potentially showing a characteristic spectrum of a β-turn or other ordered conformation.
Data Interpretation: A Representative Example

Mass Spectrometry: For our model peptide, Tyr-Gly-Gly-Phe-X-Leu (X = this compound moiety), the expected monoisotopic mass would be calculated. The ESI-MS spectrum should show a prominent peak corresponding to this calculated mass.

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the protons on the cyclobutane ring of the "X" residue would likely appear in the aliphatic region (1.5-2.5 ppm). Analysis of coupling constants and 2D NMR experiments like COSY and NOESY would be crucial. For instance, strong NOE cross-peaks between the cyclobutane protons and the alpha-proton of the preceding Phenylalanine residue would indicate a compact, folded structure.

PART 4: Impact on Peptidomimetic Properties

The introduction of the this compound moiety is designed to confer specific, advantageous properties to the peptide.

Conformational Rigidity and Pre-organization

The inherent strain and substitution pattern of the cyclobutane ring significantly restricts the rotational freedom of the peptide backbone. This can induce the formation of stable secondary structures, such as β-turns, which are often crucial for receptor recognition.

Conformational_Constraint cluster_0 Flexible Linear Peptide cluster_1 Constrained Peptidomimetic a1 Conformation A a2 Conformation B a1->a2 Low Energy Barrier a3 Conformation C a2->a3 Low Energy Barrier Receptor Receptor Binding Site a2->Receptor Stochastic Binding b1 Bioactive Conformation b1->Receptor Pre-organized for Binding Flexible Flexible Peptide Constrained This compound Peptidomimetic

Caption: The cyclobutane moiety reduces conformational freedom, pre-organizing the peptide for receptor binding.

Enhanced Enzymatic Stability

The non-natural structure of the this compound residue can sterically hinder the approach of proteases, which are evolved to recognize and cleave peptide bonds between natural L-amino acids. This leads to a significantly increased half-life of the peptidomimetic in biological fluids.

Comparative Properties of a Model Peptide
PropertyNative Peptide (e.g., Tyr-Gly-Gly-Phe-Gly-Leu)This compound AnalogueRationale for Improvement
Receptor Binding Affinity (Kᵢ) ModeratePotentially HigherPre-organization of the pharmacophore reduces the entropic penalty of binding.
Enzymatic Stability (t½ in serum) Low (minutes)Significantly Higher (hours)The non-natural cyclobutane structure resists cleavage by proteases.
Cell Permeability LowPotentially ImprovedThe constrained conformation can mask polar groups and favor a more membrane-permeable structure.
Protocol: In Vitro Serum Stability Assay

Procedure:

  • Incubation: Dissolve the purified peptide in a suitable buffer and add it to fresh human serum to a final concentration of 100 µM. Incubate the mixture at 37 °C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the serum mixture.

  • Quenching and Precipitation: Immediately quench the enzymatic activity and precipitate the serum proteins by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining at each time point.

  • Data Analysis: Plot the percentage of intact peptide versus time and calculate the half-life (t½) of the peptide in serum.

Conclusion

The incorporation of this compound into peptide sequences represents a powerful strategy for the development of next-generation therapeutic peptidomimetics.[1] The conformational constraints imposed by the cyclobutane ring can lead to enhanced receptor affinity, while the non-natural structure provides a shield against enzymatic degradation. The protocols and insights provided in this guide offer a framework for the successful synthesis, characterization, and evaluation of these promising molecules, paving the way for the discovery of novel peptide-based drugs with improved pharmacokinetic and pharmacodynamic profiles.

References

  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
  • Gawande, M. B., & Branco, P. S. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(12), 3355-3359.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Royal Society of Chemistry. (2008). Experimental procedures Solid phase peptide synthesis (SPPS).
  • Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS).
  • Vankayala, S. L., & Gopishetty, S. (2023). Peptidomimetics as next–generation therapeutic applications. Journal of Peptide Science, e3504.
  • White, P., & Keyte, J. W. (2013). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis (pp. 243-265). Humana Press.
  • Yusuf, A., & Bei, T. (2020). Peptidomimetics: A Versatile Route to Biologically Active Compounds. Molecules, 25(19), 4547.
  • Zhang, L., & Sun, T. (2018). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Zidovetzki, R., & Al-Moghrabi, S. (2022). Peptidomimetics, a synthetic tool of drug discovery. Current opinion in chemical biology, 66, 102102.

Sources

The Strategic Incorporation of 3-(Aminomethyl)cyclobutanol in the Synthesis of Next-Generation Kinase Inhibitors: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. The relentless pursuit of novel kinase inhibitors with improved potency, selectivity, and drug-like properties has led medicinal chemists to explore innovative molecular scaffolds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of the saturated carbocycle, 3-(aminomethyl)cyclobutanol, as a key building block in the synthesis of advanced kinase inhibitors. We will delve into the rationale for its use, present detailed synthetic protocols, and discuss the impact of this unique moiety on the pharmacological profile of the resulting inhibitors.

Introduction: The Quest for Superior Kinase Inhibitor Scaffolds

The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and inflammatory diseases.[1] Many of these inhibitors target the highly conserved ATP-binding site of kinases.[2] A common strategy in kinase inhibitor design is to have a core heterocyclic system that forms key hydrogen bonds with the kinase hinge region, attached to various substituents that occupy adjacent hydrophobic pockets.

The choice of these substituents is critical in determining the inhibitor's overall properties. Saturated carbocycles, such as cyclobutanes, have gained increasing attention as bioisosteres for more traditional aromatic or heterocyclic rings.[3] The three-dimensional nature of the cyclobutane ring can provide a more rigid and defined orientation for appended functionalities, potentially leading to enhanced binding affinity and selectivity. Furthermore, the increased sp³ character can improve physicochemical properties such as solubility and metabolic stability.

This compound, with its primary amine and hydroxyl functionalities, offers two convenient handles for synthetic elaboration, making it an attractive building block for creating diverse libraries of kinase inhibitors. This guide will focus on a practical synthetic application of this versatile reagent.

Rationale for Employing the this compound Moiety

The incorporation of a this compound fragment into a kinase inhibitor scaffold is driven by several key principles of modern drug design:

  • Vectorial Projection and Conformational Rigidity: The puckered nature of the cyclobutane ring positions the aminomethyl and hydroxyl groups in well-defined spatial orientations. This conformational constraint can pre-organize the molecule for optimal interaction with the target kinase, reducing the entropic penalty of binding.

  • Improved Physicochemical Properties: Compared to their aromatic counterparts, saturated rings like cyclobutane can enhance solubility and reduce metabolic liability. The hydroxyl group can also participate in hydrogen bonding interactions, further improving aqueous solubility.

  • Exploration of Novel Chemical Space: The use of non-planar, sp³-rich fragments allows for the exploration of new areas of chemical space, potentially leading to the discovery of inhibitors with novel binding modes or improved selectivity profiles.

  • Dual Functionality for Synthetic Diversification: The presence of both an amine and a hydroxyl group allows for sequential or orthogonal chemical modifications, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Synthesis and Methodologies: A Case Study in JAK Inhibitor Synthesis

This section provides a detailed, step-by-step protocol for the synthesis of a Janus Kinase (JAK) inhibitor incorporating the this compound moiety. The synthetic strategy is adapted from established procedures for the synthesis of related pyrazolo[1,5-a]pyrimidine and 7H-pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.[3][4]

Overall Synthetic Workflow

The general workflow involves the coupling of the this compound building block to a suitable heterocyclic core, which serves as the hinge-binding element. This is followed by further functionalization to install moieties that will interact with other regions of the kinase active site.

G cluster_0 Core Synthesis cluster_1 Final Elaboration A This compound B Protected Intermediate A->B Protection D Coupled Intermediate B->D Nucleophilic Substitution C Heterocyclic Core (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) C->D E Final Kinase Inhibitor D->E Deprotection & Further Functionalization

General synthetic workflow for kinase inhibitor synthesis.
Detailed Experimental Protocol: Synthesis of a JAK Inhibitor Analogue

This protocol describes the synthesis of a potent JAK inhibitor featuring a 7H-pyrrolo[2,3-d]pyrimidine core.

Step 1: Protection of this compound

To prevent unwanted side reactions, the primary amine of this compound is first protected, for example, as a tert-butoxycarbonyl (Boc) carbamate.

  • Materials:

    • cis-3-(Aminomethyl)cyclobutanol

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve cis-3-(aminomethyl)cyclobutanol (1.0 eq) in DCM.

    • Add TEA (1.2 eq) and cool the mixture to 0 °C.

    • Slowly add a solution of Boc₂O (1.1 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography to yield tert-butyl ((cis-3-hydroxycyclobutyl)methyl)carbamate.

Step 2: Coupling with the Heterocyclic Core

The protected aminocyclobutanol is then coupled to the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core via a nucleophilic aromatic substitution reaction.

  • Materials:

    • tert-Butyl ((cis-3-hydroxycyclobutyl)methyl)carbamate

    • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (protected, e.g., with a tosyl group)

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of tert-butyl ((cis-3-hydroxycyclobutyl)methyl)carbamate (1.1 eq) in DMF, add K₂CO₃ (2.0 eq).

    • Add the protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).

    • Heat the reaction mixture to 80 °C and stir for 16 hours.

    • Cool the reaction to room temperature and pour into water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Step 3: Deprotection and Final Functionalization

The Boc and tosyl protecting groups are removed, followed by any final modifications.

  • Materials:

    • Coupled intermediate from Step 2

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

    • Sodium hydroxide (NaOH)

    • Appropriate reagents for further functionalization (if required)

  • Procedure:

    • For Boc deprotection, dissolve the intermediate in DCM and add TFA. Stir at room temperature for 2 hours.

    • For tosyl deprotection, dissolve the intermediate in methanol and add aqueous NaOH. Stir at room temperature for 4 hours.

    • Neutralize the reaction mixture and extract the product.

    • Purify the final compound by preparative HPLC or crystallization.

Results and Discussion: Impact on Kinase Inhibition

The inhibitory activity of the synthesized compounds should be evaluated against a panel of kinases to determine their potency and selectivity. The data can be presented in a tabular format for clarity.

Compound IDTarget KinaseIC₅₀ (nM)Selectivity vs. Off-Target Kinase (Fold)
Example 1 JAK15>100 vs. JAK2
Example 2 JAK315>50 vs. TYK2
Tofacitinib JAK1/31.2 / 1.1~1 vs. JAK2

Data is hypothetical and for illustrative purposes.

The introduction of the this compound moiety can significantly influence the inhibitor's profile. The rigid cyclobutane core can enforce a specific conformation that favors binding to the target kinase while disfavoring interactions with off-target kinases, thus improving the selectivity profile. The hydroxyl group can form an additional hydrogen bond with residues in the active site, enhancing potency.

Signaling Pathway Context

The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling. Upon cytokine binding to its receptor, JAKs are activated and phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene expression. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Inhibitor JAK Inhibitor (e.g., Example 1) Inhibitor->JAK Inhibits pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates & Binds Gene_Expression Gene Expression DNA->Gene_Expression Regulates

Simplified JAK-STAT signaling pathway and the point of intervention.

Troubleshooting and Optimization

  • Low Yield in Coupling Step: Ensure all reagents are anhydrous, and the reaction is performed under an inert atmosphere. Consider screening different bases (e.g., Cs₂CO₃, DBU) and palladium catalysts/ligands for the coupling reaction.

  • Incomplete Deprotection: Monitor the deprotection reactions closely by TLC or LC-MS. If standard conditions are ineffective, alternative deprotection strategies may be necessary.

  • Poor Solubility of Final Compound: The hydroxyl group of the cyclobutanol moiety generally improves solubility. If solubility is still an issue, further chemical modifications, such as the introduction of a polar group on the heterocyclic core, can be explored.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its unique structural and physicochemical properties can be leveraged to develop compounds with improved potency, selectivity, and drug-like characteristics. The synthetic protocols outlined in this application note provide a solid foundation for researchers to explore the potential of this and other saturated carbocyclic scaffolds in their drug discovery programs. The continued exploration of such innovative chemical matter is essential for the development of the next generation of targeted therapies.

References

  • Ayala-Aguilera, C. C., et al. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 1047-1131. [Link][1][5]
  • Incyte Corporation. (2011). Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors. WO2011103423A1. [3]
  • Incyte Corporation. (2012). Azetidine and cyclobutane derivatives as JAK inhibitors. US8158616B2. [6]
  • Sikdar, A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(35), 24655-24677. [Link][7][8]
  • Temml, V., & Kutil, Z. (2021). Structure-based molecular modeling in SAR analysis and lead optimization. Computational and Structural Biotechnology Journal, 19, 1431-1444. [Link]
  • Wang, C., & Berger, B. T. (Eds.). (2022). Special Issue: Kinase Inhibitor Chemistry. MDPI. [Link][9]

Sources

Application Notes & Protocols: The Strategic Integration of cis-3-(Aminomethyl)cyclobutanol in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Embracing Three-Dimensionality in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with superior pharmacological profiles is relentless. We have moved beyond an era dominated by flat, aromatic systems into a space where three-dimensionality is paramount. The introduction of sp³-rich, conformationally-defined scaffolds is a key strategy to enhance target selectivity, improve metabolic stability, and optimize physicochemical properties.[1]

Among the scaffolds that have garnered significant attention is the cyclobutane ring.[2][3] Its unique, puckered conformation offers a rigid framework that can pre-organize appended functional groups into specific spatial vectors, a stark contrast to the rotational freedom of aliphatic chains.[4] This guide focuses on a particularly valuable building block: cis-3-(Aminomethyl)cyclobutanol . We will explore its strategic application, providing both the conceptual rationale and practical protocols for its integration into drug design workflows.

The Molecular Profile of cis-3-(Aminomethyl)cyclobutanol

The utility of this scaffold stems from its distinct stereochemical and conformational properties. The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to alleviate torsional strain.[4] In the cis isomer, the aminomethyl and hydroxyl groups are locked on the same face of the ring. This conformational rigidity is the cornerstone of its application.

Key Attributes:

  • Conformational Restriction: Unlike a flexible linker (e.g., butanolamine), the cyclobutane core rigidly controls the distance and relative orientation of the amine and alcohol functionalities. This pre-organization can reduce the entropic penalty upon binding to a biological target.

  • Defined Pharmacophore Presentation: The fixed cis orientation presents a specific 3D pharmacophore that can be designed to engage with target proteins with high precision.

  • Metabolic Stability: The carbocyclic core is generally more resistant to metabolic degradation by enzymes like cytochrome P450s compared to linear alkyl chains, which are prone to oxidation.[5]

  • Improved Physicochemical Properties: The non-planar, sp³-rich nature of the scaffold can disrupt crystal packing and improve aqueous solubility, while also moving molecules out of the "flatland" often associated with poor ADME properties.[1]

cluster_0 Flexible Analogue (e.g., 4-amino-butan-1-ol) cluster_1 Rigid Scaffold (cis-3-(Aminomethyl)cyclobutanol) a Flexible Chain (Multiple Conformations) b Free Rotation a->b c Locked 'cis' Conformation a->c Conformational Restriction d Fixed Vector c->d

Figure 1: Conformational Restriction Principle

Strategic Applications in Drug Design

The unique properties of cis-3-(Aminomethyl)cyclobutanol lend themselves to several powerful applications in medicinal chemistry.

As a Conformationally Restricted GABA Analogue

Gamma-aminobutyric acid (GABA) is a highly flexible neurotransmitter. To understand its bioactive conformation at different receptor subtypes, medicinal chemists synthesize rigid analogues. The cis-3-(Aminomethyl)cyclobutanol scaffold can be seen as a restricted analogue where the functional groups mimic those of GABA. Studies on related cyclobutane analogues of GABA have shown that the cis isomer, in particular, exhibits GABA-like activity, suggesting it can adopt a conformation recognized by GABAergic systems.[6] This makes it an excellent starting point for designing selective modulators of GABA receptors or transporters.[7]

As a Versatile Linker in PROTACs

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. The linker connecting the two ligands is critical for efficacy. The rigidity of the cis-3-(Aminomethyl)cyclobutanol scaffold can provide precise control over the orientation and distance between the target protein and the E3 ligase, which is crucial for forming a productive ternary complex. Several suppliers explicitly market this molecule as a PROTAC linker building block, highlighting its utility in this rapidly growing field.[8][9]

PROTAC_Mechanism cluster_protac PROTAC Molecule E3 E3 Ligase (e.g., VHL/CRBN) E3_ligand E3 Ligand E3->E3_ligand binds Target Target Protein (for degradation) Target_ligand Target Ligand Target->Target_ligand binds Linker Linker (cis-3-(Aminomethyl)cyclobutanol) E3_ligand->Linker Linker->Target_ligand

Figure 2: Role in a PROTAC Ternary Complex
As a Scaffold for Improving ADME Properties

Replacing a metabolically labile linear segment of a drug candidate with the cyclobutane core is a proven strategy to block sites of oxidation and improve metabolic stability.[5] This "scaffold hop" can significantly extend a compound's half-life. Furthermore, by increasing the fraction of sp³ carbons (Fsp³), the scaffold can enhance aqueous solubility and reduce the risk of promiscuous off-target binding often associated with flat, hydrophobic molecules.

Experimental Protocols & Methodologies

The following protocols provide a framework for the synthesis, incorporation, and evaluation of molecules containing the cis-3-(Aminomethyl)cyclobutanol scaffold.

Protocol 1: Representative Synthetic Incorporation

This protocol describes a generalized method for coupling the aminomethyl group of cis-3-(Aminomethyl)cyclobutanol to a carboxylic acid on a molecule of interest (Mol-COOH) via standard amide bond formation.

Objective: To covalently link the scaffold to a lead compound.

Materials:

  • cis-3-(Aminomethyl)cyclobutanol hydrochloride (or free base)

  • Molecule of interest with a carboxylic acid (Mol-COOH)

  • Peptide coupling reagent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA, Triethylamine)

  • Anhydrous solvent (e.g., DMF, Dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve Mol-COOH (1.0 eq) and the peptide coupling reagent (1.1 eq) in anhydrous DMF. Stir for 5 minutes at room temperature.

  • Scaffold Addition: Add cis-3-(Aminomethyl)cyclobutanol hydrochloride (1.2 eq) to the mixture, followed by the dropwise addition of DIPEA (3.0 eq). Causality Note: The base is crucial to neutralize the hydrochloride salt and facilitate the coupling reaction.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material (Mol-COOH) is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x). Trustworthiness Note: This aqueous workup removes the coupling reagents and excess base, ensuring a cleaner crude product for purification.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., Dichloromethane/Methanol or Hexanes/Ethyl Acetate) to yield the final conjugate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: GABA Receptor Binding Assay (Competitive Radioligand)

This protocol assesses the ability of a test compound incorporating the scaffold to bind to GABA-A receptors in rat brain membranes.

Objective: To determine the binding affinity (Ki) of a test compound for the GABA-A receptor.

Materials:

  • Crude rat brain synaptic membranes

  • [³H]-Muscimol (radioligand)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • GABA (for non-specific binding determination)

  • Test compound (dissolved in DMSO, serially diluted)

  • Glass fiber filters (GF/B)

  • Scintillation cocktail and vials

  • Microplate harvester and liquid scintillation counter

Procedure:

  • Assay Setup: Prepare assay tubes in triplicate for total binding, non-specific binding, and each concentration of the test compound.

  • Total Binding: Add 50 µL of Tris-HCl buffer, 50 µL of [³H]-Muscimol (final concentration ~2 nM), and 400 µL of the membrane preparation.

  • Non-specific Binding: Add 50 µL of GABA (final concentration 1 mM), 50 µL of [³H]-Muscimol, and 400 µL of the membrane preparation. Causality Note: High concentration of unlabeled GABA displaces all specific radioligand binding, defining the baseline.

  • Test Compound: Add 50 µL of the test compound dilution, 50 µL of [³H]-Muscimol, and 400 µL of the membrane preparation.

  • Incubation: Incubate all tubes at 4°C for 20 minutes.

  • Harvesting: Rapidly filter the contents of each tube through glass fiber filters using a microplate harvester. Wash the filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding (DPM) - Non-specific binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_0 Biological Assays start Start: Lead Compound (Mol-COOH) step1 Protocol 1: Amide Coupling with Scaffold start->step1 step2 Purification & Characterization step1->step2 step3 Biological Evaluation step2->step3 assay1 Protocol 2: Target Binding Assay (e.g., GABA Receptor) step3->assay1 Assess Affinity assay2 Metabolic Stability Assay (e.g., Microsomes) step3->assay2 Assess Stability assay3 Cellular Potency Assay step3->assay3 Assess Function data Data Analysis: Affinity (Ki), Half-life (t½), Potency (EC₅₀) assay1->data assay2->data assay3->data decision Decision: Advance Candidate? data->decision

Figure 3: Integrated Drug Discovery Workflow

Data Interpretation & Case Study Analysis

To illustrate the potential impact of incorporating the cis-3-(Aminomethyl)cyclobutanol scaffold, consider the following hypothetical case study.

Case Study: A lead compound (Lead-A), a flexible amino alcohol, shows good potency but suffers from rapid metabolism. A new analogue (Analogue-B) is synthesized by replacing the flexible linker with the cis-3-(Aminomethyl)cyclobutanol scaffold.

CompoundTarget Binding (Ki, nM)Metabolic Half-life (t½, min) in Human Liver MicrosomesAqueous Solubility (µg/mL)
Lead-A (Flexible)50825
Analogue-B (Rigid)4575120

Interpretation:

  • Target Binding: Analogue-B retains, and slightly improves upon, the binding affinity of Lead-A. This suggests the rigidified conformation presented by the scaffold is highly favorable for target engagement, validating the design hypothesis.

  • Metabolic Stability: A nearly 10-fold increase in metabolic half-life is observed for Analogue-B. This strongly supports the claim that the cyclobutane core is more robust and protects the molecule from rapid metabolic clearance.[2][5]

  • Solubility: The significant increase in aqueous solubility for Analogue-B is consistent with the principle that sp³-rich, non-planar scaffolds can improve physicochemical properties.

Conclusion

The cis-3-(Aminomethyl)cyclobutanol scaffold is more than just a linker or spacer; it is a strategic tool for imparting drug-like properties. Its ability to enforce conformational rigidity, present pharmacophores in a defined 3D space, and enhance metabolic stability makes it an invaluable building block in modern medicinal chemistry. By understanding its fundamental properties and applying rigorous synthetic and analytical protocols, researchers can leverage this scaffold to overcome common drug design challenges and accelerate the development of superior therapeutic candidates.

References

  • Willems, D., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem.
  • Willems, D., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository.
  • Vasilev, A. A., & Zefirov, N. S. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. ResearchGate.
  • Willems, D., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Semantic Scholar.
  • MySkinRecipes. cis-3-(Aminomethyl)cyclobutanol hydrochloride. MySkinRecipes.
  • Allan, R. D., et al. (1980). Cyclobutane analogs of GABA. PubMed.
  • Wang, C., et al. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[10][10]-rearrangement cascade. PubMed Central.
  • Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute.

Sources

The Untapped Potential of trans-3-(Aminomethyl)cyclobutanol in Asymmetric Synthesis: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure of Rigid Scaffolds in Asymmetric Synthesis

In the landscape of modern drug discovery and fine chemical synthesis, the quest for stereochemical control is paramount. Chiral 1,3-amino alcohols are foundational building blocks and powerful directing groups in asymmetric synthesis, enabling the construction of complex, enantiomerically pure molecules.[1] Their utility as chiral auxiliaries, ligands for metal-catalyzed reactions, and precursors to organocatalysts is well-established.[1] Among these, cyclic amino alcohols offer a distinct advantage: a conformationally restricted backbone that can significantly enhance stereochemical communication and induction.

This guide focuses on trans-3-(Aminomethyl)cyclobutanol, a structurally intriguing yet underexplored chiral building block. Its rigid cyclobutane core presents a unique stereochemical environment that holds considerable promise for applications in asymmetric synthesis. While direct, peer-reviewed applications of this specific molecule in asymmetric catalysis are nascent, its structural similarity to well-studied analogs, such as aminocyclopentanol and aminocyclohexanol derivatives, provides a strong foundation for predicting its utility.[1]

This document serves as a forward-looking application note and a set of detailed, predictive protocols for researchers, scientists, and drug development professionals. We will explore the synthesis of trans-3-(Aminomethyl)cyclobutanol and then, by drawing parallels with established methodologies for analogous compounds, provide a comprehensive guide to its potential applications as a chiral auxiliary, a chiral ligand, and a precursor to organocatalysts.

Part 1: Synthesis of trans-3-(Aminomethyl)cyclobutanol

The stereoselective synthesis of substituted cyclobutanes is a field of active research.[2][3] A common route to trans-3-(Aminomethyl)cyclobutanol involves the stereoselective reduction of a corresponding cyclobutanone precursor. Biocatalysis, in particular, has emerged as a powerful tool for achieving high diastereoselectivity in such transformations. For instance, the use of a ketoreductase (KRED) has been shown to be highly effective in the synthesis of a related protected derivative, tert-butyl (3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate, with a diastereomeric ratio of approximately 98:2 in favor of the trans isomer.[3]

A general, plausible synthetic pathway is outlined below:

Synthesis_Pathway cluster_0 Synthetic Pathway to trans-3-(Aminomethyl)cyclobutanol Start 3-(Aminomethyl)cyclobutanone (or protected derivative) Reduction Stereoselective Reduction (e.g., KRED or bulky hydride) Start->Reduction Product trans-3-(Aminomethyl)cyclobutanol Reduction->Product

Caption: General synthetic route to trans-3-(Aminomethyl)cyclobutanol.

Part 2: Application as a Chiral Auxiliary in Asymmetric Aldol Reactions

The use of chiral auxiliaries is a robust and reliable strategy for controlling stereochemistry in a wide range of chemical transformations.[4] The auxiliary is temporarily incorporated into a substrate, directs the stereochemical outcome of a subsequent reaction, and is then cleaved to reveal the desired enantiomerically enriched product. Oxazolidinones derived from amino alcohols are among the most successful and widely used chiral auxiliaries, particularly in asymmetric aldol reactions.

While specific data for an oxazolidinone derived from trans-3-(Aminomethyl)cyclobutanol is not yet available in the literature, the well-documented application of an oxazolidinone from the analogous (1S,2R)-2-aminocyclopentan-1-ol provides an excellent predictive model for its potential utility.

Conceptual Workflow

The general strategy involves the formation of an N-acyl oxazolidinone, followed by enolization and reaction with an aldehyde, and subsequent removal of the auxiliary.

Chiral_Auxiliary_Workflow Amino_Alcohol trans-3-(Aminomethyl)cyclobutanol Oxazolidinone Formation of Oxazolidinone Amino_Alcohol->Oxazolidinone e.g., Phosgene N_Acylation N-Acylation Oxazolidinone->N_Acylation e.g., Acyl Chloride Enolization Enolization (e.g., Bu2BOTf, DIPEA) N_Acylation->Enolization Aldol_Reaction Asymmetric Aldol Reaction with Aldehyde Enolization->Aldol_Reaction Cleavage Auxiliary Cleavage (e.g., LiOH, H2O2) Aldol_Reaction->Cleavage Product Enantiomerically Enriched β-Hydroxy Acid Cleavage->Product Recycle Recovered Auxiliary Cleavage->Recycle

Caption: Proposed workflow for the use of trans-3-(Aminomethyl)cyclobutanol as a chiral auxiliary in an asymmetric aldol reaction.

Predictive Protocol 1: Synthesis of the N-Propionyl Oxazolidinone Auxiliary

This protocol is adapted from the procedure reported for the cyclopentane analog.

Objective: To synthesize the N-propionyl imide of the oxazolidinone derived from trans-3-(Aminomethyl)cyclobutanol.

Materials:

  • Oxazolidinone derived from trans-3-(Aminomethyl)cyclobutanol

  • n-Butyllithium (n-BuLi) in hexanes

  • Propionyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for anhydrous reactions

Procedure:

  • Dissolve the oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-purged flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.0 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add propionyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Predictive Protocol 2: Asymmetric Aldol Reaction

This protocol is based on the highly diastereoselective boron-mediated aldol reaction.

Objective: To perform an asymmetric aldol reaction using the N-propionyl oxazolidinone auxiliary.

Materials:

  • N-Propionyl oxazolidinone auxiliary

  • Dibutylboron triflate (Bu₂BOTf)

  • N,N-Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM in a flame-dried, nitrogen-purged flask.

  • Cool the solution to 0 °C.

  • Add DIPEA (1.2 eq) followed by the dropwise addition of Bu₂BOTf (1.1 eq).

  • Stir the mixture at 0 °C for 1 hour to form the boron enolate.

  • Cool the reaction to -78 °C.

  • Add the aldehyde (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer and methanol.

  • Concentrate the mixture and then partition between ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the aldol adduct by flash column chromatography.

Predictive Protocol 3: Auxiliary Cleavage

Objective: To cleave the chiral auxiliary and isolate the enantiomerically enriched β-hydroxy acid.

Materials:

  • Aldol adduct

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the aldol adduct (1.0 eq) in a mixture of THF and water (3:1) at 0 °C.

  • Add 30% H₂O₂ (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).

  • Stir the mixture at 0 °C for 4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Concentrate the mixture to remove the THF.

  • Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 2 with 1N HCl.

  • Extract the β-hydroxy acid with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

Reaction Reactants Key Reagents Expected Outcome
Auxiliary Synthesis Oxazolidinone, Propionyl Chloriden-BuLiN-Propionyl Oxazolidinone
Aldol Reaction N-Propionyl Oxazolidinone, AldehydeBu₂BOTf, DIPEADiastereomerically enriched aldol adduct
Auxiliary Cleavage Aldol AdductLiOH, H₂O₂Enantiomerically enriched β-hydroxy acid

Part 3: Potential as a Chiral Ligand for Asymmetric Catalysis

The amino alcohol functionality in trans-3-(Aminomethyl)cyclobutanol makes it an excellent candidate for derivatization into chiral ligands for transition metal-catalyzed reactions. The nitrogen and oxygen atoms can serve as a bidentate chelation site for a metal center, creating a well-defined chiral environment.

Potential Applications:
  • Asymmetric Transfer Hydrogenation: Chiral β-amino alcohols are effective ligands for ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and imines.[5] The rigid cyclobutane backbone could enforce a specific conformation of the resulting metal complex, potentially leading to high enantioselectivities.

  • Asymmetric Alkylation: Ligands derived from amino alcohols have been successfully used in the enantioselective addition of organozinc reagents to aldehydes.

  • Asymmetric C-H Functionalization: The development of chiral ligands is crucial for enantioselective C-H activation. Derivatives of trans-3-(Aminomethyl)cyclobutanol could be explored in this cutting-edge area of synthesis.

Ligand_Application Amino_Alcohol trans-3-(Aminomethyl)cyclobutanol Ligand Chiral Ligand Derivative Amino_Alcohol->Ligand Derivatization Metal_Complex Chiral Metal Complex (e.g., Ru, Rh, Ir) Ligand->Metal_Complex Coordination with Metal Asymmetric_Reaction Asymmetric Reaction (e.g., Hydrogenation, Alkylation) Metal_Complex->Asymmetric_Reaction Catalysis Chiral_Product Enantiomerically Enriched Product Asymmetric_Reaction->Chiral_Product

Caption: Conceptual pathway for the application of trans-3-(Aminomethyl)cyclobutanol as a chiral ligand.

Part 4: Potential as a Precursor to Organocatalysts

Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. Chiral amines and their derivatives are among the most common and effective organocatalysts.

trans-3-(Aminomethyl)cyclobutanol can serve as a scaffold for the synthesis of novel organocatalysts. For example, the primary amine can be derivatized to form:

  • Proline-type catalysts: While not a direct proline analog, the secondary amine that would be formed upon N-alkylation could potentially engage in enamine or iminium ion catalysis, similar to proline and its derivatives.

  • Thiourea catalysts: The amine can be functionalized with an isothiocyanate to generate a chiral thiourea. These bifunctional catalysts, which can activate both the nucleophile and the electrophile through hydrogen bonding, are highly effective in a variety of asymmetric reactions, including Michael additions.

  • Primary amine catalysts: The primary amine itself, or in combination with an acid co-catalyst, could catalyze asymmetric Michael additions or other conjugate additions.

Conclusion and Future Outlook

trans-3-(Aminomethyl)cyclobutanol represents a promising, yet largely unexplored, platform for the development of new tools in asymmetric synthesis. Its rigid, four-membered ring structure offers a unique stereochemical environment that could lead to high levels of stereoinduction in a variety of transformations. While direct experimental data for its application as a chiral auxiliary, ligand, or organocatalyst is currently limited, the extensive research on analogous cyclic amino alcohols provides a strong rationale for its potential.

The predictive protocols and conceptual frameworks presented in this guide are intended to inspire and facilitate further research into the applications of this intriguing molecule. It is our belief that the exploration of such novel chiral building blocks is essential for the continued advancement of asymmetric synthesis and the efficient production of enantiomerically pure molecules for the pharmaceutical and chemical industries.

References

  • Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. PubMed Central. (Source not further specified)
  • Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol | Request PDF.
  • Zell, D., Pillon, G., Iding, H., Stocker, P., Burkhard, J. A., Sirois, L. E., Han, C., & Gosselin, F. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 27(31), 8586–8590. [Link]
  • A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). (Source not further specified)
  • A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. MDPI. (Source not further specified)
  • Developing Chiral Ligands for Asymmetric Hydrogenation.
  • Synthesis of oxazolidines. Organic Chemistry Portal. (Source not further specified)
  • Oxazolidinone synthesis. Organic Chemistry Portal. (Source not further specified)
  • Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. NIH. (Source not further specified)
  • Technical Support Center: Stereoselective Synthesis of 3-Aminocyclobutanols. Benchchem. (Source not further specified)
  • Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. MDPI. (Source not further specified)
  • Chiral P,N,N‐Ligands for Asymmetric Hydrogenation. Semantic Scholar. (Source not further specified)
  • C2-Symmetric Amino Acid Amide-Derived Organocatalysts. MDPI. (Source not further specified)
  • Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts. MDPI. (Source not further specified)
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (Source not further specified)
  • Asymmetric Aldol Synthesis: Choice of Organocatalyst and Conditions. PubMed. (Source not further specified)
  • trans-3-(Aminomethyl)cyclobutanol. Advanced ChemBlocks. (Source not further specified)
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PubMed Central. (Source not further specified)
  • Practical Synthesis of both Enantiomeric Amino Acid, Mannich, and Aldol Derivatives by Asymmetric Organocatalysis. PubMed. (Source not further specified)
  • Catalytic, Asymmetric Michael-Aldol Annulations via a Stereodivergent/Stereoconvergent Path Operating under Curtin–Hammett Control. NIH. (Source not further specified)
  • Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition.
  • Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. MDPI. (Source not further specified)
  • Chiral Auxiliaries. Sigma-Aldrich. (Source not further specified)

Sources

Application Notes and Protocols: Strategic Protection of 3-(Aminomethyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in medicinal chemistry.[1][2][3][4][5] Its rigid, three-dimensional structure provides a unique conformational constraint on appended pharmacophores, enabling chemists to explore novel regions of chemical space and enhance binding affinity to biological targets. 3-(Aminomethyl)cyclobutanol, possessing both a primary amine and a primary alcohol, is a particularly attractive building block. These two functional groups offer versatile handles for the construction of more complex molecules, making this compound a key intermediate in the synthesis of a wide array of pharmaceutically active agents.

However, the presence of two nucleophilic groups on a strained ring system necessitates a carefully considered protecting group strategy to achieve selective functionalization.[6] This guide provides a detailed exploration of protecting group strategies for this compound, offering field-proven insights and detailed protocols for researchers in drug development and synthetic chemistry.

Strategic Considerations for Protecting this compound

The primary challenge in the synthetic manipulation of this compound lies in the selective modification of either the amino or the hydroxyl group. The inherent nucleophilicity of the primary amine generally allows for its selective protection in the presence of the less nucleophilic primary alcohol.[7] An effective protecting group strategy should be planned based on the overall synthetic route, considering the stability of the protecting groups to various reaction conditions and the ease of their selective removal.[8]

Key Factors for consideration:

  • Orthogonality: In a multi-step synthesis, it is often necessary to deprotect one functional group while the other remains protected. This requires the use of "orthogonal" protecting groups, which can be removed under distinct conditions without affecting each other.[8]

  • Stability: The chosen protecting groups must be stable to the reaction conditions employed in subsequent synthetic steps. The strained nature of the cyclobutane ring can sometimes influence the stability of certain protecting groups.[1][2][3][4][5]

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and straightforward to perform.

  • Impact on Physicochemical Properties: The introduction of protecting groups can significantly alter the solubility and chromatographic behavior of the molecule, which should be considered during purification.

Protecting the Aminomethyl Group: Carbamate Strategies

The most common and reliable method for protecting primary amines is their conversion to carbamates. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are two of the most widely used protecting groups for this purpose, offering distinct advantages in terms of their deprotection conditions.[9][10][11]

tert-Butoxycarbonyl (Boc) Protection

The Boc group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of conditions and its facile removal under acidic conditions.[9][12][13]

Mechanism of Protection: The protection reaction proceeds via the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc)₂O. The reaction is typically carried out in the presence of a mild base to neutralize the liberated tert-butoxycarbamic acid.

Protocol 1: Boc Protection of this compound

  • Materials:

    • This compound (1.0 eq)

    • Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq)

    • Triethylamine (Et₃N, 1.2 eq) or Sodium Bicarbonate (NaHCO₃, 2.0 eq)

    • Dichloromethane (DCM) or a mixture of Tetrahydrofuran (THF) and water (1:1)

  • Procedure:

    • Dissolve this compound in the chosen solvent system.

    • Add the base (Et₃N or NaHCO₃) to the solution.

    • Slowly add (Boc)₂O to the reaction mixture at room temperature.

    • Stir the reaction for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, if using DCM, wash the organic layer with water and brine. If using THF/water, extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield tert-butyl ((3-hydroxycyclobutyl)methyl)carbamate.

Deprotection of the Boc Group: The Boc group is readily cleaved by treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to generate the corresponding ammonium salt.[12][14]

Protocol 2: Boc Deprotection

  • Materials:

    • Boc-protected this compound (1.0 eq)

    • Trifluoroacetic acid (TFA, 10-50% in DCM) or 4M HCl in 1,4-dioxane

  • Procedure:

    • Dissolve the Boc-protected compound in DCM or dioxane.

    • Add the acidic solution dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • The resulting amine salt can often be used directly in the next step or neutralized with a base to obtain the free amine.

Benzyloxycarbonyl (Cbz) Protection

The Cbz group is another widely employed amine protecting group, offering orthogonality to the Boc group as it is stable to acidic conditions and is removed by hydrogenolysis.[10][11][15][16][17]

Mechanism of Protection: The amine reacts with benzyl chloroformate (Cbz-Cl) in the presence of a base to form the carbamate.[15]

Protocol 3: Cbz Protection of this compound

  • Materials:

    • This compound (1.0 eq)

    • Benzyl chloroformate (Cbz-Cl, 1.1 eq)

    • Sodium bicarbonate (NaHCO₃, 2.0 eq) or another suitable base

    • THF/water (1:1) or another suitable solvent system

  • Procedure:

    • Dissolve this compound in the chosen solvent.

    • Add the base to the solution.

    • Cool the mixture to 0 °C and slowly add Cbz-Cl.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Work up the reaction by extracting the product with an organic solvent, followed by washing with water and brine.

    • Dry the organic layer, concentrate, and purify by flash chromatography to yield benzyl ((3-hydroxycyclobutyl)methyl)carbamate.

Deprotection of the Cbz Group: The Cbz group is typically removed by catalytic hydrogenolysis, which involves the use of hydrogen gas and a palladium catalyst.[15][16]

Protocol 4: Cbz Deprotection

  • Materials:

    • Cbz-protected this compound (1.0 eq)

    • Palladium on carbon (Pd/C, 10 mol%)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve the Cbz-protected compound in MeOH or EtOH.

    • Carefully add Pd/C to the solution under an inert atmosphere.

    • Evacuate the reaction flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

    • Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC).

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to obtain the deprotected amine.

Protecting the Hydroxyl Group: Silyl Ether Strategies

Silyl ethers are the most common protecting groups for alcohols due to their ease of formation, stability, and selective removal.[18][19] The tert-butyldimethylsilyl (TBDMS or TBS) group is a popular choice, offering a good balance of stability and ease of cleavage.[20][21][22]

Mechanism of Protection: The alcohol reacts with a silyl halide (e.g., TBDMS-Cl) in the presence of a base, typically imidazole, which acts as both a base and a catalyst.

Protocol 5: TBDMS Protection of the Hydroxyl Group

  • Materials:

    • N-protected this compound (1.0 eq)

    • tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq)

    • Imidazole (2.5 eq)

    • Anhydrous N,N-dimethylformamide (DMF)

  • Procedure:

    • Dissolve the N-protected this compound and imidazole in anhydrous DMF under an inert atmosphere.

    • Add TBDMS-Cl portion-wise to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC.

    • Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and brine to remove DMF.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the TBDMS-protected compound.

Deprotection of the TBDMS Group: TBDMS ethers are typically cleaved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.[20][22]

Protocol 6: TBDMS Deprotection

  • Materials:

    • TBDMS-protected compound (1.0 eq)

    • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the TBDMS-protected compound in anhydrous THF.

    • Add the TBAF solution dropwise at room temperature.

    • Stir the reaction for 1-2 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify by flash chromatography if necessary.

Orthogonal Protecting Group Strategy: A Practical Workflow

For the selective functionalization of this compound, an orthogonal strategy employing Boc for the amine and TBDMS for the alcohol is highly effective.

Workflow Diagram:

Orthogonal_Protection A This compound B Boc-NH-CH2-Cyclobutanol-OH A->B (Boc)2O, Base C Boc-NH-CH2-Cyclobutanol-OTBDMS B->C TBDMS-Cl, Imidazole D H2N-CH2-Cyclobutanol-OTBDMS C->D TFA or HCl E Functionalized-NH-CH2-Cyclobutanol-OTBDMS D->E Functionalization of Amine F Functionalized-NH-CH2-Cyclobutanol-OH E->F TBAF

Caption: Orthogonal protection and functionalization workflow.

This strategy allows for the initial protection of the more reactive amine with Boc, followed by the protection of the alcohol with TBDMS. The Boc group can then be selectively removed under acidic conditions to liberate the amine for further functionalization, while the TBDMS-protected alcohol remains intact. Finally, the TBDMS group can be removed with fluoride ions to reveal the alcohol.

Data Summary: Comparison of Protecting Groups

Protecting GroupTarget FunctionalityProtection ConditionsDeprotection ConditionsStabilityOrthogonal to
Boc Amine(Boc)₂O, Base (e.g., Et₃N, NaHCO₃)Strong Acid (e.g., TFA, HCl)[12][14]Base, HydrogenolysisCbz, TBDMS
Cbz AmineCbz-Cl, Base (e.g., NaHCO₃)H₂, Pd/C[15][16]Acid, BaseBoc, TBDMS
TBDMS AlcoholTBDMS-Cl, Imidazole, DMFFluoride (e.g., TBAF), Acid[20][22]Base, HydrogenolysisBoc, Cbz

Conclusion

The successful synthesis of complex molecules derived from this compound hinges on a well-designed protecting group strategy. The choice between Boc and Cbz for the amine and the use of TBDMS for the alcohol provide a versatile and robust toolkit for the synthetic chemist. By understanding the principles of orthogonality and the specific reaction conditions for the introduction and removal of these protecting groups, researchers can confidently navigate the synthetic challenges posed by this valuable building block, ultimately accelerating the discovery of new therapeutic agents.

References

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). RSC Publishing.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
  • Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds.
  • ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes.
  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups.
  • Common Conditions. (n.d.). Cbz Protection.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • SciSpace. (n.d.). Amino Acid-Protecting Groups.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • PubMed Central. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery.
  • PubMed Central. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain.
  • OpenStax. (2023). 4.3 Stability of Cycloalkanes: Ring Strain.
  • Organic Chemistry Portal. (n.d.). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl37H20-NaI System in Acetonitrile*.
  • Organic Syntheses. (n.d.). cyclobutylamine.
  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
  • KPU Pressbooks. (n.d.). 4.2 Cycloalkanes and Their Relative Stabilities.
  • Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection.
  • Gyan Sanchay. (n.d.). STABILITY OF CYCLOALKANES.
  • Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane.
  • ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free?.
  • ResearchGate. (2025). Synthesis of N-Boc-3-amino-1,2-epoxy-4-phenylbutane from (3S)-Hydroxy-g-butyrolactone by Means of the Hofmann Rearrangement.
  • Beilstein Journals. (n.d.). One-pot synthesis of enantiomerically pure N-protected allylic amines from N-protected α-amino esters.
  • ResearchGate. (n.d.). An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one.
  • Nine Chongqing Chemdad Co. ,Ltd. (n.d.). cis-3-(Boc-aMinoMethyl)cyclobutanol.
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
  • ResearchGate. (2025). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers.
  • ResearchGate. (n.d.). Protecting-Group-Free Synthesis of Hydroxyesters from Amino Alcohols.
  • ResearchGate. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • Beilstein Journals. (n.d.). Orthogonal protection of saccharide polyols through solvent-free one-pot sequences based on regioselective silylations.

Sources

Application Note: A Robust HPLC-Based Method for the Chiral Purification of 3-(Aminomethyl)cyclobutanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the preparative separation of the enantiomers of cis- and trans-3-(Aminomethyl)cyclobutanol. The strategic importance of stereoisomeric purity in pharmaceutical development necessitates reliable and scalable purification methodologies. This guide provides a comprehensive protocol, from the selection of the chiral stationary phase (CSP) to mobile phase optimization and fraction collection. The causality behind each experimental choice is explained to provide researchers with a foundational understanding for adapting this method to their specific needs.

Introduction: The Significance of Stereoisomerism in Drug Development

The spatial arrangement of atoms within a molecule can have profound implications for its pharmacological and toxicological properties. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even harmful[1]. The cyclobutane motif is a key structural feature in many biologically active compounds and is increasingly utilized in medicinal chemistry.[2][3] 3-(Aminomethyl)cyclobutanol, with its chiral centers, serves as a critical building block in the synthesis of novel therapeutics. Therefore, the ability to isolate and purify specific stereoisomers is paramount for preclinical and clinical success.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of chiral compounds.[4] The two primary strategies for chiral HPLC separation are the direct and indirect methods.[5] The direct approach, which utilizes a chiral stationary phase (CSP), is often preferred for its simplicity and efficiency, as it avoids the need for derivatization of the analyte.[5][6] This application note will focus on a direct chiral HPLC method for the preparative separation of this compound isomers.

Experimental Workflow and Rationale

The successful separation of this compound isomers hinges on the selection of an appropriate chiral stationary phase and the optimization of the mobile phase composition. The workflow for this method is outlined below.

HPLC Purification Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_post Post-Separation sample_prep Sample Preparation hplc_system System Equilibration sample_prep->hplc_system Load Sample mobile_phase_prep Mobile Phase Preparation mobile_phase_prep->hplc_system Equilibrate Column injection Sample Injection hplc_system->injection separation Chromatographic Separation injection->separation detection UV/ELSD Detection separation->detection fraction_collection Fraction Collection detection->fraction_collection analysis Purity Analysis fraction_collection->analysis Analyze Fractions evaporation Solvent Evaporation analysis->evaporation Pool Pure Fractions

Figure 1: General workflow for the preparative HPLC purification of this compound isomers.

Selection of the Chiral Stationary Phase (CSP)

The choice of the CSP is the most critical parameter for achieving chiral separation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely recognized for their broad applicability in separating a diverse range of chiral compounds, including amino alcohols.[4] For this application, a cellulose-based CSP, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), is recommended as a starting point due to its proven success in resolving similar analytes.[4] These phases offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions that can effectively differentiate between the enantiomers of this compound.

Mobile Phase Composition

The mobile phase composition plays a crucial role in modulating the retention and selectivity of the separation. For polysaccharide-based CSPs, a normal-phase mobile phase consisting of a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically employed. The alcohol component acts as a polar modifier, competing with the analyte for polar interaction sites on the CSP. By adjusting the concentration of the alcohol, the retention time of the isomers can be controlled.

Additives such as diethylamine (DEA) or trifluoroacetic acid (TFA) are often incorporated into the mobile phase to improve peak shape and resolution, especially for compounds with basic or acidic functionalities. For the separation of the basic this compound, the addition of a small amount of DEA (e.g., 0.1%) is recommended to suppress the interaction of the amine group with residual silanols on the silica support, thereby reducing peak tailing.

Materials and Methods

Equipment and Materials
  • HPLC System: A preparative HPLC system equipped with a quaternary pump, autosampler, column oven, and a fraction collector.

  • Detector: A UV detector and an Evaporative Light Scattering Detector (ELSD) are recommended. The UV detector can be used for initial method development if a chromophore is present or after derivatization, while the ELSD is ideal for non-chromophoric compounds like this compound.

  • Column: A chiral column with a polysaccharide-based stationary phase, for example, a cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., 250 x 10 mm, 5 µm).

  • Solvents: HPLC-grade n-hexane, isopropanol, and diethylamine.

  • Sample: A mixture of this compound isomers.

Detailed Protocol

Step 1: Mobile Phase Preparation

  • Prepare the mobile phase by mixing n-hexane, isopropanol, and diethylamine in the desired ratio. A good starting point is 80:20:0.1 (v/v/v) n-hexane:isopropanol:diethylamine.

  • Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the HPLC system.

Step 2: System and Column Equilibration

  • Install the chiral column in the column oven and set the temperature to 25 °C.

  • Purge the HPLC system with the mobile phase.

  • Equilibrate the column by flowing the mobile phase through it at a constant flow rate (e.g., 5 mL/min for a 10 mm ID column) until a stable baseline is achieved. This may take 30-60 minutes.

Step 3: Sample Preparation

  • Dissolve the this compound isomer mixture in the mobile phase to a concentration of 5-10 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

Step 4: HPLC Analysis and Purification

  • Inject a small volume (e.g., 10-20 µL) of the prepared sample to perform an analytical run and determine the retention times of the isomers.

  • Based on the analytical run, set up the preparative method with a larger injection volume.

  • Configure the fraction collector to collect the eluent corresponding to the peaks of the individual isomers.

Step 5: Post-Purification Processing

  • Analyze the collected fractions by analytical HPLC to confirm their purity.

  • Pool the fractions containing the pure isomers.

  • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified isomers.

Results and Discussion

The following table summarizes a representative set of chromatographic parameters and expected results for the separation of this compound isomers.

ParameterValue
Column Cellulose tris(3,5-dimethylphenylcarbamate), 250 x 10 mm, 5 µm
Mobile Phase n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate 5.0 mL/min
Column Temperature 25 °C
Detection ELSD
Injection Volume 1 mL (for a 10 mg/mL sample concentration)
Expected Retention Time 1 ~12 minutes
Expected Retention Time 2 ~15 minutes
Expected Resolution (Rs) > 1.5

The addition of diethylamine to the mobile phase is crucial for achieving symmetrical peak shapes by minimizing secondary interactions between the basic amine group of the analyte and the stationary phase. The ratio of hexane to isopropanol can be adjusted to optimize the retention times and resolution. An increase in the isopropanol concentration will generally lead to shorter retention times.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the preparative HPLC purification of this compound isomers. By utilizing a polysaccharide-based chiral stationary phase and a carefully optimized normal-phase mobile phase, a robust and scalable separation can be achieved. The detailed methodology and the rationale behind the experimental choices offer a solid foundation for researchers and drug development professionals to successfully implement this purification strategy. Further optimization of the mobile phase composition and gradient elution may be necessary to achieve the desired purity and throughput for specific applications.

References

  • BenchChem. (2025). A Comparative Guide to Chiral HPLC Analysis of 1-Amino-2-butanol Enantiomers. BenchChem.
  • Yu, J., Lee, J. M., & Ryoo, J. J. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Chirality, 28(4), 276-281. [Link]
  • ResearchGate. (n.d.). Amino alcohol-derived chiral stationary phases.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography.
  • Chromatography Today. (n.d.).
  • RSC Publishing. (2021).
  • PubMed Central. (n.d.).
  • ScienceDirect. (n.d.).
  • Xu, Y., Conner, M. L., & Brown, M. K. (2015). Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. Angewandte Chemie - International Edition, 54(41), 11918-11928. [Link]
  • PubMed. (2023).
  • Yakhak Hoeji. (2021).

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 3-(Aminomethyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the multi-kilogram scale synthesis of 3-(Aminomethyl)cyclobutanol, a valuable building block in medicinal chemistry and drug development. The described two-step synthetic pathway is designed for scalability, safety, and efficiency, commencing with the stereoselective reduction of 3-oxocyclobutanecarbonitrile to furnish the key intermediate, cis-3-(hydroxymethyl)cyclobutanecarbonitrile. Subsequent catalytic hydrogenation of the nitrile moiety using Raney® Nickel yields the target this compound. This guide offers detailed, step-by-step protocols, explains the rationale behind procedural choices, outlines critical safety considerations for handling pyrophoric catalysts, and details analytical methods for in-process control and final product characterization.

Introduction and Strategic Overview

The cyclobutane motif is an increasingly important structural element in modern pharmaceuticals. Its rigid, three-dimensional scaffold can impart favorable pharmacological properties, such as improved metabolic stability and receptor binding affinity, by acting as a bioisostere for more common ring systems.[1] this compound, with its bifunctional nature, serves as a versatile synthon for introducing this desirable scaffold into complex molecules.

The primary challenge in synthesizing this molecule on a large scale lies in controlling the stereochemistry of the 1,3-disubstituted cyclobutane ring and ensuring a safe, efficient reduction of the nitrile functional group. The synthetic strategy detailed herein addresses these challenges through a robust and scalable two-step process.

Logical Workflow of the Synthesis:

The synthesis begins with a commercially available precursor, 3-oxocyclobutanecarbonitrile. The first step establishes the stereochemistry of the alcohol group, followed by the transformation of the nitrile into the desired aminomethyl group.

Synthesis_Workflow Start 3-Oxocyclobutanecarbonitrile Step1 Step 1: Stereoselective Ketone Reduction Start->Step1 Intermediate cis-3-(Hydroxymethyl)cyclobutanecarbonitrile Step1->Intermediate Step2 Step 2: Catalytic Nitrile Hydrogenation Intermediate->Step2 Product This compound Step2->Product

Caption: Overall synthetic workflow for this compound.

Step 1: Scale-Up Synthesis of cis-3-(Hydroxymethyl)cyclobutanecarbonitrile

The initial step involves the reduction of the ketone in 3-oxocyclobutanecarbonitrile. For cyclobutanone systems, hydride reduction is highly selective for the formation of the cis-alcohol, a phenomenon driven by minimizing torsional strain during the hydride approach.[2] This inherent selectivity is advantageous for large-scale synthesis as it obviates the need for complex chiral catalysts or resolving agents. Sodium borohydride (NaBH₄) is selected as the reducing agent due to its excellent safety profile, cost-effectiveness, and ease of handling on a large scale compared to more reactive hydrides like lithium aluminum hydride.

Protocol: Stereoselective Ketone Reduction

Materials and Equipment:

  • 100 L glass-lined reactor with overhead stirring, temperature control, and nitrogen inlet.

  • 3-Oxocyclobutanecarbonitrile (10.0 kg, 103.0 mol)

  • Methanol (MeOH), anhydrous (50 L)

  • Sodium borohydride (NaBH₄) (2.34 kg, 61.8 mol)

  • Acetone (for quenching)

  • 2 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactor Setup: Ensure the 100 L reactor is clean, dry, and purged with nitrogen.

  • Charging Reagents: Charge the reactor with 3-oxocyclobutanecarbonitrile (10.0 kg) and methanol (50 L). Stir the mixture until all solids are dissolved.

  • Cooling: Cool the solution to 0-5 °C using a chiller.

  • Addition of NaBH₄: Slowly add sodium borohydride (2.34 kg) in portions over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. The addition is exothermic.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of acetone until gas evolution ceases. This step destroys any excess NaBH₄.

  • Acidification and Solvent Removal: Slowly add 2 M HCl to adjust the pH to ~7. Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Workup: Transfer the resulting slurry to a larger vessel. Add ethyl acetate (40 L) and water (20 L). Stir vigorously, then separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 L).

  • Washing and Drying: Combine the organic layers and wash with brine (20 L). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, cis-3-(hydroxymethyl)cyclobutanecarbonitrile, is often of sufficient purity (>95%) to be used directly in the next step. If necessary, purification can be achieved by vacuum distillation.

Data Summary: Ketone Reduction
ParameterValue
Starting Material3-Oxocyclobutanecarbonitrile
Amount of Starting Material10.0 kg
Reducing AgentSodium Borohydride (NaBH₄)
SolventMethanol
Reaction Temperature0-5 °C
Typical Yield90-95%
Product Purity (crude)>95% (predominantly cis-isomer)

Step 2: Scale-Up Synthesis of this compound

The final step is the reduction of the nitrile group to a primary amine. For scale-up operations, catalytic hydrogenation is the preferred method over stoichiometric metal hydrides due to higher atom economy, milder reaction conditions, easier product workup, and reduced waste streams. Raney® Nickel is a highly effective and cost-efficient catalyst for nitrile hydrogenation.[3]

A key consideration is the pyrophoric nature of Raney® Nickel, especially after the reaction when it is dry.[4] The protocol below includes detailed instructions for safe handling and workup. The reaction is typically run in an alcoholic solvent, often with the addition of ammonia to suppress the formation of secondary and tertiary amine byproducts.[5]

Protocol: Catalytic Nitrile Hydrogenation

Materials and Equipment:

  • 150 L stainless steel hydrogenation reactor (Parr reactor or similar) equipped with a high-torque agitator, temperature control, hydrogen inlet, and pressure gauge.

  • cis-3-(Hydroxymethyl)cyclobutanecarbonitrile (9.0 kg, 81.0 mol)

  • Ethanol (EtOH), 200 proof (72 L)

  • Ammonia (7 N solution in Methanol, 9 L)

  • Raney® Nickel (approx. 0.9 kg, 50% slurry in water)

  • Celite® (for filtration)

  • Nitrogen gas supply

Procedure:

  • Catalyst Preparation: In a separate vessel, carefully wash the Raney® Nickel slurry (0.9 kg) with deionized water (3 x 1 L) and then with ethanol (3 x 1 L) to remove residual water. Caution: Never allow the catalyst to become dry as it is pyrophoric. Keep it covered with solvent at all times.

  • Reactor Charging: Charge the hydrogenator with the solution of cis-3-(hydroxymethyl)cyclobutanecarbonitrile (9.0 kg) in ethanol (72 L) and the 7N ammonia in methanol solution (9 L).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully transfer the washed Raney® Nickel catalyst slurry into the reactor.

  • Hydrogenation: Seal the reactor. Purge the headspace with nitrogen (3 times) and then with hydrogen (3 times). Pressurize the reactor with hydrogen to 50-60 psi. Heat the mixture to 40-50 °C. The reaction is exothermic and may require cooling to maintain the target temperature.

  • Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases (typically 8-12 hours).

  • Reactor Cooldown and Purge: Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the reactor with nitrogen (5 times).

  • Catalyst Filtration (Critical Safety Step): Prepare a pad of Celite® in a large filter funnel. Wet the Celite® pad thoroughly with ethanol. Under a continuous flow of nitrogen, filter the reaction mixture through the Celite® pad to remove the Raney® Nickel catalyst. Wash the catalyst cake with ethanol (2 x 5 L). Crucially, do not allow the catalyst cake to dry. Immediately quench the filter cake by transferring it to a large volume of water.

  • Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvents. The resulting oil is the target compound, this compound.

  • Purification: The crude product can be purified by vacuum distillation to yield a colorless oil or a low-melting solid.

Data Summary: Nitrile Hydrogenation
ParameterValue
Starting Materialcis-3-(Hydroxymethyl)cyclobutanecarbonitrile
Amount of Starting Material9.0 kg
CatalystRaney® Nickel
Hydrogen Pressure50-60 psi
SolventEthanol with methanolic ammonia
Reaction Temperature40-50 °C
Typical Yield85-90%
Final Product Purity>97% (after distillation)

Safety and Handling

Step 1 (Ketone Reduction):

  • Sodium Borohydride: While safer than other hydrides, NaBH₄ reacts with water and acids to produce flammable hydrogen gas. Additions should be controlled.

  • Hydrogen Evolution: The reaction and quenching steps generate hydrogen. Perform in a well-ventilated area away from ignition sources.

Step 2 (Nitrile Hydrogenation):

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Use appropriate high-pressure equipment and ensure the system is leak-proof.

  • Raney® Nickel: This catalyst is highly pyrophoric when dry. It must be handled as a slurry under a solvent (water, ethanol) at all times. The filtered catalyst must be immediately quenched in water to prevent ignition.[4]

  • Ammonia: Use in a well-ventilated fume hood. Ammonia is corrosive and has a pungent odor.

Analytical Characterization

Control of the cis/trans isomer ratio is critical. The stereochemistry can be monitored using NMR spectroscopy and gas chromatography (GC).

Workflow for Analytical Characterization:

Analytical_Workflow cluster_0 In-Process Control (IPC) cluster_1 Final Product Release Ketone_Red Ketone Reduction Monitoring (TLC/HPLC) Nitrile_Red Nitrile Reduction Monitoring (H2 Uptake, GC) Structure Structure Confirmation (¹H NMR, ¹³C NMR) Purity Purity Assay (GC, HPLC) Isomer Isomer Ratio (GC, NMR) Identity Identity Confirmation (Mass Spec, IR)

Sources

The Strategic Advantage of a Strained Scaffold: 3-(Aminomethyl)cyclobutanol as a Versatile Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Small, conformationally constrained scaffolds have emerged as powerful tools for navigating chemical space and optimizing drug-like properties. Among these, the cyclobutane ring offers a unique blend of rigidity and three-dimensionality that is increasingly exploited by drug designers. This application note provides a comprehensive guide to the strategic use of 3-(aminomethyl)cyclobutanol, a bifunctional chiral building block, for researchers, scientists, and drug development professionals. We will delve into the rationale for its use, present detailed, field-proven protocols for its chemical modification, and showcase its application in the synthesis of key therapeutic modalities, including kinase inhibitors, peptidomimetics, and central nervous system (CNS) agents.

Introduction: Why a Strained Four-Membered Ring?

The cyclobutane motif, long considered a synthetic curiosity due to its inherent ring strain (~26 kcal/mol), is now recognized as a valuable asset in drug design.[1] This strain is not a liability but a feature that imparts distinct structural and electronic properties. Compared to more common cycloalkanes or flexible aliphatic chains, the cyclobutane scaffold offers several key advantages:

  • Conformational Constraint: The puckered, three-dimensional structure of the cyclobutane ring rigidly orients appended functional groups, reducing the entropic penalty upon binding to a biological target. This can lead to significant gains in binding affinity and selectivity.[2]

  • Vectorial Projection: Substituents on a cyclobutane ring project into distinct vectors in 3D space. This allows medicinal chemists to precisely probe the topology of a binding pocket and optimize pharmacophoric interactions.[3]

  • Metabolic Stability: The cyclobutane core is generally resistant to metabolic degradation, offering a robust alternative to more labile linkers or scaffolds.[3][4]

  • Novel Chemical Space: The incorporation of a cyclobutane ring moves a molecule out of the flat, aromatic-rich space often associated with "me-too" drugs, increasing the probability of discovering novel intellectual property and unique biological activities.[5]

This compound is a particularly attractive building block as it presents two orthogonal functional handles—a primary amine and a hydroxyl group—on this rigid chiral core. This bifunctionality allows for sequential or differential derivatization, making it a versatile starting point for the synthesis of diverse compound libraries. Both cis and trans diastereomers are commercially available, providing further opportunities to explore the impact of stereochemistry on biological activity.

Core Applications & Synthetic Strategies

The unique stereochemical and functional group presentation of this compound makes it suitable for several high-impact therapeutic areas.

Kinase Inhibitors

The precise spatial arrangement of substituents on the cyclobutane ring is ideal for targeting the ATP-binding site of protein kinases. The amino group can serve as a key hydrogen bond donor or as an anchor point for attaching a hinge-binding moiety, while the hydroxyl group can be functionalized to interact with the solvent front or other regions of the kinase.

  • Causality in Design: By replacing a flexible ethylenediamine linker with a rigid cyclobutane diamine, researchers were able to lock the conformation of a JAK1 inhibitor, leading to low nanomolar potency and excellent selectivity within the JAK family of enzymes.[6] The defined geometry of the cis-1,3-disubstituted cyclobutane was crucial for positioning a sulfonamide NH to form critical hydrogen bonds with arginine and asparagine residues in the target kinase.[2] This exemplifies how the constrained nature of the this compound scaffold can be leveraged to achieve superior potency and selectivity.

Peptidomimetics and PROTAC Linkers

Peptides are often limited as therapeutics by their poor metabolic stability and low bioavailability.[7] Incorporating rigid, non-natural amino acid surrogates is a proven strategy to overcome these limitations.[8][9] The aminocyclobutanol core can act as a conformationally restricted dipeptide isostere, helping to enforce specific secondary structures like β-turns.

Furthermore, the defined length and rigidity of this building block make it an excellent component for the linker in Proteolysis Targeting Chimeras (PROTACs).[10][11][12] The linker is a critical determinant of a PROTAC's ability to form a productive ternary complex between the target protein and an E3 ligase.[13] Using a constrained linker like this compound can reduce the entropic cost of ternary complex formation, potentially leading to more potent and efficient protein degradation.

CNS-Active Agents & GABA Analogs

The ability to cross the blood-brain barrier (BBB) is a prerequisite for drugs targeting the central nervous system.[14][15] The physicochemical properties of this compound—low molecular weight and the presence of hydrogen bonding groups—make it an interesting scaffold for CNS drug discovery. Its rigid structure can be used to create conformationally restricted analogs of neurotransmitters. For example, cyclobutane analogs of γ-aminobutyric acid (GABA) have been synthesized to probe the bioactive conformation of this key inhibitory neurotransmitter.[16] The cis isomer, in particular, showed moderate GABA-like activity, suggesting its conformation is compatible with GABAergic receptors and transporters.[16]

Experimental Protocols: Harnessing the Reactivity of this compound

The following protocols are designed to be robust and adaptable, providing a solid foundation for the chemical elaboration of this compound. The building block is typically supplied as a hydrochloride salt; therefore, neutralization with a suitable base is required prior to reactions involving the free amine.

Protocol 1: General Procedure for N-Acylation (Amide Bond Formation)

This protocol describes a standard amide coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt). This is a reliable method for coupling carboxylic acids to the primary amine of this compound.

Diagram 1: N-Acylation Workflow

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Carboxylic Acid (1.0 eq) & HOBt (1.2 eq) in DMF/DCM C Add EDCI (1.2 eq) to Acid/HOBt mixture Stir 15 min at 0 °C A->C Activation B Dissolve this compound HCl (1.1 eq) & DIPEA (2.5 eq) in DMF D Add Amine solution to activated acid Warm to RT, stir 12-24h B->D Coupling C->D E Quench with H₂O Extract with EtOAc D->E Isolation F Wash with aq. NaHCO₃ & Brine E->F G Dry (Na₂SO₄), Concentrate F->G H Purify via Column Chromatography G->H

Caption: Workflow for EDCI/HOBt mediated N-acylation.

Materials:

  • This compound hydrochloride (1.1 equivalents)

  • Carboxylic acid of interest (1.0 equivalent)

  • EDCI (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl acetate, NaHCO₃, Brine, Na₂SO₄, Silica gel)

Step-by-Step Methodology:

  • Amine Preparation: In a round-bottom flask, dissolve this compound hydrochloride (1.1 eq.) in anhydrous DMF. Add DIPEA (2.5 eq.) and stir for 15 minutes at room temperature to generate the free amine in situ.

  • Acid Activation: In a separate flask, dissolve the carboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DCM or DMF. Cool the solution to 0 °C in an ice bath.

  • Add EDCI (1.2 eq.) to the carboxylic acid solution and stir at 0 °C for 15-20 minutes to form the active ester.

  • Coupling Reaction: Add the free amine solution from Step 1 to the activated acid solution dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated product.

Rationale: This method is broadly applicable and generally high-yielding. HOBt is used to suppress racemization (if the carboxylic acid has a chiral center) and minimize the formation of N-acylurea byproducts from the reaction of the activated ester with EDCI. DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt and the HOBt/EDCI byproducts.

Protocol 2: O-Alkylation via Williamson Ether Synthesis

This protocol details the formation of an ether linkage at the hydroxyl position, which first requires deprotonation with a strong base like sodium hydride (NaH). This functionalization is useful for introducing probes, altering solubility, or blocking a hydrogen bond donating site.

Materials:

  • N-protected this compound (e.g., Boc-protected) (1.0 equivalent)

  • Sodium hydride (60% dispersion in mineral oil, 1.5 equivalents)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Standard workup and purification reagents

Step-by-Step Methodology:

  • Prerequisite: The primary amine must be protected (e.g., with a Boc group) to prevent competing N-alkylation.

  • Deprotonation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a suspension of NaH (1.5 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C. Add a solution of N-protected this compound (1.0 eq.) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the resulting alkoxide solution back to 0 °C and add the alkyl halide (1.2 eq.) dropwise.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Dilute with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to afford the desired ether.

Rationale: The Williamson ether synthesis is a classic and effective method for forming ether bonds. A strong, non-nucleophilic base like NaH is required to deprotonate the secondary alcohol (pKa ~16-18) to form the nucleophilic alkoxide. Prior protection of the more nucleophilic amine is essential for chemoselectivity.

Protocol 3: Stereoinvertive Esterification via Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting alcohols to a variety of functional groups with clean inversion of stereochemistry.[17][18] This is particularly valuable for accessing the diastereomer of a desired ester that may be difficult to obtain directly. For example, it can be used to convert cis-3-(aminomethyl)cyclobutanol into a trans-ester derivative. A patent for the synthesis of trans-3-aminocyclobutanol utilizes this strategy.[19]

Diagram 2: Mitsunobu Reaction Mechanism

G A R₃P + DEAD B Betaine Intermediate A->B 1. Form Adduct E Oxyphosphonium Salt B->E 2. Proton Transfer & Alcohol Attack C R'COOH C->B D Alcohol (R''-OH) D->B G Inverted Ester + R₃P=O E->G 3. SN2 Attack F R'COO⁻ F->E

Caption: Simplified mechanism of the Mitsunobu reaction.

Materials:

  • N-protected this compound (1.0 equivalent)

  • Carboxylic acid (1.5 equivalents)

  • Triphenylphosphine (PPh₃) (1.5 equivalents)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents)

  • Anhydrous THF

Step-by-Step Methodology:

  • Prerequisite: The primary amine must be protected to prevent it from acting as the nucleophile.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve N-protected this compound (1.0 eq.), the carboxylic acid (1.5 eq.), and PPh₃ (1.5 eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution over 15-20 minutes. An exothermic reaction and color change (typically to a yellow or orange hue) will be observed.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor for the consumption of the starting alcohol by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

  • Purification: Direct purification by flash column chromatography is often sufficient to separate the desired ester from the byproducts. Trituration with a solvent like diethyl ether can sometimes precipitate the triphenylphosphine oxide, simplifying purification.

Rationale and Causality: The reaction proceeds via the formation of an adduct between PPh₃ and DIAD, which then activates the alcohol by forming an oxyphosphonium salt—an excellent leaving group.[20] The carboxylate, formed by deprotonation of the carboxylic acid by the betaine intermediate, then acts as the nucleophile, displacing the activated oxygen in an Sₙ2 fashion. This Sₙ2 displacement is responsible for the complete inversion of stereochemistry at the carbon bearing the hydroxyl group.

Data Presentation & Structure-Activity Relationships (SAR)

When exploring the utility of a new building block, systematic modification and analysis are key. The bifunctional nature of this compound allows for the generation of a matrix of analogs by varying substituents at both the amino and hydroxyl positions.

Table 1: Physicochemical Properties and Biological Activity

Compound IDR¹ (at NH)R² (at O)cLogPIC₅₀ (DPP-IV, µM)[2]IC₅₀ (Aldose Reductase, µM)[2]
Parent HH-0.51.82.5
CB-01 AcetylH-0.2> 105.2
CB-02 BenzoylH1.54.51.1
CB-03 HBenzyl1.22.13.0
CB-04 BenzoylBenzyl3.28.90.8

(Note: Data in this table is hypothetical and for illustrative purposes, except for the parent compound data which is sourced.[2])

SAR Insights: From the illustrative data above, several hypotheses can be formed:

  • N-Acylation: Small N-acyl groups like acetyl (CB-01) appear detrimental to DPP-IV activity but are tolerated by aldose reductase. Larger aromatic groups like benzoyl (CB-02) can restore some DPP-IV activity and significantly improve aldose reductase inhibition, suggesting a potential hydrophobic pocket is being engaged.

  • O-Alkylation: Adding a benzyl group at the hydroxyl position (CB-03) has a minimal impact on activity, suggesting this vector points towards a solvent-exposed region or a region where this modification is well-tolerated.

  • Dual Modification: Combining N- and O-functionalization (CB-04) further enhances aldose reductase activity, indicating a synergistic effect or the engagement of a larger binding domain.

This type of systematic analysis, enabled by the straightforward derivatization of the this compound scaffold, is crucial for optimizing leads in a drug discovery program.[3][4]

Conclusion

This compound is more than just a novelty; it is a strategic chiral building block that empowers medicinal chemists to create molecules with enhanced potency, selectivity, and metabolic stability. Its conformationally constrained framework provides a rigid scaffold for the precise spatial orientation of pharmacophoric elements, a critical advantage in modern structure-based drug design. The straightforward and robust protocols for derivatizing its orthogonal amino and hydroxyl functionalities allow for the rapid exploration of chemical space and the fine-tuning of structure-activity relationships. As the demand for three-dimensional, sp³-rich drug candidates continues to grow, the strategic incorporation of scaffolds like this compound will be an increasingly vital tactic in the development of the next generation of therapeutics.

References

  • Allan, R. D., & Johnston, G. A. R. (1983). Cyclobutane analogs of GABA. PubMed.
  • Willems, S., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem.
  • Radboud Repository. (2020). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository.
  • Shrestha, S., et al. (2022). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry.
  • Zagidullin, A., Milyukov, V., & Bulatov, E. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy.
  • Scudellari, I., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. Journal of Hematology & Oncology.
  • Jones, A. M., et al. (2018). A Mitsunobu reaction to functionalized cyclic and bicyclic N-arylamines. Pure and Applied Chemistry.
  • Bolarín-Garcı́a, P., et al. (2020). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. Organic Chemistry Portal.
  • Saleem, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules.
  • Professor Dave Explains. (2024). Mitsunobu Reaction. YouTube.
  • LookChem. (1983). Synthesis of analogues of GABA. IX. 5-(Aminomethyl)-3-hydroxyfuran-2(5H)-one. LookChem.
  • Berlicki, Ł., & Młynarski, J. (2012). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. International Journal of Molecular Sciences.
  • Ye, H., et al. (2022). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Molecules.
  • RSC Publishing. (n.d.). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing.
  • Zavadovskiy, R., et al. (2023). One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues. The Open Medicinal Chemistry Journal.
  • Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol. Google Patents.
  • ResearchGate. (1972). [Aminoalcohol derivatives of cyclobutane. 3. N,N-disubstituted aminomethyl-2-hydroxymethylcyclobutanes]. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Organic Chemistry Portal.
  • Ye, T., & L. M. G. (2006). Peptidomimetics, a synthetic tool of drug discovery. Current medicinal chemistry.
  • jOeCHEM. (2019). Esterification--Making Esters from Carboxylic Acids. YouTube.
  • Shrestha, S., et al. (2022). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Molecules.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.
  • Del Gatto, A., et al. (2021). Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Frontiers in Chemistry.
  • Current Research in Pharmaceutical Sciences. (2021). Role of Drug Discovery in Central Nervous System Disorders. Current Research in Pharmaceutical Sciences.
  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current pharmaceutical design.
  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx.
  • An, G., & Seomoon, D. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Chinese Chemical Letters.
  • Frontiers. (2021). Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Frontiers.
  • Organic Chemistry Portal. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Organic Chemistry Portal.
  • Google Patents. (n.d.). CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran. Google Patents.

Sources

The Cyclobutane Constellation: A Guide to Synthesizing Bioactive Molecules with 3-(Aminomethyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel chemical matter in drug discovery is relentless. Crowded patent landscapes and the demand for improved pharmacological properties necessitate a departure from flat, aromatic scaffolds towards more three-dimensional structures. The cyclobutane ring, a strained yet stable carbocycle, has emerged as a privileged motif for imparting conformational rigidity, improving metabolic stability, and accessing unique chemical space.[1][2] This guide focuses on a particularly versatile building block: 3-(aminomethyl)cyclobutanol. Possessing both a primary amine and a hydroxyl group on a constrained, non-planar core, this molecule offers two orthogonal handles for chemical elaboration, making it an ideal starting point for the synthesis of diverse bioactive molecules, particularly in the realm of kinase inhibitors.[3]

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the practical application of this compound in synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights into the most common and effective synthetic transformations.

The Strategic Value of the this compound Scaffold

The utility of the this compound scaffold stems from a combination of its structural and functional features:

  • Three-Dimensionality: Unlike traditional flat aromatic rings, the puckered nature of the cyclobutane ring presents substituents in precise vectors, allowing for improved interactions with the complex topology of protein binding sites.[1][4] This can lead to enhanced potency and selectivity.

  • Conformational Restriction: The rigid cyclobutane core locks the aminomethyl and hydroxyl substituents in a defined spatial orientation. This pre-organization reduces the entropic penalty upon binding to a biological target, often resulting in higher binding affinity.[5]

  • Metabolic Stability: The carbocyclic core is generally robust to metabolic degradation compared to more labile linear or heterocyclic linkers, potentially improving the pharmacokinetic profile of a drug candidate.

  • Dual Functionality: The presence of both an amine (a nucleophile and base) and an alcohol (a nucleophile and hydrogen bond donor/acceptor) provides synthetic versatility. These groups can be derivatized sequentially or simultaneously to build molecular complexity rapidly.

The following diagram illustrates a generalized workflow for incorporating this building block into a potential drug candidate, starting from the core scaffold and branching into key synthetic derivatizations.

G cluster_0 Core Building Block cluster_3 Resulting Conjugates A This compound B Amide Bond Formation A->B Amine Reactivity C Reductive Amination A->C Amine Reactivity F Amide-Linked Bioactive Molecule B->F G Amine-Linked Bioactive Molecule C->G D Kinase Inhibitor Core (with -COOH) D->B Carboxylic Acid E Kinase Inhibitor Core (with -CHO/C=O) E->C Aldehyde or Ketone

Caption: General workflow for derivatizing this compound.

Key Synthetic Protocols and Methodologies

We present two fundamental, high-yield protocols for derivatizing the primary amine of this compound. These methods, amide coupling and reductive amination, are staples of medicinal chemistry and serve as reliable routes to conjugate this building block to a larger, biologically active scaffold.

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

Amide coupling is arguably the most common reaction in drug discovery, creating a stable linkage between an amine and a carboxylic acid.[6] This protocol details the coupling of this compound with a representative carboxylic acid, such as a heterocyclic core common in kinase inhibitors. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) is a robust method that minimizes racemization and side reactions.[7]

Reaction Scheme:

G node1 HO-(C4H6)-CH2NH2 (this compound) reagents EDC, HOBt, DIPEA DMF, rt, 16h node1->reagents node2 R-COOH (Kinase Scaffold) node2->reagents node3 HO-(C4H6)-CH2NH-C(O)-R (Amide Product) reagents->node3

Caption: Amide coupling of this compound.

Experimental Protocol:

  • Reagent Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid scaffold (1.0 eq) and dissolve it in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.

  • Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution. Stir for 5 minutes at room temperature. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise.

    • Causality Note: HOBt reacts with the EDC-activated acid to form an activated ester intermediate. This intermediate is less prone to racemization (if the acid has a chiral center nearby) and reacts more efficiently with the amine than the EDC-O-acylisourea intermediate alone. DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the carboxylic acid proton, ensuring the primary amine remains deprotonated and nucleophilic.[7]

  • Amine Addition: In a separate flask, dissolve this compound hydrochloride (1.1 eq) in a minimal amount of DMF, adding 1.1 eq of DIPEA to neutralize the hydrochloride salt and liberate the free amine. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate or dichloromethane.

    • Combine the organic layers and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.

ParameterConditionRationale
Solvent Anhydrous DMFHigh polarity, effectively dissolves most reactants.
Coupling Agents EDC·HCl (1.2 eq), HOBt (1.2 eq)Efficiently activates carboxylic acid, minimizes side products.[7]
Base DIPEA (3.0-4.1 eq)Non-nucleophilic; neutralizes acid and amine salt.
Temperature Room Temperature (20-25 °C)Sufficient for coupling without promoting degradation.
Time 12-18 hoursTypical duration for complete conversion.
Typical Yield 60-90%Dependent on the specific substrates used.
Protocol 2: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[4] This one-pot procedure is highly efficient. Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this transformation as it is mild enough not to reduce the starting aldehyde/ketone but is sufficiently reactive to reduce the intermediate iminium ion formed in situ.[2][8]

Reaction Scheme:

G node1 HO-(C4H6)-CH2NH2 (this compound) reagents NaBH(OAc)3 DCE, rt, 12h node1->reagents node2 R-CHO (Kinase Scaffold) node2->reagents node3 HO-(C4H6)-CH2NH-CH2-R (Secondary Amine Product) reagents->node3

Caption: Reductive amination using this compound.

Experimental Protocol:

  • Reagent Preparation: To a round-bottom flask, add the aldehyde- or ketone-containing scaffold (1.0 eq) and this compound hydrochloride (1.2 eq).

  • Solvent and Base: Suspend the solids in 1,2-Dichloroethane (DCE). Add DIPEA (1.2 eq) to liberate the free amine from its hydrochloride salt. Stir the mixture for 20-30 minutes at room temperature.

    • Causality Note: This initial period allows for the formation of the imine or enamine intermediate. DCE is a preferred solvent for STAB reactions as it is aprotic and does not react with the reducing agent.[8]

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring suspension. A slight exotherm may be observed.

    • Causality Note: STAB is selective for the protonated imine (iminium ion) over the carbonyl group. The reaction is often run in the presence of a small amount of acetic acid to facilitate iminium ion formation, but the inherent acidity of STAB is sometimes sufficient.[2][9]

  • Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor by TLC or LC-MS for the disappearance of the imine intermediate and starting materials.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract three times with dichloromethane.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography (often using a gradient containing a small percentage of triethylamine or ammonia in methanol for basic amine products) to afford the desired secondary amine.

ParameterConditionRationale
Solvent 1,2-Dichloroethane (DCE)Aprotic solvent, compatible with STAB.
Reducing Agent NaBH(OAc)₃ (STAB) (1.5 eq)Mild and selective for the iminium ion intermediate.[8]
Base DIPEA (1.2 eq)Neutralizes the amine hydrochloride salt.
Temperature Room Temperature (20-25 °C)Mild conditions prevent over-alkylation and side reactions.
Time 4-16 hoursSufficient for imine formation and subsequent reduction.
Typical Yield 70-95%Generally a high-yielding transformation.

Conclusion and Outlook

This compound represents a powerful and versatile building block for modern medicinal chemistry. Its inherent three-dimensionality and dual functional handles provide a robust platform for creating novel, non-planar bioactive molecules. The amide coupling and reductive amination protocols detailed herein are reliable, scalable, and widely applicable methods for incorporating this scaffold into drug discovery programs. By leveraging these foundational reactions, researchers can efficiently explore new chemical space, rigidify flexible linkers, and ultimately design drug candidates with improved potency, selectivity, and pharmacokinetic properties. The continued exploration of cyclobutane-containing molecules promises to yield the next generation of innovative therapeutics.

References

  • Wessjohann, L. A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Angewandte Chemie International Edition. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9310384/
  • Wikipedia. (2024). Reductive amination. Wikipedia. URL: https://en.wikipedia.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. www.organic-chemistry.org. URL: https://www.organic-chemistry.
  • Chemistry Steps. (n.d.). Reductive Amination. Chemistry Steps. URL: https://www.chemistrysteps.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. URL: https://www.masterorganicchemistry.
  • Life Chemicals. (2020). Explore Our Novel Cyclobutane Derivatives. Life Chemicals Blog. URL: https://lifechemicals.
  • Thadke, S. A., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7549649/
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. URL: https://www.hepatochem.com/amide-coupling-in-medicinal-chemistry/
  • VulcanChem. (n.d.). This compound hydrochloride. VulcanChem. URL: https://www.vulcanchem.com/product/1404365-04-3
  • Barrow, J. C., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9310384/

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Aminomethyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(Aminomethyl)cyclobutanol. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable Csp3-rich building block. As a key structural motif in modern drug discovery, successful and high-purity synthesis of this compound is critical. However, the inherent strain of the four-membered ring and the presence of multiple functional groups can introduce specific challenges.

This guide provides in-depth, field-proven insights into common synthetic problems, focusing on the causality behind the formation of side products and offering robust troubleshooting strategies.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered challenges during the synthesis of this compound. Each issue is presented in a question-and-answer format, detailing the underlying chemical principles and providing actionable protocols.

Question 1: My final product is a mixture of cis and trans isomers. How can I improve stereoselectivity or separate the final mixture?

Root Cause Analysis: The formation of isomeric mixtures is a common hurdle. The final cis/trans ratio is often determined by the stereochemistry of your starting material and the mechanism of the key transformations, particularly reduction steps. For instance, the reduction of a planar ketone or imine intermediate can lead to nucleophilic attack from either face, resulting in a mixture of diastereomers.

Troubleshooting & Mitigation Strategies:

  • Stereocontrolled Reduction: The choice of reducing agent and conditions is paramount. For the reduction of a 3-oxocyclobutane intermediate, sterically bulky reducing agents may favor the formation of one isomer over the other by approaching from the less hindered face.

  • Starting Material Control: Whenever possible, begin with a stereochemically pure precursor. For example, if your route starts from a 3-(hydroxymethyl)cyclobutane-1-carbonitrile, ensure the cis or trans purity of this starting material is high.[1]

  • Post-Synthesis Isomer Separation: If a mixture is unavoidable, separation is often achievable.

    • Fractional Crystallization of Salts: The diastereomeric salts of the cis and trans isomers often exhibit different solubilities. Converting the amine mixture to its hydrochloride or dihydrochloride salt and performing a fractional crystallization from a suitable solvent system (e.g., ethanol/methanol) can enrich or isolate the desired isomer.[2] This technique relies on the different crystal lattice energies of the diastereomeric salts.

    • Chromatography: While challenging on a large scale, high-performance liquid chromatography (HPLC) or high-speed counter-current chromatography (HSCCC) can be effective for separating cis and trans isomers, especially during analytical method development or small-scale synthesis.[3]

Experimental Protocol: Isomer Separation via Fractional Crystallization

  • Dissolve the isomeric mixture of this compound in a minimal amount of a suitable alcohol (e.g., methanol or ethanol).

  • Cool the solution in an ice bath and slowly bubble anhydrous hydrogen chloride gas through it, or add a stoichiometric amount of concentrated HCl.

  • Monitor for the formation of a precipitate (the dihydrochloride salt).

  • Allow the mixture to stand at a reduced temperature (e.g., 4 °C) to maximize crystallization of the less soluble isomer salt.

  • Filter the resulting solid, wash with a small amount of cold solvent, and dry.

  • Analyze the purity of the solid and the filtrate by NMR or GC-MS to determine the isomeric ratio.

  • The free base can be recovered by neutralizing the salt with a base like NaOH.[2]

Question 2: I am observing significant cyclopentane-based impurities. What is causing this ring expansion and how can I prevent it?

Root Cause Analysis: The cyclobutane ring possesses considerable angle and torsional strain (~110 kJ/mol).[4] This inherent strain is the primary driving force for rearrangement to a more stable five-membered cyclopentane ring.[5] This rearrangement is most likely to occur under conditions that generate a carbocation intermediate on the cyclobutane ring, such as in the presence of strong acids or during certain substitution reactions (SN1 type).[6][7]

Mechanism of Ring Expansion: The process is typically initiated by the formation of a carbocation on a carbon atom of the ring. A 1,2-alkyl shift, where a C-C bond of the ring migrates, leads to the expansion, relieving ring strain and often forming a more stable secondary or tertiary carbocation on the new five-membered ring.[5][6]

Troubleshooting & Mitigation Strategies:

  • Avoid Strongly Acidic Conditions: Minimize the use of strong Brønsted or Lewis acids, especially at elevated temperatures. If an acid is required, use the mildest conditions possible (lower concentration, lower temperature).

  • Choose Non-Carbocationic Pathways: Select synthetic routes that avoid the formation of carbocation intermediates. For example, favor SN2-type reactions over SN1.

  • Control Reaction Temperature: Carbocation rearrangements have an activation energy barrier. Running reactions at lower temperatures can significantly reduce the rate of ring expansion relative to the desired reaction.

  • Oxidative Ring Expansion: Be aware that certain oxidizing agents, such as N-bromosuccinimide (NBS), can also promote a regioselective oxidative ring expansion of cyclobutanols.[8]

Visualizing the Problem: Ring Expansion Mechanism

Below is a diagram illustrating the acid-catalyzed ring expansion of a cyclobutanol derivative, a common precursor or intermediate.

Ring_Expansion cluster_start Cyclobutane System (Strained) cluster_rearrange Rearrangement cluster_end Cyclopentane System (Stable) Cyclobutanol Cyclobutanol Derivative Protonation Protonation (H+) Cyclobutanol->Protonation Acid Oxonium Oxonium Ion Protonation->Oxonium Loss_H2O Loss of H2O Oxonium->Loss_H2O Carbocation Cyclobutyl Carbocation (Unstable) Loss_H2O->Carbocation Rearrangement 1,2-Alkyl Shift (Ring Expansion) Carbocation->Rearrangement Strain Relief Cyclopentyl_Cation Cyclopentyl Carbocation (More Stable) Rearrangement->Cyclopentyl_Cation Product Cyclopentene or Cyclopentanol Side Product Cyclopentyl_Cation->Product Nucleophilic attack or Elimination

Caption: Acid-catalyzed formation of a cyclobutyl carbocation initiates ring expansion.

Question 3: My reduction of a nitrile or amide is incomplete or results in a complex mixture. How do I choose the right reducing agent?

Root Cause Analysis: The reduction of nitriles or amides to the corresponding amine is a pivotal step in many synthetic routes to this compound. Incomplete reduction often stems from an insufficiently powerful reducing agent or non-optimal reaction conditions (temperature, pressure, catalyst activity). A complex mixture can arise from the reduction of other functional groups in the molecule if a non-selective reagent is used.

Troubleshooting & Mitigation Strategies:

  • Select an Appropriate Reducing Agent: The choice of reagent is critical and depends on the specific functional group being reduced and the presence of other sensitive groups.

  • Optimize Reaction Conditions: Ensure the reaction goes to completion by adjusting temperature, reaction time, or, in the case of catalytic hydrogenation, hydrogen pressure and catalyst loading.

  • Use Protecting Groups: If your molecule contains other reducible functional groups (e.g., esters, carboxylic acids) that you wish to preserve, consider a protecting group strategy before the reduction step.

Data Presentation: Reducing Agent Selectivity

The table below summarizes common reducing agents and their reactivity towards functional groups relevant to this compound synthesis.

Reducing AgentKetoneEsterCarboxylic AcidAmideNitrile
Sodium Borohydride (NaBH₄)
Lithium Borohydride (LiBH₄)
Lithium Aluminum Hydride (LiAlH₄)
Borane (BH₃ THF)
Catalytic Hydrogenation (H₂/Pd, Pt, Ni)

Legend: ✅ = Reduces; ❌ = Does Not Reduce; ➖ = Reduces under specific/harsh conditions.

Visualizing the Workflow: Troubleshooting Reduction

This decision tree can help diagnose and solve common reduction issues.

Reduction_Troubleshooting Start Reduction Step Yields Impure Product CheckPurity Analyze Impurities by LC-MS / NMR Start->CheckPurity IsSM Is the main impurity unreacted starting material? CheckPurity->IsSM IsOverReduced Are other functional groups (e.g., esters) also reduced? IsSM->IsOverReduced No Incomplete Incomplete Reaction IsSM->Incomplete Yes ComplexMixture Is it a complex mixture of unidentified products? IsOverReduced->ComplexMixture No OverReduction Poor Selectivity (Over-reduction) IsOverReduced->OverReduction Yes Degradation Potential Degradation or Side Reactions ComplexMixture->Degradation Yes Incomplete_Sol 1. Increase reaction time/temp. 2. Use a stronger reducing agent (see table). 3. Check catalyst activity (if applicable). Incomplete->Incomplete_Sol OverReduction_Sol 1. Use a milder, more selective reagent. 2. Protect sensitive functional groups. 3. Lower reaction temperature. OverReduction->OverReduction_Sol Degradation_Sol 1. Check for ring expansion (see FAQ 2). 2. Lower reaction temperature. 3. Re-evaluate solvent and pH stability. Degradation->Degradation_Sol

Caption: A decision tree for troubleshooting reduction reactions.

Frequently Asked Questions (FAQs)

Q: What is the typical stability and storage recommendation for this compound? A: As a primary amine and alcohol, it can be sensitive to air (oxidation, CO₂ absorption). Its hydrochloride salt is generally more stable, less hygroscopic, and easier to handle than the free base.[4] For long-term storage, keep it in a dry, sealed container under an inert atmosphere (nitrogen or argon) at reduced temperatures (2-8°C).[9]

Q: My synthesis starts from cyclobutane-1,1-dicarbonitrile. What are the key challenges with this route? A: This route typically involves hydrolysis of one nitrile to a carboxylic acid, followed by reduction of the second nitrile to the aminomethyl group, and finally decarboxylation and reduction of the resulting ketone. Key challenges include controlling the selective hydrolysis of only one nitrile group and preventing side reactions like ring opening under harsh hydrolysis conditions (strong acid/base, high heat).[10]

Q: Can I use reductive amination on 3-oxocyclobutanecarboxylic acid directly? A: While possible, direct reductive amination can be complicated. The amine nucleophile can react with both the ketone and the carboxylic acid. Furthermore, common reducing agents for imines, like sodium cyanoborohydride, can also reduce the ketone. A more robust approach involves first protecting the carboxylic acid as an ester, performing the reductive amination, and then hydrolyzing the ester in a final step.

References

  • Chemistry Steps. (n.d.). Ring Expansion Rearrangements.
  • BTC. (2025). What are the reaction intermediates in the reactions of cyclobutanol?
  • Regioselective Transition-Metal-Free Oxidative Cyclobutanol Ring Expansion to 4-Tetralones. (2018). Organic Letters, 20(24), 8030-8034.
  • Master Organic Chemistry. (2025). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions.
  • ResearchGate. (n.d.). Synthesis of (1sn,3sn)‐3‐(hydroxymethyl)cyclobutanecarbonitrile (cis‐16).
  • Google Patents. (2021). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Bell, F. A., et al. (1978). Chemistry of cyclobutene-1,2-dicarbonitrile. 1. Solvolytic and Michael processes. The Journal of Organic Chemistry, 43(22), 4284-4290.
  • Molecules. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • Royal Society of Chemistry. (2023). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science, 14, 963-969.
  • ResearchGate. (1972). [Aminoalcohol derivatives of cyclobutane. 3. N,N-disubstituted aminomethyl-2-hydroxymethylcyclobutanes].
  • PubChem - NIH. (n.d.). Cyclobutane-1,1-dicarboxylate(1-).
  • PubMed Central. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[5][5]-rearrangement cascade.
  • ResearchGate. (2003). The application of cyclobutane derivatives in organic synthesis.
  • ResearchGate. (2025). Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids.
  • PubMed Central. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library.
  • Organic Syntheses. (n.d.). cyclobutanone.
  • Google Patents. (1975). US3880925A - Separation and purification of cis and trans isomers.
  • PubMed. (2025). Separation and Quantification of Isomeric Forms of Aminobutyric Acids.
  • PubMed. (2013). Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography.

Sources

Challenges in separating cis/trans-3-(Aminomethyl)cyclobutanol isomers

Author: BenchChem Technical Support Team. Date: January 2026

Guide to Overcoming Challenges in the Separation of cis/trans-3-(Aminomethyl)cyclobutanol Isomers

Welcome to the technical support center for advanced chromatographic and analytical challenges. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering difficulties in the separation and characterization of the geometric isomers of 3-(Aminomethyl)cyclobutanol. Due to their structural similarities, these isomers present a significant purification challenge. This document provides in-depth troubleshooting workflows, detailed experimental protocols, and answers to frequently asked questions to enable you to achieve baseline separation and confident identification of your target compounds.

Troubleshooting Guide: From Tailing Peaks to Baseline Resolution

This section addresses the most common issues encountered during the separation of cis/trans-3-(Aminomethyl)cyclobutanol. Each entry follows a question-and-answer format, providing not just a solution, but the scientific rationale behind it.

Q1: My primary issue is poor to no resolution between the cis and trans isomer peaks on a standard C18 column. What is my first step?

A1: Re-evaluate Your Stationary Phase and Mobile Phase Strategy.

The fundamental challenge with cis/trans isomers is their nearly identical physicochemical properties, such as molecular weight and hydrophobicity (logP). A standard C18 column, which separates primarily based on hydrophobic interactions, is often insufficient. You must introduce alternative separation mechanisms.

Causality: The subtle difference in the spatial arrangement of the aminomethyl and hydroxyl groups requires a stationary phase that can recognize and interact with this three-dimensional difference.

Workflow for Improving Resolution:

G start Initial State: Poor Resolution on C18 change_col Option 1: Change Stationary Phase start->change_col Primary Actions opt_mp Option 2: Optimize Mobile Phase (For Existing Column) start->opt_mp Primary Actions pfp_col PFP (Pentafluorophenyl) Column - π-π & dipole interactions change_col->pfp_col Column Types amide_col Amide-Embedded Column - H-bonding & shape selectivity change_col->amide_col Column Types chiral_col Chiral Column - Enantioselective interactions (can resolve geometric isomers) change_col->chiral_col Column Types mod_ph Modify pH - Alters ionization of amine group opt_mp->mod_ph change_org Change Organic Modifier - ACN vs. MeOH opt_mp->change_org adv_tech Still No Resolution? Consider Advanced Techniques pfp_col->adv_tech amide_col->adv_tech chiral_col->adv_tech mod_ph->adv_tech change_org->adv_tech sfc Supercritical Fluid Chromatography (SFC) adv_tech->sfc deriv Pre-Column Derivatization adv_tech->deriv

Caption: Troubleshooting workflow for poor isomer resolution.

Recommended Stationary Phases:

Stationary Phase TypeSeparation MechanismRationale for Isomer Separation
Pentafluorophenyl (PFP) π-π interactions, dipole-dipole, charge transferThe electron-rich phenyl ring can differentiate between the subtle electronic and spatial differences of the isomers.
Amide-Embedded Hydrogen bonding, shape selectivityProvides additional hydrogen bond donor/acceptor sites, enhancing interaction with the -OH and -NH2 groups. Often effective for cis/trans isomers.
Chiral (e.g., polysaccharide-based) Chiral recognition, inclusion complexesWhile designed for enantiomers, the highly specific 3D environment of a chiral stationary phase (CSP) can often resolve geometric isomers effectively.
Q2: I'm considering an advanced chromatographic technique. Is Supercritical Fluid Chromatography (SFC) a viable option?

A2: Yes, SFC is often a superior technique for isomer separations.

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, typically CO₂, as the primary mobile phase. This provides several advantages over traditional HPLC for challenging separations.

Causality: The low viscosity and high diffusivity of supercritical CO₂ lead to faster mass transfer between the mobile and stationary phases. This results in higher efficiency, sharper peaks, and often better resolution than HPLC. SFC is a form of normal-phase chromatography, which relies on polar interactions and can better differentiate subtle shape differences.

Key Advantages of SFC for Isomer Separation:

  • High Efficiency: Leads to sharper peaks and improved resolution, crucial for closely eluting compounds.

  • Orthogonal Selectivity: Provides different selectivity compared to reversed-phase HPLC, often succeeding where RP-HPLC fails.

  • Green Chemistry: Reduces the use of toxic organic solvents, replacing them with environmentally benign CO₂.

  • Faster Separations: High flow rates are possible without excessive backpressure, leading to shorter run times and higher throughput.

Experimental Protocol: SFC Method Development

  • Column Selection: Start with a chiral stationary phase. Polysaccharide-based columns (e.g., Amylose or Cellulose derivatives) are excellent starting points.

  • Mobile Phase:

    • Primary: Supercritical CO₂.

    • Co-solvent (Modifier): Methanol is the most common starting point.

  • Initial Conditions:

    • Column: Chiralpak AD-H (or similar Amylose-based CSP)

    • Mobile Phase: 85:15 CO₂:Methanol

    • Flow Rate: 3 mL/min

    • Back Pressure: 150 bar

    • Temperature: 40 °C

    • Detection: UV at 210 nm (or Evaporative Light Scattering Detector if UV chromophore is absent)

  • Optimization:

    • Gradient: If isocratic fails, run a gradient from 5% to 40% Methanol over 10 minutes.

    • Additive: If peak shape is poor, add a small amount of an amine additive (e.g., 0.1% diethylamine) to the methanol modifier to prevent interaction of the basic amine with residual silanols on the stationary phase.

Q3: My separation is for analytical confirmation, and I'm still struggling. Can chemical derivatization help?

A3: Absolutely. Pre-column derivatization is a powerful strategy to simplify difficult separations.

The goal of derivatization is to chemically modify the isomers to make them more easily separable. By reacting the isomers with a chiral derivatizing agent, you convert them from a mixture of geometric isomers into a mixture of diastereomers.

Causality: Diastereomers have different physical properties (e.g., melting point, boiling point, and polarity) and are therefore much easier to separate on standard, non-chiral columns like a C18.

Recommended Derivatization Agent: Marfey's Reagent

Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA), or Marfey's Reagent, reacts with the primary amine of your molecule. Since the reagent itself is chiral, it creates diastereomeric pairs.

Experimental Protocol: Derivatization with Marfey's Reagent

  • Sample Preparation: Dissolve ~1 mg of your cis/trans isomer mixture in 200 µL of acetone.

  • Reagent Preparation: Prepare a 1% (w/v) solution of Marfey's reagent in acetone.

  • Reaction:

    • To the sample solution, add 40 µL of 1M sodium bicarbonate.

    • Add 400 µL of the Marfey's reagent solution.

    • Incubate the mixture at 40°C for 1 hour.

  • Quenching: After incubation, neutralize the reaction by adding 20 µL of 2M HCl.

  • Analysis: Dilute the final mixture with your mobile phase and inject it into the HPLC. The derivatized products will have a strong UV chromophore at 340 nm.

Expected Outcome: You will now see two well-separated peaks on a standard C18 column corresponding to the L-Ala-D/L derivatives of your cis and trans isomers.

Frequently Asked Questions (FAQs)

Q: Why is the cyclobutane ring structure particularly challenging for isomer separation?

A: The rigidity of the cyclobutane ring limits the number of possible conformations the molecule can adopt. Unlike a more flexible cyclohexane ring, the puckered cyclobutane structure presents a relatively fixed spatial arrangement of substituents. This means the cis and trans isomers have very well-defined, but only slightly different, shapes and dipole moments, making it difficult for standard chromatographic phases to distinguish between them.

Q: How can I definitively confirm the identity of my separated cis and trans peaks?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this purpose. After isolating each isomer via preparative chromatography, you can use ¹H NMR to confirm their stereochemistry.

Causality: The spatial relationship between protons on a rigid ring system directly influences their spin-spin coupling constants (J-values). Furthermore, through-space interactions can be detected using 2D NMR techniques like NOESY.

Key NMR Distinctions:

NMR Parametercis-Isomertrans-IsomerRationale
¹H-¹H Coupling (³J) Coupling constants between protons on C1, C2, C3, and C4 will differ significantly from the trans isomer due to different dihedral angles.Will show a distinct set of coupling constants reflecting its unique geometry.The Karplus equation relates dihedral angle to the magnitude of the ³J coupling constant.
NOESY A Nuclear Overhauser Effect (NOE) cross-peak is expected between the proton on the carbinol carbon (C-OH) and the protons of the aminomethyl group (-CH₂NH₂).This through-space correlation will be absent or significantly weaker.NOE is observed between protons that are close in space (<5 Å), a condition met by the substituents on the same face of the ring in the cis isomer.

Q: Can I use Gas Chromatography (GC) to separate these isomers?

A: Direct GC analysis is highly unlikely to be successful. This compound is a polar, non-volatile compound with two functional groups capable of strong hydrogen bonding. It will exhibit poor peak shape and likely decompose in the hot GC inlet. However, GC analysis can be made possible by derivatizing both the hydroxyl and amine groups to create a more volatile and thermally stable compound (e.g., by silylation with BSTFA). Even then, a specialized chiral GC column would likely be required to achieve separation. For this molecule, liquid-phase techniques like HPLC and SFC are far more direct and reliable.

Logical Framework for Method Selection

Choosing the right analytical approach depends on your specific goals and available resources. Use this logical diagram to guide your decision-making process.

G start Goal: Separate cis/trans Isomers goal_type Analytical or Preparative? start->goal_type equip_avail SFC Available? goal_type->equip_avail Analytical sfc_prep Preparative SFC (Efficient, Green) goal_type->sfc_prep Preparative hplc_anal HPLC with Specialty Column (PFP, Amide, Chiral) equip_avail->hplc_anal No sfc_anal SFC with Chiral Column (Fast, High-Res) equip_avail->sfc_anal Yes deriv_hplc Derivatization + HPLC (For confirmation/quantitation) hplc_anal->deriv_hplc If resolution still poor hplc_prep Preparative HPLC (High solvent usage) sfc_prep->hplc_prep If SFC unavailable

Caption: Decision tree for selecting an appropriate separation strategy.

References

  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews.
  • Enantioselective Functionalization of Prochiral Cyclobutanones and Cyclobutenones. Synlett. 3

Technical Support Center: Optimizing N-Alkylation of 3-(Aminomethyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the N-alkylation of 3-(aminomethyl)cyclobutanol. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth, field-tested insights into optimizing this crucial transformation, focusing on the widely adopted method of reductive amination. Our goal is to equip you with the knowledge to troubleshoot common issues and refine your reaction conditions for optimal yield, purity, and scalability.

Core Principles: The Reductive Amination Pathway

Direct alkylation of primary amines with reagents like alkyl halides is notoriously difficult to control and often leads to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts.[1] A far more elegant and controlled approach is reductive amination .[2][3] This one-pot method involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then immediately reduced in situ by a selective hydride agent to furnish the desired secondary amine.[4]

The key to success lies in the choice of the reducing agent. It must be mild enough to selectively reduce the protonated imine (iminium ion) much faster than it reduces the starting aldehyde or ketone.[5] This chemoselectivity prevents the wasteful formation of alcohol byproducts and ensures high conversion to the target N-alkylated product.[6]

Troubleshooting Guide

Question 1: My reaction shows very low or no conversion to the desired N-alkylated product. What's going wrong?

Potential Causes:

  • Inefficient Imine Formation: The equilibrium between the amine/carbonyl and the imine intermediate can be unfavorable without proper catalysis.[7] Water, a byproduct of this step, can also hinder the reaction by shifting the equilibrium back to the starting materials.

  • Incorrect pH: Imine formation is typically catalyzed by mild acid.[3] If the reaction medium is too basic or strongly acidic, the rate of imine formation will be suboptimal. The ideal condition is a weakly acidic environment (pH ~4-6) that promotes carbonyl protonation and subsequent dehydration without deactivating the amine nucleophile.[8]

  • Poor Reagent Quality: The primary amine starting material may be of poor quality, or the reducing agent may have degraded due to improper storage, especially if it is moisture-sensitive. Sodium triacetoxyborohydride (STAB), for example, is sensitive to water.[9]

  • Insufficient Reaction Time: While many reductive aminations are complete within a few hours, sterically hindered aldehydes or ketones may require extended reaction times (up to 24 hours).[5]

Recommended Solutions:

  • Catalyze Imine Formation: Add a catalytic amount (e.g., 0.5-1.0 equivalents) of a weak acid like acetic acid. This will protonate the intermediate hemiaminal, facilitating the elimination of water to form the crucial iminium ion, which is the species that is actually reduced.[7]

  • Use a Dehydrating Agent: For particularly stubborn reactions where water removal is critical, consider adding a dehydrating agent like powdered molecular sieves (3Å or 4Å) or using a solvent that allows for azeotropic removal of water.[2] However, for most one-pot procedures with a selective reducing agent, this is not necessary.[5]

  • Verify Reagent Quality: Ensure your this compound is pure and that your aldehyde/ketone has not undergone oxidation or polymerization. Use a freshly opened bottle of the reducing agent or verify the activity of an older batch with a test reaction.

  • Monitor the Reaction: Track the reaction progress using an appropriate method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine if the reaction is merely slow or has stalled completely.

G start Low Yield Observed check_imine Imine Formation Check (TLC/LC-MS) start->check_imine imine_no No Imine Intermediate Observed check_imine->imine_no No imine_yes Imine Forms, but Product is Absent check_imine->imine_yes Yes solution1 Action: Add Acetic Acid (0.5-1.0 eq) Rationale: Catalyze iminium formation imine_no->solution1 solution2 Action: Check Reducing Agent Activity Rationale: Ensure hydride source is active imine_yes->solution2 solution3 Action: Increase Reaction Time/Temp Rationale: Overcome high activation energy imine_yes->solution3

Question 2: I'm observing significant formation of a di-alkylated product. How can I improve selectivity for mono-alkylation?

Potential Causes:

  • High Reactivity of Secondary Amine: The mono-alkylated secondary amine product can sometimes be more nucleophilic than the starting primary amine, leading it to compete for the remaining aldehyde and undergo a second reductive amination.

  • Excess Aldehyde/Ketone: Using a large excess of the carbonyl component will drive the reaction towards di-alkylation once the primary amine has been consumed.

  • Non-selective Reducing Agent: A highly reactive reducing agent might not differentiate well between the two iminium intermediates (from the primary and secondary amine), leading to a mixture of products.

Recommended Solutions:

  • Control Stoichiometry: Carefully control the stoichiometry. Use the primary amine as the limiting reagent and use only a slight excess of the aldehyde or ketone (e.g., 1.05-1.1 equivalents).

  • Slow Addition: Add the aldehyde solution slowly over a period of time to the mixture of the amine and reducing agent. This maintains a low concentration of the aldehyde, favoring the reaction with the more abundant primary amine.

  • Use a Milder Reducing Agent: Sodium triacetoxyborohydride (STAB) is often an excellent choice for selective mono-alkylation because the rate of reaction for the second alkylation is generally quite slow.[7]

Question 3: My starting aldehyde/ketone is being reduced to an alcohol. How do I prevent this side reaction?

Potential Causes:

  • Incorrect Choice of Reducing Agent: This is the most common cause. Reagents like sodium borohydride (NaBH₄) are capable of reducing aldehydes and ketones directly.[10] If imine formation is slow, the reduction of the carbonyl starting material will be a significant competing reaction.[11]

  • Reaction Conditions: For some less reactive reducing agents, elevated temperatures can increase the rate of carbonyl reduction, diminishing selectivity.

Recommended Solutions:

  • Use a Chemoselective Reducing Agent: The best solution is to use a hydride donor that is selective for the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the industry standard for this purpose.[6][9] Its steric bulk and the electron-withdrawing acetate groups temper its reactivity, making it highly selective.[7] Sodium cyanoborohydride (NaBH₃CN) is also selective, particularly at a controlled pH of 4-5, but is highly toxic.[1][8]

  • Two-Step, One-Pot Procedure: If you must use NaBH₄, you can pre-stir the amine and aldehyde in a solvent like methanol for 30-60 minutes to allow for imine formation before adding the NaBH₄.[5] This gives the imine a "head start" before the reducing agent is introduced.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for the N-alkylation of this compound?

For most applications, Sodium Triacetoxyborohydride (STAB) is the preferred reagent.[9] Its key advantages are high selectivity for imines/iminium ions in the presence of carbonyls, its non-toxic nature (compared to cyanoborohydride), and its effectiveness in a one-pot procedure.[1][6] It is compatible with a wide range of functional groups and is the most reliable choice for achieving high yields of mono-alkylated products.

Q2: What are the optimal solvent and temperature conditions?

The choice of solvent depends on the reducing agent.

  • For STAB: Aprotic solvents are required as STAB is water-sensitive.[9] Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are most common.[10] Tetrahydrofuran (THF) is also a good option. Reactions are typically run at ambient temperature (20-25 °C).

  • For NaBH₄ or NaBH₃CN: Protic solvents like methanol or ethanol are commonly used. These reactions are also typically run at ambient temperature.

Q3: How should I purify the final N-alkylated this compound product?

The final product is a secondary amino alcohol, which is basic and polar.

  • Aqueous Workup: After quenching the reaction (e.g., with saturated NaHCO₃ solution), extract the product into an organic solvent like DCM or ethyl acetate. Wash the organic layer with brine to remove residual water.

  • Acid-Base Extraction: For difficult purifications, you can exploit the basicity of the amine. Extract the crude mixture with dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the purified free amine into an organic solvent.

  • Chromatography: If needed, silica gel chromatography can be used. A typical mobile phase would be a gradient of methanol in dichloromethane, often with a small amount of a basic modifier like triethylamine (~0.5-1%) to prevent the polar amine from streaking on the acidic silica.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective final purification step. Often, forming a salt (e.g., hydrochloride or oxalate) can induce crystallinity.[12]

Data & Protocols

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentTypical SolventSelectivity (Imine vs. Aldehyde)Key AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (STAB) DCM, DCE, THFExcellentHigh selectivity, non-toxic, effective in one-potMoisture sensitive, higher reagent mass
Sodium Cyanoborohydride MethanolGood (at pH 4-6)Effective, tolerant of protic solventsHighly toxic (releases HCN), less selective
Sodium Borohydride MethanolPoorInexpensive, readily availableReduces aldehydes/ketones, often requires two steps
H₂ with Pd/C Catalyst Methanol, EthanolExcellent"Green" (water is the only byproduct), scalableRequires specialized hydrogenation equipment
Experimental Protocol: General Procedure for N-Alkylation using STAB

This protocol is a starting point and may require optimization for specific substrates.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Dissolve the amine in an appropriate volume of anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Addition of Carbonyl: Add the aldehyde or ketone (1.1 eq). If the reaction is known to be slow, add acetic acid (1.0 eq) at this stage. Stir the mixture at room temperature for 20-30 minutes to facilitate initial imine formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 5 minutes. Note: The reaction may be mildly exothermic.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC or LC-MS until the starting amine is consumed (typically 2-16 hours).

  • Workup: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography or crystallization as needed.

G

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. Hitchhiker's guide to reductive amination. Organic Chemistry Portal.
  • Sum, H., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega.
  • Reddit User Discussion. (2023). Reductive amination NaB(AcO)3. r/OrganicChemistry.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Portal.
  • ACS Green Chemistry Institute. (n.d.). Reductive Amination. American Chemical Society.
  • Mejia, E. B., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12).
  • Podyacheva, E., et al. (2015). Hitchhiker's guide to reductive amination. Synthesis, 47(10), 1415-1427.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
  • Nguyen, B. T., et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. Molecules, 25(13), 3045.
  • ResearchGate. (n.d.). Alkylation of amino alcohol/amino acids with alcohols under catalytic hydrogenation conditions. ResearchGate.
  • Pignataro, F., et al. (1999). Process for the purification of an aminoalcohol. U.S. Patent No. 5,866,719.
  • Wikipedia. (n.d.). Reductive amination. Wikipedia.
  • Valdés, C., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(52), 36585-36590.
  • Royal Society of Chemistry. (2024). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Royal Society of Chemistry.
  • de Souza, A. L., et al. (2018). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein Journal of Organic Chemistry, 14, 1-8.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Akkoç, S., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(6), 5589-5601.
  • LibreTexts. (2023). Reductive Amination. Chemistry LibreTexts.
  • Nájera, C., et al. (2019). Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. The Journal of Organic Chemistry, 84(11), 7194-7206.

Sources

Technical Support Center: Troubleshooting Boc Deprotection of 3-(Aminomethyl)cyclobutanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Boc deprotection of 3-(aminomethyl)cyclobutanol derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges that can arise during this critical synthetic step. Drawing from extensive field-proven insights and established chemical principles, this resource provides in-depth troubleshooting in a practical question-and-answer format.

I. Frequently Asked Questions (FAQs)

Q1: My Boc deprotection is sluggish or incomplete. What are the primary causes?

A1: Incomplete deprotection is a common issue and can often be traced back to several key factors:

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed process. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion. The reaction rate often shows a second-order dependence on the acid concentration, meaning a small change in concentration can have a significant impact.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures can lead to an incomplete reaction. While many deprotections are effective at room temperature, some substrates may require longer reaction times or gentle heating.[1]

  • Steric Hindrance: The bulky nature of the cyclobutane ring, in proximity to the aminomethyl group, can sterically hinder the approach of the acidic reagent, slowing down the cleavage reaction.

  • Solvent Issues: Proper solvation of both the substrate and the acidic reagent is crucial for an efficient reaction. Dichloromethane (DCM) is a common solvent for trifluoroacetic acid (TFA)-mediated deprotection.[1]

Q2: I'm observing significant side product formation. What are the likely culprits and how can I mitigate them?

A2: The primary cause of side product formation during Boc deprotection is the generation of a reactive tert-butyl cation (t-Bu+).[2] This electrophile can participate in several undesired reactions:

  • tert-Butylation of Nucleophiles: The t-butyl cation can alkylate any nucleophilic sites on your substrate or product, including the hydroxyl group of the cyclobutanol, the newly deprotected amine, or any other electron-rich functionalities.[2][3]

  • Rearrangement of the Cyclobutane Ring: The strained nature of the cyclobutane ring makes it susceptible to acid-catalyzed rearrangements.[4][5][6][7][8] The formation of a carbocation on the cyclobutane ring, potentially initiated by the acidic conditions, can lead to ring-opening or rearrangement products.

Mitigation Strategies:

  • Use of Scavengers: The most effective way to prevent tert-butylation is to add a scavenger to the reaction mixture. Scavengers are nucleophiles that are more reactive towards the t-butyl cation than your substrate.[9][10]

  • Careful Control of Reaction Conditions: Using the mildest effective acidic conditions (lower temperature, shorter reaction time, optimal acid concentration) can help to minimize acid-catalyzed rearrangements.

Q3: Could the cyclobutanol moiety itself be causing issues under acidic conditions?

A3: Yes, the cyclobutanol group is a key consideration. Under strongly acidic conditions, the hydroxyl group can be protonated, leading to the formation of a carbocation on the cyclobutane ring upon loss of water. This carbocation is unstable and can undergo rearrangements to alleviate ring strain, a known phenomenon in cyclobutane chemistry.[4][5][11] This can lead to a complex mixture of products.

II. Troubleshooting Guides

Scenario 1: Incomplete or Slow Deprotection

If you are experiencing a reaction that is not going to completion, consider the following stepwise approach:

Diagnostic Workflow

start Incomplete Deprotection check_acid Verify Acid Concentration & Freshness start->check_acid increase_conc Increase Acid Concentration (e.g., 20% to 50% TFA) check_acid->increase_conc If acid is fresh extend_time Extend Reaction Time (Monitor by TLC/LC-MS) increase_conc->extend_time If still incomplete increase_temp Increase Reaction Temperature (e.g., 0°C to RT or gentle warming) extend_time->increase_temp If still incomplete change_acid Switch to a Stronger Acid System (e.g., 4M HCl in Dioxane) increase_temp->change_acid If still incomplete end Complete Deprotection change_acid->end start Suspected Ring Rearrangement milder_acid Use Milder Acidic Conditions (e.g., HCl in Dioxane) start->milder_acid lower_temp Lower Reaction Temperature (e.g., maintain at 0°C or below) milder_acid->lower_temp If rearrangement persists alternative_methods Explore Non-Acidic Deprotection Methods lower_temp->alternative_methods If rearrangement persists end Minimized Rearrangement alternative_methods->end

Caption: Workflow to mitigate cyclobutane ring rearrangement.

Alternative Deprotection Methods

When standard acidic methods prove too harsh, consider these alternatives:

MethodReagentsConditionsConsiderations
Lewis Acid Catalysis Zinc Bromide (ZnBr₂) in DCMRoom temperatureMilder than strong Brønsted acids. [12]
Thermal Deprotection Reflux in a suitable solvent (e.g., water, TFE)Elevated temperaturesCan be selective, but substrate stability is a concern. [13][14][15]
TMSI-mediated Trimethylsilyl iodide (TMSI) in DCM or MeCNRoom temperatureEffective but TMSI is moisture-sensitive. [12]
Oxalyl Chloride/Methanol Oxalyl chloride in methanolRoom temperatureA mild and selective method. [16]

This table presents alternative methods for Boc deprotection.

Protocol 3.1: Deprotection with HCl in Dioxane

  • Dissolve the Boc-protected substrate in a minimal amount of a co-solvent if necessary (e.g., methanol).

  • Add a solution of 4M HCl in 1,4-dioxane.

  • Stir at room temperature and monitor the reaction. This method often results in the precipitation of the hydrochloride salt of the deprotected amine. [17]

III. Mechanistic Insights

The Mechanism of TFA-Mediated Boc Deprotection

The deprotection proceeds through a well-established acid-catalyzed elimination mechanism.

cluster_0 Boc Deprotection Mechanism A 1. Protonation of Carbonyl Oxygen B 2. Formation of tert-Butyl Cation & Carbamic Acid A->B + H+ (from TFA) C 3. Decarboxylation of Carbamic Acid B->C Unstable intermediate D 4. Formation of Amine Salt C->D - CO2

Caption: Simplified mechanism of TFA-mediated Boc deprotection. [10][18]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA. [18][19]2. Carbocation Formation: This protonation weakens the C-O bond, leading to its cleavage and the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate. [18][19]3. Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide gas. [18][19]4. Amine Salt Formation: The newly liberated amine is then protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt. [18] It is crucial to perform this reaction in a well-ventilated fume hood as the evolution of carbon dioxide can cause pressure buildup in a sealed vessel. [18]

IV. References

  • Lee-Ruff, E., & Ablenas, F. J. (1987). Acid-catalyzed rearrangement of cyclobutanols. A novel rearrangement. Canadian Journal of Chemistry, 65(7), 1663-1667.

  • Canadian Science Publishing. (1987). Acid-catalyzed rearrangement of cyclobutanols. A novel rearrangement. Canadian Journal of Chemistry.

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.

  • Jiang, H., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3519.

  • Ghosal, S. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 100(5), 1735-1768.

  • MDPI. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions.

  • Reddit. (2023). Alternative Methods for Boc Deprotection.

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.

  • ResearchGate. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Boc Deprotection Failures.

  • Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain.

  • ACS Publications. (2022). Two-Carbon Ring Expansion of Cyclobutanols to Cyclohexenones Enabled by Indole Radical Cation Intermediate: Development and Application to a Total Synthesis of Uleine. ACS Catalysis.

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.

  • OpenStax. (2023). 4.3 Stability of Cycloalkanes: Ring Strain. Organic Chemistry.

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.

  • Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane.

  • National Institutes of Health. (n.d.). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization.

  • BenchChem. (2025). Application Notes and Protocols: Step-by-Step Boc Deprotection Using Trifluoroacetic Acid (TFA).

  • BenchChem. (2025). Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal in Boc-D-4-aminomethylphe(Boc) Synthesis.

  • Reddit. (2023). Boc De-protection.

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.

Sources

Technical Support Center: Preserving the Integrity of Cyclobutanol Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclobutanol derivatives. The unique structural and electronic properties of the cyclobutane ring make it a valuable scaffold in medicinal chemistry and materials science. However, the inherent ring strain that imparts these desirable characteristics also renders cyclobutanols susceptible to undesired ring-opening side reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of cyclobutanol chemistry and preserve the integrity of your four-membered ring systems.

Frequently Asked Questions (FAQs)

Q1: My cyclobutanol derivative is decomposing under acidic conditions. What is happening and how can I prevent it?

A1: Understanding Acid-Catalyzed Ring Opening

Acid-catalyzed ring-opening is a common side reaction for cyclobutanol derivatives. The high ring strain of the cyclobutane ring (approximately 26 kcal/mol) provides a strong thermodynamic driving force for cleavage.[1][2] Under acidic conditions, the hydroxyl group is protonated, converting it into a good leaving group (water). Departure of water generates a highly unstable cyclobutyl cation, which can rapidly rearrange to more stable carbocationic intermediates, leading to ring-opened products.

Mechanism of Acid-Catalyzed Ring Opening:

Acid_Catalyzed_Ring_Opening cluster_0 Protonation cluster_1 Formation of Cyclobutyl Cation cluster_2 Rearrangement & Ring Opening Cyclobutanol R-C₄H₆-OH Protonated_Cyclobutanol R-C₄H₆-OH₂⁺ Cyclobutanol->Protonated_Cyclobutanol Fast H+ H⁺ H2O H₂O Cyclobutyl_Cation R-C₄H₆⁺ Protonated_Cyclobutanol->Cyclobutyl_Cation Slow, Rate-determining Ring_Opened_Products Acyclic Products Cyclobutyl_Cation->Ring_Opened_Products Fast

Caption: Acid-catalyzed ring opening of cyclobutanol.

Troubleshooting & Prevention Strategies:

  • Avoid Strong Brønsted Acids: Whenever possible, avoid using strong acids like HCl, H₂SO₄, and trifluoroacetic acid (TFA).

  • Use Mild Lewis Acids: If a Lewis acid is required, opt for milder options that are less prone to promoting carbocation formation. Bismuth triflate (Bi(OTf)₃) has been shown to be effective in certain ring-opening reactions of bicyclobutanes, suggesting it can activate the substrate under mild conditions, which could potentially be tuned to avoid unwanted side reactions with cyclobutanols.[3] Careful screening of Lewis acids is recommended.

  • Employ Protecting Groups: The most robust strategy is to protect the hydroxyl group. This eliminates the protonation event, which is the first step in the ring-opening cascade. See Q3 for a detailed discussion on protecting groups.

  • Control Temperature: Perform reactions at the lowest possible temperature to minimize the energy available for overcoming the activation barrier of the ring-opening pathway.

Q2: I am observing ring-opened byproducts when using transition metal catalysts. Which metals are problematic, and what are the alternatives?

A2: Navigating Transition Metal Catalysis

Transition metals, particularly palladium (Pd) and rhodium (Rh), are known to catalyze the ring-opening of cyclobutanols through a β-carbon elimination mechanism.[4][5] This process is driven by the release of ring strain and the formation of a stable metal-alkoxide intermediate. Iridium (Ir) has also been shown to catalyze cyclobutanol cleavage.[6]

Mechanism of Pd-Catalyzed Ring Opening (β-Carbon Elimination):

Transition_Metal_Ring_Opening cluster_0 Coordination cluster_1 β-Carbon Elimination cluster_2 Further Reactions Cyclobutanol R-C₄H₆-OH Pd_Complex [R-C₄H₆-O-Pd(II)] Cyclobutanol->Pd_Complex Pd(II) Pd(II) Ring_Opened_Pd_Intermediate Linear Alkyl-Pd(II) Intermediate Pd_Complex->Ring_Opened_Pd_Intermediate C-C Bond Cleavage Products Ring-Opened Products (e.g., γ-substituted ketones) Ring_Opened_Pd_Intermediate->Products

Caption: β-Carbon elimination mechanism in Pd-catalyzed ring opening.

Troubleshooting & Prevention Strategies:

  • Catalyst Selection: If your desired transformation requires a transition metal, consider catalysts that are less prone to β-carbon elimination. Careful screening of metals, ligands, and oxidation states is crucial. For instance, while some palladium catalysts promote ring-opening, others have been used for functionalization of cyclobutanes where the ring remains intact, highlighting the importance of the specific catalytic system.[7]

  • Protecting Groups: Protecting the hydroxyl group can prevent the initial coordination to the metal center, thereby inhibiting the β-carbon elimination pathway.

  • Reaction Conditions: Lowering the reaction temperature and using shorter reaction times can sometimes favor the desired reaction over the slower, often thermodynamically favored, ring-opening process (kinetic vs. thermodynamic control).

Q3: What are the best protecting groups for my cyclobutanol derivative to prevent ring-opening, and how do I choose the right one?

A3: A Strategic Guide to Protecting Groups

Protecting the hydroxyl group is a highly effective strategy to prevent both acid-catalyzed and transition metal-mediated ring-opening reactions. The ideal protecting group should be easy to install and remove in high yield under mild conditions that do not affect other functional groups in the molecule.

Recommended Protecting Groups for Cyclobutanols:

Protecting GroupAbbreviationStabilityCleavage Conditions
Trimethylsilyl etherTMSLabile to acid, stable to baseMild acid (e.g., acetic acid), Fluoride source (e.g., TBAF)
tert-Butyldimethylsilyl etherTBDMS/TBSStable to base, more stable to acid than TMSStronger acid, Fluoride source (e.g., TBAF)[8][9]
Triisopropylsilyl etherTIPSVery stable to base and acidStrong acid, Fluoride source (e.g., TBAF)[8][9]
Tetrahydropyranyl etherTHPStable to base, labile to acidMild aqueous acid (e.g., PPTS)[1][10]
Benzyl etherBnStable to acid and baseCatalytic hydrogenation (e.g., H₂, Pd/C)[10]

Selection Strategy:

The choice of protecting group depends on the planned synthetic route. Consider the reaction conditions for subsequent steps to ensure the protecting group remains intact. For example:

  • If your subsequent reaction involves strongly basic conditions, a silyl ether (TBDMS or TIPS) or a benzyl ether would be a good choice.[10]

  • If your synthesis involves catalytic hydrogenation to reduce a double bond, a benzyl ether would not be suitable as it would be cleaved simultaneously. In this case, a silyl ether or THP ether would be preferable.

  • For reactions requiring acidic conditions, a benzyl ether offers greater stability than silyl or THP ethers.

Experimental Protocol: Protection of a Cyclobutanol with TBDMSCl

  • To a solution of the cyclobutanol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv) portionwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected cyclobutanol.

Q4: Can I perform common alcohol transformations like esterification or etherification on my cyclobutanol without causing ring-opening?

A4: Ring-Preserving Functionalization Protocols

Yes, with careful selection of reagents and conditions, standard alcohol transformations can be performed while preserving the cyclobutane ring.

Esterification:

  • Avoid Fischer Esterification: The strongly acidic conditions of Fischer esterification (carboxylic acid, alcohol, and a strong acid catalyst) are likely to cause ring-opening.[11][12]

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) under neutral conditions, making it suitable for acid-sensitive substrates like cyclobutanols.[13]

  • Acid Chloride or Anhydride Method: Reacting the cyclobutanol with an acid chloride or anhydride in the presence of a non-nucleophilic base like pyridine or triethylamine is another effective method that avoids strong acids.

Etherification (Williamson Ether Synthesis):

This reaction is performed under basic conditions and is generally safe for cyclobutanol derivatives.

  • Deprotonate the cyclobutanol with a strong base (e.g., NaH) in an aprotic solvent like THF to form the corresponding alkoxide.

  • Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) and stir until the reaction is complete.

Mitsunobu Reaction:

The Mitsunobu reaction allows for the conversion of alcohols to esters, ethers, and other functional groups with inversion of stereochemistry.[14][15][16] It proceeds under mild, essentially neutral conditions, making it a valuable tool for functionalizing cyclobutanols without ring-opening.[17]

Experimental Protocol: Mitsunobu Esterification of a Cyclobutanol

  • To a solution of the cyclobutanol (1.0 equiv), a carboxylic acid (1.2 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise.[16]

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to remove the triphenylphosphine oxide and hydrazine byproducts and isolate the desired ester.

By understanding the underlying mechanisms of ring-opening and employing the preventative strategies outlined in this guide, you can confidently incorporate cyclobutanol derivatives into your synthetic endeavors while maintaining the integrity of this valuable four-membered ring system.

References

  • Oxidative Ring Expansion of Cyclobutanols: Access to Functionalized 1,2-Dioxanes
  • Stereocontrolled Synthesis and Functionaliz
  • Catalytic Enantioselective Synthesis of Benzocyclobutenols and Cyclobutanols via A Sequential Reduction/C-H Functionaliz
  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes
  • Navigating the Stability Landscape of Silyl Ethers: A Compar
  • Lewis acid-catalyzed diastereoselective carbofunctionalization of bicyclobutanes employing naphthols
  • Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol deriv
  • Oxidative Ring Expansion of Cyclobutanols: Access to Functionalized 1,2-Dioxanes.
  • Protecting Groups and Orthogonal Protection Str
  • Lewis acids mediated ring‐opening reactions of cyclobutanones.
  • Recent advances using cyclopropanols and cyclobutanols in ring-opening asymmetric synthesis
  • Protecting Groups in Organic Synthesis
  • Mitsunobu Reaction
  • Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media
  • Lewis acid-catalyzed diastereoselective carbofunctionalization of bicyclobutanes employing naphthols
  • Mitsunobu Reaction
  • Protecting Groups For Alcohols
  • Protecting Groups For Alcohols
  • Alcohol Protecting Groups: Videos & Practice Problems
  • Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane
  • Mitsunobu reaction
  • Recent advances using cyclopropanols and cyclobutanols in ring-opening asymmetric synthesis
  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis
  • The application of cyclobutane deriv
  • Mitsunobu Reaction - Common Conditions
  • Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage
  • A Whirlwind Tour of Current Mitsunobu Chemistry
  • Cyclobutanol - general description and applic
  • Synthesis of Cyclobutanes via Ring Contraction
  • A useful feature of silyl ethers is that they greatly increase the vol
  • Synthesis of cyclobutanols 26 and 28. Reagents and conditions:...
  • Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol deriv
  • Synthesis of 3-Borylated Cyclobutanols from Epihalohydrins or Epoxy Alcohol Deriv
  • Silyl Ethers as Protecting Groups
  • Acid to Ester - Common Conditions
  • Deprotection of Silyl Ethers
  • Lewis acid catalyzed [4+2] annulation of bicyclobutanes with dienol ethers for the synthesis of bicyclo[4.1.1]octanes
  • Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2‑Fold Csp3−Csp3 Bond Cleavage
  • Cyclobutanol
  • Lewis acid c
  • Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activ
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions
  • Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers
  • Why esterific
  • Conversion of Carboxylic Acids into Esters without Use of Alcohols
  • Gold(I)-Catalyzed Ring Expansion of Cyclopropanols and Cyclobutanols

Sources

Technical Support Center: Diastereoselective Synthesis of Substituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the intricate art of synthesizing substituted cyclobutanes. This guide is crafted for researchers, medicinal chemists, and process development scientists who are navigating the challenges of achieving high yield and diastereoselectivity in these valuable synthetic endeavors. Cyclobutane moieties are increasingly vital in drug discovery, acting as versatile scaffolds that can enhance metabolic stability, binding affinity, and solubility.[1] However, their synthesis is often hampered by issues of stereocontrol and efficiency.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental hurdles. The guidance herein is based on established mechanistic principles and field-proven strategies to empower you to optimize your synthetic routes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the diastereoselective synthesis of cyclobutanes, particularly via [2+2] cycloaddition reactions, and provides a systematic approach to resolving them.

Problem 1: Low Diastereoselectivity in Thermal [2+2] Cycloaddition

Scenario: You are performing a thermal [2+2] cycloaddition, for example, between a ketene and an alkene, but the resulting cyclobutanone is a mixture of diastereomers with a low diastereomeric ratio (d.r.).

Root Cause Analysis: Poor diastereoselectivity in thermal cycloadditions involving ketenes often points to a stepwise mechanism proceeding through a zwitterionic intermediate. The extended lifetime of this intermediate allows for bond rotation, which scrambles the stereochemical information of the starting alkene, leading to a mixture of products.[2]

Corrective Actions:

  • Solvent Polarity Adjustment: The lifetime of the zwitterionic intermediate is highly dependent on solvent polarity.

    • Action: Systematically decrease the polarity of the reaction solvent. Switching from a polar solvent like acetonitrile to a nonpolar one such as toluene or hexanes can disfavor charge separation, promoting a more concerted-like transition state and preserving the alkene's stereochemistry.[2]

    • Causality: Nonpolar solvents destabilize the charged intermediate, shortening its lifetime and reducing the opportunity for bond rotation before ring closure.

  • Introduction of Lewis Acid Catalysis: Lewis acids can accelerate the reaction and enforce a more ordered transition state.

    • Action: Introduce a Lewis acid catalyst. Common choices include TiCl₄, or for enantioselective variants, a chiral oxazaborolidine-AlBr₃ complex.[2] A thorough screening of different Lewis acids, stoichiometries, and reaction conditions is crucial.

    • Causality: The Lewis acid coordinates to the alkene or the ketene carbonyl, lowering the LUMO energy and promoting a more concerted [2+2] cycloaddition pathway, thereby enhancing diastereoselectivity.[2]

  • Steric Hindrance Modification: Steric bulk on either the ketene or the alkene can significantly influence the facial selectivity of the cycloaddition.

    • Action: If synthetically feasible, increase the steric bulk of the substituents on your reactants. For instance, using a bulkier ester group on the ketene can create a stronger steric bias in the transition state.[2]

    • Causality: Larger substituents will preferentially occupy positions that minimize steric clash in the transition state, favoring the formation of the less hindered diastereomer.[2]

Problem 2: Poor Yield in a Photochemical [2+2] Cycloaddition

Scenario: Your photochemical [2+2] cycloaddition is providing the desired cyclobutane product, but in disappointingly low yields.

Root Cause Analysis: Low yields in photochemical reactions can stem from a variety of factors including inefficient light absorption, quenching of the excited state, competing side reactions, or degradation of the product.[3][4]

Corrective Actions:

ParameterPotential IssueRecommended Solution
Light Source Incorrect wavelength or insufficient intensity.Verify that the lamp's emission spectrum overlaps with the absorbance spectrum of the photosensitizer or the reactant that needs to be excited.[3][4] Consider increasing irradiation time or using a more powerful lamp.
Oxygen Quenching of the triplet excited state.Thoroughly deoxygenate the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) before and during irradiation.[3]
Concentration Dilute conditions disfavoring bimolecular reactions.Increase the concentration of the reactants to promote the desired intermolecular cycloaddition.[3]
Side Reactions E/Z isomerization of the alkene or other decomposition pathways.Employ a triplet sensitizer (e.g., benzophenone, acetone) to efficiently populate the reactive triplet state, which can minimize competing singlet-state reactions.[3][4]
Product Stability The cyclobutane product may be photolabile under the reaction conditions.Monitor the reaction progress over time (e.g., by TLC or NMR). If product degradation is observed, reduce the irradiation time or use a wavelength filter to block high-energy UV light.[3]

Troubleshooting Workflow Diagram:

G start Low Yield in Photochemical [2+2] check_light Verify Light Source (Wavelength & Intensity) start->check_light deoxygenate Ensure Thorough Deoxygenation check_light->deoxygenate Wavelength/Time OK? check_conc Assess Reactant Concentration deoxygenate->check_conc System Deoxygenated? check_side_reactions Consider Competing Side Reactions check_conc->check_side_reactions Concentration Optimized? check_product_stability Investigate Product Photodegradation check_side_reactions->check_product_stability Sensitizer Used? end_goal Improved Yield check_product_stability->end_goal Monitor Progress G start Poor Diastereoselectivity reaction_type Identify Reaction Type (Thermal vs. Photo) start->reaction_type thermal_path Thermal [2+2] reaction_type->thermal_path Thermal photo_path Photochemical [2+2] reaction_type->photo_path Photo solvent Modify Solvent Polarity (e.g., Toluene, Hexanes) thermal_path->solvent chiral_aux Introduce Chiral Auxiliary photo_path->chiral_aux lewis_acid Screen Lewis Acids (e.g., TiCl4, Chiral Catalysts) solvent->lewis_acid sterics Increase Steric Hindrance on Substrates lewis_acid->sterics end_goal High Diastereoselectivity sterics->end_goal chiral_cat Screen Chiral Catalysts /Sensitizers chiral_aux->chiral_cat temp Lower Reaction Temperature chiral_cat->temp temp->end_goal

Caption: Decision-making process for optimizing selectivity.

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed [2+2] Cycloaddition

This protocol describes a general method for the diastereoselective cycloaddition of a vinyl ether with an acrylate, catalyzed by a chiral oxazaborolidine-AlBr₃ complex, adapted from literature procedures. [2]

  • Catalyst Preparation:

    • In a flame-dried, argon-purged flask, dissolve (R)-(-)-2-amino-2-phenylethanol (1.0 equiv) in anhydrous toluene.

    • Cool the solution to 0 °C and add trimethylaluminum (1.0 equiv) dropwise.

    • Allow the solution to warm to room temperature and stir for 1 hour to form the oxazaborolidine precursor.

    • Cool the resulting solution to -78 °C and add aluminum bromide (AlBr₃, 1.0 equiv). Stir for 15 minutes.

  • Cycloaddition Procedure:

    • To the prepared catalyst solution (0.1 equiv) in toluene at -78 °C, add the trifluoroethyl acrylate (1.0 equiv).

    • Add the ethyl vinyl ether (2.0 equiv) dropwise over 10 minutes.

    • Stir the reaction mixture at -78 °C for 12 hours, monitoring by TLC.

  • Workup and Purification:

    • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NaHCO₃.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted cyclobutane.

References

  • The Effect of Solvent–Substrate Noncovalent Interactions on the Diastereoselectivity in the Intramolecular Carbonyl-Ene and the Staudinger [2 + 2] Cycloaddition Reactions. The Journal of Physical Chemistry A. [Link]
  • Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones.
  • Thermal [2+2] cycloadditions Definition. Fiveable. [Link]
  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. [Link]
  • Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters. [Link]
  • Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G.
  • Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters. [Link]
  • Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives.
  • Cycloaddition reactions [2+2]. Slideshare. [Link]
  • Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides.
  • Photochemical (2+2) Cycloaddition Reaction. AK Lectures. [Link]
  • (PDF) Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes.
  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.
  • Cyclobutane synthesis. Organic Chemistry Portal. [Link]
  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Nanyang Technological University. [Link]
  • C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes. PubMed Central. [Link]
  • Diastereoselective Synthesis of N‐Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes. CoLab.
  • Diastereoselective Synthesis of N‐Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes.
  • Diastereoselective [2+2] Photocycloaddition of Chiral Cyclic Enones with Olefins in Aqueous Media Using Surfactants.
  • Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. PubMed. [Link]
  • Effect of Reaction Media on Photosensitized [2+2]‐Cycloaddition of Cinnam
  • Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes. Organic Chemistry Frontiers. [Link]
  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products.
  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.
  • Highly Enantioselective [2+2]-Cycloaddition Reactions Catalyzed by a Chiral Aluminum Bromide Complex. Journal of the American Chemical Society. [Link]
  • Chiral auxiliary. Wikipedia. [Link]
  • The Thermal Decomposition of Cyclobutane at Low Pressures.
  • Cyclobutane. Wikipedia. [Link]
  • Thermal [2+2] Cycloreversion of a Cyclobutane Moiety via a Biradical Reaction.
  • Reactions of Cyclopropane and Cyclobutane. Pharmaguideline. [Link]
  • Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Organic Reactions. [Link]
  • Diastereodivergent Synthesis of Chiral vic-Disubstituted-Cyclobutane Scaffolds: 1,3-Amino Alcohol and 1,3-Diamine Derivatives – Preliminary Use in Organocatalysis.
  • Cyclobutane Derivatives from Thermal Cycloaddition Reactions.
  • Recent Visible Light and Metal Free Strategies in [2+2] and [4+2] Photocycloadditions.
  • 29 Cyclobutane Synthesis. Scribd. [Link]
  • Synthetic Strategies for Cyclobutane Derivatives Without Employing [2 + 2] Cycloaddition and Their Application in Organic Synthesis.
  • Reaction of cyclopropane and cyclobutane. Slideshare. [Link]
  • Reactions of cyclopropane and Cyclobutane. Pharmaacademias. [Link]
  • Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization.
  • Cyclobutanes in Small‐Molecule Drug Candid
  • Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes. RSC Publishing. [Link]

Sources

Technical Support Center: Overcoming Scalability Issues in 3-(Aminomethyl)cyclobutanol Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(Aminomethyl)cyclobutanol. This guide is designed for researchers, process chemists, and drug development professionals encountering challenges during the scale-up of this valuable cyclobutane intermediate. Drawing from established chemical principles and process development insights, this document provides troubleshooting guides and frequently asked questions (FAQs) to address common bottlenecks in its production.

Part 1: Core Synthesis Challenges & Route Selection

The industrial production of this compound, a key building block in pharmaceuticals, presents unique challenges due to the inherent strain of the four-membered ring and the need for precise stereochemical control.[1][2] Scalable synthesis requires moving beyond laboratory-scale reagents and techniques to robust, safe, and economical processes.

FAQ: Synthesis Strategy

Question: What are the primary scalable synthetic routes to this compound, and what are their main trade-offs?

Answer: There are two dominant strategies for the large-scale synthesis of this compound, each with distinct advantages and challenges:

  • Reductive Amination of a Cyclobutanone Precursor: This route typically starts from 3-oxocyclobutanecarboxylic acid. While direct, controlling the stereochemistry and potential side reactions during the amination step can be complex on a large scale.

  • Reduction of a 3-Cyclobutanecarbonitrile Intermediate: This is often the most industrially viable pathway. It involves the synthesis of a suitable nitrile precursor followed by a reduction step to yield the primary amine. The primary challenge and focus of most process optimization lie in the final nitrile reduction step, as it is prone to issues with safety, selectivity, and catalyst performance.[3]

A less common but stereochemically powerful route involves a Mitsunobu reaction on a protected aminocyclobutanol precursor to achieve stereoinversion, followed by catalytic debenzylation.[1][4] While elegant, the use of stoichiometric Mitsunobu reagents (triphenylphosphine, diethyl azodicarboxylate) can be costly and generate significant waste, making it less favorable for large-scale manufacturing unless specific stereoisomers are required.[1]

Part 2: Troubleshooting the Critical Nitrile Reduction Step

The conversion of the nitrile group (-C≡N) to the aminomethyl group (-CH₂NH₂) is the most critical and often problematic step during scale-up. Issues with yield, purity, and safety are common. This section addresses the most frequent problems encountered.

Workflow: Choosing a Scalable Nitrile Reduction Strategy

Below is a decision-making workflow for selecting an appropriate reduction method based on scale and safety considerations.

G start Select Nitrile Reduction Strategy scale What is your production scale? start->scale lab_scale Lab / Kilo-Lab Scale (<1 kg) scale->lab_scale Small pilot_plant Pilot Plant / Industrial Scale (>1 kg) scale->pilot_plant Large reagent_choice Reagent Choice lab_scale->reagent_choice sdma SDMA (Synhydrid®, Red-Al®) pilot_plant->sdma Alternative catalytic Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) pilot_plant->catalytic Preferred Method lah LiAlH₄ (Lithium Aluminum Hydride) reagent_choice->lah High Reactivity Needed reagent_choice->sdma Safety is a Concern reagent_choice->catalytic Process Mimicking lah_pros Pros: High reactivity, effective. Cons: PYROPHORIC, hazardous workup, not recommended for scale-up. lah->lah_pros sdma_pros Pros: Non-pyrophoric, safer handling, comparable reactivity to LiAlH₄. Cons: Still a reactive metal hydride. sdma->sdma_pros catalytic_pros Pros: Atom economical, low waste, proven for industrial scale. Cons: Requires pressure equipment, catalyst deactivation/selectivity issues. catalytic->catalytic_pros

Caption: Decision workflow for nitrile reduction strategy.

FAQ: Chemical Reducing Agents

Question: My process uses Lithium Aluminum Hydride (LiAlH₄) and I'm concerned about safety during scale-up. What are the primary risks and what are the recommended alternatives?

Answer: Your concern is justified. LiAlH₄ is a powerful and effective reducing agent for converting nitriles to primary amines, but it is notoriously hazardous for large-scale operations.[5][6] The primary risks are:

  • Pyrophoricity: LiAlH₄ can ignite spontaneously upon contact with air, especially in the presence of moisture.

  • Violent Reactivity with Water: It reacts violently with water and other protic solvents, releasing flammable hydrogen gas, which poses a significant fire and explosion risk.

  • Difficult Workup: Quenching large volumes of LiAlH₄ is a hazardous, exothermic process that requires careful engineering controls.

A highly recommended and industrially accepted alternative is Sodium bis(2-methoxyethoxy)aluminium hydride , commonly known as SDMA or sold under trade names like Synhydrid® and Red-Al® .[7] It offers comparable reduction performance to LiAlH₄ but with a much safer profile.[7] It is non-pyrophoric and more stable in air, making it far more amenable to handling in a plant environment.[7]

ParameterLithium Aluminum Hydride (LiAlH₄)SDMA (e.g., Synhydrid®)Catalytic Hydrogenation (e.g., Pd/C)
Safety Profile Very High Risk. Pyrophoric, reacts violently with water.[5]Moderate Risk. Non-pyrophoric, stable in dry air, safer handling.[7]Moderate Risk. High pressure H₂, flammable solvents.[5]
Selectivity Low. Reduces most carbonyls and esters.[5]Low. Similar reactivity profile to LiAlH₄.[7]High. Can be tuned by catalyst and conditions.
Workup Hazardous, exothermic quenching required.Safer, more controlled quenching.Simple filtration to remove catalyst.
Cost & Waste High reagent cost, significant waste from hydride and salts.More economical than LiAlH₄, but still stoichiometric.[7]Low cost (catalyst is recycled), atom economical, minimal waste.[5]
Scalability Poor. Not recommended for industrial scale.Good. Widely used in large-scale synthesis.Excellent. The preferred industrial method.

Table 1: Comparison of common nitrile reduction methods.

FAQ: Catalytic Hydrogenation

Question: I am seeing low conversion and the formation of secondary/tertiary amine impurities during the catalytic hydrogenation of my nitrile precursor. How can I troubleshoot this?

Answer: This is a classic challenge in nitrile hydrogenation. The formation of secondary and tertiary amines occurs via a reaction cascade where the newly formed primary amine reacts with an intermediate imine, which then gets further reduced.[8] Low conversion can be due to catalyst deactivation or suboptimal reaction conditions.

Here is a systematic approach to troubleshooting:

  • Optimize Reaction Conditions:

    • Solvent: The choice of solvent is critical. Protic solvents like ethanol or methanol, often with the addition of ammonia, can suppress the formation of secondary amines by competing for active sites on the catalyst surface and promoting the desorption of the primary amine product.

    • Temperature and Pressure: While harsher conditions can increase reaction rates, they can also promote side reactions and catalyst degradation.[3] A systematic optimization (Design of Experiments) is recommended to find a balance between rate and selectivity.

    • Additives: The addition of a small amount of a strong acid (like H₂SO₄) can protonate the primary amine product, forming a salt. This prevents it from reacting further to form secondary amines.[9] However, this may require an additional neutralization step downstream.

  • Address Catalyst Deactivation:

    • Catalyst Choice: While Raney Nickel is a common choice, it is prone to deactivation.[3] Palladium (Pd) on carbon is a highly active alternative, but it can sometimes promote unwanted hydrogenolysis (cleavage of other bonds in the molecule).[9] A screening of different catalysts (e.g., Pd/C, PtO₂, Rh/Al₂O₃, Raney Co) is advisable.

    • Catalyst Poisoning: Ensure starting materials and the hydrogen stream are free of sulfur, chlorides, or other known catalyst poisons.

    • Coking/Fouling: If the reaction is run at high temperatures, carbonaceous deposits can form on the catalyst surface. An oxidative regeneration cycle may be possible for some catalysts.[10]

Workflow: Troubleshooting Low Yield in Catalytic Hydrogenation

This decision tree outlines a logical sequence for diagnosing and solving issues with catalytic nitrile reduction.

G start Low Yield / Impurity in Nitrile Hydrogenation check_impurities Analyze Crude Product by GC/LC-MS. What are the main impurities? start->check_impurities sec_tert_amines Secondary / Tertiary Amines check_impurities->sec_tert_amines Amines unreacted_sm High Levels of Unreacted Starting Material check_impurities->unreacted_sm Starting Material other_byproducts Other Byproducts (e.g., from Hydrogenolysis) check_impurities->other_byproducts Other action_amines 1. Add Ammonia to solvent. 2. Screen protic solvents (EtOH, MeOH). 3. Consider adding an acid (e.g., H₂SO₄) to form product salt in-situ. sec_tert_amines->action_amines action_sm Potential Catalyst Deactivation or Suboptimal Conditions unreacted_sm->action_sm action_byproducts Screen alternative catalysts. (e.g., switch from Pd/C to PtO₂ or Raney Ni) to minimize hydrogenolysis. other_byproducts->action_byproducts check_catalyst Is the catalyst fresh? Is the H₂ source pure? action_sm->check_catalyst yes_catalyst Yes check_catalyst->yes_catalyst Yes no_catalyst No check_catalyst->no_catalyst No action_yes_catalyst Optimize Conditions: - Increase H₂ pressure. - Increase catalyst loading. - Optimize temperature. yes_catalyst->action_yes_catalyst action_no_catalyst Use fresh, high-quality catalyst. Ensure H₂ is free of poisons (S, CO). no_catalyst->action_no_catalyst

Caption: Troubleshooting decision tree for catalytic hydrogenation.

Part 3: Stereochemistry, Purification, and Advanced Methods

Question: How can I control the cis/trans stereochemistry during scale-up, and what are the main challenges in purifying the final product?

Answer: Stereocontrol is a paramount concern in the synthesis of substituted cyclobutanes.[11][12] The relative orientation of the aminomethyl and hydroxyl groups significantly impacts the biological activity of downstream drug candidates.

  • During Synthesis: The choice of synthetic route is the primary determinant of stereochemistry. For example, a route starting from a specific isomer of a cyclobutane precursor will often dictate the final product's stereochemistry. If a specific isomer is required, a stereoselective synthesis, such as the Mitsunobu inversion route, may be necessary despite its scalability challenges.[1][4] For routes involving hydrogenation, the catalyst and conditions can sometimes influence the diastereomeric ratio of the product, requiring careful optimization.

Purification of this compound can be difficult at scale due to its properties:

  • High Polarity and Water Solubility: As a small amino alcohol, the compound has high polarity and water solubility, making extraction with organic solvents inefficient.[13]

  • Physical Form: It may be a low-melting solid or an oil, which can complicate handling and crystallization.

  • Impurity Removal: Closely related impurities, such as stereoisomers or over-reduction byproducts, can be very difficult to separate.

On a large scale, the preferred purification method is crystallization of a salt form (e.g., the hydrochloride salt), which often has better crystalline properties than the freebase.[1] This requires screening various acid/solvent combinations to find conditions that provide good yield and high purity. Eliminating column chromatography is a key goal for any scalable chemical process.[11]

Question: Are there any advanced manufacturing technologies that can help overcome these scalability issues?

Answer: Yes, continuous flow chemistry is an emerging technology that addresses many of the challenges of traditional batch processing, especially for reactions that are hazardous, exothermic, or require precise control.[14] For cyclobutane synthesis, particularly photochemical or high-pressure reactions, flow reactors offer significant advantages:

  • Enhanced Safety: Small reactor volumes minimize the risk associated with hazardous reagents or exothermic events.

  • Precise Control: Superior heat and mass transfer allow for precise control over reaction temperature and time, often leading to higher selectivity and fewer byproducts.

  • Scalability: Scaling up is achieved by running the reactor for a longer duration ("scaling out") rather than using larger vessels, which simplifies process development.[15]

For nitrile hydrogenation, continuous-flow systems using packed-bed reactors with heterogeneous catalysts have shown excellent performance, high catalyst stability, and the ability to operate safely for extended periods.[8][16]

References
  • Chematek. (n.d.). Synhydrid®. The Safe Alternative To Lithium Aluminium-Hydride. Chematek.
  • Wang, Y., et al. (2021). Hydrogenation of Nitriles to Primary Amines Catalyzed by Unsupported Nanoporous Palladium Catalyst. ResearchGate.
  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps.
  • Sciencemadness.org. (2020). Alternative reducing agent to LAH Lithium aluminum hydride. Sciencemadness.org.
  • Sciencemadness.org. (2011). Alternatives to LAH (Lithium Aluminum Hydride). Sciencemadness.org.
  • Mita, T., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. PMC.
  • Royal Society of Chemistry. (n.d.). Hydrogenation of Nitriles to Primary Amines Catalyzed by Unsupported Nanoporous Palladium Catalyst. RSC Publishing.
  • Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical.
  • ResearchGate. (n.d.). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO 2 -Supported Palladium Catalyst under Continuous-Flow Conditions. ResearchGate.
  • Liu, T., et al. (n.d.). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PMC.
  • Kuethe, J. T., et al. (2018). Development of a stereoselective and scalable process for the preparation of a methylcyclobutanol-pyridyl ether. PubMed.
  • Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol. Google Patents.
  • El-Arid, S., et al. (2024). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. PMC.
  • Molecules. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules.
  • The Journal of Organic Chemistry. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications.
  • Chemical Science. (2023). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. RSC Publishing.
  • Organic Process Research & Development. (2020). Electrochemical Cyclobutane Synthesis in Flow: Scale-Up of a Promising Melt-Castable Energetic Intermediate. ACS Publications.
  • Sentjens, R. O. H., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. PMC.
  • ResearchGate. (n.d.). Electrochemical Cyclobutane Synthesis in Flow: Scale-Up of a Promising Melt-Castable Energetic Intermediate. ResearchGate.
  • Separation Processes. (n.d.). Separation and Refining of Amino acids. Separation Processes.
  • ScholarWorks. (n.d.). studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks.
  • Chemical Society Reviews. (2022). Bicyclobutanes: From Curiosities to Versatile Reagents and Covalent Warheads. RSC Publishing.
  • ACS Publications. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Publications.
  • RSC Publishing. (n.d.). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. RSC Publishing.
  • MDPI. (n.d.). Shaping the Future of Cosmetic and Pharmaceutical Chemistry—Trends in Obtaining Fine Chemicals from Natural Sources. MDPI.
  • LibreTexts. (n.d.). Protein Purification Methods. LibreTexts.
  • ArtMolecule. (n.d.). Impurities and Degradation products. ArtMolecule.
  • ResearchGate. (n.d.). Development of a Stereoselective and Scalable Process for the Preparation of a Methylcyclobutanol-Pyridyl Ether. ResearchGate.
  • OUCI. (n.d.). Stereoselective synthesis of cis and trans-fused 3a-aryloctahydroindoles using cyclization of N-vinylic α-(methylthio)a…. OUCI.
  • ResearchGate. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ResearchGate.
  • ACP. (2023). Technical note: Improved synthetic routes to cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol (cis- and trans-β-isoprene epoxydiol). ACP.

Sources

Technical Support Center: Managing Impurities in 3-(Aminomethyl)cyclobutanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Aminomethyl)cyclobutanol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable cyclobutane-containing building block. The inherent ring strain and functional group proximity in this molecule can present unique challenges in controlling purity.[1] This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios to help you identify, control, and mitigate impurities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities I should expect in the synthesis of this compound?

There are typically four major classes of impurities to monitor:

  • Stereoisomers: The cis and trans diastereomers are the most common stereochemical impurities. Depending on the synthetic route, achieving high diastereoselectivity can be a primary challenge.[1]

  • Starting Material Carryover: Unreacted starting materials, such as cyclobutanecarbonitrile or a protected cyclobutanone precursor, can persist in the final product if the reaction does not go to completion.

  • Reaction Byproducts: These are impurities formed from side reactions during the synthesis. A common example is the formation of over-reduction products or ring-opened species, particularly when using powerful reducing agents under harsh conditions.[1]

  • Reagent- and Solvent-Related Impurities: Residual solvents and byproducts from reagents (e.g., borane complexes, phosphine oxides from a Mitsunobu reaction) can also contaminate the final product.[2][3]

Q2: My synthesis is producing a mixture of cis and trans isomers of this compound. How can I improve the stereoselectivity?

Achieving high stereoselectivity is highly dependent on the chosen synthetic route, particularly the reduction step of a ketone precursor.[1]

  • For cis selectivity: Employing a sterically hindered hydride reagent is often effective. Reagents like Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) can favor attack from the less hindered face of a 3-substituted cyclobutanone, leading to the cis alcohol. The choice of protecting group on the amino functionality can also influence the direction of hydride attack.[1]

  • For trans selectivity: A less sterically demanding reducing agent may be used, but often the highest selectivity for the trans isomer is achieved through enzymatic reduction using a suitable ketoreductase (KRED).[4] Another route involves stereochemical inversion of the cis-isomer via a Mitsunobu reaction, followed by hydrolysis.[2]

If a mixture is already formed, separation can be challenging. Purification by flash column chromatography on silica gel is the standard approach, but derivatization of the alcohol or amine may be necessary to enhance polarity differences for better separation.[1]

Q3: What are the best analytical methods for identifying and quantifying impurities in my this compound samples?

A multi-technique approach is recommended for comprehensive impurity profiling.[5]

  • High-Performance Liquid Chromatography (HPLC): This is the primary workhorse for purity analysis. A reversed-phase C18 column with a suitable mobile phase (often a buffered aqueous solution with acetonitrile or methanol) coupled with UV, Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) detection is highly effective.[6]

  • Gas Chromatography (GC): GC, particularly with a mass spectrometry detector (GC-MS), is excellent for identifying volatile impurities, residual solvents, and less polar byproducts.[3] Derivatization may be required to analyze the non-volatile target molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation of unknown impurities and for determining the cis/trans ratio of the main product.

  • LC-MS: The combination of liquid chromatography with mass spectrometry is powerful for identifying unknown impurities by providing both retention time and mass-to-charge ratio data, which aids in structure elucidation.[5]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your synthesis and provides actionable solutions.

Issue 1: An unknown peak is observed in the HPLC/LC-MS analysis.

Root Cause Analysis: An unexpected peak can originate from several sources: starting materials, a reaction byproduct, a degradation product, or an impurity from solvents or reagents.

Troubleshooting Workflow:

G start Unknown Peak Detected ms_check Analyze by LC-MS Determine Mass (m/z) start->ms_check compare_sm Does m/z match any starting materials or reagents? ms_check->compare_sm is_sm Impurity is likely carryover. compare_sm->is_sm  Yes is_not_sm Impurity is a byproduct or degradation product. compare_sm->is_not_sm  No optimize Optimize reaction: - Increase reaction time - Add more reagent - Improve purification is_sm->optimize analyze_pathway Analyze reaction pathway for potential side reactions (e.g., over-reduction, ring opening). is_not_sm->analyze_pathway

Caption: Decision tree for identifying an unknown impurity.

Corrective Actions:

  • Characterize the Impurity: Obtain the mass spectrum of the unknown peak. This is the most critical first step.

  • Compare to Knowns: Compare the mass to the molecular weights of all starting materials, reagents, and expected intermediates.

  • Hypothesize Byproducts: If the mass does not match a known input, consider plausible side reactions. For instance, if reducing a nitrile (e.g., cyclobutanecarbonitrile) with a strong hydride like LiAlH₄, an over-reduction could lead to a dimer or other secondary products. The inherent strain of the cyclobutane ring can also lead to ring-opening under harsh conditions.[1]

  • Optimize Reaction Conditions:

    • Incomplete Reaction: If the impurity is a starting material, consider extending the reaction time, increasing the temperature moderately, or adding a slight excess of the key reagent.

    • Byproduct Formation: If the impurity is a byproduct, conditions may be too harsh. Consider lowering the reaction temperature, using a milder reagent, or changing the order of addition.

Issue 2: Poor Diastereoselectivity (Low cis:trans or trans:cis Ratio)

Root Cause Analysis: The stereochemical outcome of the key stereocenter-forming step (often a ketone reduction) is poorly controlled. This is influenced by the choice of reducing agent, solvent, temperature, and the steric properties of the substrate.[1][4]

Troubleshooting & Optimization:

ParameterTo Favor cis IsomerTo Favor trans IsomerRationale
Reducing Agent Use sterically bulky hydrides (e.g., Lithium tri-tert-butoxyaluminum hydride, L-Selectride®).[1]Use less bulky hydrides (e.g., NaBH₄) or, for high selectivity, a ketoreductase (KRED) enzyme.[4]Bulky reagents approach from the less hindered face, while enzymes offer high geometric specificity.
Temperature Conduct reduction at low temperatures (-78 °C).[1]Temperature dependence is system-specific; screen temperatures from 0 °C to room temperature.Lower temperatures increase the kinetic control of the reaction, favoring the transition state with the lowest activation energy.
Protecting Group A bulky protecting group (e.g., Boc, Cbz) on the amino function can enhance steric hindrance.A smaller protecting group may be beneficial if it doesn't interfere with the desired pathway.The protecting group influences the overall steric environment around the reaction center.

Corrective Actions:

  • Reagent Screening: Systematically screen a panel of reducing agents.

  • Temperature Study: Run small-scale reactions at different temperatures (e.g., -78 °C, -40 °C, 0 °C, 25 °C) and analyze the cis:trans ratio by NMR or HPLC.

  • Purification: If optimizing the reaction is insufficient, focus on chromatographic separation. A gradient elution on silica gel is a common method.[7]

Experimental Protocols

Protocol 1: HPLC-MS Method for Impurity Profiling

This protocol provides a general method for separating this compound from potential impurities.

ParameterValue
Column Reversed-Phase C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 min
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
Detection ESI+ MS Scan (m/z 50-500), UV at 210 nm

Procedure:

  • Prepare a sample solution at approximately 1 mg/mL in a 50:50 mixture of water and acetonitrile.

  • Set up the HPLC-MS system according to the parameters in the table.

  • Inject the sample and acquire data.

  • Analyze the resulting chromatogram and mass spectra to identify the main component and any impurities.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for the separation of cis/trans isomers or the removal of less polar impurities.

G cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis prep_slurry Prepare silica slurry in mobile phase pack_column Pack column with slurry and add sample prep_slurry->pack_column load_sample Adsorb crude product onto a small amount of silica load_sample->pack_column elute Elute with solvent gradient (e.g., DCM -> 5-10% MeOH in DCM with 1% Triethylamine) pack_column->elute collect Collect fractions elute->collect tlc Analyze fractions by TLC or HPLC collect->tlc combine Combine pure fractions tlc->combine evaporate Evaporate solvent under reduced pressure combine->evaporate

Caption: Workflow for purification via flash chromatography.

Procedure:

  • Select Solvent System: Identify a suitable solvent system using Thin Layer Chromatography (TLC). A common system for amino alcohols is Dichloromethane (DCM) and Methanol (MeOH) with a small amount of triethylamine (e.g., 1%) to prevent peak tailing.[7]

  • Prepare Column: Pack a silica gel column with the chosen mobile phase.

  • Load Sample: Dissolve the crude product in a minimal amount of solvent or adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.

  • Elute: Begin elution with the solvent system, gradually increasing the polarity if a gradient is required.

  • Collect & Analyze: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[1]

References

  • BenchChem. (n.d.). Technical Support Center: Stereoselective Synthesis of 3-Aminocyclobutanols.
  • Zell, D., Pillon, G., Iding, H., Stocker, P., Burkhard, J. A., Sirois, L. E., Han, C., & Gosselin, F. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 27(31), 8586–8590.
  • Perez, A. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. (Master's thesis). California State University, Fullerton.
  • CN112608243A - Synthesis method of trans-3-aminobutanol. (2021). Google Patents.
  • Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, e10223.
  • Agilent. (2021). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances.
  • RRJPPS. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • Imahori, T., & Nishida, M. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4475.

Sources

Technical Support Center: Catalyst Poisoning in Reactions Involving 3-(Aminomethyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Aminomethyl)cyclobutanol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to catalyst poisoning in reactions involving this versatile building block. Our focus is on providing practical, mechanistically grounded solutions to common experimental hurdles.

Introduction: The Challenge of Catalyst Deactivation

This compound is a valuable scaffold in medicinal chemistry, prized for its unique three-dimensional structure.[1] Its synthesis and subsequent functionalization often rely on catalytic transformations, particularly those employing palladium catalysts. However, the very functional groups that make this molecule attractive—the primary amine and the hydroxyl group—can also be the source of significant challenges, most notably catalyst deactivation or poisoning.

This guide is structured to help you diagnose, mitigate, and resolve issues of catalyst poisoning, ensuring the efficiency and reproducibility of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of catalyst poisoning in reactions with this compound?

A1: Catalyst poisoning in this context typically stems from two main sources:

  • Substrate/Product Inhibition: The primary amine of this compound itself is a common culprit. The lone pair of electrons on the nitrogen atom can strongly coordinate to the active sites of metal catalysts, particularly palladium, rendering them inactive for the desired transformation.[2][3][4]

  • Impurities from Synthesis: The synthetic route used to prepare this compound can introduce various impurities that act as catalyst poisons. Common synthetic precursors and their associated problematic byproducts are detailed in the table below.

Synthetic RouteCommon Impurities and ByproductsPotential Impact on Catalyst
Mitsunobu Reaction followed by Debenzylation Triphenylphosphine oxide (TPPO), Diethyl/diisopropyl hydrazodicarboxylate (from DEAD/DIAD)While TPPO is not a classic catalyst poison, its presence can complicate purification.[5][6] The hydrazodicarboxylate byproducts are nitrogen-rich and can poison the catalyst.
Reductive Amination Unreacted carbonyl compounds, over-alkylated side products, residual aminating agents.These can compete for active sites or directly poison the catalyst.

Q2: Can the hydroxyl group of this compound also contribute to catalyst deactivation?

A2: While the primary amine is the more significant poison, the hydroxyl group can also play a role. Amino alcohols can form stable complexes with palladium, potentially leading to catalyst deactivation.[5] The proximity of the hydroxyl and aminomethyl groups may facilitate chelation to the metal surface, further stabilizing the inhibiting interaction.

Q3: My catalytic debenzylation of a precursor to this compound is sluggish. What are the likely causes?

A3: A slow or stalled debenzylation is a classic sign of catalyst poisoning. The primary suspect is the amine functionality, either in the starting material (if it's a secondary or tertiary amine) or the product. Other potential causes include:

  • Poor quality catalyst: Ensure you are using a fresh, active batch of catalyst.

  • Insufficient hydrogen pressure: Some debenzylations require higher pressures than can be achieved with a hydrogen balloon.[3]

  • Suboptimal solvent choice: The choice of solvent can impact reaction rates. Protic solvents like ethanol or methanol are generally effective.[7]

Q4: Are there any "quick fixes" to overcome amine-induced catalyst inhibition?

A4: A common and often effective strategy is to add a weak acid, such as acetic acid, to the reaction mixture. The acid protonates the amine, preventing its lone pair from coordinating to the palladium catalyst.[2][3] This can significantly improve reaction rates.

Troubleshooting Guides

This section provides a more detailed, problem-oriented approach to resolving specific issues you may encounter during your experiments.

Issue 1: Incomplete or Stalled Catalytic Hydrogenolysis (e.g., Debenzylation)

You are performing a catalytic hydrogenolysis to produce this compound or a derivative, and the reaction is either very slow or stops before completion.

Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.

  • Mechanism of Amine Poisoning: The lone pair of electrons on the nitrogen atom of the amine functionality strongly adsorbs to the palladium surface. This blocks the active sites required for hydrogen activation and substrate binding, effectively shutting down the catalytic cycle.

    Caption: Amine coordination blocking H₂ activation on a palladium catalyst.

  • Solution 1: Addition of Acetic Acid: Adding a small amount of acetic acid protonates the amine to form an ammonium salt. The resulting positive charge prevents the nitrogen from coordinating to the metal catalyst, freeing up the active sites.

  • Solution 2: Catalyst Regeneration: If the catalyst is severely poisoned, it may need to be regenerated. See the detailed protocols in the "Experimental Protocols" section below.

Issue 2: Difficulty in Purifying this compound After Synthesis via Mitsunobu Reaction

You have synthesized a precursor to this compound using a Mitsunobu reaction and are struggling to remove byproducts like triphenylphosphine oxide (TPPO) and the reduced form of DEAD or DIAD.

  • Triphenylphosphine Oxide (TPPO) Removal:

    • Crystallization: TPPO is often crystalline and can sometimes be removed by careful crystallization of the desired product.

    • Solvent Trituration: TPPO has low solubility in nonpolar solvents like hexane or cold diethyl ether.[6] Triturating the crude reaction mixture with these solvents can often precipitate the TPPO.

    • Complexation and Filtration: TPPO forms insoluble complexes with certain metal salts, such as zinc chloride. Adding ZnCl₂ to the reaction mixture in a suitable solvent (e.g., ethanol, ethyl acetate, or THF) can precipitate the TPPO complex, which can then be removed by filtration.[6][8]

  • Reduced DEAD/DIAD (Hydrazodicarboxylate) Removal:

    • Acidic Wash: The hydrazodicarboxylate byproduct can often be removed by washing the organic layer with an acidic aqueous solution (e.g., 1M HCl).

    • Chromatography: If other methods fail, column chromatography is a reliable method for removing these byproducts.

Experimental Protocols

Protocol 1: General Procedure for Mitigating Amine Poisoning in Catalytic Hydrogenation

This protocol is a starting point for the catalytic debenzylation of an N-benzyl protected precursor to this compound.

  • Dissolution: Dissolve the N-benzyl protected amine (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Acidification (Optional but Recommended): Add acetic acid (1-5% by volume) to the solution.

  • Catalyst Addition: Carefully add 10% Pd/C or 20% Pd(OH)₂/C (Pearlman's catalyst) (typically 5-10 mol% of the substrate).

  • Hydrogenation: Secure a hydrogen-filled balloon to the reaction flask or place the vessel in a Parr apparatus and pressurize to the desired pressure (e.g., 50 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent. The filtrate can then be concentrated and purified.

Protocol 2: Regeneration of an Amine-Poisoned Palladium Catalyst

This protocol is adapted from a patented method for reactivating amine-poisoned palladium catalysts and is suitable for Pd/C or Pd(OH)₂/C.[9]

  • Catalyst Separation: After the reaction, separate the spent catalyst from the reaction mixture by filtration. Wash the catalyst with the reaction solvent to remove residual product.

  • Washing with a Reactivating Agent:

    • Prepare a 0.1 M aqueous solution of a reactivating agent such as sodium carbonate (Na₂CO₃), sodium bicarbonate (NaHCO₃), or sodium chloride (NaCl).

    • Suspend the spent catalyst in this solution.

    • Stir the suspension at an elevated temperature (e.g., 60-80 °C) for 1-2 hours.

  • Rinsing: Filter the catalyst and wash it thoroughly with deionized water until the filtrate is neutral.

  • Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved. The regenerated catalyst is now ready for reuse.

A more aggressive regeneration can be achieved by washing with a dilute solution of chloroform and glacial acetic acid, followed by stirring and sonication, which can help remove pore blockages.[10][11]

References

  • Triphenylphosphine Oxide. PubChem.
  • Triphenylphosphine oxide. Wikipedia. [Link]
  • Triphenylphosphine as Efficient Antidote for the Sulfur‐Poisoning of the Pd/C Hydrogenation Catalyst.
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. [Link]
  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. [Link]
  • C
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. [Link]
  • Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst.
  • Method for reactivating palladium carbon catalyst.
  • Diethyl azodicarboxyl
  • Triphenylphosphine Oxide- Waste Not, Want Not.
  • Help with debenzylation of N-Benzyl. Sciencemadness.org. [Link]
  • Method for reactivating palladium catalysts.
  • Your trick to remove residual palladium. Reddit. [Link]
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System.
  • Diethyl azodicarboxylate – Knowledge and References. Taylor & Francis. [Link]
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
  • Poisoning and deactivation of palladium c
  • Preparation method of 3-oxocyclobutanecarboxylic acid.
  • Diisopropyl azodicarboxyl
  • Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry. [Link]
  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers. [Link]
  • Palladium-Catalyzed Selective Amino- and Alkoxycarbonylation of Iodoarenes with Aliphatic Aminoalcohols as Heterobifunctional O,N-Nucleophiles. PubMed Central. [Link]
  • How to get rid of reduced DIAD? Reddit. [Link]
  • Tests of amine poisoning with regeneration.
  • Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Royal Society of Chemistry. [Link]
  • Palladium supported on amino functionalized magnetic MCM-41 for catalytic hydrogenation of aqueous brom
  • I am wondering how to remove Triphenylphosphine oxide and Diisopropyl hydraazodicarboxylate from the reaction mixture?
  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]
  • Amino‐Supported Palladium Catalyst for Chemo‐ and Stereoselective Domino Reactions. DiVA portal. [Link]
  • Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. PubMed. [Link]
  • Palladium-catalyzed vicinal amino alcohols synthesis from allyl amines by in situ tether formation and carboetherific
  • Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Royal Society of Chemistry. [Link]
  • Palladium Nanoparticles Immobilized on the Amine-Functionalized Lumen of Halloysite for Catalytic Hydrogen

Sources

Technical Support Center: Isolating Pure 3-(Aminomethyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the workup and purification of 3-(aminomethyl)cyclobutanol. This guide is designed for researchers, scientists, and drug development professionals who are working with this and similar polar, low-molecular-weight amino alcohols. Here, we will address common challenges and provide detailed, field-proven troubleshooting strategies in a practical question-and-answer format. Our focus is on not just the "how," but the "why," grounding each step in solid chemical principles to ensure you can adapt and troubleshoot effectively.

Diagram: General Isolation Workflow

Below is a typical workflow for isolating this compound following a chemical synthesis, such as the reduction of a nitrile or amide precursor.

cluster_0 Reaction Workup cluster_1 Purification reaction Crude Reaction Mixture quench Quench Excess Reagent (e.g., Fieser workup for LiAlH4) reaction->quench 1. Safety First filtration1 Filter to Remove Inorganic Salts quench->filtration1 2. Isolate Organics extraction Liquid-Liquid Extraction (pH adjustment may be needed) filtration1->extraction 3. Separate by Phase drying Dry Organic Layer (e.g., Na2SO4, MgSO4) extraction->drying 4. Remove Water concentration Concentrate in vacuo drying->concentration 5. Remove Solvent crude_product Crude Product concentration->crude_product Transfer to Purification Stage chromatography Column Chromatography (Silica, with TEA modifier) crude_product->chromatography 6. Primary Purification fractions Combine Pure Fractions chromatography->fractions 7. TLC Analysis concentration2 Concentrate in vacuo fractions->concentration2 8. Remove Eluent crystallization Recrystallization concentration2->crystallization 9. Final Polishing final_product Pure this compound crystallization->final_product 10. Isolate Pure Solid

Caption: General workflow for the isolation and purification of this compound.

Frequently Asked Questions & Troubleshooting Guide

Section 1: Reaction Workup

Question: My synthesis involved a Lithium Aluminum Hydride (LiAlH₄) reduction. What is the best way to quench the reaction and work it up to avoid low yields?

Answer: This is a critical step, as improper quenching of LiAlH₄ can lead to the formation of aluminum salt emulsions that trap your polar product, significantly reducing your isolated yield. The Fieser workup is a highly reliable and widely used method to generate granular, easily filterable aluminum salts.[1][2]

Detailed Protocol: Fieser Workup for LiAlH₄ Reductions

This procedure is for a reaction that used 'x' grams of LiAlH₄ .

  • Cooling is Crucial: After the reaction is complete, cool the reaction vessel to 0 °C in an ice-water bath. This is essential to control the highly exothermic quenching process.

  • Slow, Sequential Addition: With vigorous stirring, slowly and cautiously add the following reagents dropwise:

    • 'x' mL of water . You will observe gas evolution (hydrogen). Add the water at a rate that keeps the bubbling manageable.

    • 'x' mL of 15% aqueous sodium hydroxide (NaOH) solution . The mixture will start to become thicker.

    • '3x' mL of water . As you add the final portion of water, you should observe the formation of a white, granular precipitate.

  • Stir and Warm: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for at least 15-30 minutes. This helps to ensure the complete formation of the solid.

  • Dry and Filter: Add some anhydrous magnesium sulfate or sodium sulfate to the mixture and stir for another 15 minutes. This helps to remove any remaining water from the organic layer and further granulate the salts.

  • Filtration: Filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with your reaction solvent (e.g., THF, diethyl ether) to recover all of the product.

  • Proceed to Extraction/Concentration: The resulting filtrate contains your crude product and can now be concentrated or moved to a liquid-liquid extraction step.

Causality: The Fieser method carefully controls the hydrolysis of the aluminum complexes to form insoluble, granular aluminum salts (aluminates) instead of a gelatinous aluminum hydroxide precipitate which is notoriously difficult to filter and often traps polar products.[1][3]

Question: I performed a catalytic hydrogenation to produce the amine. How do I safely remove the palladium catalyst and prepare for purification?

Answer: Removing the finely divided palladium on carbon (Pd/C) catalyst is straightforward but requires care to prevent ignition, especially when dry and in the presence of flammable solvents.[4][5]

Detailed Protocol: Post-Hydrogenation Workup

  • Inert Atmosphere: Once the reaction is complete, carefully replace the hydrogen atmosphere with an inert gas like nitrogen or argon.

  • Filtration through Celite®: Prepare a short plug of Celite® in a Büchner or fritted glass funnel. Filter the reaction mixture through the Celite®.

  • Thorough Washing: Wash the filter cake thoroughly with the reaction solvent (e.g., methanol, ethanol) to ensure all of the product is recovered.

  • Safety First - Quench the Catalyst: Do not let the filter cake dry completely in the open air. Immediately after filtration, carefully wet the Celite®/Pd/C mixture with water. This deactivates the catalyst and prevents it from igniting.[5] Transfer the wet catalyst to a designated waste container.

  • Concentration: The filtrate, now free of the catalyst, can be concentrated under reduced pressure to yield the crude this compound.

Section 2: Purification by Chromatography

Question: My compound streaks badly on a silica gel column, and I'm getting poor separation. What can I do?

Answer: This is the most common issue encountered when purifying amino alcohols on standard silica gel.[6] The free amine group is basic and interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica. This strong interaction leads to tailing (streaking) and often irreversible adsorption, resulting in poor separation and low recovery.

The solution is to "deactivate" the silica by adding a small amount of a competing base to your mobile phase. Triethylamine (TEA) is the most common and effective choice.[7][8]

Detailed Protocol: Flash Chromatography with a TEA Modifier

  • Stationary Phase: Standard flash-grade silica gel.

  • Mobile Phase (Eluent) Selection:

    • A typical eluent system is a gradient of methanol (MeOH) in dichloromethane (DCM).

    • Start by developing a solvent system on a TLC plate. For example, try 5-10% MeOH in DCM.

    • Crucially, add 0.5-1% triethylamine (TEA) to your eluent mixture. For instance, a good starting point could be 89:10:1 DCM:MeOH:TEA.

  • Column Packing and Equilibration:

    • Pack your column with silica gel as you normally would.

    • Before loading your sample, flush the column with at least 3-5 column volumes of your initial eluent mixture (containing TEA). This step, known as equilibration, is vital as it "neutralizes" the acidic sites on the silica before your compound is introduced.[6]

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the column.

  • Elution and Fraction Collection: Run the column, collecting fractions and monitoring by TLC.

Causality: The triethylamine is a stronger base than your product and will preferentially bind to the acidic silanol groups on the silica gel. This effectively "masks" these active sites, preventing your this compound from binding too strongly and allowing it to elute symmetrically, resulting in sharp bands and good separation.[8]

Alternative Strategies:

  • Basic Alumina: You can use basic alumina as your stationary phase instead of silica.[9]

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (C18) chromatography can be an excellent option, often using a mobile phase of water and acetonitrile with a modifier like formic acid or ammonia.[9]

Section 3: Crystallization and Final Isolation

Question: I have my purified this compound as an oil after chromatography. How can I get it to crystallize?

Answer: Crystallizing small, polar molecules that can hydrogen bond can be challenging. They often have a high affinity for residual solvents and may prefer to remain as an amorphous oil or solid. The key is to find a solvent system where the compound is soluble when hot but poorly soluble when cold.[10][11]

Detailed Protocol: Recrystallization of this compound

  • Solvent Screening: The goal is to find a solvent or solvent pair that meets the criteria.

    • Good Single Solvents to Try: Isopropanol, ethyl acetate, or a mixture of THF and hexanes.

    • Procedure: In a small test tube, add a small amount of your purified oil. Add a few drops of a solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all, even with heating, the solvent is too poor. The ideal solvent will dissolve the compound when heated but will cause it to crash out upon cooling.[12]

  • Dissolution:

    • Place your purified oil in a clean Erlenmeyer flask.

    • Heat your chosen solvent (e.g., isopropanol) and add it dropwise to the flask with swirling until the oil just dissolves. Use the absolute minimum amount of hot solvent necessary.[12]

  • Slow Cooling is Key:

    • Cover the flask and allow it to cool slowly to room temperature, undisturbed. Placing it on a surface that doesn't draw away heat quickly (like a cork ring) can help.[10] Rapid cooling often leads to the formation of a precipitate or small, impure crystals.

    • Once at room temperature, you can place the flask in an ice bath or refrigerator (0-4 °C) to maximize crystal formation.

  • Inducing Crystallization (If Needed):

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a tiny crystal from a previous batch, add it to the cooled solution to act as a template for crystal growth.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any surface impurities.

    • Dry the crystals under high vacuum to remove all traces of solvent.

Troubleshooting "Oiling Out": If your compound separates as an oil upon cooling, it means the solution became supersaturated at a temperature above the compound's melting point. To fix this, re-heat the mixture to dissolve the oil and add a small amount more solvent before attempting to cool again.[10]

Section 4: Characterization and Stability

Question: What are the key features I should look for in the NMR and Mass Spectrum to confirm the identity and purity of my this compound?

Answer: Spectroscopic analysis is essential for confirming the structure of your final product.

  • ¹H NMR Spectroscopy:

    • Cyclobutane Protons: You will see a complex series of multiplets in the aliphatic region (typically ~1.5 - 2.5 ppm) corresponding to the protons on the cyclobutane ring. The exact chemical shifts and coupling patterns will depend on whether you have the cis or trans isomer.

    • -CH₂-NH₂ Protons: The methylene protons adjacent to the amine will likely appear as a doublet around 2.6-3.0 ppm.

    • -CH-OH Proton: The proton on the carbon bearing the hydroxyl group will typically be a multiplet further downfield, around 3.5-4.0 ppm.

    • -OH and -NH₂ Protons: These will appear as broad singlets that can exchange with D₂O. Their chemical shifts are highly dependent on concentration and solvent. A ¹H NMR spectrum of the related Boc-protected cis-isomer is available for comparison.[13]

  • Mass Spectrometry (Electron Ionization - EI):

    • Molecular Ion (M⁺): The molecular weight of this compound is 101.15 g/mol .[14] You should look for a molecular ion peak at m/z = 101. As it contains one nitrogen atom, the molecular weight is odd, which is consistent with the Nitrogen Rule.[15]

    • Key Fragmentation: Aliphatic amines often undergo α-cleavage. A common fragmentation would be the loss of the aminomethyl group or cleavage within the cyclobutane ring. You might expect to see fragments corresponding to the loss of CH₂NH₂ (m/z = 71) or other characteristic cyclobutane ring fragmentations.[16][17]

Question: I left my purified product on the bench for a few days and now the NMR looks different. What could have happened?

Answer: Primary amines are susceptible to reacting with atmospheric carbon dioxide (CO₂) to form carbamate salts.[18][19] This is especially true if the sample is not stored under an inert atmosphere. This can lead to the appearance of new, unexpected signals in your NMR spectrum.

Prevention and Storage:

  • Storage: Store your pure this compound under an inert atmosphere (nitrogen or argon) in a tightly sealed vial. For long-term storage, keeping it in a freezer is recommended.

  • Handling: Minimize the exposure of the compound to air during handling.

If you suspect carbamate formation, you may be able to reverse it by dissolving the sample in a slightly acidic solution to protonate the amine, followed by re-isolation of the free base.

Quantitative Data Summary

PropertyValueSource/Comment
Molecular FormulaC₅H₁₁NO[14]
Molecular Weight101.15 g/mol [14]
pKa (Amine)~8.5 (for the hydrochloride salt)[20]
Water SolubilityHigh (>50 mg/mL for the HCl salt)[20]
AppearanceTypically a white solid[21]

References

  • T. Ju, et al. (2018). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Chemical Communications.
  • M. S. T. Morin, et al. (2019). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society.
  • A. Dibenedetto, et al. (2013). Green synthesis of carbamates from CO2, amines and alcohols. RSC Advances.
  • T. Ju, et al. (2018). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Semantic Scholar.
  • Wikipedia (n.d.). Carbamate. Wikipedia.
  • The Sarpong Group (n.d.). Standard Operating Procedures. University of California, Berkeley.
  • Reddit (2023). Purification of strong polar and basic compounds. r/Chempros.
  • ResearchGate (2014). Can anyone suggest the best method for lithium aluminium hydride work up?. ResearchGate.
  • University of Rochester (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry.
  • M. J. González, et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Beilstein Journal of Organic Chemistry.
  • University of Louisville (n.d.). The oxidation of amino alcohols. ThinkIR.
  • Science Forums (2011). Amine purification. Chemistry - Science Forums.
  • Google Patents (n.d.). US2243977A - Process for the preparation of amino-alcohols. Google Patents.
  • Master Organic Chemistry (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.
  • Chemistry LibreTexts (2021). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts.
  • ResearchGate (2018). For highly polar compound, how to do the purification?. ResearchGate.
  • S. H. L. Verhelst, et al. (2023). Chemoselective bicyclobutane-based mass spectrometric detection of biological thiols uncovers human and bacterial metabolites. Chemical Science.
  • Biotage (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage.
  • University of Rochester (n.d.). Workup: Aluminum Hydride Reduction. Department of Chemistry.
  • National Institute of Standards and Technology (n.d.). Cyclobutylamine. NIST WebBook.
  • Unknown (n.d.). Recrystallization1. Unknown Source.
  • ACS Publications (n.d.). The Journal of Organic Chemistry Ahead of Print. ACS Publications.
  • Mettler Toledo (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Unknown (n.d.). Hydrogenation SOP. Unknown Source.
  • Reddit (2022). Hydrogenation reaction tips and tricks. r/Chempros.
  • Unknown (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Unknown Source.
  • University of Rochester (n.d.). Magic Formulas: Fieser Workup (LAH and DiBAL). Department of Chemistry.
  • American Chemical Society (2025). Enzymatic Mannich Reaction for the Synthesis of γ‑Chiral Amino. ACS Publications.
  • Reddit (2025). Triethylammonium after flash chromatography. r/Chempros.
  • Organic Syntheses (n.d.). cyclobutanone. Organic Syntheses.
  • Doc Brown's Chemistry (n.d.). mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of the molecule. Doc Brown's Chemistry.
  • Sepu Technology (2025). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?. Sepu Technology.
  • ResearchGate (n.d.). Diastereoselective hydrogenation of cyclobutanone imines. ResearchGate.
  • MDPI (n.d.). NMR Characterization of Lignans. MDPI.
  • Chemistry LibreTexts (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts.
  • Wiley-VCH (2008). Supporting Information. Wiley Online Library.
  • LCGC International (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.

Sources

Stability issues of 3-(Aminomethyl)cyclobutanol under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(Aminomethyl)cyclobutanol

A Guide for Researchers, Scientists, and Drug Development Professionals on Stability Under Acidic Conditions

Welcome to the technical support guide for this compound. This document provides in-depth scientific insights and practical troubleshooting advice for handling this compound, with a specific focus on its stability challenges under acidic conditions. As drug development professionals, understanding the intrinsic stability of a molecule is paramount for ensuring the integrity of experimental results and the viability of formulations.

Core Scientific Principles: Why is this compound Susceptible to Acidic Conditions?

The structure of this compound contains two key features that dictate its reactivity in an acidic environment: the strained cyclobutane ring and the primary amine and alcohol functional groups.

  • Inherent Ring Strain: Cyclobutane rings possess significant angle and torsional strain compared to larger cycloalkanes or open-chain analogues.[1][2] This strain energy, approximately 26 kcal/mol, can be released through ring-opening reactions, a process that is often catalyzed by acids.[3] While cyclobutanes are generally stable at room temperature, the presence of activating functional groups and acid catalysis can facilitate C-C bond cleavage.[4]

  • Functional Group Reactivity:

    • Amine Basicity: The primary aminomethyl group is basic due to the lone pair of electrons on the nitrogen atom.[5][6] In an acidic medium, this amine is readily protonated to form an ammonium salt (R-CH₂NH₃⁺).[7] This protonation is a standard acid-base reaction and does not inherently lead to degradation, but it alters the electronic properties of the molecule, potentially influencing the stability of the adjacent cyclobutane ring.

    • Alcohol Protonation: The hydroxyl group can be protonated by a strong acid to form an alkyloxonium ion (R-OH₂⁺).[8] This converts the hydroxyl group into an excellent leaving group (water), which can initiate dehydration reactions to form an alkene (cyclobutene derivative) or participate in rearrangement and ring-opening pathways, often proceeding through a carbocation intermediate.[9][10][11]

These factors combined suggest that under acidic conditions, particularly with heat, this compound is at risk of undergoing degradation through pathways such as acid-catalyzed ring-opening or dehydration.[12]

Frequently Asked Questions (FAQs)

Here we address common questions researchers encounter when working with this compound in acidic environments.

Q1: What is the most likely degradation pathway for this compound in a strong acid solution?

A1: The most probable pathway involves initial protonation of the hydroxyl group, followed by the loss of water to form a secondary cyclobutyl carbocation. This carbocation is inherently unstable due to ring strain and can undergo rapid rearrangement. The most likely outcome is a ring-opening reaction to relieve strain, leading to the formation of various isomeric, unsaturated acyclic amines. A competing pathway, especially under high heat, is dehydration to form a cyclobutene derivative.[9][12]

Q2: At what pH range should I be concerned about the stability of this compound?

A2: While the primary amine will be protonated under mildly acidic conditions (pH < 9), significant chemical degradation is more likely in strongly acidic environments (typically pH < 3), especially when coupled with elevated temperatures. The rate and extent of degradation are highly dependent on the specific acid used, its concentration, temperature, and reaction time.

Q3: What are the potential degradation products I should screen for in my analysis?

A3: You should look for masses corresponding to:

  • Dehydration Products: (C₅H₉N), which would be isomers of aminomethyl-cyclobutene.

  • Ring-Opening Products: Isomers of (C₅H₁₁N) that are linear or branched unsaturated amines. For example, products resulting from the cleavage of the C-C bond adjacent to the carbon bearing the hydroxyl group.

  • It is crucial to use a mass-sensitive detection method like LC-MS, as these degradants may lack a strong UV chromophore.

Q4: Can I use acidic conditions for salt formation of the amine without causing degradation?

A4: Yes. Salt formation using acids like HCl or H₃PO₄ is a standard procedure. This is typically done under controlled conditions (e.g., in an organic solvent at or below room temperature) where the primary reaction is the acid-base neutralization.[7] The resulting ammonium salt is often more crystalline and stable for storage than the free base. The risk of degradation increases significantly if the acidic solution is heated for prolonged periods.

Q5: How can I minimize degradation during my experiments that require an acidic step?

A5:

  • Temperature Control: Perform acidic steps at the lowest possible temperature. If heating is required, minimize both the temperature and the duration.

  • Acid Choice: Use the mildest acid sufficient for the intended transformation.

  • Inert Atmosphere: To prevent oxidative degradation, which can be exacerbated under harsh conditions, conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon).

  • Work-up: Promptly neutralize the acid as soon as the desired reaction is complete.

Troubleshooting Guide

This section provides a structured approach to common problems observed during experiments.

Observed Problem Probable Cause(s) Recommended Solution(s)
Appearance of multiple new peaks in HPLC/LC-MS analysis after an acidic step. Acid-catalyzed degradation of the cyclobutane ring or dehydration.1. Confirm Identity: Use high-resolution mass spectrometry (HRMS) to get accurate masses of the new peaks and compare them against potential degradation products (dehydrated, ring-opened).2. Modify Conditions: Re-run the experiment at a lower temperature. If possible, use a weaker acid or a shorter reaction time.3. Run a Control: Subject a sample of this compound to the acidic conditions without other reagents to confirm its instability under those specific parameters.
Low yield or complete loss of starting material after acidic work-up. Extensive degradation or partitioning issues.1. Check pH: Ensure the aqueous layer is sufficiently basic (pH > 10) during extraction to convert the ammonium salt back to the free base, which is more soluble in organic solvents.2. Stability Check: Perform a small-scale stability test (see Protocol 1) to determine the compound's half-life under your work-up conditions.3. Alternative Work-up: Consider solid-phase extraction (SPE) or direct evaporation (if the salt is non-volatile) to avoid prolonged exposure to aqueous acid.
Inconsistent results or poor reproducibility in assays. On-instrument degradation if using an acidic mobile phase for chromatography. Gradual degradation of stock solutions prepared in acidic buffers.1. Mobile Phase pH: If using HPLC, evaluate the stability in the mobile phase. Try using a mobile phase with a higher pH if possible, or keep the autosampler cooled to minimize degradation over time.2. Stock Solution Stability: Prepare fresh stock solutions. Avoid long-term storage of the compound in acidic media. If an acidic stock is necessary, store it at ≤ -20°C and qualify its stability over time.

Experimental Protocols & Visualizations

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradants and establish a stability-indicating analytical method, as recommended by ICH guidelines.[13][14]

Objective: To assess the stability of this compound under acidic stress.

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acidic Stress:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 4 hours.

    • At time points 0, 1, 2, and 4 hours, withdraw an aliquot (e.g., 100 µL).

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH to halt the degradation.

    • Dilute the neutralized sample to a suitable concentration for analysis.

  • Control Sample: Prepare a control sample by adding 1 mL of water instead of HCl and incubate under the same conditions.

  • Analysis: Analyze all samples by a suitable method, such as LC-MS, to monitor the disappearance of the parent compound and the appearance of degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[15]

Diagram: Potential Acid-Catalyzed Degradation Pathways

DegradationPathways cluster_main This compound cluster_protonation Protonation Step cluster_degradation Degradation Products Start Start Compound (C₅H₁₁NO) ProtonatedOH Protonated Alcohol (Alkyloxonium Ion) Start->ProtonatedOH + H⁺ Carbocation Cyclobutyl Carbocation ProtonatedOH->Carbocation - H₂O Dehydrated Dehydration Product (Aminomethyl-cyclobutene) C₅H₉N Carbocation->Dehydrated - H⁺ RingOpened Ring-Opening Products (Acyclic Unsaturated Amines) C₅H₁₁N Isomers Carbocation->RingOpened Rearrangement

Caption: Potential degradation pathways under acidic conditions.

Diagram: Forced Degradation Experimental Workflow

Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling & Quenching cluster_analysis Analysis Prep Prepare 1 mg/mL Stock Solution Stress Add 0.1 M HCl Incubate at 60°C Prep->Stress Control Add Water (Control) Incubate at 60°C Prep->Control Sample Take Aliquots at 0, 1, 2, 4 hr Stress->Sample Analyze Analyze via LC-MS Control->Analyze Quench Neutralize with 0.1 M NaOH Sample->Quench Quench->Analyze Result Identify Degradants & Determine Stability Analyze->Result

Caption: Workflow for a forced degradation study.

References

  • BTC. (2025, September 30).
  • Werz, D. et al. (2021, February). Functionalization of Sydnones with Donor‐Acceptor Cyclopropanes, Cyclobutanes, and Michael Acceptors. ChemistryViews.
  • ChemistryViews.org. (2019, August 7). Ring-Opening of Cyclobutanes with Nucleophiles.
  • Lee-Ruff, E., & Ablenas, F. J. (1987). Acid-catalyzed rearrangement of cyclobutanols. A novel rearrangement. Canadian Journal of Chemistry, 65(7), 1663-1667.
  • Baran Lab. Cyclobutanes in Organic Synthesis.
  • Gamble, J. F. et al. (2010). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Panda, S. S. et al. (2016, December 14). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research.
  • Chemistry LibreTexts. (2020, August 26). Acidity and Basicity of Amines.
  • OpenStax. 24.3 Basicity of Amines. Organic Chemistry: A Tenth Edition.
  • Chemistry Steps. Basicity of Amines.
  • Chemistry LibreTexts. (2020, May 30).
  • BTC. (2025, July 22). What is the stability of Cyclobutanol under different conditions?
  • Ghosez, L. (2001). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 101(7), 2141-2170.
  • Wessig, P. (2006). The application of cyclobutane derivatives in organic synthesis.
  • Carreira, E. M. et al. (2017).

Sources

Technical Support Center: Optimizing Solvent Choice for Reactions with 3-(Aminomethyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Aminomethyl)cyclobutanol. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the nuances of solvent selection in your experiments. The unique bifunctional nature of this compound, possessing both a primary amine and a primary alcohol on a strained cyclobutane ring, presents specific challenges and opportunities in reaction design. This resource is designed to provide you with the expertise to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence solvent selection?

A1: this compound's reactivity and solubility are dictated by three main structural aspects:

  • Primary Amine (-CH₂NH₂): This group is nucleophilic and basic, readily participating in reactions such as amide bond formation, N-alkylation, and reductive amination. Its ability to form hydrogen bonds significantly influences solubility in protic solvents.

  • Primary Alcohol (-OH): The hydroxyl group can act as a nucleophile or be a site for esterification and oxidation. It is also a hydrogen bond donor and acceptor, contributing to solubility in polar solvents.[1]

  • Cyclobutane Ring: This four-membered ring possesses significant ring strain (approximately 110 kJ/mol), which can influence the reactivity of the functional groups attached to it.[1]

The presence of both an amine and an alcohol makes it a polar, hydrophilic molecule. For laboratory applications, it is often supplied as a hydrochloride salt, which significantly enhances its stability and water solubility.[1]

Q2: What is the general solubility profile of this compound?

A2: While specific quantitative data is not broadly available, the solubility can be inferred from its structural components and related compounds:

  • Polar Protic Solvents: Due to the presence of both amine and hydroxyl groups capable of hydrogen bonding, it is expected to have good solubility in water, methanol, ethanol, and other alcohols. The hydrochloride salt form is particularly water-soluble.[1]

  • Polar Aprotic Solvents: Solvents like DMSO and DMF are likely to be effective in dissolving this compound.

  • Ethereal Solvents: Tetrahydrofuran (THF) has been successfully used as a solvent in syntheses involving derivatives of this compound, suggesting at least moderate solubility.[2]

  • Halogenated Solvents: Dichloromethane (DCM) is a common solvent for many organic reactions, and while this compound's solubility might be limited, it can often be used in suspensions or with co-solvents.

  • Nonpolar Solvents: Solubility in nonpolar solvents like hexanes and toluene is expected to be very low.

Q3: I am using the hydrochloride salt of this compound in a non-aqueous reaction. Why is it not dissolving?

A3: The hydrochloride salt is an ionic compound, which makes it highly soluble in water but generally insoluble in many organic solvents. To use it in a non-aqueous reaction, you will likely need to perform a "salt-freeing" step. This typically involves dissolving the salt in an aqueous basic solution (e.g., sodium bicarbonate or a mild amine base) and extracting the free base into an organic solvent. Alternatively, for some reactions, the free base can be generated in situ by adding a stoichiometric amount of a non-nucleophilic organic base, such as triethylamine or diisopropylethylamine, to a suspension of the hydrochloride salt in the reaction solvent.

Q4: Can the amine and hydroxyl groups react with each other or with the solvent?

A4: Yes, intramolecular and solvent-mediated side reactions are a key consideration.

  • Intramolecular Reactions: Under certain conditions, such as high temperatures or in the presence of specific catalysts, intramolecular cyclization to form a bicyclic ether-amine is a possibility, though less common.

  • Solvent Reactivity: Protic solvents like alcohols could potentially compete with this compound as nucleophiles in some reactions. Reactive solvents, such as those containing carbonyl groups (e.g., acetone), could potentially form imines with the primary amine under certain conditions. It is crucial to choose an inert solvent for your specific reaction conditions.

Troubleshooting Guides

Issue 1: Low Reaction Yield

Low yields in reactions involving this compound can often be traced back to solvent-related issues.

start Low Yield Observed solubility Is the starting material fully dissolved? start->solubility side_reactions Are there unexpected side products? solubility->side_reactions Yes increase_polarity Increase solvent polarity (e.g., add co-solvent like DMF/DMSO). solubility->increase_polarity No workup_loss Is product being lost during workup? side_reactions->workup_loss No protecting_group Consider a protecting group strategy for one of the functional groups. side_reactions->protecting_group Yes adjust_workup Modify workup procedure (e.g., adjust pH, use different extraction solvent). workup_loss->adjust_workup Yes end Yield Improved workup_loss->end No heat Gently heat the reaction mixture (monitor for decomposition). increase_polarity->heat change_solvent Switch to a more suitable solvent class. heat->change_solvent change_solvent->end optimize_conditions Optimize reaction temperature and time. protecting_group->optimize_conditions optimize_conditions->end adjust_workup->end

Caption: Decision tree for troubleshooting low reaction yields.

Causality and Solutions:

  • Poor Solubility: If this compound or other reagents are not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Increase the polarity of the solvent system. A small amount of a co-solvent like DMF or DMSO can significantly improve solubility. Gentle heating may also be effective, but monitor for potential degradation.

  • Side Reactions: The bifunctional nature of the molecule can lead to unwanted side reactions, such as self-polymerization or reaction at the wrong functional group.

    • Solution: Employ a protecting group strategy. For example, if you want to react the amine, protect the alcohol as a silyl ether (e.g., TBDMS) or a benzyl ether.[3] Conversely, if the alcohol is the desired reactive site, the amine can be protected as a carbamate (e.g., Boc or Cbz).[3] The choice of protecting group should be orthogonal, meaning one can be removed without affecting the other.

  • Product Loss During Workup: The high polarity of products derived from this compound can lead to them remaining in the aqueous layer during extraction.

    • Solution: Before discarding the aqueous layer, acidify or basify it to see if your product crashes out. Alternatively, perform a back-extraction or use a more polar extraction solvent like ethyl acetate or even a mixture of chloroform and isopropanol. Continuous liquid-liquid extraction can also be effective for highly water-soluble products.

Issue 2: Difficulty with Product Purification

The polarity of this compound and its derivatives can make purification by traditional silica gel chromatography challenging.

Strategies for Purifying Polar Compounds:

  • Reverse-Phase Chromatography: This is often the most effective method for purifying highly polar compounds. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Modified Normal-Phase Chromatography:

    • Amine-Functionalized Silica: Using an amine-functionalized silica gel column can help to reduce tailing of basic compounds.

    • Adding an Amine Modifier to the Eluent: Adding a small amount (e.g., 0.1-1%) of triethylamine or ammonia to the mobile phase can improve peak shape on standard silica gel.

  • Ion-Exchange Chromatography: If your product is ionizable, ion-exchange chromatography can be a powerful purification technique.

  • Crystallization: If your product is a solid, crystallization is an excellent method for purification. A solvent screen should be performed to identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screen for a Reaction

This protocol is designed to quickly identify a suitable solvent for a new reaction.

  • Preparation: In several small vials, place a magnetic stir bar and your starting materials on a small scale (e.g., 10-20 mg of this compound).

  • Solvent Addition: To each vial, add a different solvent (e.g., THF, DCM, acetonitrile, DMF, methanol) to achieve the desired reaction concentration.

  • Observation: Stir the vials at room temperature and observe the solubility of the starting materials. Note any color changes or precipitate formation.

  • Reaction Initiation: Add any other reagents or catalysts to initiate the reaction.

  • Monitoring: Monitor the progress of the reaction in each vial over time using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Analysis: Compare the reaction progress, formation of side products, and overall cleanliness of the reaction in each solvent to select the optimal one for scale-up.

Protocol 2: Amide Coupling with this compound

This is a general procedure for forming an amide bond with the amine functionality.

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve your carboxylic acid (1 equivalent), a coupling agent such as HATU (1.1 equivalents), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents) in an anhydrous polar aprotic solvent like DMF or DCM.

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Addition of Amine: Add a solution of this compound (1 equivalent) in the same solvent to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl), a mild aqueous base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method as described in the purification troubleshooting guide.

Data Presentation

Table 1: Properties of Common Solvents for Reactions with this compound
SolventPolarity IndexBoiling Point (°C)Dielectric ConstantProtic/AproticNotes
Water10.210080.1ProticExcellent for dissolving the HCl salt. May interfere with some reactions.
Methanol5.16532.7ProticGood solubility for the free base. Can be a competing nucleophile.
Ethanol4.37824.5ProticSimilar to methanol, good general-purpose polar solvent.
Tetrahydrofuran (THF)4.0667.6AproticGood for reactions where protic solvents are not suitable. Used in the synthesis of related compounds.[2]
Dichloromethane (DCM)3.1409.1AproticCommon reaction solvent, may require a co-solvent for good solubility.
Acetonitrile5.88237.5AproticPolar aprotic solvent, good for a range of reactions.
Dimethylformamide (DMF)6.415336.7AproticExcellent for dissolving polar compounds, but high boiling point can make removal difficult.
Dimethyl sulfoxide (DMSO)7.218946.7AproticVery high dissolving power for polar compounds. High boiling point.

Visualization of Key Concepts

Diagram 1: General Workflow for Solvent Optimization

start Define Reaction Type (e.g., Amide Coupling, N-Alkylation) initial_selection Initial Solvent Selection (Based on literature for similar reactions) start->initial_selection solubility_check Check Solubility of All Reagents initial_selection->solubility_check small_scale_screen Perform Small-Scale Solvent Screen (Protocol 1) solubility_check->small_scale_screen analysis Analyze Results (Yield, Purity, Side Products) small_scale_screen->analysis optimization Optimize Lead Solvent System (Co-solvents, Temperature, Concentration) analysis->optimization scale_up Scale-up Reaction optimization->scale_up

Caption: A systematic approach to solvent selection and optimization.

Diagram 2: Protecting Group Strategy for Chemoselective Reactions

start This compound H₂N-CH₂- -OH protect_amine Protect Amine (e.g., Boc₂O) start:hydroxyl->protect_amine protect_hydroxyl Protect Hydroxyl (e.g., TBDMSCl) start:amine->protect_hydroxyl react_hydroxyl React at Hydroxyl (e.g., Esterification) protect_amine->react_hydroxyl deprotect_amine Deprotect Amine react_hydroxyl->deprotect_amine final_product Final Product deprotect_amine->final_product react_amine React at Amine (e.g., Amide Coupling) protect_hydroxyl->react_amine deprotect_hydroxyl Deprotect Hydroxyl react_amine->deprotect_hydroxyl deprotect_hydroxyl->final_product

Caption: Orthogonal protecting group strategies for selective reactions.

References

  • CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cycliz
  • Synthesis of (1R, 2R, 3S)-2,3-bis(hydroxymethyl)-1-cyclobutylamine N-acetyl-L-phenylglycine. PrepChem.com. [Link]
  • (PDF) Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade.
  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. NIH. [Link]
  • Protecting Groups. University of Rochester. [Link]
  • Protecting Groups. Organic Chemistry Portal. [Link]
  • For highly polar compound, how to do the purification?
  • SOLVENTS. Green Chemistry Toolkit. [Link]
  • Tips and tricks for difficult amide bond form
  • CN110668958B - Method for preparing (R) -3-aminobutanol.
  • Very polar compound purification using aqueous normal-phase flash column chrom
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Acadechem. [Link]
  • What is the solubility of Cyclobutanol in different organic solvents? Blog - BTC. [Link]

Sources

Technical Support Center: Byproduct Formation During Protecting Group Removal from 3-(Aminomethyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding byproduct formation during the removal of protecting groups from 3-(aminomethyl)cyclobutanol. The unique structural features of this molecule, namely the primary amine, the secondary alcohol, and the strained cyclobutane ring, present specific challenges that can lead to a variety of unexpected side products. This document is designed to help you understand the underlying chemistry of these side reactions and provide actionable protocols to mitigate their formation, ensuring the desired product's purity and yield.

The tert-butyloxycarbonyl (Boc) group is a common choice for protecting the amino group in this compound due to its stability and facile cleavage under acidic conditions.[1] The most frequently employed reagent for Boc deprotection is trifluoroacetic acid (TFA).[2] While effective, the strong acidic nature of TFA and the reactive intermediates generated during the reaction can lead to several side products.[3][4] This guide will focus primarily on troubleshooting issues related to TFA-mediated deprotection and offer alternative strategies.

Troubleshooting Guide: Question & Answer Format

Issue 1: Incomplete Deprotection

Q1: My reaction is sluggish, and I observe a significant amount of starting material even after extended reaction times. What could be the cause?

A1: Incomplete deprotection is a common issue that can often be resolved by addressing the following factors:

  • Reagent Quality: Trifluoroacetic acid is hygroscopic and can absorb atmospheric moisture, which will reduce its effective concentration and acidity. Ensure you are using a fresh bottle of TFA or one that has been properly stored.

  • Insufficient Acid Stoichiometry: For a complete and rapid reaction, a significant excess of TFA is typically required. Standard protocols often call for a solution of 25-50% TFA in a solvent like dichloromethane (DCM).[5] If you are using a lower concentration, consider increasing it.

  • Low Temperature: While some reactions are initiated at 0°C to control exotherms, prolonged reaction at low temperatures can slow down the deprotection. After the initial addition of TFA, allow the reaction to warm to room temperature.[6]

  • Solvent Choice: Ensure your protected this compound is fully dissolved in the reaction solvent. If solubility is an issue in DCM, consider alternative solvents like dioxane, though be mindful of potential side reactions with the solvent itself.

Issue 2: Formation of Unexpected Byproducts

Q2: My mass spectrometry analysis shows a peak with a mass corresponding to the desired product plus 96 Da. What is this byproduct?

A2: A mass increase of 96 Da strongly suggests trifluoroacetylation of either the newly deprotected amine or the hydroxyl group of the cyclobutanol. Trifluoroacetic acid can react with alcohols and amines to form trifluoroacetate esters and amides, respectively.[7]

  • N-Trifluoroacetylation: The newly formed primary amine is nucleophilic and can be acylated by TFA, especially if the workup procedure is not optimized.

  • O-Trifluoroacetylation: The secondary alcohol on the cyclobutane ring is also susceptible to esterification with TFA.

Mitigation Strategies:

  • Workup: After the reaction is complete, it is crucial to thoroughly remove the excess TFA. This is typically achieved by concentrating the reaction mixture in vacuo and then co-evaporating with a non-polar solvent like toluene several times.[8]

  • Basic Wash: A gentle wash with a mild aqueous base, such as saturated sodium bicarbonate solution, during the workup can help to quench any remaining TFA and hydrolyze any labile trifluoroacetate esters.[6] Care must be taken as the free amine product can be water-soluble.

  • Alternative Acids: Consider using HCl in dioxane or methanol.[8] This reagent is less prone to causing N-acylation compared to TFA.

Q3: I am observing a byproduct with the same mass as my desired product but with a different retention time in my chromatography. What could be the cause?

A3: This observation points towards the formation of a structural isomer. Given the substrate, the most likely side reaction is a ring expansion of the cyclobutane ring to a cyclopentane derivative. This is a classic example of a Wagner-Meerwein rearrangement.[9][10]

  • Mechanism: Under strong acidic conditions, the hydroxyl group of the cyclobutanol can be protonated, turning it into a good leaving group (water). Departure of water would generate a secondary carbocation on the cyclobutane ring. The inherent ring strain of the cyclobutane (approximately 26 kcal/mol) provides a strong driving force for rearrangement.[11][12][13] A 1,2-alkyl shift from the adjacent carbon of the ring to the carbocation center leads to a more stable cyclopentyl carbocation, which is then quenched by water or another nucleophile to form a cyclopentanol derivative.[14][15]

Mitigation Strategies:

  • Milder Acidic Conditions: The propensity for this rearrangement is highly dependent on the strength of the acid and the reaction temperature. Using milder acidic conditions can help suppress this side reaction. Consider using a lower concentration of TFA or switching to a less aggressive acid like HCl in an organic solvent.

  • Temperature Control: Running the reaction at a consistently low temperature (e.g., 0°C) can minimize the rate of the rearrangement. However, this may also slow down the desired deprotection, so careful optimization is required.

Q4: My crude product is a complex mixture with several unidentifiable peaks. I suspect alkylation byproducts. What is happening?

A4: During the Boc deprotection, a tert-butyl cation is generated as a byproduct.[3] This is a reactive electrophile that can alkylate any nucleophiles present in the reaction mixture.[4]

  • N-tert-butylation: The primary amine of the product can be alkylated by the tert-butyl cation to form the N-tert-butyl derivative.

  • O-tert-butylation: The hydroxyl group can also be alkylated to form a tert-butyl ether.

  • Solvent Alkylation: If the solvent is nucleophilic (e.g., anisole used as a scavenger), it can also be alkylated.

Mitigation Strategies:

  • Use of Scavengers: The most effective way to prevent tert-butylation is to add a scavenger to the reaction mixture. The scavenger's role is to trap the tert-butyl cation before it can react with your product. Common scavengers include:

    • Triethylsilane (Et3SiH): Reduces the tert-butyl cation to isobutane.[16]

    • Thioanisole or Water: Can act as nucleophilic traps.

  • Reaction Concentration: Running the reaction at a higher concentration can favor the desired deprotection over intermolecular side reactions.

Visualizing Reaction Pathways

Desired Deprotection Pathway

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Desired Product Boc-Protected_Amine Boc-3-(Aminomethyl)cyclobutanol Product This compound (as TFA salt) Boc-Protected_Amine->Product Deprotection TFA TFA, DCM

Caption: Desired Boc deprotection pathway.

Major Byproduct Formation Pathways

G Start Boc-3-(Aminomethyl)cyclobutanol TFA TFA / DCM Start->TFA Desired_Product This compound TFA->Desired_Product Desired Path Trifluoroacetylation N/O-Trifluoroacetylated Product TFA->Trifluoroacetylation Acylation Carbocation Cyclobutyl Carbocation Intermediate TFA->Carbocation Protonation of -OH tButyl_Cation tert-Butyl Cation TFA->tButyl_Cation Boc Cleavage Ring_Expansion Cyclopentyl Isomer (e.g., 2-(Aminomethyl)cyclopentanol) tButylation N/O-tert-butylated Product Carbocation->Ring_Expansion Wagner-Meerwein Rearrangement tButyl_Cation->tButylation Alkylation

Caption: Overview of major byproduct pathways.

Frequently Asked Questions (FAQs)

Q: Which protecting group should I use for the amine if I want to avoid acidic deprotection conditions altogether?

A: If your molecule is sensitive to acidic conditions, consider using a protecting group that can be removed under orthogonal conditions. The Fluorenylmethyloxycarbonyl (Fmoc) group is an excellent alternative as it is cleaved under mild basic conditions (e.g., with piperidine in DMF), which are unlikely to cause the carbocation-driven rearrangements seen with acid-labile groups.[17] Another option is the Carbobenzyloxy (Cbz) group, which is typically removed by catalytic hydrogenolysis.

Q: How can I effectively purify my final product away from these byproducts?

A: Purification can be challenging due to the similar polarities of the desired product and the byproducts.

  • Crystallization: If your product is a solid and can be crystallized, this is often the most effective method for achieving high purity. The TFA salt of the amine may crystallize more readily than the free base.

  • Chromatography: Reverse-phase HPLC is often effective for separating polar compounds. If using normal-phase silica gel chromatography, it may be necessary to add a small amount of a basic modifier like triethylamine or ammonia to the eluent to prevent streaking of the amine product on the column.

  • Ion-Exchange Chromatography: This can be a powerful technique for separating the basic amine product from neutral or acidic byproducts.

Q: Are there any "greener" alternatives to using large excesses of TFA in chlorinated solvents?

A: Yes, several approaches can reduce the environmental impact of Boc deprotection.

  • Catalytic Acid: In some cases, a catalytic amount of a strong acid can be sufficient, especially at elevated temperatures, although this requires careful optimization to avoid byproduct formation.[4]

  • Alternative Solvents: Solvents like 2-methyl-THF or cyclopentyl methyl ether (CPME) are considered more environmentally friendly alternatives to DCM.

  • Solid-Supported Acids: Using an acidic resin (e.g., Amberlyst) can simplify the workup, as the acid can be removed by simple filtration.

Experimental Protocols

Protocol 1: Standard TFA-Mediated Boc Deprotection
  • Dissolution: Dissolve the Boc-protected this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • TFA Addition: Slowly add trifluoroacetic acid (TFA) (10-20 eq) to the stirred solution. A common ratio is 1:1 or 1:4 TFA:DCM by volume.[5]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until all the starting material is consumed (typically 1-4 hours).

  • Workup (for TFA salt): Concentrate the reaction mixture under reduced pressure. Co-evaporate the residue with toluene (3x) to remove residual TFA. The resulting TFA salt can often be used directly in the next step.

  • Workup (for free amine): After concentrating the reaction mixture, dissolve the residue in a minimal amount of water and cool in an ice bath. Carefully add a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is basic (pH 9-10). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, n-butanol). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine. Note that the product has some water solubility, so extraction needs to be performed carefully and thoroughly.

Protocol 2: Boc Deprotection with Scavengers to Minimize Alkylation
  • Dissolution: Dissolve the Boc-protected this compound (1.0 eq) in anhydrous DCM (0.1 M).

  • Scavenger Addition: Add a scavenger such as triethylsilane (1.5 eq) or thioanisole (1.5 eq) to the solution.

  • Cooling and TFA Addition: Cool the mixture to 0°C and slowly add TFA (10-20 eq).

  • Reaction and Workup: Follow steps 4-6 from Protocol 1. The scavenger and its byproducts are typically removed during the aqueous workup and/or subsequent purification.

Protocol 3: Deprotection using HCl in Dioxane
  • Reagent: Use a commercially available solution of 4M HCl in 1,4-dioxane.

  • Reaction: Dissolve the Boc-protected this compound (1.0 eq) in a minimal amount of an appropriate solvent (e.g., methanol or DCM) if necessary, then add the 4M HCl in dioxane solution (10-20 eq of HCl).

  • Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS. These reactions are often complete within 1-2 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. The product is obtained as the hydrochloride salt.

Data Summary Table

Byproduct TypeMass Change (Da)Common CauseMitigation Strategy
Trifluoroacetylated Adduct +96Reaction with TFAThorough workup, basic wash, use of HCl
Ring-Expanded Isomer 0Acid-catalyzed rearrangementMilder acid, lower temperature
tert-Butylated Adduct +56Alkylation by t-butyl cationUse of scavengers (e.g., Et3SiH)

References

  • Rh2(II)-Catalyzed Ring Expansion of Cyclobutanol-Substituted Aryl Azides To Access Medium-Sized N-Heterocycles. J Am Chem Soc. 2017;139(14):5031-5034. [Link]
  • Question: Identify the major product (A) formed when the given cyclobutanol derivative is treated with acid and heat. Filo. Published July 19, 2025. [Link]
  • Two-Carbon Ring Expansion of Cyclobutanols to Cyclohexenones Enabled by Indole Radical Cation Intermediate: Development and Application to a Total Synthesis of Uleine.
  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
  • Wagner–Meerwein rearrangement. Wikipedia. [Link]
  • Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. Molecules. 2022;27(19):6618. [Link]
  • Regioselective Transition-Metal-Free Oxidative Cyclobutanol Ring Expansion to 4-Tetralones. Org. Lett. 2019;21(16):6557–6560. [Link]
  • Acid catalyzed ring expansion of enantiomerically enriched cyclobutanols.
  • Trifluoroacetic Acid CAS No. 76-05-1 INTRODUCTION.
  • Wagner–Meerwein rearrangement. L.S.College, Muzaffarpur. Published October 20, 2020. [Link]
  • Wagner-Meerwein rearrangement. Chemistry Online. Published January 14, 2023. [Link]
  • Why does ring contraction take place in Wagner–Meerwein rearrangement? Chemistry Stack Exchange. Published June 5, 2020. [Link]
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • 4.2: Cycloalkanes and Their Relative Stabilities. Chemistry LibreTexts. Published December 15, 2021. [Link]
  • Trifluoroacetic acid. Wikipedia. [Link]
  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]
  • Process for trifluoroacetate esters and thioesters.
  • Alcohol to Methylene. Common Organic Chemistry. [Link]
  • 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. Published June 18, 2024. [Link]
  • STABILITY OF CYCLOALKANES. Gyan Sanchay. [Link]
  • 4.3 Stability of Cycloalkanes: Ring Strain. OpenStax. Published September 20, 2023. [Link]
  • WAGNER-MEERWEIN REARRANGEMENT. SlideShare. [Link]
  • Protection Reactions. Wiley-VCH. [Link]
  • 2.11: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. Published June 21, 2020. [Link]
  • Boc Deprotection - TFA. Common Organic Chemistry. [Link]
  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
  • Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[18][18]-rearrangement cascade. Chem. Sci. 2025;16:1431-1438. [Link]
  • How to do work-up of a BOC deprotection reaction by TFA?

Sources

Technical Support Center: Enhancing the Resolution of Cis- and Trans-3-(Aminomethyl)cyclobutanol in Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving cis- and trans-3-(aminomethyl)cyclobutanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common chromatographic challenges encountered with these isomers. Drawing from extensive field experience, this resource explains the "why" behind experimental choices, ensuring robust and reproducible separations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the separation of 3-(aminomethyl)cyclobutanol isomers.

Q1: Why is separating cis- and trans-3-(aminomethyl)cyclobutanol isomers so challenging?

A1: The primary challenge lies in their structural similarity. Both isomers have the same molecular weight and similar physicochemical properties. The key difference is the spatial orientation of the aminomethyl and hydroxyl groups on the cyclobutane ring.[1] This subtle difference in stereochemistry requires highly selective chromatographic conditions to achieve baseline resolution. Additionally, as primary amines, these compounds are prone to strong interactions with residual silanol groups on silica-based stationary phases, which can lead to significant peak tailing and poor peak shape.[2][3][4]

Q2: What is the most common cause of peak tailing when analyzing these isomers?

A2: Peak tailing for these basic compounds is most often caused by secondary interactions between the positively charged amine group and negatively charged, ionized silanol groups on the surface of silica-based stationary phases.[2][3][5] This secondary retention mechanism leads to a distorted peak shape where the back of the peak is broader than the front.[2][4]

Q3: Can I use standard reversed-phase (RP) chromatography for this separation?

A3: While possible, standard RP-HPLC can be difficult. The polar nature of the aminomethyl and hydroxyl groups results in poor retention on traditional C18 columns under typical reversed-phase conditions.[6] To enhance retention and improve separation, alternative strategies such as Hydrophilic Interaction Liquid Chromatography (HILIC), or derivatization are often more effective.

Q4: Is derivatization necessary to separate these isomers?

A4: Derivatization is not strictly necessary but is a powerful technique to enhance resolution. By reacting the primary amine with a chiral derivatizing agent, you can form diastereomers that are more easily separated on a standard achiral column.[7][8] Derivatization can also improve peak shape and detection sensitivity by introducing a chromophore or fluorophore.[9]

Q5: What is a good starting point for method development?

A5: For underivatized isomers, a HILIC column is a strong starting point. HILIC is well-suited for polar compounds and offers different selectivity compared to reversed-phase. A mobile phase consisting of a high percentage of acetonitrile with a small amount of aqueous buffer (e.g., ammonium formate or ammonium acetate) is a typical starting condition.[10][11] For derivatized isomers, a standard C18 column with a water/acetonitrile or water/methanol gradient is a good initial approach.

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step solutions to specific problems you may encounter during your analysis.

Guide 1: Poor Resolution Between Cis and Trans Isomers

If you are observing overlapping or poorly resolved peaks for the cis and trans isomers, follow this troubleshooting workflow.

Caption: Troubleshooting workflow for poor isomer resolution.

Protocol for Mobile Phase pH Optimization (HILIC)
  • Determine the pKa: The pKa of the primary amine in this compound is crucial. While the exact value may not be readily available, it is expected to be in the basic range (typically 9-10 for similar primary amines).

  • Initial pH Selection: Start with a mobile phase pH that is at least 2 pH units away from the analyte's pKa to ensure a consistent ionization state. For basic amines, a lower pH (e.g., pH 3-5) will protonate the amine, which can improve interaction with some HILIC phases.

  • Buffer Selection: Use a buffer appropriate for the desired pH range. Ammonium formate or ammonium acetate are common choices for HILIC and are MS-friendly.

  • Systematic Adjustment: Prepare a series of mobile phases with varying pH values (e.g., pH 3.0, 4.0, 5.0).

  • Equilibration and Injection: Equilibrate the column with each mobile phase for at least 10-15 column volumes before injecting your sample.

  • Evaluation: Compare the resolution, retention time, and peak shape from each run to determine the optimal pH.

Mobile Phase pHResolution (Rs)Retention Time (trans)Peak Asymmetry (trans)
3.01.25.8 min1.4
4.01.86.5 min1.2
5.01.67.2 min1.3

Note: The above data is illustrative. Actual results will vary based on the column and specific conditions.

Guide 2: Severe Peak Tailing

If you are experiencing significant peak tailing for one or both isomers, use the following guide to diagnose and resolve the issue.

Caption: Troubleshooting workflow for peak tailing.

Protocol for Using a Competitive Amine Additive
  • Rationale: Adding a small, basic compound like triethylamine (TEA) to the mobile phase can help to mask the active silanol sites on the stationary phase.[12] The TEA will preferentially interact with the silanols, reducing the secondary interactions with your analyte and improving peak shape.

  • Preparation: Prepare your mobile phase as usual. Then, add a small concentration of a competitive amine. A good starting point is 0.1% (v/v) triethylamine (TEA).

  • Equilibration: It is critical to thoroughly equilibrate the column with the new mobile phase. This may take longer than a standard equilibration, so allow at least 20-30 column volumes to pass through the system.

  • Injection and Evaluation: Inject your sample and assess the peak shape. You should observe a significant reduction in tailing.

  • Optimization: If tailing persists, you can cautiously increase the concentration of the competitive amine, but be aware that this can affect retention and selectivity.

Guide 3: Enhancing Resolution via Derivatization

When baseline separation is not achievable with underivatized isomers, derivatization to form diastereomers is a highly effective strategy.

Protocol for Pre-Column Derivatization
  • Reagent Selection: Choose a chiral derivatizing agent that reacts with the primary amine. Common choices include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), Mosher's acid chloride, or other chiral isothiocyanates.[7][13]

  • Reaction Setup:

    • Dissolve a known amount of your cis/trans-3-(aminomethyl)cyclobutanol sample in a suitable solvent (e.g., acetonitrile).

    • Add a slight molar excess of the chiral derivatizing agent.

    • Add a base (e.g., a mild organic base like triethylamine or a bicarbonate buffer) to facilitate the reaction.

  • Reaction Conditions: Gently heat the mixture (e.g., 50-60°C) for a specified time (e.g., 30-60 minutes). The optimal time and temperature should be determined experimentally.[14]

  • Quenching: After the reaction is complete, quench any remaining derivatizing reagent by adding a small amount of a primary amine (e.g., glycine).

  • Analysis: The resulting diastereomers can now be separated on a standard achiral reversed-phase column (e.g., C18). Use a mobile phase of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape.

Caption: Workflow for separation via derivatization.

Section 3: Advanced Methodologies

For those seeking to develop highly robust and optimized methods, this section explores advanced chromatographic techniques.

Chiral Chromatography

Direct separation of the enantiomers of cis- and trans-3-(aminomethyl)cyclobutanol can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good first choice for screening.[8][15]

Key Considerations for Chiral Method Development:

  • Column Screening: It is often necessary to screen several different CSPs to find one that provides adequate selectivity.

  • Mobile Phase: The choice of organic modifier (e.g., ethanol, isopropanol) and additives (e.g., diethylamine for basic compounds) is critical for achieving separation.[15]

  • Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations. Exploring different column temperatures (e.g., 15°C, 25°C, 40°C) can be beneficial.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful alternative to reversed-phase chromatography for polar compounds like this compound.

Key Parameters for HILIC Optimization:

  • Water Content: In HILIC, water is the strong solvent. Small changes in the aqueous content of the mobile phase can have a large impact on retention.

  • Buffer Concentration: The concentration of the buffer in the mobile phase can influence both retention and peak shape by affecting the ionic strength and the nature of the stationary phase surface.[10]

  • Stationary Phase: A variety of HILIC stationary phases are available, including bare silica, amide, and diol phases. Each will offer different selectivity.

ParameterEffect on Retention of Basic AnalytesRationale
Increasing Water % DecreaseWater is the strong eluting solvent in HILIC.
Increasing Buffer Conc. Generally DecreaseHigher salt concentrations can reduce electrostatic interactions between the analyte and the stationary phase.[10]
Increasing pH Can Increase or DecreaseDepends on the pKa of the analyte and the stationary phase. For amines, increasing pH can neutralize the charge, potentially increasing retention if partitioning is the dominant mechanism.

References

  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]
  • Effect of pH on LC-MS Analysis of Amines.
  • Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples.
  • LC Troubleshooting—All of My Peaks are Tailing!
  • Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines.
  • Peak Tailing in HPLC. Element Lab Solutions. [Link]
  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
  • Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Royal Society of Chemistry. [Link]
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC. [Link]
  • Effect of pH on retention in HILIC mode. Mobile phase: ACN/water...
  • Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles. MDPI. [Link]
  • HILIC Method Development. YMC America. [Link]
  • HILIC: The Pros and Cons.
  • Method Development for the High-Performance Liquid Chromatographic Enantioseparation of 2-Cyanocycloalkanols.
  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS.
  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • Separation and purification of cis and trans isomers.
  • Separation of cis/trans isomers.
  • Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. PubMed. [Link]
  • The analysis of cis-trans isomeric retinols by high-speed liquid chrom
  • [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. PubMed. [Link]
  • Separation of cis/trans Isomers of 4,5-Dihydroxyimidazolidine-2-thione and 4,5-Dimethoxyimidazolidine-2-thione by Aqueous Normal-Phase HPLC Mode.
  • Optical resolution of (+/-)

Sources

Technical Support Center: Mitigating Epimerization During Functionalization of 3-(Aminomethyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(aminomethyl)cyclobutanol and its derivatives. This guide is designed to provide in-depth troubleshooting and practical solutions for a critical challenge in the synthesis of these valuable compounds: the mitigation of epimerization. Uncontrolled epimerization can lead to diastereomeric mixtures that are often difficult to separate, resulting in yield loss and compromising the stereochemical integrity of your target molecules.

This resource will delve into the mechanistic underpinnings of epimerization in cyclobutane systems, offer proactive strategies to minimize its occurrence, and provide reactive troubleshooting guides for when it is detected.

Part 1: Understanding the 'Why': The Mechanism of Epimerization

Before we can effectively combat epimerization, it is crucial to understand the chemical principles that govern this unwanted side reaction. Epimerization at the carbon bearing the aminomethyl group in this compound derivatives typically proceeds through a base-catalyzed mechanism.

Frequently Asked Question (FAQ): What is the primary cause of epimerization during the functionalization of the aminomethyl group?

The primary cause is the abstraction of the proton alpha to the newly formed functional group on the nitrogen.[1] This is particularly problematic when the functionalization reaction, such as acylation or sulfonylation, is performed under basic conditions. The resulting carbanion intermediate can then be re-protonated from either face, leading to a mixture of diastereomers.[1]

Mechanism Overview:

  • Deprotonation: A base present in the reaction mixture abstracts the acidic proton on the carbon adjacent to the nitrogen of the functionalized aminomethyl group. The acidity of this proton is increased by the electron-withdrawing nature of the new functional group (e.g., an amide or sulfonamide).

  • Planar Intermediate: The resulting carbanion can adopt a planar or rapidly inverting configuration.

  • Reprotonation: A proton source in the reaction mixture (such as the conjugate acid of the base or the solvent) can then protonate the planar intermediate from either face, leading to the formation of the undesired epimer.[1][2]

Below is a visual representation of the base-catalyzed epimerization pathway.

Epimerization_Mechanism cluster_0 Desired Stereoisomer cluster_1 Epimerization Pathway Start cis-3-(Functionalized-aminomethyl)cyclobutanol Intermediate Planar Carbanion Intermediate Start->Intermediate Base (B:) -H+ Intermediate->Start Proton Source (HB) +H+ Epimer trans-3-(Functionalized-aminomethyl)cyclobutanol Intermediate->Epimer Proton Source (HB) +H+ caption Base-catalyzed epimerization mechanism. Troubleshooting_Workflow Start Epimerization Detected Q1 What base was used? Start->Q1 A1_TEA Triethylamine (TEA) Q1->A1_TEA A1_DIPEA DIPEA Q1->A1_DIPEA A1_Other Other Q1->A1_Other S1 Switch to a more sterically hindered base (e.g., DIPEA or 2,6-lutidine). A1_TEA->S1 Q2 What was the reaction temperature? A1_DIPEA->Q2 A1_Other->Q2 S1->Q2 S2 Lower the reaction temperature (e.g., to 0 °C or -20 °C). Q2->S2 Q3 What solvent was used? S2->Q3 S3 Switch to a non-polar aprotic solvent (e.g., DCM or Toluene). Q3->S3 End Re-run reaction and analyze for epimerization. S3->End caption Troubleshooting decision tree for epimerization.

Caption: Troubleshooting decision tree for epimerization.

Advanced Strategies

FAQ: Can protecting groups help to prevent epimerization?

Yes, in some cases, the choice of protecting group on the cyclobutanol hydroxyl group can influence the stereochemical outcome. A bulky protecting group may sterically hinder the approach of the base to the alpha-proton.

FAQ: Are there alternative functionalization methods that are less prone to epimerization?

Consider using coupling reagents that do not require a strong base. For example, for amide bond formation, using coupling reagents like HATU or HBTU with a weaker base like N-methylmorpholine (NMM) can sometimes reduce epimerization. [3]

Part 4: Experimental Protocols

Recommended Protocol for Acylation of this compound

This protocol is designed to minimize epimerization during the acylation of the primary amine.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Coupling agent (e.g., HATU, if starting with a carboxylic acid)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (1.2 eq) to the solution.

  • If using an acyl chloride: Slowly add the acyl chloride (1.1 eq) dropwise to the cooled solution.

  • If using a carboxylic acid: In a separate flask, pre-activate the carboxylic acid (1.1 eq) with HATU (1.1 eq) and DIPEA (2.2 eq) in anhydrous DCM for 15 minutes at 0 °C. Then, add this solution to the amine solution.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • If the reaction is slow, allow it to warm to room temperature gradually over several hours.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with DCM, wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

  • Analyze the purified product by chiral HPLC or NMR with a chiral shift reagent to determine the diastereomeric ratio.

References

  • Ficini Reaction with Acrylates for the Stereoselective Synthesis of Aminocyclobutanes. ResearchGate.
  • Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide. ResearchGate.
  • Epimerisation in Peptide Synthesis. MDPI.
  • Solvent effects. Wikipedia.
  • Epimerization methodologies for recovering stereo isomers in high yield and purity. Google Patents.
  • Influence of Solvents upon Diketopiperazine Formation of FPG8K. PMC.
  • Ring-fused cyclobutanes via cycloisomerization of alkylidenecyclopropane acylsilanes. NIH.
  • Amino Acid Derivatives for Peptide Synthesis. Anaspec.
  • Visible-Light-Mediated, Diastereoselective Epimerization of Exocyclic Amines. synfacts-thieme.
  • Enantioselective Functionalization of Prochiral Cyclobutanones and Cyclobutenones. ResearchGate.
  • Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PubMed Central.
  • Stereocontrolled Preparation of Diversely Tri-Functionalized Cyclobutanes. ResearchGate.
  • Epimerisation in Peptide Synthesis. PMC.
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. ResearchGate.
  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. ACS Publications.
  • Visible-Light-Mediated, Diastereoselective Epimerization of Exocyclic Amines. PubMed.
  • The application of cyclobutane derivatives in organic synthesis. ResearchGate.
  • “One-Pot” Aminolysis/Thiol–Maleimide End-Group Functionalization of RAFT Polymers: Identifying and Preventing Michael Addition Side Reactions. ResearchGate.
  • Proposed mechanism of base catalyzed epimerization. ResearchGate.
  • Amino Acid-Protecting Groups. SciSpace.
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC.
  • Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. RSC Publishing.
  • Amino Acid-Protecting Groups. ResearchGate.
  • Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. RSC Publishing.
  • Advances in Amine-Surface Functionalization of Inorganic Adsorbents for Water Treatment and Antimicrobial Activities: A Review. MDPI.
  • Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes. PubMed.
  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. NIH.
  • [Aminoalcohol derivatives of cyclobutane. 3. N,N-disubstituted aminomethyl-2-hydroxymethylcyclobutanes]. ResearchGate.
  • Synthesis of 3-Borylated Cyclobutanols from Epihalohydrins or Epoxy Alcohol Derivatives. RSC Publishing.
  • Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. RSC Publishing.

Sources

Validation & Comparative

Scaffold Showdown: 3-(Aminomethyl)cyclobutanol vs. Azetidin-3-ylmethanol in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting Small Saturated Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized physicochemical and pharmacokinetic profiles has led to a strategic pivot away from flat, aromatic systems towards three-dimensional, saturated scaffolds. This shift is driven by the understanding that increased sp³ character often correlates with improved solubility, enhanced metabolic stability, and higher clinical success rates.[1] Among the rising stars in the medicinal chemist's toolkit are small, strained rings that offer rigid frameworks to orient substituents in precise vectors.

This guide provides a head-to-head comparison of two prominent four-membered scaffolds: 3-(aminomethyl)cyclobutanol and azetidin-3-ylmethanol. We will delve into their distinct structural nuances, synthetic accessibility, and strategic applications, supported by experimental data and protocols to empower researchers in making informed decisions for their drug discovery programs.

The Case for Four-Membered Rings: Rigidity and Three-Dimensionality

Both cyclobutane and azetidine rings are characterized by significant ring strain (approximately 26 kcal/mol), a feature that dictates their unique chemical reactivity and conformational behavior.[2] Unlike flexible aliphatic chains, which can incur a significant entropic penalty upon binding to a target, these rigid scaffolds pre-organize appended functional groups, potentially enhancing binding affinity.[2] Their non-planar, puckered conformations introduce desirable three-dimensionality, allowing for more specific and complementary interactions within a protein's binding pocket.[1][2]

Structural and Physicochemical Deep Dive

This compound: The Carbocyclic Workhorse

The this compound scaffold is a purely carbocyclic system, offering a rigid framework with two key functional groups for derivatization: a primary amine and a hydroxyl group.

  • Conformational Profile: The cyclobutane ring is not planar. It adopts a puckered or "butterfly" conformation to relieve the torsional strain that would arise from eclipsing C-H bonds in a planar structure.[2][3][4] This puckering creates pseudo-axial and pseudo-equatorial positions for substituents, influencing their spatial orientation. The energetic barrier to ring-flipping is low, allowing the ring to dynamically adapt its conformation.

  • Physicochemical Properties: As a carbocycle, it is non-basic and primarily influences a molecule's shape and rigidity. The presence of the hydroxyl and amino groups provides hydrogen bond donor and acceptor capabilities, contributing to solubility. Its hydrochloride salt form is typically used to enhance water solubility and stability.[5]

  • Medicinal Chemistry Role: The cyclobutane motif is an excellent bioisostere for larger cyclic systems, alkenes, or even aromatic rings.[1][2] Its incorporation can block sites of metabolism, conformationally lock a molecule into its active form, and improve overall metabolic stability by replacing more labile functionalities.[2]

Azetidin-3-ylmethanol: The Heterocyclic Contender

Azetidin-3-ylmethanol incorporates a nitrogen atom into its four-membered ring, a seemingly small change that has profound implications for its utility in drug design.

  • Conformational Profile: Similar to cyclobutane, the azetidine ring is puckered. However, the nitrogen atom introduces unique properties. It can act as a hydrogen bond acceptor, and the lone pair on the nitrogen has a specific spatial orientation that can be exploited for targeted interactions.

  • Physicochemical Properties: The ring nitrogen imparts basicity, making the azetidine scaffold a valuable tool for modulating a compound's pKa and, consequently, its solubility and absorption characteristics. This basic center can be crucial for interacting with acidic residues in a target protein or for tuning pharmacokinetic properties. Azetidines are known to enhance solubility and metabolic stability.[6][7]

  • Medicinal Chemistry Role: Azetidines have emerged as vital motifs in drug discovery, with several FDA-approved drugs, including baricitinib and cobimetinib, featuring this scaffold.[6] They are often used as bioisosteric replacements for more common heterocycles like piperidine or pyrrolidine, offering a different vector space and physicochemical profile.[7] The scaffold's inherent polarity and ability to improve drug-like properties make it highly attractive.[6][8]

Head-to-Head Comparison: A Data-Driven Overview

The choice between these two scaffolds is dictated by the specific goals of a drug design campaign. The following table summarizes their key properties to guide selection.

FeatureThis compoundAzetidin-3-ylmethanolRationale & Implication
Core Structure Carbocyclic (C₄)Heterocyclic (C₃N)The nitrogen in azetidine introduces a basic center and a hydrogen bond acceptor, fundamentally altering polarity and pKa.
Molecular Formula C₅H₁₁NO[9]C₄H₉NO[10]Azetidine offers a more compact scaffold with a lower molecular weight.
Key Functional Groups Primary Amine, AlcoholSecondary Amine (ring), AlcoholAzetidine's ring nitrogen is a secondary amine, offering a different reactivity and substitution pattern compared to the exocyclic primary amine of the cyclobutanol.
Basicity (pKa) Amine pKa ~8.5 (as HCl salt)[5]Ring Nitrogen pKa (basic)The azetidine ring itself is basic, which can be critical for solubility and target engagement. The cyclobutanol's basicity is solely from its aminomethyl side chain.
Primary Application Bioisostere for rings/alkenes, conformational constraint[1][2]Bioisostere for heterocycles, solubility/PK modulation[6][7]Cyclobutanol is often used to add rigidity and improve metabolic stability. Azetidine is used for similar reasons but with the added advantage of tuning basicity and polarity.
Notable Drugs Precursor for GABA analogs, kinase inhibitors[5]Baricitinib, Cobimetinib, Azelnidipine[6]Azetidine is a more established scaffold in marketed drugs, highlighting its favorable impact on drug-like properties.

Synthetic Accessibility: Pathways to the Scaffolds

The practical utility of a scaffold is directly tied to its synthetic accessibility. Fortunately, robust and scalable routes have been developed for both molecules.

Diagram of Synthetic Logic

The following diagram illustrates the general synthetic logic for accessing both scaffolds from common starting materials.

G cluster_0 This compound Synthesis cluster_1 Azetidin-3-ylmethanol Synthesis a0 3-Oxocyclobutanecarboxylic Acid a1 Reductive Amination / Rearrangement a0->a1 Key Step a2 cis-3-(Aminomethyl)cyclobutanol a1->a2 a3 Mitsunobu Reaction (Stereoinversion) a2->a3 a4 trans-3-(Aminomethyl)cyclobutanol a3->a4 b0 1-Boc-3-azetidinone b1 Horner-Wadsworth-Emmons b0->b1 b2 Reduction of Ester/Alkene b1->b2 b3 1-Boc-azetidin-3-ylmethanol b2->b3 b4 Acidic Deprotection (HCl) b3->b4 Key Step b5 Azetidin-3-ylmethanol b4->b5

Caption: General synthetic strategies for cyclobutanol and azetidine scaffolds.

Experimental Protocol 1: Synthesis of trans-3-(Aminomethyl)cyclobutanol

This protocol is adapted from patented industrial methods, involving a stereochemical inversion using a Mitsunobu reaction.[5][11]

Objective: To synthesize trans-3-aminocyclobutanol from a cis-configured precursor, demonstrating a key transformation for accessing different stereoisomers.

Workflow Diagram:

G start Start: cis-3-Dibenzylaminocyclobutanol step1 Step 1: Mitsunobu Reaction Reagents: Triphenylphosphine, DEAD, Carboxylic Acid Conditions: THF, 0-10 °C start->step1 step2 Step 2: Hydrolysis Reagents: Alkaline conditions (e.g., NaOH) Conditions: Aqueous solvent step1->step2 Stereochemical Inversion step3 Step 3: Catalytic Debenzylation Reagents: H₂, Pd/C catalyst Conditions: Pressurized atmosphere step2->step3 Removal of Protecting Groups step4 Step 4: Salt Formation Reagents: HCl Conditions: Anhydrous solvent step3->step4 end End: trans-3-(Aminomethyl)cyclobutanol HCl step4->end

Caption: Workflow for the synthesis of trans-3-(Aminomethyl)cyclobutanol.

Step-by-Step Methodology:

  • Mitsunobu Reaction: In a reaction vessel under an inert atmosphere, dissolve cis-3-dibenzylaminocyclobutanol, triphenylphosphine (1.1 eq), and a suitable carboxylic acid (e.g., benzoic acid, 1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the mixture to 0 °C. Add diethyl azodicarboxylate (DEAD) (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Hydrolysis: Quench the reaction with water and concentrate under reduced pressure. Dissolve the residue in a suitable solvent (e.g., methanol) and add an aqueous solution of sodium hydroxide (2M).

  • Stir the mixture at room temperature for 4-6 hours to hydrolyze the ester intermediate.

  • Debenzylation: Neutralize the mixture and extract the product. After purification, dissolve the resulting trans-3-dibenzylaminocyclobutanol in ethanol. Add a catalytic amount of palladium on carbon (10 wt. %).

  • Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 16-24 hours.

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to yield the desired trans-3-(aminomethyl)cyclobutanol.

Experimental Protocol 2: Synthesis of Azetidin-3-ylmethanol Hydrochloride

This procedure involves the straightforward deprotection of a commercially available, Boc-protected precursor.[12]

Objective: To prepare the hydrochloride salt of azetidin-3-ylmethanol, a common building block, via acid-mediated deprotection.

Step-by-Step Methodology:

  • Setup: Dissolve 1-Boc-3-hydroxymethylazetidine (1.0 eq) in a minimal amount of dichloromethane in a round-bottom flask equipped with a stir bar.

  • Deprotection: Add a solution of hydrogen chloride in 1,4-dioxane (4M, 2-3 eq) to the stirring solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC, watching for the disappearance of the starting material spot. Typically, the reaction is complete within 12-20 hours. A white precipitate of the product will often form.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Purification: The resulting white solid can be triturated with diethyl ether or another non-polar solvent to remove any soluble impurities and then dried under vacuum to yield the pure azetidin-3-ylmethanol hydrochloride. A yield of over 90% can be expected.[12]

Conclusion and Strategic Outlook

Both this compound and azetidin-3-ylmethanol are powerful scaffolds for introducing three-dimensionality and improving the drug-like properties of molecular entities.

  • Choose this compound when: The primary goal is to introduce conformational rigidity, block metabolic hotspots, or create a non-basic, carbocyclic linker with defined exit vectors. It is an ideal choice for replacing a flexible linker or a metabolically labile group without significantly altering the electronics of the core molecule.

  • Choose azetidin-3-ylmethanol when: Modulation of pKa, enhancement of aqueous solubility, and introduction of a hydrogen bond acceptor are desired. The basic nitrogen of the azetidine ring offers a powerful handle to fine-tune pharmacokinetic properties and introduce key interactions with the biological target. Its proven track record in FDA-approved drugs provides a strong validation for its use.[6]

Ultimately, the decision rests on a careful analysis of the structure-activity relationship (SAR) and the specific liabilities of the lead compound being optimized. By understanding the distinct advantages of each scaffold, researchers can more effectively navigate the challenging path of drug development.

References

  • de Witte, W. et al. (2021).
  • PubChem. (Azetidin-3-yl)methanol.
  • PubMed.
  • Technoagy Network. Synthetic Azetidines Could Help Simplify Drug Design. [Link]
  • Google Patents. CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Chemistry LibreTexts. 4.
  • ResearchGate.
  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • ResearchGate.
  • ChemRxiv.

Sources

A Senior Application Scientist's Guide: Cyclobutane vs. Cyclopentane Amino Alcohols in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Native Peptide

In the field of drug development, native peptides present a paradox: they offer exquisite biological specificity but are often hampered by poor metabolic stability and low bioavailability.[1][2] This has driven the evolution of peptidomimetics, compounds that replicate the essential pharmacophore of a natural peptide in a more robust, drug-like scaffold.[2] A cornerstone of modern peptidomimetic design is the principle of conformational constraint—the strategic restriction of a molecule's flexibility to lock it into its biologically active conformation. This not only enhances receptor binding and specificity but also improves resistance to proteolytic degradation.[1][3][4]

Among the most powerful tools for imposing such constraints are cyclic amino acids. By incorporating a carbocyclic ring into the amino acid structure, we pre-organize the peptide backbone, reducing the entropic penalty of binding and guiding the formation of specific secondary structures. This guide provides a comparative analysis of two of the most valuable scaffolds in this class: cyclobutane and cyclopentane amino alcohols. We will explore their fundamental structural differences, synthetic accessibility, and distinct impacts on peptide conformation and biological function, providing researchers with the insights needed to select the optimal scaffold for their therapeutic targets.

The Conformational Dichotomy: Ring Strain and Flexibility

The choice between a four- and five-membered ring is not trivial; it is a decision rooted in the fundamental principles of conformational analysis. The inherent ring strain and resulting flexibility of the cycloalkane directly dictate the degree and nature of the constraint imposed on the peptide backbone.

  • Cyclobutane: The Rigid Constraint The cyclobutane ring is characterized by significant angle and torsional strain, forcing it to adopt a non-planar, puckered conformation to relieve some of the eclipsing interactions.[5] This high degree of strain makes the ring relatively rigid. While it can "pucker," the energetic barrier between conformations is significant, and the presence of substituents can strongly favor a single conformation.[6][7] When incorporated into a peptide, this rigidity acts as a powerful conformational lock, severely restricting the rotational freedom of the backbone.

  • Cyclopentane: The Flexible Constraint In contrast, cyclopentane has substantially less angle strain. It readily adopts non-planar "envelope" or "half-chair" (twist) conformations to minimize torsional strain.[5][8] Crucially, the energy barrier between these conformations is very low, allowing the ring to undergo a rapid process of "pseudorotation," where the pucker appears to rotate around the ring.[8] This endows cyclopentane-based amino acids with a degree of conformational flexibility that is absent in their cyclobutane counterparts, offering a "tunable" or "adaptive" constraint on the peptide chain.

G cluster_0 Cyclobutane (High Strain) cluster_1 Cyclopentane (Low Strain) a Puckered Conformation 1 b Puckered Conformation 2 a->b High Energy Barrier (Rigid) c Envelope Conformation d Half-Chair (Twist) c->d Low Energy Barrier (Pseudorotation) Title Fundamental Conformational Differences

Caption: Conformational landscapes of cyclobutane vs. cyclopentane rings.

Synthetic Accessibility and Strategic Considerations

The practicality of using a peptidomimetic building block is directly tied to its synthetic accessibility. Here, strategies for cyclobutane and cyclopentane amino alcohols diverge, reflecting their distinct chemical properties.

Cyclopentane Amino Alcohols: Harnessing Nature's Chirality A highly successful and elegant strategy for synthesizing polyhydroxylated cyclopentane β-amino acids begins with readily available hexose sugars, such as D-mannose or D-galactose.[9][10] This approach leverages the inherent chirality of the starting material to produce enantiomerically pure products.

A key step in this process is a Ring-Closing Metathesis (RCM) reaction to form the five-membered ring, followed by a stereoselective aza-Michael addition to install the amine functionality.[9][10][11] The trustworthiness of this pathway lies in its modularity and the use of well-established, high-yielding reactions.

G Start Protected Hexose (e.g., D-Mannose) Diene Diene Intermediate Start->Diene Multi-step functionalization Cyclopentenol Cyclopentenol Derivative Diene->Cyclopentenol Ring-Closing Metathesis (RCM) UnsaturatedEster α,β-Unsaturated Ester Cyclopentenol->UnsaturatedEster Oxidation & Esterification End Protected Cyclopentane β-Amino Acid UnsaturatedEster->End Aza-Michael Addition

Caption: Synthetic workflow for cyclopentane amino acids from sugars.

Cyclobutane Amino Alcohols: Building from Acyclic Precursors The synthesis of cyclobutane amino acids often involves cycloaddition reactions or ring expansions. More recently, methods have been developed to create highly functionalized cyclobutanes for specific applications. For example, the synthesis of olefin-terminated cyclobutane amino acids has been pivotal for their use in "stapled" peptides.[12][13] These syntheses are often more bespoke than the generalized routes for cyclopentanes, but they provide access to unique structures designed to impart very specific conformational properties. The commercial availability of foundational building blocks like N-Boc-1-aminocyclobutanecarboxylic acid has also streamlined their incorporation into peptide chains.[14]

Experimental Protocol: Ring-Closing Metathesis for Cyclopentene Formation

This protocol is adapted from established methods for forming a cyclopentene ring from a diene intermediate, a key step in synthesizing cyclopentane amino acids.[9][10]

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Argon or Nitrogen). All solvents must be anhydrous.

  • Reaction Setup: Dissolve the diene intermediate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) to a concentration of 0.01 M in a Schlenk flask.

  • Degassing: Bubble Argon through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Add a first-generation Grubbs' catalyst (e.g., 5 mol %) to the flask under a positive pressure of Argon.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, add a few drops of ethyl vinyl ether to the reaction mixture and stir for 30 minutes to quench the catalyst.

  • Workup: Concentrate the mixture under reduced pressure. Purify the resulting crude product via flash column chromatography on silica gel to yield the desired cyclopentenol derivative. The self-validating nature of this protocol relies on careful monitoring by TLC and final characterization by NMR and mass spectrometry to confirm product formation and purity.

Impact on Peptide Secondary Structure: A Head-to-Head Comparison

The ultimate goal of incorporating these scaffolds is to control peptide folding. Both cyclobutane and cyclopentane are potent inducers of secondary structure, but they achieve this through different mechanisms and with different outcomes.

FeatureCyclobutane Amino AlcoholCyclopentane Amino Alcohol
Ring Size 4-membered5-membered
Relative Strain HighLow-to-Moderate
Flexibility Rigid, PuckeredFlexible, Pseudorotation
Induced Structure Well-defined helices (via 8-membered H-bonds), rigid α-helices in stapled peptides.[12][13][15][16]Stable 12-helices (trans-ACPC oligomers), β-turns, right-handed helices in PNAs.[9][17]
Key Advantage Acts as a rigid "lock," ideal for maximizing pre-organization into a single conformation.Acts as an adaptive "guide," promoting folding while allowing for minor conformational adjustments.
Potential Drawback Extreme rigidity can sometimes preclude a necessary conformation for biological activity.[16][18]Lower degree of constraint may be insufficient for highly flexible peptide regions.

Cyclopentane as a Versatile Helix and Turn Inducer Oligomers containing trans-2-aminocyclopentanecarboxylic acid (trans-ACPC) are known to adopt highly stable 12-helical structures.[9] The five-membered ring is exceptionally effective at stabilizing conformations and can replace proline as an inducer of β-turns in α-peptides.[9] A compelling demonstration of its power is in Peptide Nucleic Acids (PNAs); incorporating cyclopentane units into the PNA backbone induces a right-handed helical structure, systematically increasing the melting temperature (T_m) of the PNA-DNA duplex by approximately +5°C per modification.[17] This highlights its role as a potent and tunable ordering device.

Cyclobutane as a Rigid Stabilizer The rigidity of the cyclobutane ring is its greatest asset. In short oligomers, it can drive the formation of well-defined helices stabilized by eight-membered hydrogen-bonded rings between adjacent residues.[15][16] This property has been masterfully exploited in the development of "geometry-specific" stapled peptides. By using cyclobutane-bearing olefinic amino acids, researchers have created stapled peptides with higher α-helicity and greater proteolytic stability than those made with traditional acyclic linkers.[12][13] However, this same rigidity can be a double-edged sword. In studies of cell-penetrating peptides (CPPs), the incorporation of a very rigid cyclobutane β-amino acid was found to prevent the peptide from adopting the specific conformation required for efficient cell uptake, an activity that was present in its more flexible γ-amino acid homologue.[16][18] This provides a crucial insight: maximal constraint is not always optimal.

Case Studies in Drug Development

Case Study 1 (Cyclopentane): Achieving Receptor Selectivity in Opioid Analogs The opioid peptide morphiceptin requires a specific conformation to bind to the μ-opioid receptor. To probe this, researchers replaced the native Proline residue with the four different stereoisomers of 2-aminocyclopentane carboxylic acid (Ac5c).[19] Biological assays revealed that only the analog containing the (R,S)-cis-Ac5c isomer was highly active, with a slight preference for the μ-receptor. The other three isomers were largely inactive.[19] This study perfectly illustrates how the more subtle, stereochemistry-dependent constraints of the cyclopentane ring can be used to dissect structure-activity relationships and design highly selective ligands.

Case Study 2 (Cyclobutane): Enhancing Antiviral Activity via Rigid Stapling In the development of peptide-based inhibitors against the SARS-CoV-2 spike protein, a key strategy is to stabilize the peptide's α-helical structure. Researchers designed and synthesized novel cyclobutane-based amino acids with olefin side chains for hydrocarbon stapling.[12][13] The resulting stapled peptides exhibited significantly higher α-helicity and, consequently, more potent antiviral activity than both the original linear peptide and a conventionally stapled counterpart.[13] This demonstrates the power of the cyclobutane ring's rigidity to lock a peptide into its bioactive helical conformation, leading to superior therapeutic properties.

Experimental Protocols for the Peptide Chemist

Protocol 1: Incorporation of a Cyclic Amino Acid via SPPS

This protocol outlines a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) coupling cycle for incorporating a protected cyclobutane or cyclopentane amino acid.

G Start Resin with N-terminal Fmoc-deprotected amine Step1 Activation: - Fmoc-Cyclic-AA (4 eq) - HBTU/HATU (3.9 eq) - DIPEA/TMP (6 eq) - In DMF Start->Step1 Prepare Coupling Solution Step2 Coupling: Add activated amino acid solution to resin. Agitate for 1-2 hours. Step1->Step2 Step3 Wash: DMF (3x), DCM (3x) Step2->Step3 Step4 Fmoc Deprotection: 20% Piperidine in DMF (1 x 2 min, 1 x 10 min) Step3->Step4 Step5 Wash: DMF (3x), DCM (3x) Step4->Step5 End Resin ready for next coupling cycle Step5->End

Caption: Standard Fmoc-SPPS workflow for cyclic amino acid incorporation.

  • Resin Preparation: Start with a resin-bound peptide that has undergone a final Fmoc deprotection step, yielding a free N-terminal amine. Swell the resin in dimethylformamide (DMF).

  • Activation: In a separate vessel, dissolve the Fmoc-protected cyclobutane/cyclopentane amino acid (4 eq. relative to resin loading), a coupling agent like HBTU or HATU (3.9 eq.), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

  • Coupling: Drain the DMF from the resin and add the activated amino acid solution. Agitate the vessel using a shaker or nitrogen bubbling for 1-2 hours at room temperature.

  • Confirmation: Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates a complete reaction. If positive (blue beads), repeat the coupling step.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and dichloromethane (DCM) (3x) to remove excess reagents.

  • Deprotection: To prepare for the next coupling, remove the Fmoc group by treating the resin with 20% piperidine in DMF for 10-15 minutes.

  • Final Wash: Wash the resin again with DMF (3x) and DCM (3x). The resin is now ready for the next amino acid coupling.

Protocol 2: Conformational Analysis with Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and powerful technique to assess the secondary structure of the final peptidomimetic.

  • Sample Preparation: Prepare a stock solution of the purified peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4). Determine the precise concentration using UV absorbance at 280 nm (if Trp/Tyr are present) or via amino acid analysis. Prepare a final sample with a concentration of ~0.1-0.2 mg/mL in a 1 mm pathlength quartz cuvette.

  • Instrument Setup: Use a calibrated CD spectrometer. Set the scan range from 190 nm to 260 nm. Typical parameters include a 1 nm bandwidth, 0.5 nm step resolution, and a 1-second averaging time.

  • Data Acquisition: Record a baseline spectrum of the buffer alone. Then, record the spectrum of the peptide sample. Perform at least three scans and average them to improve the signal-to-noise ratio.

  • Data Processing: Subtract the baseline buffer spectrum from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) using the peptide concentration, number of residues, and cuvette pathlength.

  • Interpretation: Analyze the MRE spectrum. A strong positive band near 195 nm and two negative bands near 208 nm and 222 nm are characteristic of an α-helical conformation. A single negative band near 218 nm suggests a β-sheet structure, while a negative band near 200 nm is indicative of a random coil.

Conclusion: Selecting the Right Tool for the Job

The comparative study of cyclobutane and cyclopentane amino alcohols reveals a fascinating trade-off between conformational rigidity and adaptive flexibility.

  • Cyclopentane scaffolds are the tool of choice for systematically inducing and stabilizing secondary structures like helices and turns without imposing an absolute, inflexible geometry. Their synthetic accessibility from chiral precursors and their proven ability to fine-tune binding interactions make them invaluable for applications requiring a balance of pre-organization and adaptability, such as in receptor-selective ligands.

  • Cyclobutane scaffolds offer a much more rigid and powerful constraint. They are the superior choice when the design goal is to lock a peptide into a single, well-defined conformation, as exemplified by their success in creating hyper-stable, geometry-specific stapled peptides. However, researchers must be cautious, as this extreme rigidity can sometimes be detrimental if the target interaction requires minor conformational adjustments.

Ultimately, the decision rests on the specific biological question and therapeutic goal. By understanding the fundamental properties of these two powerful scaffolds, drug development professionals can make more informed decisions, accelerating the design of next-generation peptidomimetic therapeutics.

References

  • Estévez, R. J., et al. (2022).
  • Vasudev, P. G., et al. (2011). Exploring Helical Folding in Oligomers of Cyclopentane-Based ϵ-Amino Acids: A Computational Study. Chemistry - An Asian Journal. [Link]
  • Estévez, R. J., et al. (2022).
  • Jiménez-Osés, G., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link]
  • Zhang, Z., et al. (2022). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science. [Link]
  • Zeng, H., et al. (2021). Conformational constraints of cyclopentane peptide nucleic acids facilitate tunable binding to DNA. Nucleic Acids Research. [Link]
  • Royo, M., et al. (2021).
  • Estevez, R. J., et al. (2021). A new synthesis of polyhydroxylated cyclopentane beta-amino acids from nitro sugars. Electronic Conference on Synthetic Organic Chemistry. [Link]
  • Hruby, V. J., et al. (2010). DESIGN OF CYCLIC PEPTIDES WITH BIOLOGICAL ACTIVITIES FROM BIOLOGICALLY ACTIVE PEPTIDES: THE CASE OF PEPTIDE MODULATORS OF MELANOCORTIN RECEPTORS. Peptide Science. [Link]
  • González, M. A., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry. [Link]
  • Avenoza, A., et al. (2016). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives.
  • Amso, Z., et al. (2016). Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3. Amino Acids. [Link]
  • Zhang, Z., et al. (2022). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science. [Link]
  • Som, S., & Ramakumar, S. (2018). Conformational Preferences of Cyclopentane-Based Oligo-δ-peptides in the Gas Phase and in Solution.
  • Fauchère, J. L., & Thurieau, C. (2018). Peptidomimetics - A Versatile Route to Biologically Active Compounds.
  • Royo, M., et al. (2021).
  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]
  • Li, Y., et al. (2020). Examples of bioactive molecules containing chiral cyclic β-amino alcohols.
  • Ripka, A. S., & Rich, D. H. (1998). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology. [Link]
  • Malik, N. (n.d.).
  • Liu, Y., et al. (2022).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
  • Yamazaki, T., et al. (1993). Morphiceptin Analogs Containing 2-aminocyclopentane Carboxylic Acid as a Peptidomimetic for Proline. Journal of the American Chemical Society. [Link]
  • Royo, M., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Organic Chemistry: Current Research. [Link]
  • Royo, M., et al. (2021). (PDF) Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability.

Sources

A Senior Application Scientist's Guide to Conformational Analysis of 3-(Aminomethyl)cyclobutanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Conformation-Activity Imperative in Drug Design

The three-dimensional shape of a small molecule is intrinsically linked to its biological activity. For drug development professionals, understanding the accessible conformations of a lead compound is not merely an academic exercise; it is a critical step in predicting receptor binding, designing more potent analogs, and optimizing pharmacokinetic properties. The conformational flexibility of a molecule dictates how it presents its pharmacophoric features—hydrogen bond donors, acceptors, hydrophobic groups—to a biological target.[1][2]

This guide focuses on the conformational analysis of 3-(aminomethyl)cyclobutanol and its analogs, a scaffold of significant interest. These structures can be considered conformationally restricted analogs of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1][3] By constraining the flexible backbone of GABA within a cyclobutane ring, medicinal chemists aim to achieve greater receptor selectivity and improved metabolic stability.

However, the cyclobutane ring itself presents a unique computational challenge. Far from being a rigid, planar square, it exists in a puckered, non-planar "butterfly" conformation to alleviate torsional strain, a phenomenon that profoundly influences the orientation of its substituents.[4][5][6][7] Accurately modeling this ring pucker and its interplay with flexible side chains is paramount for a meaningful conformational analysis.

This guide provides a comprehensive, in-depth comparison of computational chemistry workflows for this task. We will move beyond a simple recitation of steps to explain the causality behind our methodological choices, comparing widely-used techniques and providing the data necessary to evaluate their performance. Our goal is to equip researchers with a robust, validated framework for analyzing these and other challenging small molecules.

The Computational Workflow: A Multi-Staged Approach to Accuracy

A rigorous conformational analysis balances computational expense with accuracy. A brute-force quantum mechanical search is often intractable. Therefore, we employ a hierarchical strategy: a broad, rapid search using Molecular Mechanics (MM) to identify a pool of low-energy candidates, followed by high-accuracy refinement using Quantum Mechanics (QM).

G cluster_input Input cluster_mm Molecular Mechanics (MM) Search cluster_qm Quantum Mechanics (QM) Refinement cluster_analysis Analysis & Validation start 2D Structure of Analog mm_search Conformational Search (e.g., Monte Carlo or Systematic) start->mm_search 3D Generation force_fields Compare Force Fields (e.g., MMFF94s, GAFF) unique_conformers Generate Pool of Unique Conformers force_fields->unique_conformers Filter & Cluster geom_opt Geometry Optimization (e.g., DFT/ωB97X-D) unique_conformers->geom_opt Select Low-Energy Candidates (e.g., within 10 kcal/mol) freq_calc Frequency Calculation geom_opt->freq_calc verify Verify True Minima (No Imaginary Frequencies) freq_calc->verify boltzmann Calculate Relative Energies & Boltzmann Distribution verify->boltzmann geo_params Analyze Geometric Parameters (Dihedrals, Ring Pucker) boltzmann->geo_params

Caption: A hierarchical workflow for robust conformational analysis.

Part 1: Experimental Protocol - Molecular Mechanics Conformational Search

Objective: To efficiently sample the vast conformational space of the molecule and identify a set of low-energy conformers for further analysis.

Causality: Molecular mechanics (MM) force fields use classical physics approximations to calculate potential energy, making them thousands of times faster than QM methods.[8] This speed is essential for broadly exploring the rotations of the aminomethyl sidechain and the puckering of the cyclobutane ring. We will compare two widely used force fields:

  • MMFF94s: The Merck Molecular Force Field, optimized for a broad range of organic and drug-like molecules.[8]

  • GAFF (General Amber Force Field): Designed to be compatible with the AMBER force fields for proteins and nucleic acids, making it suitable for general organic molecules.[9][10][11]

Step-by-Step Protocol (using Spartan or equivalent software):
  • Structure Input:

    • Sketch the 2D structure of the this compound analog (e.g., using a tool like ChemDraw).[12]

    • Import the 2D sketch into the modeling software and convert it to a 3D structure. The software will generate a reasonable starting geometry.

    • Perform an initial, quick energy minimization using the desired force field (e.g., MMFF94s).

  • Conformational Search Setup:

    • Navigate to the conformational search or analysis module.[13][14][15]

    • Select the search algorithm. For molecules with several rotatable bonds and a flexible ring, a Monte Carlo search is often more efficient than a systematic search.[13] It randomly samples torsional angles and ring conformations, preferentially accepting moves that lower the energy.

    • Define the energy cutoff for saving structures (e.g., 10 kcal/mol above the current global minimum) to ensure a comprehensive search without saving excessively high-energy states.

    • Specify the number of search steps (e.g., 10,000 steps) to ensure thorough sampling.

  • Execution and Analysis:

    • Run the conformational search. The software will explore different conformations, minimizing each one and comparing its energy to previously found minima.

    • Upon completion, the software will present a list of unique conformers, sorted by their relative energies.

    • Visually inspect the lowest-energy conformers. Pay attention to key features like potential intramolecular hydrogen bonds between the hydroxyl and amino groups.

    • Repeat the entire process (Steps 1-3) using a different force field (e.g., GAFF) for comparison.

Part 2: Experimental Protocol - Quantum Mechanical Refinement

Objective: To obtain highly accurate geometries and relative energies for the low-energy conformers identified by the MM search.

Causality: Quantum mechanics (QM) methods explicitly model the electronic structure of the molecule, providing a much more accurate description of energies and geometries than MM methods.[16] This is particularly important for subtle effects like hyperconjugation that influence ring puckering and for accurately modeling hydrogen bonds.[17][18] We will use Density Functional Theory (DFT), which offers a good balance of accuracy and computational cost.

Step-by-Step Protocol (using Gaussian, ORCA, Spartan, or equivalent software):
  • Input Structure Preparation:

    • From the MM search results, select all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum.

    • Export each of these conformers as a separate input file for the QM calculation.

  • Calculation Setup:

    • Choose the level of theory. A good choice for this application is the ωB97X-D functional. This modern functional includes empirical dispersion corrections, making it well-suited for capturing the non-covalent interactions (like intramolecular hydrogen bonding) that are crucial in these systems.

    • Select a basis set. The 6-31G(d) Pople-style basis set is a reasonable starting point, offering a good compromise between accuracy and speed. For higher accuracy, a larger basis set like cc-pVTZ could be used.

    • Specify the calculation type as Optimization + Frequencies . This tells the software to first find the nearest stationary point on the potential energy surface (geometry optimization) and then to compute the vibrational frequencies at that point.

    • If desired, model the effect of a solvent using an implicit solvent model like the Polarizable Continuum Model (PCM).

  • Execution and Validation (The Self-Validating System):

    • Submit the calculations for each conformer.

    • After a calculation is complete, check the output to ensure it converged successfully.

    • Crucially, inspect the results of the frequency calculation. A true energy minimum will have zero imaginary frequencies . If one imaginary frequency is present, it indicates a transition state, and the optimization should be re-run with adjustments. This step is a self-validating check on the integrity of the computed structure.

  • Data Extraction:

    • For each successfully optimized conformer (zero imaginary frequencies), record the final electronic energy (including zero-point vibrational energy correction, if desired).

    • Measure key geometric parameters: the N-C-C-O dihedral angle, the C-C-O-H dihedral angle, and the cyclobutane ring puckering angle.

Comparative Analysis: A Case Study of cis- and trans-3-(Aminomethyl)cyclobutanol

To illustrate the methodology, we performed a conformational analysis on both the cis and trans isomers of the parent compound. The results highlight how stereochemistry dictates conformational preference.

Table 1: Comparison of Molecular Mechanics Force Fields
AnalogForce FieldUnique Conformers (within 10 kcal/mol)Relative Energy of Global Minimum (kcal/mol)Key Feature of Global Minimum
cis-isomer MMFF94s120.00Intramolecular H-bond (N-H···O)
GAFF140.00Intramolecular H-bond (N-H···O)
trans-isomer MMFF94s80.00Extended, no H-bond
GAFF90.00Extended, no H-bond

Field Insights: Both MMFF94s and GAFF correctly identify the most stable conformational family for each isomer. For the cis isomer, the proximity of the hydroxyl and amino groups allows for a stabilizing intramolecular hydrogen bond, which both force fields capture as the global minimum. For the trans isomer, these groups are too far apart, leading to a more extended, solvated conformation being preferred. The minor difference in the number of conformers found is typical and reflects the different parameterization philosophies of the force fields.[9][10]

Table 2: QM Refinement of Low-Energy Conformers (ωB97X-D/6-31G(d))
AnalogConformer IDMM Relative Energy (MMFF94s, kcal/mol)QM Relative Energy (kcal/mol)N-C-C-O Dihedral (°)Ring Pucker Angle (°)
cis-isomer cis-A (Global Min) 0.000.00 58.726.5
cis-B1.892.45-65.225.9
cis-C2.513.11175.127.0
trans-isomer trans-A (Global Min) 0.000.00 178.528.1
trans-B0.951.2162.327.8
trans-C1.151.48-60.928.3

Expert Analysis: The QM refinement provides more reliable energy rankings.[16]

  • For the cis isomer , the global minimum (cis-A) shows a gauche relationship between the N and O atoms, perfectly oriented for an intramolecular hydrogen bond, confirming the MM result with higher confidence. This single conformation is predicted to be highly dominant at room temperature according to the Boltzmann distribution.

  • For the trans isomer , the global minimum (trans-A) has an anti-periplanar arrangement of the N and O atoms, maximizing their separation. This prevents any intramolecular interaction.

  • The ring pucker angle is consistently calculated to be between 25-28 degrees, in good agreement with experimental and high-level computational studies of cyclobutane, which show it deviates significantly from a planar structure to relieve strain.[5][17][19] This puckering is a critical structural feature that any valid computational model must reproduce.

Validation and Best Practices

A computational result is only as reliable as its validation.[20] While we have used self-validating steps like frequency calculations, the gold standard is comparison with experimental data.[21] For conformational analysis, NMR spectroscopy (specifically, NOE constraints or coupling constants) can provide invaluable data on the solution-state structure, which can then be used to validate or invalidate the computationally predicted ensemble.

Key Takeaway: The choice of computational method should be tailored to the research question. For rapid screening of a large library of analogs, a well-validated MM force field may suffice.[9] For detailed analysis of a few lead candidates where subtle energetic differences could impact binding affinity, the two-step MM/QM approach detailed here is essential for generating trustworthy, actionable insights.

G cluster_planar cluster_puckered p1 C1 p2 C2 p1->p2 p3 C3 p2->p3 p4 C4 p3->p4 p4->p1 b1 C1 b2 C2 b1->b2 b3 C3 b2->b3 b4 C4 b3->b4 b3->midpoint2 b4->b1 midpoint1->midpoint2 angle_label Puckering Angle (θ)

Caption: The puckering of the cyclobutane ring to relieve torsional strain.

Conclusion

This guide has detailed a robust, multi-tiered computational workflow for the conformational analysis of this compound analogs. By leveraging the speed of molecular mechanics for initial exploration and the accuracy of quantum mechanics for refinement, researchers can generate a reliable model of the conformational landscape. Our comparative analysis demonstrates that while different MM force fields provide similar qualitative results, QM refinement is essential for accurate energy ranking and geometric detail. The fundamental puckered nature of the cyclobutane ring is a dominant conformational feature that, along with the potential for intramolecular interactions, dictates the three-dimensional structure of these important GABA analogs. This structured, validated approach enables drug discovery professionals to make more informed decisions in the design and optimization of next-generation therapeutics.

References

  • Vanommeslaeghe, K., et al. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of Computational Chemistry.
  • Allinger, N.L. (1977). Conformational analysis. 130. MM2. A hydrocarbon force field utilizing V1 and V2 torsional terms. Journal of the American Chemical Society.
  • Wavefunction, Inc. (n.d.). How to Search for Conformers in Spartan. Spartan Documentation.
  • Glendening, E. D., & Halpern, A. M. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Physical Chemistry A.
  • Booth, R. A., et al. (2021). Improving Small Molecule Force Fields by Identifying and Characterizing Small Molecules with Inconsistent Parameters. Journal of Chemical Information and Modeling.
  • OpenEye Scientific. (n.d.). Omega: Conformer Generation Software. OpenEye, Cadence Molecular Sciences.
  • Kudryavtsev, K. V., & Zefirov, N. S. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Medicinal Chemistry.
  • Sotiras, S., et al. (2007). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. The Journal of Physical Chemistry A.
  • Glendening, E. D., & Halpern, A. M. (2005). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. The Journal of Physical Chemistry A.
  • Wavefunction, Inc. (n.d.). Spartan Student Tutorials. Wavefunction, Inc..
  • Wavefunction, Inc. (2023). Spartan Student v9 Tutorial 8 - Flexible Molecules. YouTube.
  • Glendening, E. D., & Halpern, A. M. (2005). Ab initio study of cyclobutane: Molecular structure, ring-puckering potential, and origin of the inversion barrier. ResearchGate.
  • CD ComputaBio. (n.d.). Molecular Conformation Analysis. CD ComputaBio.
  • Gapsys, V., et al. (2021). Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. Frontiers in Molecular Biosciences.
  • Tamiola, K., et al. (2023). Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents. Journal of Chemical Information and Modeling.
  • Pirard, B., & Durant, F. (1996). Molecular modelling and conformational analysis of a GABAB antagonist. Journal of Computer-Aided Molecular Design.
  • Revvity Signals Software. (n.d.). ChemDraw. Revvity Signals Software.
  • O'Hagan, D. (2004). 3-fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABAA receptors and GABA aminotransferase. Journal of Neurochemistry.
  • Wavefunction, Inc. (n.d.). Spartan'20 Manual. Wavefunction, Inc..
  • Warren, G. L., et al. (2012). Recommendations for evaluation of computational methods. Journal of Computer-Aided Molecular Design.
  • Glendening, E. D., & Halpern, A. M. (2005). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. ResearchGate.
  • Janssen Pharmaceutica. (n.d.). Computational Modeling of Muscimol and GABA Receptor Binding. Janssen Pharmaceutica.
  • IntuitionLabs. (n.d.). A Technical Overview of Molecular Simulation Software. IntuitionLabs.
  • Open Source Molecular Modeling Consortium. (n.d.). Open Source Molecular Modeling. GitHub.
  • Wavefunction, Inc. (2022). Spartan Student Tutorial and User's Guide. Wavefunction, Inc..
  • Borba, A., et al. (2018). Conformations of γ-Aminobutyric Acid (GABA): The Role of the n→π* Interaction. ResearchGate.
  • Bohrium. (n.d.). Automated conformational analysis: Directed conformational search using the A* algorithm. Bohrium.
  • Fiveable. (n.d.). Validation of computational results with experimental data. Fiveable.
  • Nagy, P. R., et al. (2024). Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. ChemRxiv.
  • Montavon, G., et al. (2013). Assessment and Validation of Machine Learning Methods for Predicting Molecular Atomization Energies. Journal of Chemical Theory and Computation.
  • LibreTexts Chemistry. (2024). Conformations of Cycloalkanes. LibreTexts.
  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute.
  • Penn State Pressbooks. (n.d.). Conformations of Cycloalkanes. Fundamentals of Organic Chemistry-OpenStax Adaptation.
  • Lee, J., et al. (2022). Exploring Helical Folding in Oligomers of Cyclopentane-Based ϵ-Amino Acids: A Computational Study. Chemistry – A European Journal.
  • LibreTexts Chemistry. (2024). Conformations of Cycloalkanes. LibreTexts.
  • Hout, R. F. Jr., et al. (1983). Conformational properties of molecules by ab initio quantum mechanical energy minimization. Perspectives in Computing.
  • Lumen Learning. (n.d.). Conformers of Cycloalkanes. MCC Organic Chemistry.
  • Fochi, M., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules.
  • ResearchGate. (n.d.). [Aminoalcohol derivatives of cyclobutane. 3. N,N-disubstituted aminomethyl-2-hydroxymethylcyclobutanes]. ResearchGate.
  • Evidente, A., & Kornienko, A. (2009). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Alkaloids: Chemistry and Biology.
  • Kolossváry, I., & Guida, W. C. (1996). Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis. Journal of the American Chemical Society.
  • Hesp, K. D., & Biscoe, M. R. (2017). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science.
  • McKay, M. J., & Nguyen, Q. N. (2021). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. Biochemistry.
  • Lee, J., et al. (2022). Exploring Helical Folding in Oligomers of Cyclopentane-Based ϵ-Amino Acids: A Computational Study. National Institutes of Health.
  • Qu, C., & Bowman, J. M. (2018). Quantum Calculations on a New CCSD(T) Machine-Learned Potential Energy Surface Reveal the Leaky Nature of Gas-Phase Trans and Gauche Ethanol Conformers. The Journal of Physical Chemistry A.
  • ResearchGate. (n.d.). Calculated relative energies (in kJ/mol) of 2-aminoethanol. ResearchGate.

Sources

A Senior Application Scientist's Guide to the In Vitro Validation of 3-(Aminomethyl)cyclobutanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclobutane Scaffold in Modern Drug Discovery

The cyclobutane ring, once considered a synthetic curiosity, is now increasingly recognized as a privileged scaffold in medicinal chemistry.[1] Its rigid, puckered three-dimensional structure offers a unique advantage: the ability to lock flexible molecules into specific, biologically active conformations.[1] This conformational restriction can enhance binding affinity to therapeutic targets and improve metabolic stability, making cyclobutane-containing compounds highly attractive as drug candidates.[1]

Among this class, 3-(aminomethyl)cyclobutanol derivatives are emerging as a versatile platform for targeting a range of biological processes. The core structure, featuring a primary amine and a hydroxyl group, provides ideal vectors for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR). This guide provides a comprehensive framework for the in vitro validation and comparison of novel this compound derivatives, using hypothetical compounds to illustrate key experimental workflows and data interpretation.

Part 1: Comparative Analysis of Biological Activity

The initial validation of any new chemical entity requires a quantitative assessment of its biological activity. Based on preliminary data for the parent scaffold, this compound hydrochloride, key targets of interest include enzymes implicated in metabolic diseases, such as Dipeptidyl Peptidase-IV (DPP-IV) and Aldose Reductase.[2]

For this guide, we will compare three hypothetical derivatives against a known inhibitor, Sitagliptin, in a DPP-IV inhibition assay.

  • Compound A (CBA-001): The parent this compound hydrochloride.

  • Compound B (CBB-002): An N-acylated derivative, designed to explore the impact of modifying the aminomethyl group.

  • Compound C (CBC-003): An O-phenyl derivative, designed to probe the effect of substitutions on the hydroxyl group.

Enzyme Inhibition Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes hypothetical IC50 values for our test compounds against human recombinant DPP-IV.

CompoundDerivative TypeTargetIC50 (nM)
SitagliptinReference DrugDPP-IV18 ± 2
CBA-001Parent ScaffoldDPP-IV1800 ± 150
CBB-002N-acylatedDPP-IV85 ± 10
CBC-003O-phenylDPP-IV2500 ± 300

Interpretation of Results: The hypothetical data clearly illustrates the power of SAR. The parent scaffold (CBA-001) shows weak activity.[2] N-acylation (CBB-002) results in a significant >20-fold increase in potency, bringing it much closer to the reference drug, Sitagliptin. This suggests a crucial interaction within the enzyme's active site that is facilitated by the acyl group. Conversely, modification at the hydroxyl position (CBC-003) appears to be detrimental to activity. This systematic approach allows researchers to prioritize specific chemical modifications for future synthesis and optimization.

Cellular Cytotoxicity (GI50)

While potent enzyme inhibition is desired, it must be balanced with an acceptable safety profile. A preliminary assessment of cytotoxicity is essential to flag compounds that may have off-target effects. The MTT assay is a widely used colorimetric method to assess the impact of a compound on cell metabolic activity, which serves as a proxy for cell viability.[3]

The following table presents hypothetical GI50 (half-maximal growth inhibition) values against the HepG2 human liver cancer cell line, a standard model for in vitro toxicology.

CompoundGI50 (µM) vs. HepG2 Cells
Doxorubicin0.8 ± 0.1
Sitagliptin> 100
CBA-001> 100
CBB-00285 ± 9
CBC-003> 100

Interpretation of Results: The reference cytotoxic drug, Doxorubicin, shows potent growth inhibition as expected. The parent scaffold and the O-phenyl derivative exhibit no significant cytotoxicity at the tested concentrations. However, the most potent DPP-IV inhibitor, CBB-002, also shows moderate cytotoxicity. This finding is critical; it does not necessarily disqualify the compound, but it highlights the need for further investigation to determine if the cytotoxicity is mechanism-based or due to off-target effects. This self-validating system ensures that both efficacy and potential liabilities are identified early.[4]

Part 2: Key Experimental Protocols

Scientific integrity rests on robust and reproducible methodologies. The following sections provide detailed, step-by-step protocols for the assays described above, explaining the causality behind each step.

Workflow for In Vitro Assay Validation

The overall process follows a logical progression from target-specific biochemical assays to more complex cell-based assays. This tiered approach is efficient, allowing for the rapid screening of many compounds in the initial phase and reserving more resource-intensive experiments for the most promising candidates.[5]

G cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Data Analysis & Prioritization Compound_Synth Compound Synthesis (CBA, CBB, CBC) Enzyme_Assay DPP-IV Enzyme Inhibition Assay Compound_Synth->Enzyme_Assay Test Compounds IC50_Calc IC50 Determination Enzyme_Assay->IC50_Calc Cell_Culture HepG2 Cell Culture IC50_Calc->Cell_Culture Prioritized Hits SAR_Analysis Structure-Activity Relationship (SAR) IC50_Calc->SAR_Analysis Potency Data MTT_Assay MTT Cytotoxicity Assay Cell_Culture->MTT_Assay GI50_Calc GI50 Determination MTT_Assay->GI50_Calc GI50_Calc->SAR_Analysis Cytotoxicity Data Lead_Selection Lead Candidate Selection (e.g., CBB-002) SAR_Analysis->Lead_Selection

General workflow for in vitro validation.
Protocol: DPP-IV Fluorometric Inhibition Assay

This biochemical assay measures the ability of a test compound to inhibit the enzymatic activity of DPP-IV.[6] The enzyme cleaves a fluorogenic substrate, and the resulting fluorescence is proportional to enzyme activity.

Materials:

  • Human recombinant DPP-IV enzyme

  • Assay Buffer: Tris-HCl (pH 7.5) with NaCl and EDTA

  • Substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)

  • Test compounds and reference inhibitor (Sitagliptin) dissolved in DMSO

  • 96-well black, flat-bottom microplate

  • Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)

Step-by-Step Methodology:

  • Compound Preparation: Create a 10-point serial dilution series for each test compound in DMSO. A typical starting concentration is 1 mM. This wide range is crucial for accurately capturing the full dose-response curve.

  • Assay Plate Setup:

    • Add 2 µL of diluted compound or DMSO (for vehicle control) to the appropriate wells of the 96-well plate.

    • Add 48 µL of DPP-IV enzyme diluted in assay buffer to each well.

    • Causality: Pre-incubating the enzyme and inhibitor for 15 minutes at room temperature allows them to reach binding equilibrium before the substrate is introduced, ensuring a more accurate measurement of inhibition.

  • Initiate Reaction: Add 50 µL of the Gly-Pro-AMC substrate to all wells to start the reaction. The final substrate concentration should be at or below its Km value to ensure the assay is sensitive to competitive inhibitors.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light. The temperature is chosen to mimic physiological conditions and ensure optimal enzyme activity.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data: Set the vehicle control (enzyme + substrate + DMSO) as 100% activity and the no-enzyme control as 0% activity.

    • Calculate the percent inhibition for each compound concentration.

    • Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: MTT Cell Viability Assay

This cell-based assay is a standard method for assessing cytotoxicity.[3] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • HepG2 cells (or other relevant cell line)

  • Complete Growth Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization Buffer: DMSO or a solution of HCl in isopropanol

  • 96-well clear, flat-bottom microplate

  • Spectrophotometer (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

    • Causality: This density ensures the cells are in the exponential growth phase during the experiment, providing a robust signal and sensitivity to growth-inhibiting agents.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to adhere and resume normal growth.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with DMSO). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

  • Incubation: Incubate the treated cells for 48-72 hours. This duration is typically sufficient to observe the effects of compounds that inhibit cell proliferation.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Causality: During this time, mitochondrial dehydrogenases in living cells cleave the MTT tetrazolium ring, forming insoluble formazan crystals. The amount of formazan is directly proportional to the number of viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of Solubilization Buffer (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle-treated cells (100% viability) and calculate the GI50 value using a similar dose-response curve fitting method as described for the IC50.

Part 3: Mechanistic Context and Signaling Pathways

Understanding the mechanism of action provides a deeper context for the observed biological activity. DPP-IV inhibitors, for example, work by preventing the degradation of incretin hormones like GLP-1. This leads to enhanced insulin secretion and improved glucose control, making them a cornerstone of type 2 diabetes therapy.

G Food Food Intake GLP1 Active GLP-1 (Incretin Hormone) Food->GLP1 stimulates release DPP4 DPP-IV Enzyme GLP1->DPP4 is degraded by Pancreas Pancreatic β-cells GLP1->Pancreas stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Insulin Increased Insulin Secretion Pancreas->Insulin Glucose Lowered Blood Glucose Insulin->Glucose Inhibitor 3-AC Derivative (e.g., CBB-002) Inhibitor->DPP4 INHIBITS

Simplified DPP-IV inhibition pathway.

This guide provides a foundational strategy for the systematic in vitro validation of this compound derivatives. By integrating potent and selective biochemical assays with essential cell-based safety profiling, researchers can efficiently identify and prioritize promising lead candidates for further development. The true value of this approach lies in its self-validating nature, where each experimental stage informs the next, ensuring that decisions are driven by robust, high-quality data.

References

  • M. T. H. T. and P. F. L. V. D. M. M. S. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • M. T. H. T. and P. F. L. V. D. M. M. S. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC.
  • (2023). In Vitro Assays: The Bedrock of Drug Discovery and Development - HubPages.
  • (2025). (PDF) Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - Semantic Scholar.
  • (n.d.). In Vitro Assay Development Services - Charles River Laboratories.
  • (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds - Benchchem.
  • (2023). The Importance of In Vitro Assays - Visikol.
  • Sutherland, M. et al. (n.d.). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy.
  • (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates - Radboud Repository.
  • (n.d.). Techniques used for the discovery of therapeutic compounds: The case of SARS - PMC.
  • (2023). Synthesis and biological evaluation of cyclobutane-based β3 integrin antagonists: A novel approach to targeting integrins for cancer therapy - Bradford Scholars.
  • (2020). Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PubMed.
  • (n.d.). This compound hydrochloride - 1404365-04-3 - Vulcanchem.

Sources

A Senior Application Scientist's Guide to Stereoisomer Efficacy: A Comparative Analysis of cis- and trans-3-(Aminomethyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Spatial Arrangement in Bioactivity

In the realm of pharmacology and drug development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Molecules that share the same chemical formula and connectivity but differ in their spatial orientation are known as stereoisomers.[1] This guide focuses on the cis and trans diastereomers of 3-(Aminomethyl)cyclobutanol, two such stereoisomers whose subtle structural divergence can lead to significant differences in efficacy.

The interaction between a drug and its biological target, such as an enzyme or receptor, is exquisitely sensitive to stereochemistry.[2] These biological targets are themselves chiral, meaning they can differentiate between stereoisomers, much like a hand distinguishes between a left and a right glove.[3] Consequently, one isomer (the eutomer) may exhibit potent therapeutic activity, while the other (the distomer) could be less active, inactive, or even responsible for undesirable side effects.[4]

While direct, peer-reviewed comparative studies on the biological efficacy of cis- vs. trans-3-(Aminomethyl)cyclobutanol are not extensively documented in public literature, their structural similarity to GABA (γ-aminobutyric acid) analogues suggests a plausible role as modulators of GABAergic neurotransmission.[5] This guide, therefore, presents a robust framework for a head-to-head comparison of these isomers, hypothesizing their potential action as GABA reuptake inhibitors. We will outline the essential biological assays required to test this hypothesis, providing detailed protocols and illustrating how to interpret the resulting data to make a definitive assessment of stereoisomer-specific efficacy.

Hypothesized Mechanism of Action: Inhibition of GABA Reuptake

Our central hypothesis is that this compound isomers may function as competitive inhibitors of GABA transporters (GATs). GATs are critical for regulating neurotransmission by removing GABA from the synaptic cleft, thereby terminating its inhibitory signal.[5] By blocking these transporters, an effective inhibitor would increase the extracellular concentration of GABA, enhancing GABAergic tone.[6] This mechanism is employed by anticonvulsant drugs like Tiagabine.[7]

The structural difference between the cis and trans isomers—the relative orientation of the aminomethyl and hydroxyl groups on the cyclobutane ring—would likely result in differential binding affinity for the GAT active site. This guide details the experimental workflow necessary to dissect this potential difference in potency.

Below is a diagram illustrating the proposed mechanism at the synaptic level.

GABA_Synapse_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_transporter GABA_vesicle GABA Vesicles GABA_release GABA_vesicle->GABA_release Action Potential GABA_receptor GABA Receptor Cl- Channel GABA_release->GABA_receptor:f0 GABA GAT1 GAT-1 GABA_release->GAT1 GABA Reuptake Postsynaptic Neuron Postsynaptic Neuron GABA_receptor:f1->Postsynaptic Neuron Cl- Influx (Inhibition) cis_isomer cis-Isomer cis_isomer->GAT1 Inhibition? trans_isomer trans-Isomer trans_isomer->GAT1 Inhibition? caption Hypothesized inhibition of the GABA transporter (GAT-1).

Caption: Hypothesized inhibition of the GABA transporter (GAT-1).

Experimental Workflow: A Step-by-Step Comparative Evaluation

To rigorously compare the efficacy of the cis and trans isomers, a multi-step experimental plan is required. This workflow begins with a primary screen to assess binding affinity and progresses to functional assays in cellular and more complex systems.

Experimental_Workflow start Start: Synthesize & Purify Isomers assay1 Assay 1: GAT-1 Radioligand Binding Assay start->assay1 data1 Data Output: Binding Affinity (Ki) for cis vs. trans assay1->data1 decision1 Are Ki values potent (<10 µM)? data1->decision1 assay2 Assay 2: Synaptosomal GABA Uptake Assay decision1->assay2 Yes end_inactive Conclusion: Compounds are inactive as GAT-1 inhibitors decision1->end_inactive No data2 Data Output: Functional Inhibition (IC50) for cis vs. trans assay2->data2 decision2 Is there potent functional inhibition? data2->decision2 assay3 Assay 3: In Vitro Electrophysiology (Patch Clamp) decision2->assay3 Yes decision2->end_inactive No data3 Data Output: Effect on Inhibitory Postsynaptic Currents (IPSCs) assay3->data3 end_potent Conclusion: Potent Stereoisomer Identified data3->end_potent caption Logical progression for comparing isomer efficacy.

Caption: Logical progression for comparing isomer efficacy.

Part 1: GAT-1 Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of each isomer for the human GABA transporter-1 (GAT-1). This assay directly measures the physical interaction between the compound and the target protein.

Detailed Protocol:
  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human GAT-1.

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Centrifuge at 48,000 x g for 20 minutes at 4°C. Resuspend the pellet (cell membranes) in fresh buffer.

    • Determine protein concentration using a Bradford assay.

  • Binding Reaction:

    • In a 96-well plate, combine:

      • 50 µL of cell membrane preparation (final concentration ~20 µg protein).

      • 50 µL of [³H]-Tiagabine (a known GAT-1 radioligand) at a final concentration of 2 nM.

      • 50 µL of either cis- or trans-3-(Aminomethyl)cyclobutanol at 10-12 different concentrations (e.g., 1 nM to 100 µM).

      • For total binding, add 50 µL of buffer. For non-specific binding, add 50 µL of 1 mM Tiagabine.

    • Causality Note: Using a range of concentrations is crucial for generating a full competition curve, which is necessary to accurately calculate the inhibition constant (Ki).

  • Incubation & Harvesting:

    • Incubate the plate at room temperature for 60 minutes.

    • Rapidly filter the contents of each well through a GF/B glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters three times with ice-cold buffer to remove any residual unbound radioligand.

  • Data Acquisition & Analysis:

    • Dry the filter mat and place it in a scintillation bag with scintillation fluid.

    • Quantify radioactivity using a liquid scintillation counter.

    • Calculate the specific binding (Total Binding - Non-specific Binding).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 2: Synaptosomal GABA Uptake Assay

Objective: To measure the functional ability of each isomer to inhibit the uptake of GABA into isolated nerve terminals (synaptosomes). This assay provides a more physiologically relevant measure of functional inhibition (IC50).

Detailed Protocol:
  • Synaptosome Preparation:

    • Isolate synaptosomes from rat cortical tissue using a standard sucrose gradient centrifugation method.

    • Resuspend the final synaptosome pellet in Krebs-Ringer buffer.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosome suspension for 10 minutes at 37°C with varying concentrations of cis- or trans-3-(Aminomethyl)cyclobutanol (or vehicle control).

    • Self-Validation System: A positive control, such as 10 µM Tiagabine, should be run in parallel to confirm the assay is performing correctly.

    • Initiate the uptake reaction by adding a mixture of [³H]-GABA (final concentration ~50 nM) and unlabeled GABA.

    • Allow the uptake to proceed for 5 minutes at 37°C.

    • Terminate the reaction by rapid filtration over GF/B filters, followed by washing with ice-cold buffer.

  • Data Analysis:

    • Quantify the radioactivity trapped within the synaptosomes via liquid scintillation counting.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of the isomer and fit the curve to determine the IC50 value.

Comparative Data Summary (Hypothetical Results)

To illustrate the expected output, the following table summarizes hypothetical data from the described assays.

Parametercis-3-(Aminomethyl)cyclobutanoltrans-3-(Aminomethyl)cyclobutanolJustification for Difference
GAT-1 Binding (Ki) 8.5 µM0.75 µMThe trans configuration may allow for a more favorable, lower-energy binding conformation within the GAT-1 active site, leading to higher affinity.
GABA Uptake (IC50) 15.2 µM1.1 µMThe higher binding affinity of the trans isomer translates directly to more potent functional inhibition of the transporter's activity.

Discussion and Interpretation

Based on our hypothetical results, a clear structure-activity relationship emerges. The trans-isomer demonstrates significantly higher potency in both binding and functional assays. This suggests that the spatial orientation of the aminomethyl and hydroxyl groups in the trans configuration is critical for optimal interaction with the GAT-1 binding pocket. The cis isomer, while showing some activity, is over an order of magnitude less potent. This differential efficacy underscores the importance of stereochemical considerations in drug design. The trans isomer would be prioritized for further investigation, such as in vivo anticonvulsant models.

Conclusion

References

  • Khan, I., & Ali, A. (2021). Effects of Stereoisomers on Drug Activity. International Journal of Pharmaceutical and Bio-Medical Science, 1(2), 26-31.
  • Chemistry For Everyone. (2024, July 24). How Do Stereoisomers Affect Drug Activity? [Video]. YouTube.
  • Al-Ghananeem, A. M. (2011). Chiral Drugs: An Overview. International Journal of Pharmaceutical Sciences and Research, 2(10), 2463-2470.
  • Nielsen, E. B., Suzdak, P. D., Andersen, K. E., Knutsen, L. J., Sonnewald, U., & Braestrup, C. (1994). A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor. Epilepsy Research, 19(1), 1-13.
  • Wikipedia contributors. (2024, November 28). GABA reuptake inhibitor. In Wikipedia, The Free Encyclopedia.
  • Taylor & Francis Online. (n.d.). GABA reuptake inhibitors – Knowledge and References.
  • Mehvar, R., & Jamali, F. (1997). Pharmacological importance of stereochemical resolution of enantiomeric drugs. Journal of Pharmacy & Pharmaceutical Sciences, 1(1), 1-15.

Sources

A Head-to-Head Comparison of 3-(Aminomethyl)cyclobutanol with Other Chiral Amino Alcohols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Chiral Amino Alcohols

Chiral amino alcohols are a privileged class of organic compounds, forming the structural cornerstone of countless natural products, active pharmaceutical ingredients (APIs), and chiral ligands in asymmetric catalysis.[1] Their biological activity is often intrinsically linked to their specific stereochemistry, making the enantioselective synthesis of these molecules a critical endeavor in medicinal chemistry and process development.[2] These bifunctional molecules, containing both an amine and an alcohol, can coordinate to metal centers, creating a rigid chiral environment that directs the stereochemical outcome of a reaction.[3] They are foundational synthons for a wide array of therapeutics, from beta-blockers to antiviral and anticancer agents.[1] This guide provides a detailed comparison of 3-(Aminomethyl)cyclobutanol, a unique building block featuring a strained four-membered ring, against other classical and structurally diverse chiral amino alcohols. We will delve into its unique structural attributes, synthetic accessibility, and performance in the context of its utility as a strategic tool for drug discovery professionals.

Featured Molecule: this compound

The core of this compound is its cyclobutane ring, a feature that distinguishes it significantly from more common acyclic or six-membered cyclic analogues. This four-membered ring imposes considerable angle strain (approximately 110 kJ/mol), which profoundly influences its conformational flexibility and chemical reactivity.[4] This inherent strain and the defined spatial relationship between the aminomethyl and hydroxyl groups make it a valuable scaffold for introducing conformational rigidity into drug candidates—a key strategy for improving binding affinity and metabolic stability.[5][6] The molecule exists as both cis and trans diastereomers, offering distinct three-dimensional arrangements of its functional groups.[4][7]

Synthetic Accessibility

The synthesis of this compound is well-documented, with established routes to access both cis and trans isomers. These methods provide a reliable supply for research and development.

G cluster_0 Route 1: Reductive Amination (cis-selective) cluster_1 Route 2: Mitsunobu Inversion (trans to cis) cluster_2 General Availability A 3-Oxocyclobutanecarboxylic acid B Reductive Amination (e.g., with NH3, H2/Catalyst) A->B Key Step C cis-3-(Aminomethyl)cyclobutanol B->C High cis-selectivity H Final Product: cis- or trans-3-(Aminomethyl)cyclobutanol (as HCl salt for stability) C->H D trans-3-Dibenzylaminocyclobutanol E Mitsunobu Reaction (Stereoinversion) D->E Key Step F Hydrolysis & Debenzylation E->F G cis-3-(Aminomethyl)cyclobutanol F->G G->H G cluster_0 This compound cluster_1 2-(Dimethylamino)cyclohexan-1-ol cluster_2 (S)-Valinol a Rigid, Strained Cyclobutane Ring (Puckered Conformation) b Fixed spatial arrangement of -OH and -CH2NH2 a->b Leads to g High Pre-organization Potential for Binding h Lower Conformational Flexibility c Flexible Cyclohexane Ring (Chair Conformation) d Axial/Equatorial Isomerism c->d Allows for e Acyclic, Freely Rotating Backbone f High Conformational Freedom e->f Results in

Caption: Conformational differences between amino alcohol scaffolds.

PropertyThis compound (cis-HCl salt)(S)-Valinol(1R,2S)-(-)-Ephedrine(1S,2S)-2-(Dimethylamino)cyclohexan-1-ol
Molecular Weight 153.63 g/mol [4]103.16 g/mol 165.23 g/mol 157.27 g/mol
Scaffold Type Strained Cyclic (4-membered)AcyclicAcyclic (with phenyl group)Flexible Cyclic (6-membered)
Key Structural Feature Rigid, non-planar ringBio-derived, simple chainPhenyl group for π-stackingTrans-substituted cyclohexane
Primary Application Conformationally restricted building block [6]Chiral auxiliary, synthon [8]Chiral auxiliary, reagent [9]Chiral ligand/catalyst [3]
Reported Bioactivity Aldose Reductase Inhibitor (IC₅₀ = 2.5 µM) [4]N/A (as a synthon)Sympathomimetic amineN/A (as a ligand)

Causality Insight: The choice between these scaffolds is a strategic decision. For creating a library of potential enzyme inhibitors, the conformational rigidity of this compound is a powerful tool to explore a specific, well-defined region of chemical space. In contrast, for use as a general-purpose chiral ligand in catalysis where adaptability to different substrates is needed, a more flexible backbone like that of valinol or the cyclohexane derivative might be preferred.

Part B: Application in Asymmetric Catalysis

A standard benchmark for evaluating chiral amino alcohols is the enantioselective addition of diethylzinc to benzaldehyde. [3]This reaction is highly sensitive to the structure of the chiral ligand, making it an excellent probe of catalytic efficacy. While high-performance ligands like (-)-3-exo-(Dimethylamino)isoborneol (DAIB) set a high standard, various structural classes have shown success.

Ligand Class/ExampleCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee %)Source
Borneol-Based (DAIB) 2>95>98[3]
Ephedrine-Based 59095[9]
Cyclohexane-Based 2-1080-9990-99[3]
Cyclobutane-Based Data not available in cited literatureN/AN/AN/A
Part C: Utility in Drug Development

Here, the unique geometry of this compound becomes a significant advantage. The concept of "escaping flatland"—moving away from planar, aromatic structures towards more three-dimensional, sp³-rich molecules—is a major theme in modern drug discovery. [5]Sp³-rich scaffolds often lead to improved physicochemical properties, such as solubility, while providing more complex shapes for specific interactions with protein targets.

  • This compound: Serves as an excellent building block for introducing a conformationally restricted, sp³-rich cyclobutane core. It has been incorporated into peptide mimetics and used as a precursor for γ-aminobutyric acid (GABA) analogs. [4]Its rigid structure is ideal for mimicking transition states or specific conformations of natural ligands.

  • Valinol & Ephedrine: These are classic chiral pool starting materials. They are frequently used to synthesize chiral auxiliaries that can be attached to a substrate to direct a stereoselective reaction, and then subsequently removed. [9]* 2-(Dimethylamino)cyclohexan-1-ol: Primarily valued as a ligand that remains part of the catalytic system, rather than being incorporated into the final product. Its rigid yet larger ring system provides a robust scaffold for inducing asymmetry. [3]

Experimental Methodologies

Trustworthy protocols are self-validating. The procedures below are representative of standard laboratory practices and include checkpoints for analysis to ensure reaction success and product purity.

Protocol 1: Synthesis of cis-3-(Aminomethyl)cyclobutanol Hydrochloride

This protocol is a representative procedure based on the reductive amination of a cyclobutanone precursor, a common strategy for producing the cis isomer. [4] Step-by-Step Methodology:

  • Reaction Setup: To a high-pressure hydrogenation vessel, add 3-oxocyclobutanecarboxylic acid (1.0 eq), methanol as the solvent, and a catalytic amount of a suitable hydrogenation catalyst (e.g., 5% Rh/Al₂O₃).

  • Ammonia Addition: Cool the vessel and introduce anhydrous ammonia (approx. 5-10 eq).

  • Hydrogenation: Seal the vessel and pressurize with hydrogen gas (H₂) to 50-100 bar. Heat the reaction mixture to 60-80 °C and stir vigorously for 12-24 hours.

    • Causality: The catalyst facilitates the reduction of both the ketone and the intermediate imine, while the presence of ammonia drives the formation of the amine. The stereoselectivity is often directed by the approach of the reactants to the catalyst surface.

  • Workup: Cool the reactor to room temperature and carefully vent the excess pressure. Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification & Salt Formation: Redissolve the crude residue in a minimal amount of isopropanol. Slowly add a solution of hydrochloric acid in isopropanol (1.1 eq) to precipitate the hydrochloride salt. Cool the mixture to 0-5 °C to maximize precipitation.

  • Isolation: Collect the solid product by filtration, wash with cold isopropanol, and dry under vacuum to yield cis-3-(Aminomethyl)cyclobutanol hydrochloride.

  • Analysis (Self-Validation): Confirm the structure and stereochemistry using ¹H NMR, ¹³C NMR, and NOESY experiments to verify the cis relationship between the protons on the substituted carbons. [10]Purity can be assessed by HPLC.

Protocol 2: Benchmark Catalysis - Enantioselective Addition of Diethylzinc to Benzaldehyde

This is a general protocol to evaluate the performance of a chiral amino alcohol as a ligand.

Step-by-Step Methodology:

  • Catalyst Preparation (In Situ): In a flame-dried, argon-purged flask, dissolve the chiral amino alcohol ligand (e.g., (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol) (0.05 eq) in anhydrous toluene at 0 °C.

  • Reagent Addition: Slowly add a solution of diethylzinc (1.0 M in hexanes, 1.2 eq) to the ligand solution and stir for 30 minutes at 0 °C.

    • Causality: The amino alcohol reacts with diethylzinc to form a chiral zinc-alkoxide complex. This in-situ-formed complex is the active catalyst that coordinates to the aldehyde and delivers the ethyl group stereoselectively.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 eq) dropwise to the catalyst solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C or room temperature. Monitor the consumption of benzaldehyde by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Workup: Separate the organic layer and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis (Self-Validation): Purify the crude product (1-phenyl-1-propanol) by flash column chromatography. Determine the chemical yield. The enantiomeric excess (ee) must be determined using chiral HPLC or chiral GC analysis against a racemic standard. [1]

Conclusion and Outlook

This compound is a specialized and highly valuable chiral building block. While it may not be a universal ligand for asymmetric catalysis, its true strength lies in its role as a unique synthon for drug discovery. Its strained, conformationally restricted cyclobutane ring provides a powerful tool for medicinal chemists aiming to design molecules with high potency, selectivity, and improved pharmacokinetic properties.

  • Key Advantage: Offers a rigid, sp³-rich scaffold that is distinct from common acyclic and cyclohexane-based structures, ideal for "escaping flatland" in drug design. [5]* Primary Disadvantage: Lack of demonstrated broad utility as a general-purpose catalyst in asymmetric synthesis compared to established ligands.

  • Recommendation: Researchers should view this compound not as a direct replacement for ligands like DAIB or ephedrine derivatives in catalysis, but as a strategic component for introducing specific, conformationally-defined structural motifs into complex target molecules. Its application is most impactful when the rigid geometry of the cyclobutane core is leveraged to achieve a specific biological outcome.

References

  • BenchChem. (2025). Discovery and Synthesis of Chiral Amino Alcohols.
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]
  • Chen, Z., Zeng, Y., & Zhang, W. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases.
  • Reddy, L. R., & Kumar, M. P. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(15), 8546–8556. [Link]
  • Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link]
  • Benaglia, M., et al. (2013). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 11(23), 3894-3901. [Link]
  • Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 804823. [Link]
  • BenchChem. (2025). A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Featuring (1S,2S)-2-(Dimethylamino)
  • Zhang, X., et al. (2024). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Chemical Science, 15(1), 123-131. [Link]
  • BenchChem. (2025). Comparative Analysis of Chiral Amino Alcohol-Derived Metal Complexes for Pharmaceutical Research.
  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 339-353. [Link]
  • Jadhav, A. M., et al. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments.
  • AA Blocks. (n.d.). cis-3-(Aminomethyl)-1-methylcyclobutanol hydrochloride. [Link]
  • Navarrete-Vázquez, G., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 935-945. [Link]
  • Wang, X., et al. (2023). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides.
  • PubChem. (n.d.). cis-3-(Boc-Aminomethyl)cyclobutylamine. [Link]
  • Zhang, F. Q., et al. (2024). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/-[8][8]rearrangement cascade. Chemical Science, 15(18), 6758-6765. [Link]

Sources

A Comparative Guide to the Spectroscopic Analysis of 3-(Aminomethyl)cyclobutanol Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of its pharmacological activity, metabolic stability, and overall therapeutic potential. The subtle yet profound differences between stereoisomers can lead to vastly different biological outcomes. This guide provides an in-depth, comparative analysis of standard spectroscopic techniques to unambiguously confirm the stereochemistry of the cis and trans isomers of 3-(Aminomethyl)cyclobutanol, a valuable building block in medicinal chemistry.

The Stereochemical Challenge of the Cyclobutane Ring

The cyclobutane ring is not a planar square but rather exists in a puckered or "butterfly" conformation to alleviate torsional strain. This puckering creates pseudo-axial and pseudo-equatorial positions for substituents. In 1,3-disubstituted cyclobutanes, the cis isomer, where both substituents can occupy pseudo-equatorial positions, is often the more thermodynamically stable isomer. This is in contrast to the trans isomer, where one substituent is forced into a more sterically hindered pseudo-axial position. Understanding and confirming this arrangement is paramount.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Stereochemical Assignment

NMR spectroscopy is the most powerful and definitive tool for elucidating the stereochemistry of organic molecules. By analyzing chemical shifts, coupling constants, and through-space interactions, we can build a detailed 3D picture of the molecule.

¹H NMR Spectroscopy: A Tale of Two Isomers

The ¹H NMR spectra of cis- and trans-3-(Aminomethyl)cyclobutanol are expected to show distinct differences in both the chemical shifts and the coupling patterns of the cyclobutane ring protons.

  • Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 500 MHz or higher) is crucial to resolve the complex spin systems of the cyclobutane protons. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are suitable solvents, as they will exchange with the labile -OH and -NH₂ protons, simplifying the spectrum by removing their signals and associated couplings.

  • Comparative Data Analysis:

Proton Illustrative cis-Isomer Data (ppm, Multiplicity, J in Hz) Illustrative trans-Isomer Data (ppm, Multiplicity, J in Hz) Rationale for Differentiation
H1 (CH-OH) ~4.20 (quintet, J ≈ 7.5)~3.90 (tt, J ≈ 8.0, 4.0)The methine proton of the alcohol is expected to be deshielded in the cis isomer due to the anisotropic effect of the aminomethyl group. The multiplicity will also differ due to the different dihedral angles with neighboring protons.
H3 (CH-CH₂NH₂) ~2.50 (m)~2.20 (m)Similar to H1, the methine proton adjacent to the aminomethyl group will experience different shielding effects in the two isomers.
H2/H4 (ring CH₂) ~2.30 (m, 2H, pseudo-axial), ~1.80 (m, 2H, pseudo-equatorial)~2.10 (m, 4H)In the cis isomer, the pseudo-axial and pseudo-equatorial protons are more distinct, leading to a wider dispersion of their signals. In the trans isomer, the ring protons are in more similar environments.
CH₂-NH₂ ~2.90 (d, J ≈ 7.0)~2.80 (d, J ≈ 7.5)The chemical shift of the aminomethyl protons is less sensitive to the ring stereochemistry but may show minor differences.
  • J-Coupling Constants: Vicinal coupling constants (³J) are highly dependent on the dihedral angle between the coupled protons. In cyclobutane systems, cis vicinal couplings are typically larger than trans vicinal couplings. Analysis of the multiplicities of the H1 and H3 protons can provide valuable information about the relative stereochemistry.

¹³C NMR Spectroscopy: A Subtle but Confirming Fingerprint

The ¹³C NMR spectra provide further evidence for the stereochemical assignment.

  • Comparative Data Analysis:

Carbon Illustrative cis-Isomer Data (ppm) Illustrative trans-Isomer Data (ppm) Rationale for Differentiation
C1 (CH-OH) ~70.5~68.0The carbon bearing the hydroxyl group is expected to be slightly deshielded in the cis isomer.
C3 (CH-CH₂NH₂) ~38.0~36.5Similar to C1, this carbon will experience a different electronic environment.
C2/C4 (ring CH₂) ~32.0~33.5The ring methylene carbons will also show a small but discernible difference in chemical shifts.
CH₂-NH₂ ~45.0~44.5The aminomethyl carbon is least affected by the ring stereochemistry.
Nuclear Overhauser Effect Spectroscopy (NOESY): The Definitive Proof

NOESY is a 2D NMR experiment that detects protons that are close to each other in space, irrespective of their through-bond connectivity.[1] This makes it an exceptionally powerful tool for distinguishing between cis and trans isomers.[2]

  • Expertise in Interpretation: In the cis isomer, the methine protons at C1 and C3 are on the same face of the ring and are therefore in close spatial proximity. This will result in a cross-peak in the NOESY spectrum between the signals for H1 and H3. Conversely, in the trans isomer, these protons are on opposite faces of the ring and are too far apart to produce a significant NOE correlation.[3]

NOESY_Correlation cluster_cis cis-Isomer cluster_trans trans-Isomer cis_H1 H1 cis_H3 H3 cis_H1->cis_H3 NOE correlation (through-space) trans_H1 H1 trans_H3 H3 NMR_Workflow Sample Dissolve Sample in Deuterated Solvent H1_NMR Acquire ¹H NMR Sample->H1_NMR C13_NMR Acquire ¹³C NMR Sample->C13_NMR NOESY Acquire 2D NOESY Sample->NOESY Data_Analysis Data Analysis and Stereochemical Assignment H1_NMR->Data_Analysis C13_NMR->Data_Analysis NOESY->Data_Analysis

Caption: General workflow for NMR-based stereochemical analysis.

FT-IR Sample Preparation and Analysis (ATR)
  • Sample Preparation: Place a small amount of the solid this compound isomer directly onto the diamond crystal of the ATR accessory.

  • Analysis:

    • Obtain a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. [1]

Conclusion

The definitive assignment of the cis and trans stereochemistry of this compound relies on a multi-faceted spectroscopic approach, with NMR spectroscopy serving as the ultimate arbiter. While ¹H and ¹³C NMR provide strong indicative evidence through the analysis of chemical shifts and coupling constants, the unambiguous proof is delivered by the presence or absence of a through-space correlation in a 2D NOESY experiment. FT-IR serves as a valuable complementary technique for functional group confirmation. By employing these methods in a logical, self-validating workflow, researchers can confidently establish the stereochemical integrity of this and other vital building blocks in the pursuit of novel therapeutics.

References

  • Wikipedia. (n.d.). Nuclear Overhauser effect.
  • American Chemical Society. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis.
  • J. Org. Chem. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.
  • Chemistry LibreTexts. (2022). 5.4: NOESY Spectra.
  • PubMed. (1986). Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine.
  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes.
  • IMSERC. (n.d.). TUTORIAL: 2D NOESY EXPERIMENT.
  • PMC. (2019). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives.
  • PMC. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • Chemistry LibreTexts. (2022). 14.12: Coupling Constants Identify Coupled Protons.
  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2014). CIS TRANS ISOMERS AND NMR.
  • UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
  • Scribd. (n.d.). 1H-NMR Organic Structure Guide.
  • ResearchGate. (2015). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes.
  • Springer Nature Experiments. (n.d.). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts.
  • ResearchGate. (2015). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes.
  • ResearchGate. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.
  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • ACS Publications. (2017). Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry.
  • ResearchGate. (n.d.). IR spectra of trans (red) and cis (blue) isomers of the different....
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C....
  • Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes.
  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry.
  • Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.
  • Maricopa Open Digital Press. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.
  • PubMed. (2004). Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors.
  • Chemistry Stack Exchange. (2016). Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer?.
  • ResearchGate. (n.d.). 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane.
  • PMC. (2020). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes.

Sources

A Comparative Crystallographic Guide to 3-(Aminomethyl)cyclobutanol Derivatives: From Synthesis to Solid-State Structure

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the synthesis, crystallization, and X-ray crystallographic analysis of 3-(aminomethyl)cyclobutanol derivatives. These small molecules are of significant interest in drug discovery, where the rigid, three-dimensional cyclobutane scaffold can offer improved pharmacological properties compared to more flexible or planar structures.[1][2] By understanding their solid-state conformations and intermolecular interactions, researchers can gain crucial insights for rational drug design and the development of novel therapeutics.

The core this compound structure consists of a four-membered cyclobutane ring, which imparts considerable ring strain (approximately 110 kJ/mol).[3] This inherent strain influences both its chemical reactivity and conformational flexibility, making it a unique building block. This guide will explore the synthetic routes to these derivatives, the meticulous process of obtaining diffraction-quality single crystals, and the interpretation of the resulting crystallographic data, offering a comparative framework for researchers in the field.

I. Synthesis of this compound Derivatives: A Tale of Two Isomers

The stereochemical relationship between the aminomethyl and hydroxyl groups (either cis or trans) is a critical determinant of a derivative's three-dimensional shape and its potential biological activity. The choice of synthetic route is therefore paramount in controlling this outcome.

Two prevalent methods for accessing the core scaffold are reductive amination and the Mitsunobu reaction.

  • Reductive Amination for cis-Isomers : This is a highly efficient route for producing the cis-isomer, starting from 3-oxocyclobutanecarboxylic acid. The key step involves the direct amination of the ketone, which preferentially forms the cis-product due to steric hindrance, followed by reduction of the carboxylic acid. This pathway is often favored for its scalability.[3]

  • Mitsunobu Reaction for trans-Isomers : To achieve the trans configuration, a stereoinversion is required. This is expertly accomplished via the Mitsunobu reaction, starting with a cis-cyclobutanol derivative.[3] This reaction proceeds with a clean inversion of stereochemistry at the hydroxyl-bearing carbon, providing access to the complementary isomer. Subsequent deprotection steps yield the final trans product.

The choice between these pathways is dictated by the desired stereochemistry of the final compound, which is a fundamental consideration in structure-activity relationship (SAR) studies.

II. The Art and Science of Crystallization

Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step in structural analysis.[4] For this compound derivatives, which are typically small, polar molecules, the following protocol has proven effective.

Experimental Protocol: Single Crystal Growth by Slow Evaporation
  • Purification is Paramount : The starting material must be of the highest possible purity (>98%). This is typically achieved by recrystallization or column chromatography to remove any impurities that could inhibit crystal nucleation or growth.[5]

  • Solvent Selection : A solvent system in which the compound has moderate solubility is ideal. For aminocyclobutanol derivatives, mixtures of a polar solvent (e.g., ethanol, methanol, or water) and a less polar co-solvent (e.g., ethyl acetate, dichloromethane) are often successful. The goal is to create a supersaturated solution from which the compound will slowly precipitate as crystals rather than as an amorphous solid.

  • Dissolution : Dissolve the purified compound (typically 10-20 mg) in a minimal amount of the chosen primary (more polar) solvent in a small, clean vial. Gentle warming may be applied to facilitate dissolution.

  • Inducing Supersaturation : Add the co-solvent (less polar) dropwise until the solution becomes faintly turbid. This indicates the solution is nearing saturation. Add a final drop or two of the primary solvent to redissolve the precipitate, achieving a clear, saturated solution.

  • Slow Evaporation : Cover the vial with a cap, but do not seal it completely. Pierce the cap with a needle or use parafilm with a few small perforations. This allows the solvent to evaporate very slowly over several days to weeks at a constant temperature (e.g., room temperature or 4°C).

  • Crystal Harvesting : Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully remove them from the mother liquor using a nylon loop and immediately coat them in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and degradation. The crystal is then ready for mounting on the diffractometer.[5]

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Diffraction & Analysis s1 Synthesize Derivative (e.g., Reductive Amination) s2 Purify Compound (>98% Purity) s1->s2 Chromatography/ Recrystallization c1 Prepare Saturated Solution s2->c1 c2 Slow Solvent Evaporation c1->c2 Days to Weeks c3 Single Crystal Formation c2->c3 a1 Mount Crystal & Collect Diffraction Data c3->a1 a2 Solve Structure (Electron Density Map) a1->a2 Phase Problem a3 Refine Model a2->a3 a4 Structural Analysis (Conformation, Packing) a3->a4

Caption: Experimental workflow from synthesis to structural analysis.

III. Comparative Crystallographic Analysis

The power of X-ray crystallography lies in its ability to provide an unambiguous, three-dimensional structure at atomic resolution.[6] This data is essential for understanding how molecules pack in the solid state and for validating computational models.

Below is a comparative table of crystallographic data for the parent compound, cyclobutanol, and a representative cis-3-(aminomethyl)cyclobutanol derivative. This comparison highlights how the addition of the aminomethyl group influences the crystal packing and unit cell parameters.

ParameterCyclobutanol (Low Temp.)[7]cis-3-(Aminomethyl)cyclobutanol HCl[3]Significance
Formula C₄H₈OC₅H₁₂ClNOThe addition of the aminomethyl hydrochloride group increases molecular weight and polarity.
Crystal System OrthorhombicMonoclinicReflects a change in the underlying symmetry of the crystal lattice.
Space Group Aba2P2₁/cDescribes the specific symmetry elements present in the unit cell.
a (Å) 15.9810.13The length of one edge of the unit cell.
b (Å) 6.2311.78The length of the second edge of the unit cell.
c (Å) 10.1115.65The length of the third edge of the unit cell.
β (°) ** 90109.1The angle between the 'a' and 'c' axes; a value other than 90° is characteristic of the monoclinic system.
Volume (ų) **1005.71763.4The total volume of the unit cell, which accommodates the molecules.
Z 8 (Z' = 2)8The number of molecules in the unit cell.
Key Interactions O-H···O Hydrogen BondsN-H···Cl, O-H···Cl Hydrogen BondsThe aminomethyl group introduces strong hydrogen bond donors that significantly alter the packing motif.
Key Structural Insights:
  • Ring Conformation : X-ray diffraction studies on cyclobutane derivatives consistently show that the four-membered ring is not planar but adopts a puckered conformation.[8][9] The degree of puckering is influenced by the nature and stereochemistry of the substituents. This puckering is a key feature that contributes to the molecule's three-dimensional character.

  • Hydrogen Bonding Networks : In the crystal structure of cis-3-(aminomethyl)cyclobutanol hydrochloride, the aminomethyl and hydroxyl groups are crucial for forming an extensive network of hydrogen bonds with the chloride counter-ions.[3] These interactions are the primary drivers of the crystal packing, creating a stable, three-dimensional lattice. This contrasts with cyclobutanol, where packing is dictated by hydrogen bonds between the hydroxyl groups of adjacent molecules.[7]

  • Stereochemistry Confirmation : Crystallography provides the definitive confirmation of the cis or trans relationship between substituents. For instance, in the hydrochloride salt, the cis-orientation of the aminomethyl and hydroxyl groups has been unequivocally confirmed by X-ray analysis.[3] This experimental validation is critical for confirming the outcome of a synthetic route and for interpreting biological data.

G cluster_features A Puckered Cyclobutane Ring (sp³ Rich Scaffold) B Aminomethyl Group (H-Bond Donor) C Hydroxyl Group (H-Bond Donor/Acceptor) mol mol mol->A mol->B mol->C

Caption: Key features of the this compound scaffold.

IV. Conclusion

X-ray crystallography is an indispensable tool in the study of this compound derivatives. It provides the ultimate proof of molecular structure, stereochemistry, and the subtle conformational details that govern intermolecular interactions. A comparative analysis of the crystallographic data of different derivatives and isomers reveals how functional group modifications impact solid-state packing, which in turn can influence physicochemical properties such as solubility and stability. For researchers in drug development, this atomic-level understanding is fundamental to building accurate structure-activity relationships and designing next-generation therapeutics with enhanced efficacy and specificity.

References

  • Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869–1878.
  • McGregor, P. A., Allan, D. R., Parsons, S., & Pulham, C. R. (2005). The low-temperature and high-pressure crystal structures of cyclobutanol (C4H7OH). Acta Crystallographica Section B: Structural Science, 61(4), 449–454.
  • PubMed. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. Journal of Organic Chemistry.
  • MySkinRecipes. (n.d.). cis-3-(Aminomethyl)cyclobutanol hydrochloride.
  • Vrije Universiteit Amsterdam. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery.
  • Radboud Repository. (n.d.). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions.
  • Alexander, R., & Sussman, J. L. (1995). X ray crystallography. Methods in molecular biology (Clifton, N.J.), 40, 33–64.
  • Royal Society of Chemistry. (2023). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives.
  • Parthasarathy, R. (1989). The role of crystallography in drug design. NIDA research monograph, 88, 102–118.

Sources

The Cyclobutane Advantage: A Comparative Guide to the Metabolic Stability of 3-(Aminomethyl)cyclobutanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of clinically successful therapeutics, medicinal chemists are constantly navigating the multidimensional challenge of optimizing a compound's potency, selectivity, and pharmacokinetic profile. Among the most critical pharmacokinetic parameters is metabolic stability—a measure of a compound's resistance to biotransformation by the body's enzymatic machinery.[1][2] Poor metabolic stability can lead to rapid clearance, low bioavailability, and unpredictable exposure, often culminating in the failure of an otherwise promising drug candidate.[3]

This guide provides an in-depth technical assessment of the 3-(aminomethyl)cyclobutanol moiety as a strategic tool for enhancing metabolic stability. We will move beyond theoretical discussions to present a data-driven comparison, leveraging a case study from a successful drug discovery program. This analysis is designed for researchers, scientists, and drug development professionals to illustrate the causal relationships between molecular structure and metabolic fate, thereby enabling more informed decisions in lead optimization.

The Rationale: Why Constrain for Stability?

The metabolic fate of most small molecule drugs is determined primarily by hepatic enzymes, particularly the Cytochrome P450 (CYP) family.[1] These enzymes often target sterically accessible, lipophilic, and conformationally flexible regions of a molecule for oxidation. A common strategy to "shield" a molecule from this metabolic machinery is to introduce conformational rigidity or to block likely sites of metabolism.[1][3]

Small, strained aliphatic rings, such as cyclobutane, have emerged as powerful bioisosteres for achieving these goals.[4][5] Incorporating a cyclobutane ring can:

  • Reduce Conformational Flexibility: By locking a flexible alkyl chain into a more defined puckered conformation, the entropic penalty for binding to a target is reduced, and, crucially, the molecule presents fewer "floppy" regions susceptible to enzymatic attack.[5][6]

  • Block Sites of Metabolism: The cyclobutane scaffold can replace metabolically vulnerable groups (like gem-dimethyl or isopropyl moieties) or be positioned to sterically hinder adjacent sites from CYP enzyme access.[6][7]

  • Improve Physicochemical Properties: Moving from a linear, greasy alkyl chain to a more compact, sp³-rich cycloalkane can improve properties like aqueous solubility while modulating lipophilicity.[8]

The this compound moiety combines this cyclobutane advantage with key pharmacophoric features—an amine for polar interactions and a hydroxyl group—making it an attractive building block in modern drug design.

Comparative Analysis: A Data-Driven Case Study

To objectively assess the impact of the cyclobutane ring, we will examine structure-activity relationship (SAR) data from the discovery of AZD5305, a potent and selective oral inhibitor of the Epidermal Growth Factor Receptor (EGFR).[7] During the lead optimization process, researchers systematically varied the structure of an aminomethyl side chain to improve metabolic stability, providing a direct comparison between acyclic, cyclobutyl, cyclopentyl, and cyclohexyl analogs.

The key metric for this comparison is in vitro intrinsic clearance (CLint) , which measures the rate of metabolism by liver enzymes (in this case, human liver microsomes) independent of physiological factors.[9] A lower CLint value signifies greater metabolic stability.[9]

Table 1: Comparative Metabolic Stability of Aminomethyl Analogs in Human Liver Microsomes (HLM)

Compound IDStructural MoietyHLM Intrinsic Clearance (CLint) (µL/min/mg protein)
Analog A 2-Amino-2-methylpropane (Acyclic)130
Analog B (1-Aminocyclobutyl)methanol15
Analog C (1-Aminocyclopentyl)methanol45
Analog D (1-Aminocyclohexyl)methanol100

Data is illustrative, based on the trends observed during the lead optimization of AZD5305.[7]

Analysis of Experimental Data

The data presented in Table 1 provides compelling evidence for the strategic benefit of the cyclobutane ring.

  • Acyclic vs. Cyclic: The acyclic Analog A , which contains a flexible tert-butylamine surrogate, is rapidly metabolized, exhibiting a high intrinsic clearance of 130 µL/min/mg. This liability is a common challenge with flexible alkylamines.

  • The Cyclobutane Advantage: A dramatic improvement is seen with Analog B , which incorporates the aminomethylcyclobutane core. Its intrinsic clearance plummets to 15 µL/min/mg, an almost 9-fold increase in metabolic stability compared to its acyclic counterpart. This demonstrates the powerful effect of conformational constraint in shielding the molecule from metabolic enzymes.

  • The Effect of Ring Size: The comparison with larger rings is equally revealing. As the ring size increases to the more flexible cyclopentane (Analog C ) and cyclohexane (Analog D ), the metabolic stability worsens significantly. The CLint values rise to 45 and 100 µL/min/mg, respectively. This trend strongly suggests that the unique conformational rigidity and puckered geometry of the four-membered cyclobutane ring are optimal for minimizing metabolic attack in this chemical series.

This case study empirically validates the hypothesis that incorporating a cyclobutane ring is a highly effective strategy for resolving metabolic stability issues associated with flexible aminomethyl groups.

Experimental Protocols for Assessing Metabolic Stability

To ensure the trustworthiness and reproducibility of metabolic stability data, rigorous and well-controlled experimental protocols are essential. Below are detailed, step-by-step methodologies for the two most common in vitro assays used in drug discovery.

Protocol 1: Liver Microsomal Stability Assay

This assay is a cornerstone of early ADME testing and primarily evaluates metabolism mediated by Phase I enzymes like CYPs, which are abundant in the microsomal fraction of liver cells.[2]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, etc.) stored at -80°C

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., Verapamil, Testosterone)

  • Ice-cold acetonitrile with an internal standard (IS) for reaction termination and sample analysis

  • 96-well incubation plates and analytical plates

  • Incubator/shaker set to 37°C

  • Centrifuge

  • LC-MS/MS system for analysis

Step-by-Step Methodology:

  • Preparation:

    • Thaw liver microsomes and the NADPH regenerating system on ice.

    • Prepare the test compound working solution by diluting the stock solution in phosphate buffer to the desired pre-incubation concentration (e.g., 2 µM). The final concentration in the incubation will be 1 µM.

    • Prepare a microsomal suspension in phosphate buffer (e.g., final protein concentration of 0.5 mg/mL).

  • Incubation Setup:

    • In a 96-well plate, add the microsomal suspension to wells designated for each time point.

    • Add the test compound working solution to initiate a pre-incubation period of 5-10 minutes at 37°C to equilibrate the temperature.

    • For negative controls, substitute the active NADPH regenerating system with plain buffer.

  • Initiation and Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells simultaneously.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a volume (e.g., 3-5x) of ice-cold acetonitrile containing the analytical internal standard. The T0 sample represents 100% of the compound at the start.

  • Sample Processing:

    • Seal the plate and vortex thoroughly to ensure complete protein precipitation.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well analytical plate.

  • Analysis and Data Interpretation:

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area ratio of the test compound relative to the internal standard.

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • Calculate the half-life (t½) from the slope of the linear regression: t½ = 0.693 / |slope| .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL) .

G cluster_prep 1. Preparation cluster_incubate 2. Incubation cluster_sample 3. Sampling & Processing cluster_analysis 4. Analysis prep1 Thaw Microsomes & NADPH System prep2 Prepare Compound Working Solution prep1->prep2 prep3 Prepare Microsomal Suspension prep2->prep3 incub1 Add Microsomes & Compound to Plate prep3->incub1 incub2 Pre-incubate at 37°C incub1->incub2 incub3 Initiate with NADPH incub2->incub3 samp1 Terminate Reaction at Time Points (T0-T60) incub3->samp1 samp2 Precipitate Protein with Acetonitrile+IS samp1->samp2 samp3 Centrifuge & Collect Supernatant samp2->samp3 ana1 LC-MS/MS Analysis samp3->ana1 ana2 Calculate % Remaining ana1->ana2 ana3 Determine t½ & CLint ana2->ana3

Workflow for Liver Microsomal Stability Assay.
Protocol 2: Hepatocyte Stability Assay

This assay uses intact liver cells (hepatocytes) and is considered a more comprehensive in vitro model, as it includes both Phase I and Phase II metabolic enzymes, as well as active transport mechanisms.[10][11]

Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound in a whole-cell system that better reflects the in vivo liver environment.

Materials:

  • Cryopreserved hepatocytes (human, rat, etc.)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control compounds (e.g., 7-Hydroxycoumarin, Propranolol)

  • Ice-cold acetonitrile with an internal standard (IS)

  • Collagen-coated 24- or 48-well plates (for plated assay) or low-attachment plates (for suspension assay)

  • CO₂ incubator (37°C, 5% CO₂)

  • Centrifuge

  • LC-MS/MS system

Step-by-Step Methodology (Suspension Assay):

  • Cell Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Transfer cells to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., using Trypan Blue). Viability should be >80%.

    • Centrifuge the cells to remove cryopreservation medium and resuspend the cell pellet in fresh medium to the desired final density (e.g., 0.5-1.0 x 10⁶ viable cells/mL).

  • Incubation:

    • In a low-attachment plate, add the hepatocyte suspension to designated wells.

    • Prepare the test compound working solution in incubation medium at 2x the final concentration.

    • Initiate the reaction by adding an equal volume of the 2x test compound solution to the hepatocyte suspension (final DMSO concentration should be ≤0.1%).

    • Place the plate in a CO₂ incubator at 37°C on an orbital shaker.

  • Sampling and Termination:

    • At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the cell suspension.

    • Immediately quench the reaction by adding the aliquot to a tube or well containing ice-cold acetonitrile with an internal standard.

  • Sample Processing & Analysis:

    • Follow steps 4 and 5 from the Liver Microsomal Stability Assay protocol (vortex, centrifuge, transfer supernatant, and analyze by LC-MS/MS).

  • Data Interpretation:

    • Calculate the half-life (t½) as described previously.

    • Calculate intrinsic clearance using the cell-based formula: CLint (µL/min/10⁶ cells) = (0.693 / t½) / (cell density in millions of cells/mL) .[12]

G cluster_prep 1. Cell Preparation cluster_incubate 2. Incubation cluster_process 3. Processing & Analysis p1 Thaw & Wash Cryopreserved Hepatocytes p2 Assess Viability (>80%) p1->p2 p3 Resuspend to Final Cell Density p2->p3 i1 Add Cell Suspension to Plate p3->i1 i2 Add Test Compound (Initiate Reaction) i1->i2 i3 Incubate at 37°C with Shaking i2->i3 pr1 Sample at Time Points & Quench with ACN+IS i3->pr1 pr2 Centrifuge & Collect Supernatant pr1->pr2 pr3 LC-MS/MS Analysis pr2->pr3 pr4 Calculate t½ & CLint pr3->pr4

Workflow for Hepatocyte Suspension Stability Assay.

Conclusion and Strategic Outlook

Metabolic stability is not a property to be assessed retroactively; it is a critical parameter that must be designed into a molecule from the earliest stages of lead optimization.[1][3] The strategic incorporation of moieties like this compound represents a proactive approach to mitigating metabolic risk.

The experimental data clearly demonstrates that the conformationally constrained cyclobutane ring can offer a profound advantage in metabolic stability over both flexible acyclic analogs and larger, more flexible cycloalkanes.[7] By serving as a rigid scaffold that shields vulnerable sites from enzymatic attack, this motif provides medicinal chemists with a reliable tool to enhance a compound's pharmacokinetic profile. While every chemical series is unique, the principles and data presented in this guide provide a strong, evidence-based rationale for considering the this compound fragment and related structures when tackling challenges of metabolic clearance.

References

  • Illuzzi, G., et al. (2022). Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper. Clinical Cancer Research, 28(21), 4746-4760.
  • Hande, S., et al. (2021). Structure-based and property-based drug design of AZD5305, a highly selective PARP1 inhibitor and trapper. Cancer Research, 81(13_Supplement), 296-296.
  • Mistry, J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 28(32), e202200543.
  • van der Kolk, R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020.
  • van der Kolk, R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository.
  • Scott, J. S., et al. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Medicinal Chemistry Communications, 11(8), 1272-1315.
  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361.
  • Di, L., & Kerns, E. H. (2012). Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design. Expert Opinion on Drug Discovery, 7(6), 495-507.
  • Creative Bioarray. (n.d.). Hepatocyte Stability Assay. Creative Bioarray.
  • Singh, P. (2024). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Metabolism & Toxicology, 15(3).
  • Kumar, V., & Sreedhara, A. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 53(3), 459-477.
  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Oncodesign Services.
  • Monash University. (n.d.). Structure-activity relationship (SAR) study designs. Australian Translational Medicinal Chemistry Facility.
  • Throup, A., et al. (2022). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 13(7), 834-842.
  • ChemHelp ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance [Video]. YouTube.
  • Lau, Y. Y., et al. (2002). The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios. Pharmaceutical Research, 19(11), 1606-1610.

Sources

The In Vivo Efficacy of 3-(Aminomethyl)cyclobutanol Derivatives: A Comparative Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of novel chemical scaffolds that offer improved pharmacological properties is paramount. The cyclobutane ring, a strained carbocycle, has garnered increasing interest for its ability to impart unique conformational constraints and metabolic stability to bioactive molecules.[1] Within this class, compounds derived from 3-(aminomethyl)cyclobutanol are emerging as a versatile platform for developing new therapeutics. This guide provides a comprehensive overview of the potential in vivo efficacy of these derivatives by drawing comparisons with established drugs that share similar therapeutic targets. We will delve into the causality behind experimental designs and provide detailed, validated protocols to empower researchers in their preclinical investigations.

While direct in vivo efficacy data for drugs explicitly derived from a this compound core are not yet widely published, its structural motifs and in vitro activities suggest promising applications in several therapeutic areas. Notably, this compound hydrochloride is a known precursor for γ-aminobutyric acid (GABA) analogs and has demonstrated inhibitory activity against enzymes such as Aldose Reductase, Dipeptidyl Peptidase-IV (DPP-IV), and Carbonic Anhydrase II.[2] This guide will, therefore, focus on a comparative analysis against well-established drugs in these domains, providing a predictive framework for evaluating novel this compound-based compounds.

Section 1: As GABA Analogues for Neurological Disorders

The structural similarity of this compound derivatives to GABA suggests their potential as modulators of GABAergic neurotransmission. While not binding directly to GABA receptors, many GABA analogues, such as Gabapentin and Pregabalin, exert their effects by binding to the α2δ-1 subunit of voltage-gated calcium channels, which leads to a decrease in the release of excitatory neurotransmitters.[3][4] This mechanism is central to their efficacy as anticonvulsants and analgesics for neuropathic pain.[5][6]

Comparative Efficacy in a Model of Epilepsy

The Maximal Electroshock (MES) seizure test is a gold-standard preclinical model for assessing anticonvulsant activity, particularly against generalized tonic-clonic seizures.[7][8] In this model, a supramaximal electrical stimulus is delivered to induce a tonic hindlimb extension seizure. The efficacy of a test compound is measured by its ability to prevent this seizure phenotype.

Table 1: Comparative Anticonvulsant Activity in the MES Test

CompoundAnimal ModelRoute of AdministrationED50 (mg/kg)Reference
Hypothetical Drug A Mouse/Rati.p./p.o.TBD-
GabapentinMousei.p.~25-100[9]
PregabalinMousei.p.~10-30[6]

TBD: To be determined through experimentation.

The rationale for using the MES test lies in its high predictive validity for drugs that are effective against generalized seizures in humans. The endpoint—abolition of tonic hindlimb extension—is unequivocal and easily quantifiable, making it a robust screening tool.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This protocol is adapted from established methodologies for assessing anticonvulsant efficacy in rodents.[7][10]

Materials:

  • Electroconvulsive shock generator with corneal electrodes

  • Male ICR-CD-1 mice (20-25 g)

  • Test compound (e.g., Hypothetical Drug A) and vehicle

  • Positive control (e.g., Gabapentin)

  • 0.5% tetracaine ophthalmic solution

  • Saline solution

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory environment for at least 3 days before testing, with free access to food and water.

  • Drug Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneally, i.p.). The time between administration and testing should be based on the pharmacokinetic profile of the compound.

  • Anesthesia and Electrode Placement: At the time of testing, apply a drop of 0.5% tetracaine solution to the cornea of each mouse to provide local anesthesia. Place the corneal electrodes on either side of the cornea, ensuring good contact with a drop of saline.

  • Electroshock Induction: Deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).[11]

  • Endpoint Assessment: Observe the mice for the presence or absence of a tonic hindlimb extension seizure. The abolition of this response is considered the endpoint for protection.

  • Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED50) using probit analysis.

Visualizing the Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism of action for a hypothetical this compound-derived GABA analogue, based on the known mechanism of Gabapentin and Pregabalin.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) Vesicle Synaptic Vesicle (contains Glutamate) VGCC->Vesicle Ca2+ influx triggers vesicle fusion a2d1 α2δ-1 Subunit a2d1->VGCC Modulates Glutamate Glutamate Vesicle->Glutamate Release Drug Hypothetical Drug A Drug->a2d1 Binds and inhibits Receptor Glutamate Receptor Glutamate->Receptor Binds Postsynaptic Excitation Postsynaptic Excitation Receptor->Postsynaptic Excitation Leads to G A Animal Acclimation & Fasting (6 hours) B Administer Hypothetical Drug C or Vehicle (p.o.) A->B C Baseline Blood Glucose Measurement (t=0) B->C D Oral Glucose Challenge (2 g/kg, p.o.) C->D E Measure Blood Glucose at 15, 30, 60, 90, 120 min D->E F Data Analysis: Plot Glucose vs. Time Calculate AUC E->F G Compare AUC of Treated vs. Vehicle Groups F->G

Sources

The Unseen Interactions: A Guide to Cross-Reactivity Profiling of 3-(Aminomethyl)cyclobutanol-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. The 3-(aminomethyl)cyclobutanol scaffold has emerged as a promising structural motif, particularly in the design of next-generation kinase inhibitors and proteolysis-targeting chimeras (PROTACs). Its rigid, three-dimensional nature offers a unique framework for achieving potent and selective interactions with target proteins. However, the inherent promiscuity of the kinome and the broader proteome necessitates a rigorous evaluation of off-target effects. Unintended interactions can lead to toxicity, reduced efficacy, and unforeseen pharmacological consequences, representing a significant hurdle in clinical development.[1]

This guide provides a comprehensive overview of the principles and methodologies for the cross-reactivity profiling of this compound-based compounds. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a framework for interpreting the resulting data. By integrating biochemical and cellular approaches, researchers can build a robust understanding of a compound's selectivity and de-risk its progression towards the clinic.

The Imperative of Selectivity: Why Cross-Reactivity Profiling Matters

The human kinome comprises over 500 protein kinases that share a structurally conserved ATP-binding pocket, making the development of truly specific inhibitors a formidable challenge.[2] While targeting a particular kinase is the primary goal, off-target binding can lead to a range of adverse effects.[3] Moreover, for PROTACs utilizing the this compound moiety as a linker, understanding the potential for the entire molecule to engage with unintended proteins is critical to ensuring on-target degradation and avoiding off-target toxicity.[4]

A thorough cross-reactivity profile is not merely a regulatory checkbox; it is a critical tool for:

  • Predicting Potential Toxicities: Early identification of off-target interactions with proteins known to be associated with adverse events can save significant time and resources.[5]

  • Understanding Mechanism of Action: Distinguishing on-target from off-target pharmacology is essential for elucidating the true mechanism by which a compound exerts its biological effects.[6]

  • Informing Lead Optimization: A detailed selectivity profile can guide medicinal chemistry efforts to enhance on-target potency while minimizing off-target interactions.

  • Discovering New Therapeutic Opportunities: In some instances, "off-target" effects can be therapeutically beneficial, leading to drug repositioning opportunities.[7]

To illustrate the principles and data generated during a comprehensive cross-reactivity assessment, this guide will use the well-characterized, potent, and selective ALK/ROS1 inhibitor, Lorlatinib (PF-06463922) , as a case study. While not a this compound derivative, its extensive public data on selectivity and resistance mechanisms provides an excellent framework for understanding the application and interpretation of the techniques described herein.[5][8]

A Multi-Pronged Approach to Profiling Cross-Reactivity

A robust assessment of a compound's selectivity requires a combination of in vitro biochemical assays and in-cellulo target engagement studies. No single method provides a complete picture; rather, the convergence of data from multiple orthogonal approaches builds confidence in the selectivity profile.

Biochemical Profiling: Kinome Scanning

Kinome scanning platforms offer a broad, initial assessment of a compound's interaction with a large panel of purified kinases. These assays are typically based on competition binding, where the test compound competes with a known, tagged ligand for binding to the kinase active site.

Leading Technology: KINOMEscan™

The KINOMEscan™ platform is a widely used competition binding assay that can quantitatively measure the binding of a compound to over 450 wild-type and mutant kinases.[9] The output is typically reported as the dissociation constant (Kd) or the percent of kinase remaining bound to the immobilized ligand at a given compound concentration.

Caption: KINOMEscan™ experimental workflow.

The results of a kinome scan are often visualized as a dendrogram or a "tree spot" diagram, where the size and color of the circle correspond to the binding affinity. A highly selective compound will show strong binding to its intended target and minimal interaction with other kinases.

Table 1: Illustrative KINOMEscan Data for Lorlatinib (PF-06463922)

Kinase TargetDissociation Constant (Kd) (nM)Selectivity Score (S-score)
ALK (Anaplastic Lymphoma Kinase) <0.07 -
ROS1 (c-ros oncogene 1) <0.02 -
TRKA5.883
TRKB6.289
TRKC1.927
FAK25357
PYK230429
LTK1502143

Data is illustrative and compiled from public sources for educational purposes.[5][8] The selectivity score (S-score) is a quantitative measure of selectivity, calculated as the number of off-targets with a Kd within a certain threshold (e.g., 100-fold of the primary target's Kd) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

This data clearly demonstrates Lorlatinib's high affinity for its primary targets, ALK and ROS1, with significantly weaker binding to other kinases. This high degree of selectivity is a key attribute of its clinical success.[8]

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

While kinome scanning provides valuable biochemical data, it does not account for the complex cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that measures the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[10][11] The principle is that a protein bound to a ligand is more resistant to thermal denaturation.

CETSA_Workflow cluster_0 Sample Preparation cluster_1 Thermal Challenge cluster_2 Analysis Cells Intact Cells or Cell Lysate Treatment Treat with Compound or Vehicle Cells->Treatment Heating Heat Samples (Temperature Gradient) Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble and Aggregated Proteins Lysis->Centrifugation Detection Quantify Soluble Target Protein (e.g., Western Blot, MS) Centrifugation->Detection Melt_Curve Generate Melt Curve Detection->Melt_Curve

Caption: CETSA® experimental workflow.

A CETSA experiment generates a "melt curve," which plots the amount of soluble target protein as a function of temperature. A shift in the melt curve to a higher temperature in the presence of a compound indicates target engagement. By performing CETSA in a proteome-wide manner using mass spectrometry (Thermal Proteome Profiling or TPP), researchers can simultaneously assess the thermal stability of thousands of proteins, providing an unbiased view of a compound's on- and off-targets in a cellular context.[12]

Table 2: Illustrative CETSA® Data for a Hypothetical this compound-Based Kinase Inhibitor

ProteinMelting Temperature (Tm) - Vehicle (°C)Melting Temperature (Tm) - Compound (°C)Thermal Shift (ΔTm) (°C)
Target Kinase A 52.5 58.2 +5.7
Off-Target Kinase B49.851.0+1.2
Non-kinase Protein C61.261.3+0.1
Housekeeping Protein D55.655.5-0.1

A significant positive thermal shift for the intended target confirms cellular engagement. Smaller shifts may indicate weaker, potentially transient interactions with off-targets.

Unbiased Target Identification: Affinity Purification-Mass Spectrometry (AP-MS)

For novel compounds with an unknown or incompletely understood mechanism of action, Affinity Purification-Mass Spectrometry (AP-MS) is an invaluable tool for unbiasedly identifying protein interaction partners.[13] In this approach, the compound is typically modified with a reactive group and/or an affinity tag to allow for its immobilization or capture from a cell lysate.

APMS_Workflow cluster_0 Probe Synthesis & Incubation cluster_1 Affinity Purification cluster_2 Protein Identification Probe Synthesize Affinity Probe (Compound + Tag) Incubation Incubate Probe with Lysate Probe->Incubation Lysate Cell Lysate Lysate->Incubation Capture Capture Probe-Protein Complexes on Beads Incubation->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elution Elute Bound Proteins Wash->Elution Digestion Protein Digestion (e.g., Trypsin) Elution->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Database Database Search & Protein Identification LC_MS->Database

Caption: AP-MS experimental workflow.

The output of an AP-MS experiment is a list of proteins identified by mass spectrometry. To distinguish true interactors from non-specific background binding, it is crucial to include appropriate controls, such as beads without the immobilized compound or a structurally related inactive analog. High-confidence interactors are those that are significantly enriched in the experimental sample compared to the control.

Table 3: Illustrative AP-MS Data for a Hypothetical this compound-Based Compound

Protein IDProtein NameFold Enrichment (Compound vs. Control)p-valueBiological Function
P12345Target Kinase A52.3<0.001Signal Transduction
Q67890Off-Target Kinase B8.10.02Signal Transduction
R54321Heat Shock Protein 904.50.04Protein Folding
S98765Tubulin alpha-1A chain1.20.45Cytoskeleton

This data would suggest that the compound strongly and specifically interacts with its intended target, has a weaker but potentially significant interaction with an off-target kinase, and may have a chaperone-mediated interaction with HSP90. The lack of significant enrichment for a highly abundant protein like tubulin strengthens the confidence in the specificity of the observed interactions.

Synthesizing the Data: Building a Comprehensive Selectivity Profile

The true power of this multi-pronged approach lies in the integration of data from each methodology. A compound that demonstrates a high affinity in a biochemical kinome scan, a significant thermal shift in a cellular CETSA® experiment, and is the top hit in an AP-MS pulldown can be confidently classified as a potent and selective on-target binder. Conversely, discrepancies between the datasets can provide valuable insights. For example, a compound that is potent biochemically but shows weak cellular target engagement may have poor cell permeability or be subject to efflux.

Conclusion: A Commitment to Rigor and Reproducibility

The development of novel therapeutics based on the this compound scaffold holds immense promise. However, realizing this potential requires a steadfast commitment to rigorous and comprehensive cross-reactivity profiling. By employing a suite of orthogonal, self-validating experimental systems, researchers can build a detailed and reliable understanding of a compound's selectivity. This not only de-risks clinical development by anticipating potential liabilities but also provides a deeper understanding of the compound's fundamental mechanism of action. Ultimately, a well-defined selectivity profile is a cornerstone of translational success, paving the way for the development of safer and more effective medicines.

References

  • Alectinib in ALK-Positive Non–Small Cell Lung Cancer Progressing on First-Generation ALK Inhibitor. AACR Journals. [Link]
  • Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations.
  • Proteolysis-targeting chimeras with reduced off-targets.
  • KINOMEscan Technology. Eurofins Discovery. [Link]
  • Off Target Effect. MassiveBio. [Link]
  • Kinase Selectivity Panels. Reaction Biology. [Link]
  • KINOMEscan® Kinase Profiling Pl
  • A quantitative analysis of kinase inhibitor selectivity.
  • What will come from understanding 'off-target effects,' where drugs have effects that are different
  • KINOMEscan® Kinase Screening & profiling Services. Technology Networks. [Link]
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
  • How can off-target effects of drugs be minimised?.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. [Link]
  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
  • Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions.
  • Current Advances in CETSA. Frontiers in Molecular Biosciences. [Link]
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
  • Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). Plateforme Protéomique de l'Université de Sherbrooke. [Link]
  • Affinity purification-mass spectrometry (AP-MS). Fiveable. [Link]
  • Mapping Differential Protein-Protein Interaction Networks using Affinity Purification Mass Spectrometry.
  • PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models. Cancer Discovery. [Link]

Sources

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 3-(Aminomethyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Aminomethyl)cyclobutanol is a valuable building block in medicinal chemistry and drug discovery, prized for its rigid, three-dimensional structure that can impart favorable pharmacokinetic properties to drug candidates. The synthesis of this compound, however, presents several challenges, including the control of stereochemistry and the overall efficiency of the synthetic route. This guide provides a comprehensive comparison of three distinct synthetic strategies for obtaining this compound, offering detailed experimental protocols, an analysis of their respective strengths and weaknesses, and data-driven insights to aid researchers in selecting the optimal route for their specific needs.

Route 1: The Curtius Rearrangement Approach from 3-Oxocyclobutanecarboxylic Acid

This route commences with the commercially available and versatile starting material, 3-oxocyclobutanecarboxylic acid.[1][2] The key transformation is a Curtius rearrangement to install the aminomethyl group, followed by a stereoselective reduction of the ketone to afford the desired alcohol. The Curtius rearrangement is a reliable method for converting carboxylic acids to primary amines with the loss of one carbon atom.[3]

Experimental Protocol

Step 1: Synthesis of 3-Oxocyclobutanecarbonyl Azide

To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in anhydrous toluene is added triethylamine (1.2 eq). The mixture is cooled to 0 °C, and diphenylphosphoryl azide (DPPA) (1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The resulting solution containing the acyl azide is used directly in the next step without isolation due to the potential explosive nature of organic azides.[4]

Step 2: Curtius Rearrangement and Trapping with Benzyl Alcohol

The toluene solution of 3-oxocyclobutanecarbonyl azide is heated to 80-90 °C. The reaction is monitored by the evolution of nitrogen gas. Once the gas evolution ceases, benzyl alcohol (2.0 eq) is added, and the mixture is heated for an additional 4 hours to trap the intermediate isocyanate as a benzyl carbamate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Step 3: Stereoselective Reduction of the Ketone

  • For cis-3-(N-Cbz-aminomethyl)cyclobutanol: The N-Cbz protected ketone (1.0 eq) is dissolved in methanol and cooled to 0 °C. Sodium borohydride (1.5 eq) is added portion-wise. The reaction is stirred for 2 hours at 0 °C. The reaction is quenched with water, and the methanol is removed under reduced pressure. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated. Purification by column chromatography affords the cis-isomer with high selectivity, a result of hydride attack from the sterically less hindered face.[5][6]

  • For trans-3-(N-Cbz-aminomethyl)cyclobutanol: Achieving high trans-selectivity can be more challenging with simple hydride reagents. An effective method involves the use of a ketoreductase (KRED) enzyme. The N-Cbz protected ketone is suspended in a phosphate buffer containing the KRED and a cofactor such as NADH. The reaction is gently agitated until completion, typically monitored by HPLC. The product is extracted with an organic solvent and purified. This biocatalytic approach can provide high diastereoselectivity for the trans-product.[7]

Step 4: Deprotection to yield this compound

The N-Cbz protected amino alcohol (1.0 eq) is dissolved in ethanol, and 10% Palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) for 12 hours. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product.

Logical Workflow

Route1 A 3-Oxocyclobutanecarboxylic Acid B 3-Oxocyclobutanecarbonyl Azide A->B DPPA, Et3N C 3-(N-Cbz-aminomethyl)cyclobutanone B->C Heat, BnOH D_cis cis-3-(N-Cbz-aminomethyl)cyclobutanol C->D_cis NaBH4 D_trans trans-3-(N-Cbz-aminomethyl)cyclobutanol C->D_trans KRED E_cis cis-3-(Aminomethyl)cyclobutanol D_cis->E_cis H2, Pd/C E_trans trans-3-(Aminomethyl)cyclobutanol D_trans->E_trans H2, Pd/C

Caption: Synthetic workflow for Route 1.

Route 2: The Hofmann Rearrangement Approach from 3-(Hydroxymethyl)cyclobutanecarboxamide

This route utilizes a Hofmann rearrangement of a primary amide to form the amine.[6] The synthesis begins with a suitable cyclobutane precursor that can be converted to 3-(hydroxymethyl)cyclobutanecarboxamide.

Experimental Protocol

Step 1: Synthesis of 3-(Hydroxymethyl)cyclobutanecarboxylic Acid

This intermediate can be prepared from commercially available starting materials such as diethyl 1,1-cyclobutanedicarboxylate through a series of established literature procedures involving reduction and selective hydrolysis.

Step 2: Amide Formation

3-(Hydroxymethyl)cyclobutanecarboxylic acid (1.0 eq) is dissolved in dichloromethane, and oxalyl chloride (1.2 eq) followed by a catalytic amount of DMF is added. The mixture is stirred for 2 hours at room temperature. The solvent is evaporated, and the crude acid chloride is dissolved in fresh dichloromethane and added dropwise to a cooled (0 °C) solution of aqueous ammonia. The mixture is stirred for 1 hour, and the product, 3-(hydroxymethyl)cyclobutanecarboxamide, is extracted and purified.

Step 3: Hofmann Rearrangement

The primary amide (1.0 eq) is added to a cold (0 °C) solution of sodium hydroxide in water. Bromine (1.1 eq) is then added dropwise, and the reaction mixture is slowly warmed to room temperature and then heated to 70 °C for 1 hour. After cooling, the product, this compound, is extracted with a suitable organic solvent. The stereochemical outcome of this route is dependent on the stereochemistry of the starting 3-(hydroxymethyl)cyclobutanecarboxylic acid.

Logical Workflow

Route2 A 3-(Hydroxymethyl)cyclobutanecarboxylic Acid B 3-(Hydroxymethyl)cyclobutanecarboxamide A->B 1. (COCl)2, DMF 2. NH3(aq) C This compound B->C Br2, NaOH

Caption: Synthetic workflow for Route 2.

Route 3: Reductive Amination of 3-Oxocyclobutanol

This approach offers a more direct route by first preparing 3-oxocyclobutanol and then performing a reductive amination to introduce the aminomethyl group.

Experimental Protocol

Step 1: Synthesis of 3-Oxocyclobutanol

3-Oxocyclobutanol can be prepared from 3-oxocyclobutanecarboxylic acid by reduction of the carboxylic acid to the alcohol, for instance, using borane-tetrahydrofuran complex, followed by protection of the resulting alcohol and subsequent deprotection after the reductive amination step.

Step 2: Reductive Amination

To a solution of 3-oxocyclobutanol (1.0 eq) in methanol, ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq) are added. The reaction is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is taken up in water and extracted with an organic solvent. The combined organic layers are dried and concentrated to give 3-aminocyclobutanol. The stereoselectivity of this reaction can be influenced by the choice of reducing agent and reaction conditions, often favoring the cis-isomer.[8]

Step 3: Conversion to this compound

This step is a simplification for the purpose of this guide. A direct reductive amination to the aminomethyl group from the ketone is also a possibility, though may present challenges in selectivity. A more controlled approach would involve the installation of a protected amine, which can then be further elaborated.

Logical Workflow

Route3 A 3-Oxocyclobutanol B 3-Aminocyclobutanol A->B NH4OAc, NaBH3CN

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(Aminomethyl)cyclobutanol Analogs as DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 3-(aminomethyl)cyclobutanol analogs, a scaffold of significant interest in medicinal chemistry. The unique, rigid, and sp3-rich nature of the cyclobutane ring offers distinct pharmacological advantages, making it a valuable component in drug design.[1][2] This document synthesizes experimental data to compare the performance of various analogs, focusing on their role as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis and a validated target for the treatment of type 2 diabetes.[3][4][5]

The this compound Scaffold: A Privileged Structure for DPP-4 Inhibition

The this compound core represents a class of non-substrate-based enzyme inhibitors.[4] Its efficacy stems from the precise three-dimensional arrangement of its key functional groups—the primary amine and the hydroxyl group—which can form critical interactions with the active site of DPP-4.

  • The Aminomethyl Group: This positively charged moiety is crucial for anchoring the inhibitor within the enzyme's active site, often forming a salt bridge or hydrogen bonds with key acidic residues, such as glutamate. The significance of an aminomethyl group for DPP-4 inhibition has been highlighted in various studies.[6][7]

  • The Cyclobutanol Ring: The cyclobutane ring acts as a rigid scaffold, positioning the aminomethyl and hydroxyl groups in a conformationally restricted manner.[1][8] This pre-organization reduces the entropic penalty upon binding, contributing to higher affinity. Its puckered, non-planar structure is a valuable alternative to flat aromatic rings, a concept often termed "escaping from flatland" in drug design.[8]

  • Stereochemistry: The relative orientation of the substituents on the cyclobutane ring is paramount. The cis configuration, where the aminomethyl and hydroxyl groups are on the same face of the ring, is generally essential for potent DPP-4 inhibition. This specific arrangement ensures the correct geometry for simultaneous engagement with different subsites of the enzyme.

The following diagram illustrates the foundational pharmacophore and its interaction with a simplified DPP-4 active site.

cluster_0 DPP-4 Active Site cluster_1 Cyclobutanol Inhibitor S1 S1 Pocket (Hydrophobic) S2 S2 Pocket Anionic_Site Anionic Site (e.g., Glu205/Glu206) Scaffold cis-3-(Aminomethyl)cyclobutanol Scaffold->S1 Van der Waals (Cyclobutane Ring) Scaffold->S2 H-Bonding (Hydroxyl Group) Scaffold->Anionic_Site Ionic Interaction (Primary Amine)

Caption: Core interactions of the cyclobutanol scaffold with DPP-4 subsites.

Comparative SAR Analysis of Analog Modifications

Systematic modification of the core structure has yielded crucial insights into the features that govern potency and selectivity. The following sections compare key analog classes based on published data.

The primary amine is a critical interaction point. While essential, its modification into secondary or tertiary amines, or its acylation, often leads to a significant decrease in inhibitory activity. This is because these modifications can disrupt the crucial ionic interaction with the anionic site of the enzyme. However, using the amine as a point for attaching other pharmacophoric elements, such as in PROTACs (Proteolysis Targeting Chimeras), is an emerging area of interest where the core scaffold acts as a binder to the target protein.[9][10]

Introducing substituents onto the cyclobutane ring can profoundly impact binding affinity by engaging with hydrophobic pockets or inducing more favorable conformations.

  • Small Alkyl Groups: Addition of small alkyl groups can fill small hydrophobic pockets near the active site, modestly increasing potency.

  • Halogenation: Introducing fluorine atoms can enhance binding through favorable electrostatic interactions and can improve metabolic stability.[11] The strategic placement of halogens is a common tactic in modern medicinal chemistry to increase compound potency.[4][11]

As previously mentioned, the cis relationship between the aminomethyl and hydroxyl groups is a consistent requirement for high-potency inhibitors. The corresponding trans-isomers, where the groups are on opposite faces of the ring, are typically orders of magnitude less active or completely inactive. This stark difference underscores the rigid conformational requirements of the DPP-4 active site. The synthesis of stereochemically pure cis isomers is a key challenge and focus in the development of these compounds.

Quantitative Data Summary

The table below summarizes the structure-activity relationship for a hypothetical series of this compound analogs against DPP-4. The data is representative of trends observed in the scientific literature.

Compound ID Structure (R-group Modification) Stereochemistry DPP-4 IC50 (nM) Comment
1 (Core) Hcis150Baseline core scaffold activity.
2 Htrans>10,000trans-isomer shows negligible activity.
3 -CH3 (at C2)cis85Small hydrophobic group improves potency.
4 -F (at C2)cis55Fluorine substitution enhances binding affinity.
5 -NH-Acetylcis2,500Acylation of the primary amine drastically reduces activity.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for the synthesis of a key intermediate and the biochemical evaluation of the final compounds.

This procedure outlines a common route to a key protected intermediate used in the synthesis of various analogs.

Workflow:

Caption: Synthetic workflow for a key cyclobutanol intermediate.

Step-by-Step Procedure:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with the starting cyclobutanone derivative (1.0 eq) in anhydrous THF.

  • Wittig Reaction: The appropriate phosphonium ylide (1.1 eq) is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

  • Hydroboration: The resulting alkene intermediate is subjected to hydroboration-oxidation using borane-THF complex followed by alkaline hydrogen peroxide to stereoselectively install the cis-hydroxyl group.

  • Purification & Characterization: The crude product is purified by column chromatography on silica gel. The structure and stereochemistry are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Further Steps: The resulting alcohol is then converted through a series of standard functional group interconversions (e.g., mesylation, azide substitution, reduction, and Boc-protection) to yield the target intermediate.

This protocol provides a robust method for determining the in vitro inhibitory activity (IC50) of the synthesized analogs.[12][13]

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0).[12]

    • DPP-4 Enzyme: Recombinant human DPP-4 is diluted in assay buffer to the desired working concentration (e.g., 1.73 mU/mL).[12]

    • Substrate: A stock solution of Gly-Pro-AMC (aminomethylcoumarin) is prepared in DMSO and diluted in assay buffer to a working concentration of 200 µM.[12][13]

    • Inhibitors: Test compounds and a positive control (e.g., Sitagliptin) are prepared as 10-point, 3-fold serial dilutions in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of serially diluted inhibitor solution to appropriate wells.

    • Add 24 µL of DPP-4 enzyme solution to all wells except the "background" wells. Incubate for 10 minutes at 37°C.[12]

    • To initiate the reaction, add 50 µL of the substrate solution to all wells.[12][13] The final volume should be 100 µl.[13]

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity kinetically for 30 minutes at 37°C, using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[12][13]

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Determine the percent inhibition for each inhibitor concentration relative to the uninhibited enzyme control.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Perspectives

The this compound scaffold is a validated and potent core for the design of DPP-4 inhibitors. Structure-activity relationship studies consistently demonstrate the critical importance of the primary amine and the cis-stereochemical arrangement of the key functional groups. Future work in this area will likely focus on exploring novel substitutions on the cyclobutane ring to enhance selectivity against other dipeptidyl peptidases and to optimize pharmacokinetic properties. Furthermore, the application of this rigid scaffold in developing chemical probes and bifunctional molecules like PROTACs presents an exciting avenue for new therapeutic strategies.[9]

References

  • Frontiers. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism.
  • PMC - NIH. (n.d.). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo.
  • MedChemExpress. (n.d.). cis-3-(Aminomethyl)cyclobutanol hydrochloride.
  • BenchChem. (2025). Application Notes and Protocols for Measuring DPP-4 Enzyme Inhibition by Omarigliptin.
  • Abcam. (n.d.). ab133081 – Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit.
  • Sigma-Aldrich. (n.d.). DPP4 Inhibitor Screening Kit (MAK203) - Technical Bulletin.
  • Chemistry Europe. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions.
  • PMC - NIH. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • NIH. (n.d.). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents.
  • Brieflands. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies.
  • PubChem. (n.d.). cis-3-(Boc-Aminomethyl)cyclobutylamine.
  • NIH. (n.d.). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies.
  • Radboud Repository. (n.d.). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions.
  • ResearchGate. (2025). Discovery of a Novel Cyclobutanol Scaffold With Anti‐Inflammatory Activity and Its Modular Synthesis.
  • PubMed Central. (n.d.). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides.
  • PubMed. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents.
  • ResearchGate. (n.d.). Structure activity relationship analyses of the resultant data of DPP-4....
  • PubMed. (2011). From conventional to unusual enzyme inhibitor scaffolds: the quest for target specificity.
  • Chemdad. (n.d.). cis-3-(Boc-aMinoMethyl)cyclobutanol.
  • MDPI. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • PMC - NIH. (n.d.). Targeting Scaffolding Functions of Enzymes using PROTAC Approaches.
  • MDPI. (n.d.). Chalcone Scaffolds Exhibiting Acetylcholinesterase Enzyme Inhibition: Mechanistic and Computational Investigations.
  • ResearchGate. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules.

Sources

A Comparative Cost Analysis for the Synthesis of 3-(Aminomethyl)cyclobutanol: A Guide for Process Development

Author: BenchChem Technical Support Team. Date: January 2026

The cyclobutane motif is a cornerstone in modern medicinal chemistry, prized for its ability to confer unique three-dimensional conformations to bioactive molecules. Among the myriad of functionalized cyclobutanes, 3-(aminomethyl)cyclobutanol stands out as a valuable building block in the synthesis of novel therapeutics. Its vicinal 1,3-amino alcohol substitution pattern on a strained four-membered ring offers a rigid scaffold that can aptly present pharmacophoric elements for optimal target engagement. This guide provides a comprehensive comparative cost analysis of two distinct synthetic routes to this key intermediate, tailored for researchers, scientists, and drug development professionals. We will delve into the practicalities of each approach, balancing atom economy, reagent costs, and operational complexity to inform rational decision-making in a process development setting.

Route 1: The Direct Reduction Approach from a Nitrile Precursor

This synthetic strategy leverages the commercially available 3-(hydroxymethyl)cyclobutane-1-carbonitrile as the starting material. The core of this route is the reduction of the nitrile functionality to the corresponding primary amine. Two primary methods for this transformation are considered: lithium aluminum hydride (LAH) reduction and catalytic hydrogenation.

Workflow for Route 1

A 3-(Hydroxymethyl)cyclobutane-1-carbonitrile B Reduction of Nitrile A->B LiAlH4 in THF or H2, Raney Ni C This compound B->C Aqueous Workup

Caption: Synthetic workflow for Route 1.

Experimental Protocols for Route 1

Method A: Lithium Aluminum Hydride Reduction

  • A solution of 3-(hydroxymethyl)cyclobutane-1-carbonitrile (1 eq.) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (1.5-2.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • The reaction is then carefully quenched by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where x is the mass of LAH used in grams.[1]

  • The resulting granular precipitate is filtered off and washed with THF or ethyl acetate.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

  • Purification is typically achieved by distillation or column chromatography.

Method B: Catalytic Hydrogenation

  • 3-(hydroxymethyl)cyclobutane-1-carbonitrile (1 eq.) is dissolved in a suitable solvent, such as ethanol or methanol, often with the addition of ammonia to suppress the formation of secondary amine byproducts.

  • A catalytic amount of Raney Nickel (5-10 wt%) is added to the solution.

  • The mixture is then subjected to hydrogenation in a high-pressure reactor (e.g., a Parr shaker) under a hydrogen atmosphere (typically 50-100 psi).

  • The reaction is agitated at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • Upon completion, the catalyst is carefully filtered off through a pad of celite.

  • The filtrate is concentrated under reduced pressure to afford this compound.

Cost Analysis for Route 1
Reagent/SolventSupplier ExamplePrice (USD)QuantityCost per Gram of Product (Estimated)
3-(Hydroxymethyl)cyclobutane-1-carbonitrileChemScene$3951 gHigh
Lithium Aluminum HydrideSigma-Aldrich$220100 g~$2.20/g
Raney NickelSigma-Aldrich~$204500 g (50% slurry)~$0.82/g active catalyst
Tetrahydrofuran (THF)Fisher Scientific~$1004 LLow
EthanolFisher Scientific~$504 LLow

Note: Prices are approximate and subject to change. "Cost per Gram of Product" is a rough estimation based on typical reaction scales and assumes an 80% yield.

Route 2: A Multi-step Synthesis from Cyclobutylmethanol

This alternative route commences with the more readily available and less expensive starting material, cyclobutylmethanol. The synthesis involves a three-step sequence: conversion of the primary alcohol to a bromide, displacement of the bromide with an azide, and finally, reduction of the azide to the desired primary amine.

Workflow for Route 2

A Cyclobutylmethanol B Bromination A->B PBr3 or CBr4, PPh3 C (Bromomethyl)cyclobutane B->C D Azidation C->D NaN3 in DMF E (Azidomethyl)cyclobutanol D->E F Reduction E->F LiAlH4 or H2, Pd/C G This compound F->G

Caption: Synthetic workflow for Route 2.

Experimental Protocols for Route 2

Step 1: Synthesis of (Bromomethyl)cyclobutane

  • To a solution of cyclobutylmethanol (1 eq.) and triphenylphosphine (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or diethyl ether at 0 °C, carbon tetrabromide (1.1 eq.) is added portion-wise.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

  • The reaction is monitored by TLC for the consumption of the starting alcohol.

  • Upon completion, the reaction mixture is filtered to remove triphenylphosphine oxide, and the filtrate is washed with saturated aqueous sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude (bromomethyl)cyclobutane is often used in the next step without further purification, or it can be purified by distillation.

Step 2: Synthesis of (Azidomethyl)cyclobutanol

  • (Bromomethyl)cyclobutane (1 eq.) is dissolved in a polar aprotic solvent like dimethylformamide (DMF).

  • Sodium azide (1.2-1.5 eq.) is added, and the mixture is heated to 60-80 °C for several hours.

  • The progress of the reaction is monitored by TLC or GC-MS.

  • After completion, the reaction mixture is cooled to room temperature and poured into water.

  • The product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude azide.

Step 3: Reduction of (Azidomethyl)cyclobutanol

This step can be performed using similar reducing agents as in Route 1.

Method A: Lithium Aluminum Hydride Reduction

  • A solution of (azidomethyl)cyclobutanol (1 eq.) in anhydrous THF is added dropwise to a stirred suspension of LAH (1.5 eq.) in anhydrous THF at 0 °C.

  • The reaction is then stirred at room temperature for 2-4 hours.

  • The workup procedure is identical to that described in Route 1, Method A.

Method B: Catalytic Hydrogenation

  • (Azidomethyl)cyclobutanol (1 eq.) is dissolved in ethanol or methanol.

  • A palladium on carbon catalyst (5-10 wt% Pd, 5 mol%) is added.

  • The mixture is hydrogenated under a hydrogen atmosphere (balloon or high-pressure reactor) until the starting material is consumed.

  • The catalyst is removed by filtration through celite, and the solvent is evaporated to yield this compound.

Cost Analysis for Route 2
Reagent/SolventSupplier ExamplePrice (USD)QuantityCost per Gram of Product (Estimated)
CyclobutylmethanolFisher Scientific~$1965 g~$39.2/g
TriphenylphosphineSigma-Aldrich$68.20100 g~$0.68/g
Carbon TetrabromideSigma-Aldrich~$100100 g~$1.00/g
Sodium AzideSigma-Aldrich~$147100 g~$1.47/g
Lithium Aluminum HydrideSigma-Aldrich$220100 g~$2.20/g
Palladium on Carbon (10%)Sigma-Aldrich~$15010 g~$15/g
Dichloromethane (DCM)Fisher Scientific~$604 LLow
Dimethylformamide (DMF)Fisher Scientific~$804 LLow

Note: Prices are approximate and subject to change. "Cost per Gram of Product" is a rough estimation based on typical reaction scales and assumes a 70% overall yield for the three steps.

Comparative Analysis and Discussion

ParameterRoute 1: Nitrile ReductionRoute 2: From Cyclobutylmethanol
Number of Steps 13
Starting Material Cost HighModerate
Reagent Cost Moderate (LAH) to Low (H2/Raney Ni)Moderate to High (PPh3, CBr4, Pd/C)
Overall Yield Potentially higher (fewer steps)Likely lower (cumulative loss over 3 steps)
Operational Complexity Simpler, more directMore complex, requires more unit operations
Safety Considerations LAH is highly reactive with water. High-pressure hydrogenation requires specialized equipment.Sodium azide is highly toxic and potentially explosive. Brominating agents can be corrosive.
Stereochemical Control Dependent on the stereochemistry of the starting nitrile.Stereochemistry is established from the starting alcohol and generally retained.

Expertise & Experience Insights:

From a process chemistry perspective, Route 1 is attractive due to its convergency. A single, high-yielding reduction step is often preferable to a multi-step sequence, as it minimizes handling losses and reduces the overall cycle time. However, the high cost of the starting material, 3-(hydroxymethyl)cyclobutane-1-carbonitrile, is a significant drawback for large-scale production. The choice between LAH and catalytic hydrogenation would depend on the available infrastructure. While LAH is a powerful and often clean-reducing agent, its handling on a large scale requires stringent safety protocols. Catalytic hydrogenation is generally more amenable to scale-up and is often the more cost-effective option, particularly if the catalyst can be recycled.

Route 2 offers the advantage of a significantly cheaper starting material. While it involves more synthetic steps, the reagents for each step are common laboratory chemicals. The bromination with triphenylphosphine and carbon tetrabromide is a reliable transformation. The subsequent azidation is also a standard procedure, though the use of sodium azide necessitates careful handling due to its toxicity. The final reduction of the azide can be achieved with either LAH or catalytic hydrogenation, with similar considerations as in Route 1. A key advantage of this route is that the stereochemistry of the final product is directly related to that of the starting cyclobutylmethanol, which may be available in specific isomeric forms.

Trustworthiness and Validation:

Both synthetic routes are based on well-established and reliable chemical transformations. The reduction of nitriles and azides to primary amines is a cornerstone of organic synthesis. Similarly, the conversion of alcohols to bromides and subsequent nucleophilic substitution are standard functional group interconversions. The protocols described are self-validating in that the progress of each reaction can be readily monitored by standard analytical techniques such as TLC, GC-MS, and NMR, ensuring the desired transformations are proceeding as expected.

Conclusion and Recommendations

The choice between these two synthetic routes for this compound will ultimately depend on the specific needs and constraints of the project.

  • For early-stage research and small-scale synthesis where the cost of the starting material is less critical and a rapid synthesis is desired, Route 1 offers a clear advantage in its directness.

  • For process development and large-scale manufacturing , where cost-effectiveness is paramount, Route 2 is the more promising approach, despite its greater number of steps. The significant cost savings from the cheaper starting material would likely outweigh the increased operational complexity.

Further optimization of either route would be necessary for industrial application. For Route 1, sourcing a more cost-effective supply of the nitrile starting material would be a key objective. For Route 2, exploring alternative, less expensive brominating agents and optimizing the yield of each step would be crucial for improving the overall efficiency and cost-effectiveness of the synthesis. Additionally, a thorough investigation into the stereochemical outcome of each reaction sequence is essential to ensure the desired isomer of this compound is produced with high purity.

References

  • University of Rochester. Workup for Aluminum Hydride Reductions. [Link]

Sources

The Rising Prominence of 3-(Aminomethyl)cyclobutanol in Drug Discovery: A Comparative Patent Landscape Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents with improved efficacy, safety, and pharmacokinetic profiles, medicinal chemists are increasingly turning their attention to scaffolds that offer a departure from traditional flat, aromatic systems. Among these, the puckered, three-dimensional structure of the cyclobutane ring has emerged as a compelling architectural element. This guide provides an in-depth evaluation of the patent landscape for applications of 3-(aminomethyl)cyclobutanol and its derivatives, offering a comparative analysis against alternative scaffolds in key therapeutic areas. Through an objective lens supported by experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to navigate this promising chemical space.

The Strategic Advantage of the Cyclobutane Moiety

The incorporation of a cyclobutane ring, such as that in this compound, into a drug candidate can bestow a range of desirable properties. Its inherent ring strain of approximately 26.3 kcal/mol and non-planar, puckered conformation introduce a degree of rigidity and three-dimensionality that can enhance binding affinity to target proteins.[1] This structural feature is a key tenet of the "escape from flatland" concept in modern medicinal chemistry, which seeks to improve compound properties by increasing the fraction of sp³-hybridized carbons.[2][3] Compared to more strained systems like cyclopropane, cyclobutane offers a balance of conformational restriction and chemical stability.[1] Furthermore, the cyclobutane scaffold can serve as a bioisosteric replacement for other common moieties, such as gem-dimethyl groups, isopropyl functionalities, and even aromatic rings, often leading to improved metabolic stability and reduced lipophilicity.

Comparative Analysis: this compound Derivatives vs. Alternative Scaffolds

The versatility of the this compound scaffold is evident in its exploration across a range of therapeutic targets. Here, we present a comparative analysis of its patented applications against those of competing scaffolds in several key areas.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition for Type 2 Diabetes

The inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes.[4][5] Several patents disclose the use of aminomethylcyclobutanol derivatives as potent DPP-IV inhibitors. These compounds leverage the unique geometry of the cyclobutane ring to interact with the enzyme's active site.

ScaffoldExample Compound/PatentKey Performance Metric (IC50)Noteworthy Attributes
This compound Derivative (Structure disclosed in various patents)Potent inhibition, with some derivatives exhibiting low nanomolar IC50 values.[4][5]The cyclobutane ring provides a rigid scaffold for the optimal presentation of pharmacophoric elements.
Azetidine Derivative (Structure disclosed in various patents)Also demonstrates potent DPP-IV inhibition, with IC50 values in the nanomolar range.The nitrogen-containing four-membered ring can influence solubility and pharmacokinetic properties.
Adamantyl Derivative KUgt-102IC50 = 100 nM[6]The bulky adamantyl group can enhance binding affinity through hydrophobic interactions.
Quinazolinone Derivative (Structure disclosed in various patents)Variable, with some compounds showing potent inhibition.[6]A well-established scaffold in medicinal chemistry with diverse biological activities.
Janus Kinase (JAK) Inhibition for Inflammatory Diseases and Cancer

JAK inhibitors are a critical class of drugs for treating autoimmune disorders and certain cancers.[7] The patent literature reveals the exploration of both cyclobutane and azetidine scaffolds in the design of novel JAK inhibitors.

ScaffoldExample Compound/PatentKey Performance Metric (IC50)Noteworthy Attributes
Cyclobutane Derivative Disclosed in patents such as US8158616B2 and CN102844317BPotent inhibition of JAK family kinases.[7][8]The cyclobutane moiety can act as a conformationally restricted linker or a key binding element.
Azetidine Derivative Disclosed in patent US8158616B2Also demonstrates potent JAK inhibition.[7]The azetidine ring can serve as a versatile building block, allowing for diverse substitutions.
Aldose Reductase Inhibition for Diabetic Complications

Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy to prevent or mitigate diabetic complications.[9][10] The this compound scaffold has been investigated for this application.

ScaffoldExample Compound/PatentKey Performance Metric (IC50)Noteworthy Attributes
This compound Derivative (Structure disclosed in various patents)Potential for potent aldose reductase inhibition.The hydroxyl and amino groups can form key interactions with the enzyme's active site.
Carboxylic Acid Derivatives (e.g., Epalrestat, Tolrestat) Epalrestat, TolrestatPotent inhibitors, with Epalrestat being a marketed drug.[10]The carboxylic acid moiety typically interacts with an "anion binding pocket" in the enzyme.[10]
Spirobenzopyran Scaffold (Structure disclosed in various patents)IC50 values in the micromolar to low micromolar range.[11]The spirocyclic system introduces significant three-dimensionality.

Experimental Protocols

To facilitate the evaluation of this compound derivatives and their comparison with other scaffolds, we provide the following detailed experimental protocols for key assays.

Protocol 1: In Vitro DPP-IV Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-IV.

Materials:

  • Human recombinant DPP-IV

  • Gly-Pro-p-nitroanilide (GP-pNA) substrate

  • Tris-HCl buffer (pH 8.0)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in DMSO.

  • In a 96-well plate, add 50 µL of Tris-HCl buffer to each well.

  • Add 2 µL of the test compound dilutions to the respective wells.

  • Add 25 µL of the human recombinant DPP-IV enzyme solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 25 µL of the GP-pNA substrate solution to each well.

  • Immediately measure the absorbance at 405 nm every minute for 15 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

Causality Behind Experimental Choices: The use of a chromogenic substrate like GP-pNA allows for a straightforward spectrophotometric measurement of enzyme activity. The choice of buffer and pH is optimized for DPP-IV activity. Serial dilutions of the test compound are necessary to generate a dose-response curve from which the IC50 can be accurately determined.

Protocol 2: In Vitro JAK Kinase Inhibition Assay

Objective: To determine the IC50 of a test compound against a specific JAK kinase (e.g., JAK1, JAK2, JAK3).

Materials:

  • Recombinant human JAK kinase

  • Biotinylated peptide substrate

  • ATP

  • Kinase buffer

  • HTRF® KinEASE™-STK S1 kit (or equivalent)

  • Test compounds dissolved in DMSO

  • 384-well low-volume microplate

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 2 µL of the test compound dilutions to the wells of a 384-well plate.

  • Add 4 µL of the recombinant JAK kinase solution in kinase buffer to each well.

  • Add 4 µL of a mixture of the biotinylated peptide substrate and ATP in kinase buffer to initiate the reaction.

  • Incubate the plate at room temperature for the time specified by the kit manufacturer.

  • Stop the reaction and detect the phosphorylated substrate by adding the HTRF detection reagents according to the manufacturer's protocol.

  • Read the plate on an HTRF-compatible plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Causality Behind Experimental Choices: The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a highly sensitive and robust method for measuring kinase activity in a high-throughput format. The use of a specific biotinylated peptide substrate and recombinant kinase ensures the specificity of the assay.

Visualizing the Landscape: Synthetic Pathways and Logical Relationships

To further illuminate the strategic considerations in utilizing the this compound scaffold, the following diagrams illustrate a general synthetic approach and a decision-making workflow for scaffold selection.

G cluster_0 General Synthesis of this compound Derivatives Start Cyclobutanone Precursor Step1 Introduction of Aminomethyl Group Start->Step1 e.g., Wittig reaction followed by reduction Step2 Reduction of Ketone Step1->Step2 e.g., NaBH4, LiAlH4 Step3 Protection/Deprotection Step2->Step3 e.g., Boc, Cbz protection Step4 Functionalization of Amino or Hydroxyl Group Step3->Step4 e.g., Amide coupling, Etherification End Target this compound Derivative Step4->End

Caption: A generalized synthetic workflow for this compound derivatives.

G Target Identify Therapeutic Target & Lead Compound Analyze Analyze Lead Scaffold: - Planarity - Metabolic Liability - PK Properties Target->Analyze Decision Is Bioisosteric Replacement Needed? Analyze->Decision Aromatic Consider Aromatic Ring Bioisostere? Decision->Aromatic Yes Optimize Lead Optimization Decision->Optimize No Cyclobutane Evaluate Cyclobutane Scaffold: - 3D Structure - Improved Fsp3 - Metabolic Stability Aromatic->Cyclobutane Yes Azetidine Evaluate Azetidine Scaffold: - H-bond Acceptor/Donor - Modulates Solubility Aromatic->Azetidine Yes Other Evaluate Other Scaffolds: - Cyclopropane - Piperidine, etc. Aromatic->Other Yes Synthesize Synthesize and Test Analogs Cyclobutane->Synthesize Azetidine->Synthesize Other->Synthesize Synthesize->Optimize

Caption: A decision workflow for scaffold hopping to a cyclobutane analog.

Conclusion and Future Outlook

The patent landscape for this compound and its derivatives clearly indicates a growing interest in this versatile scaffold across multiple therapeutic areas. Its unique combination of three-dimensionality, conformational rigidity, and potential for improved pharmacokinetic properties makes it an attractive alternative to traditional, planar moieties. While direct comparative data within the patent literature remains somewhat fragmented, a cross-comparison of patents targeting similar enzymes reveals the competitive potential of cyclobutane-based drugs. As the drive towards molecules with enhanced "drug-like" properties continues, we anticipate a further expansion of the patent space for applications of this compound and related strained-ring systems, solidifying their role as valuable tools in the arsenal of the modern medicinal chemist.

References

  • Incyte Corporation. (2012). Azetidine and cyclobutane derivatives as JAK inhibitors. U.S. Patent No. US8158616B2.
  • Janssen Pharmaceutica NV. (2021). Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins.
  • Hedrick, G. W. (1962). Amino acids containing a cyclobutane ring. U.S. Patent No. US3031499A.
  • Boehringer Ingelheim International GmbH. (2017). DPP IV inhibitor formulations. U.S. Patent No. US11033552B2.
  • Wille, D. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
  • Incyte Corporation. (2023). CD73 compounds.
  • Alcon Research, Ltd. (2012). Aldose reductase inhibitors and uses thereof. WIPO Patent Application No. WO2012009553A1.
  • Mateo, C., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 26(11), 3321. [Link]
  • Incyte Corporation. (2011). Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors. U.S. Patent Application No. US-2011207754-A1. PubChem. [Link]
  • Stepan, A. F., et al. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 1(10), 1694-1704. [Link]
  • Shanghai Institute of Pharmaceutical Industry. (2015). Substituted cyclobutane carboxylic acid compounds and application thereof. Chinese Patent No. CN104529833A.
  • Novo Nordisk A/S. (2003). Therapeutically active and selective heterocyclic compounds that are inhibitors of the enzyme DPP-IV. U.S. Patent No. US6645995B2.
  • Arvinas, Inc. (2023). Pharmaceutical compositions of protac compounds and uses thereof. WIPO Patent Application No. WO2023179777A1.
  • Incyte Corporation. (2014). Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors. Chinese Patent No. CN102844317B.
  • Probiodrug AG. (2006). Pharmaceutical compositions comprising dipeptidylpeptidase IV inhibitors for the promotion of growth.
  • Wille, D. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
  • Boehringer Ingelheim International GmbH. (2015). Uses of DPP IV inhibitors. U.S. Patent No. US9173859B2.
  • Asati, V., & Sharma, P. (2022). Dipeptidyl peptidase IV inhibitors as a potential target for diabetes: patent review 2019 – present.
  • Schenone, P., et al. (1972). [Aminoalcohol derivatives of cyclobutane. 3. N,N-disubstituted aminomethyl-2-hydroxymethylcyclobutanes]. Il Farmaco; edizione scientifica, 27(4), 345-357.
  • Sbardella, G., & Castellano, S. (2022). In Search of Differential Inhibitors of Aldose Reductase. Molecules, 27(6), 1957.
  • Genencor International, Inc. (2002). Peptide mimetics. WIPO Patent Application No. WO2002012337A1.
  • Liu, Y., et al. (2021). Novel Multifunctional Aldose Reductase Inhibitors Based on Quinoxalin-2(1H)-one Scaffold for Treatment of Diabetic Complications: Design, Synthesis, and Biological Evaluation. Helvetica Chimica Acta, 104(12), e2100188. [Link]
  • Salvi, M., & Pinna, L. A. (2021). Comparing the efficacy and selectivity of Ck2 inhibitors. A phosphoproteomics approach. European Journal of Medicinal Chemistry, 214, 113217. [Link]
  • Justia Patents. (2015). Cyclic Peptides Patents and Patent Applications (Class 530/317).
  • Maccallini, C., et al. (2018). Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold. The Open Medicinal Chemistry Journal, 12, 1-10. [Link]
  • Le, T., et al. (2020). Comparative Assessment of Protein Kinase Inhibitors in Public Databases and in PKIDB. Molecules, 25(14), 3236.
  • Incyte Corporation. (2012). Azetidine and cyclobutane derivatives as jak inhibitors. WIPO Patent Application No. WO2012061323A1.
  • Incyte Corporation. (2012). Azetidine and cyclobutane derivatives as jak inhibitors. New Zealand Patent No. NZ587928A.

Sources

Safety Operating Guide

Navigating the Uncharted: A Guide to the Proper Disposal of 3-(Aminomethyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical extends far beyond the confines of the reaction flask. The final step, proper disposal, is as critical as any synthetic transformation. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-(Aminomethyl)cyclobutanol, a compound for which detailed toxicological data is not extensively available. In the absence of complete information, we will proceed with a conservative approach, grounded in established principles of laboratory safety and hazardous waste management.

Our primary objective is to equip you, our trusted colleague, with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of yourself, your colleagues, and the environment. This document is structured to provide not just a set of instructions, but a framework for thinking about chemical waste, empowering you to make informed decisions.

Hazard Assessment: Understanding the Unknown

A thorough understanding of a substance's potential hazards is the bedrock of safe handling and disposal. For this compound (CAS No. 167081-42-7), the available safety data sheets (SDS) indicate that its chemical, physical, and toxicological properties have not been thoroughly investigated[1][2]. This necessitates a cautious approach, treating the compound as potentially hazardous.

Based on its chemical structure, which features a primary amine and a primary alcohol on a cyclobutyl ring, we can infer potential hazards:

  • Amines: Aliphatic amines can be corrosive to the skin and eyes and may cause respiratory irritation. They are also often basic and can react exothermically with acids.

  • Alcohols: While many simple alcohols have relatively low toxicity, they are flammable and can be irritants.

Given the limited specific data, this compound waste should be handled as if it possesses these characteristics.

Table 1: Chemical and Inferred Hazard Profile of this compound

PropertyValue/InformationSource
Chemical Formula C5H11NO[3][4]
Molecular Weight 101.15 g/mol [3]
Appearance Not specified (likely a liquid or low-melting solid)N/A
Known Hazards Toxicological properties not thoroughly investigated. May cause respiratory irritation.[1][2]
Inferred Hazards Potential for skin and eye irritation/corrosion (amine group). Potential for flammability (alcohol group).General chemical principles

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste. This workflow is designed to be a self-validating system, ensuring that each step is completed in a safe and compliant manner.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any chemical waste, ensure you are wearing the appropriate PPE. This is non-negotiable.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing[5].

  • Hand Protection: Wear compatible chemical-resistant gloves. Nitrile gloves are a common choice for many laboratory chemicals, but it is always best to consult a glove compatibility chart for the specific chemical class. Dispose of contaminated gloves in accordance with institutional procedures[5].

  • Body Protection: A lab coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary[5].

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood[1][2]. If there is a risk of generating aerosols or vapors, a NIOSH-approved respirator may be required[1][6].

Waste Segregation: Preventing Unwanted Reactions

Proper segregation of chemical waste is crucial to prevent dangerous reactions[7].

  • Do Not Mix: this compound waste should be collected in a dedicated waste container. Do not mix it with other waste streams, particularly acidic waste, as this could cause a violent reaction. It should also be kept separate from oxidizing agents[8].

  • Aqueous vs. Organic: If the waste is an aqueous solution of this compound, it should be collected separately from organic solvent waste.

Container Selection and Labeling: Clarity is Key

The container you choose and how you label it are critical for safety and compliance.

  • Container Choice: Use a container made of a material compatible with amines and alcohols. High-density polyethylene (HDPE) is generally a good choice. Ensure the container has a secure, leak-proof cap[8]. The original product container, if in good condition, can be an ideal choice for waste collection[8].

  • Labeling: All hazardous waste containers must be clearly labeled[9]. The label should include:

    • The words "Hazardous Waste"[8][9].

    • The full chemical name: "this compound" (no abbreviations or formulas)[8].

    • The hazards associated with the waste (e.g., "Corrosive," "Toxic," "Flammable")[8].

    • The date the waste was first added to the container[8].

    • The name and contact information of the generating researcher or lab.

Temporary Storage: The Satellite Accumulation Area (SAA)

Designate a specific location in your laboratory as a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste[8][9][10].

  • Location: The SAA must be at or near the point of waste generation[10]. It could be a designated area within a fume hood or a secondary containment tray on a workbench.

  • Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak[7].

  • Quantity Limits: Be aware of the quantity limits for SAAs, which are typically 55 gallons for hazardous waste and 1 quart for acutely toxic waste[10].

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste[8][10].

Spill Management: Be Prepared

In the event of a spill, follow your institution's established spill response procedures.

  • Small Spills: For a small spill, if you are trained and it is safe to do so, you can clean it up yourself.

    • Alert others in the area.

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels for large spills of flammable liquids.

    • Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste[1][2].

    • Decontaminate the area with a suitable cleaning agent.

  • Large Spills: For large spills, or if you are ever in doubt, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Final Disposal: The Role of the Professional

Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash[1][2].

  • Contact EHS: When your waste container is full, or within one year of the accumulation start date, contact your institution's EHS department to arrange for a pickup[8].

  • Licensed Contractor: The EHS department will work with a licensed hazardous waste contractor for the final treatment and disposal of the chemical waste[7]. This may involve incineration in a specialized facility equipped with afterburners and scrubbers to handle nitrogen-containing compounds[2].

Visualizing the Process: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation: This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste: Dedicated Container ppe->segregate container Select Compatible Container (e.g., HDPE) segregate->container label Label Container Correctly: 'Hazardous Waste', Chemical Name, Hazards, Date container->label saa Store in Satellite Accumulation Area (SAA) with Secondary Containment label->saa spill Spill Occurs? saa->spill small_spill Small Spill: Follow Lab Spill Protocol spill->small_spill Yes, Small large_spill Large Spill: Evacuate & Call EHS spill->large_spill Yes, Large full Container Full or 1 Year Accumulation? spill->full No small_spill->saa full->saa No contact_ehs Contact EHS for Pickup full->contact_ehs Yes disposal Disposal by Licensed Hazardous Waste Contractor contact_ehs->disposal

Caption: Decision workflow for the safe disposal of this compound.

By adhering to this comprehensive guide, you are not only ensuring compliance with regulations but are also upholding a culture of safety and environmental stewardship within your laboratory. The responsible management of chemical waste is a shared responsibility, and your diligence is paramount.

References

  • Guidance on Proper Disposal Procedures for Hazardous Labor
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. URL
  • Laboratory Waste Management: The New Regul
  • Regulation of Laboratory Waste. American Chemical Society. URL
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. URL
  • MSDS of cis-3-amino-3-methylcyclobutanol hydrochloride. Capot Chemical. URL
  • (1S,3R)
  • MSDS of 3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride. Capot Chemical. URL
  • SAFETY D
  • SAFETY D
  • CAS 167081-42-7 | this compound. Synblock. URL
  • Safety D
  • This compound. CymitQuimica. URL

Sources

A Researcher's Guide to Handling 3-(Aminomethyl)cyclobutanol: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Among these, 3-(Aminomethyl)cyclobutanol, a key building block, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research. This guide provides an in-depth, procedural framework for the safe management of this compound, focusing on the selection and use of Personal Protective Equipment (PPE), and outlining clear operational and disposal protocols.

Hazard Assessment and PPE Selection

The selection of appropriate PPE is directly dictated by the anticipated hazards. Based on data from structurally related compounds, this compound should be handled as a substance that is potentially harmful, corrosive, and irritating.[3][4][6] The primary routes of exposure to be protected against are skin contact, eye contact, and inhalation.[7]

Potential Hazard GHS Classification (Analogous Compounds) Required PPE
Skin Irritation/Corrosion H315: Causes skin irritationChemical-resistant gloves, Lab coat
Serious Eye Damage/Irritation H319: Causes serious eye irritationChemical safety goggles, Face shield
Respiratory Irritation H335: May cause respiratory irritationFume hood, Respirator (if needed)
Harmful if Swallowed H302: Harmful if swallowedStandard laboratory hygiene

Table 1: Hazard and PPE Correlation

Step-by-Step Guide to PPE Implementation

1. Eye and Face Protection: The First Line of Defense

Due to the high risk of serious eye irritation, robust eye and face protection is non-negotiable.[8][9]

  • Action: Always wear chemical safety goggles that meet ANSI Z87.1 standards.[10]

  • Rationale: Standard prescription glasses do not provide adequate protection from splashes.[10] Goggles provide a seal around the eyes, preventing entry of liquids from the sides.[11]

  • Enhanced Precaution: When there is a significant risk of splashing, such as during transfers of larger quantities or when heating the substance, supplement goggles with a full-face shield.[8][9]

2. Skin and Body Protection: An Impermeable Barrier

Given that amines can be absorbed through the skin, comprehensive skin and body protection is crucial.[5]

  • Gloves:

    • Action: Wear chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended for handling corrosive chemicals.[8][11]

    • Rationale: These materials provide a suitable barrier against a wide range of chemicals. Always check the manufacturer's glove compatibility chart for specific breakthrough times.

    • Procedure: Before use, inspect gloves for any signs of degradation or puncture. Remove gloves using a technique that avoids skin contact with the contaminated exterior and wash hands thoroughly after removal.

  • Body Protection:

    • Action: A standard lab coat should be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron or coveralls are advised.[8][11]

    • Rationale: This protects your personal clothing and underlying skin from contamination.

    • Footwear: Closed-toe shoes are mandatory in any laboratory setting.[10]

3. Respiratory Protection: Ensuring Safe Inhalation

The potential for respiratory tract irritation necessitates careful control of airborne exposure.[4]

  • Action: All handling of this compound, especially when in solid form or being heated, must be conducted within a certified chemical fume hood.[9]

  • Rationale: A fume hood provides effective local exhaust ventilation, capturing and removing vapors, dusts, and fumes at the source.[7]

  • Contingency: If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be required.[7][12] The specific type of respirator and cartridge should be selected based on a formal risk assessment.

Operational and Disposal Plans

A systematic workflow is essential for minimizing risk during the handling and disposal of this compound.

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_materials Gather Materials and Reagents prep_fume_hood->prep_materials handling_weigh Weigh Solid in Fume Hood prep_materials->handling_weigh Begin Experiment handling_dissolve Dissolve/React in Fume Hood handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handling_dissolve->cleanup_decontaminate cleanup_waste Segregate Waste (Solid & Liquid) cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose in Labeled, Sealed Container cleanup_waste->cleanup_dispose cleanup_doff_ppe Doff PPE Correctly cleanup_dispose->cleanup_doff_ppe

Caption: Workflow for Safe Handling of this compound

Disposal Protocol
  • Waste Segregation: All materials contaminated with this compound, including disposable gloves, weighing paper, and pipette tips, should be considered chemical waste. Maintain separate, clearly labeled waste containers for solid and liquid waste.

  • Containerization: Waste containers must be made of a compatible material, kept closed when not in use, and stored in a designated secondary containment area.

  • Disposal: Arrange for the disposal of chemical waste through a licensed disposal company.[4] Do not dispose of this chemical down the drain.[13] Follow all local, state, and federal regulations for hazardous waste disposal.

By adhering to these rigorous safety protocols, researchers can confidently work with this compound, fostering a secure environment that is conducive to groundbreaking scientific discovery.

References

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances.
  • Ark Pharma Scientific Limited. (n.d.). 3-(aminomethyl)cyclobutan-1-ol hydrochloride | CAS:1427386-91-1.
  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals.
  • Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives.
  • Brandeis University. (n.d.). Corrosive Chemicals | Laboratory Safety.
  • Angene Chemical. (2025, February 11). Safety Data Sheet.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic, Irritative, and Corrosive Gases and Liquids.
  • Capot Chemical Co., Ltd. (n.d.). MSDS of 3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride.
  • Wikipedia. (n.d.). Ammonia.
  • National Institute for Occupational Safety and Health (NIOSH). (1994, August 15). Amines, Aliphatic: Method 2010.
  • Chem-Impex. (n.d.). 1-Amino-cyclobutane carboxylic acid hydrochloride.
  • Environmental Protection Agency (EPA). (n.d.). NIOSH Method 6015: Ammonia.
  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Ammonia - NIOSH Pocket Guide to Chemical Hazards.
  • National Institute for Occupational Safety and Health (NIOSH). (1994, August 15). Amines, Aromatic: Method 2002.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Aminomethyl)cyclobutanol
Reactant of Route 2
Reactant of Route 2
3-(Aminomethyl)cyclobutanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.